molecular formula C18H20O3 B1251267 Gibberic acid

Gibberic acid

Cat. No.: B1251267
M. Wt: 284.3 g/mol
InChI Key: ASZCVNVMQXNJGH-ZYRRHWMLSA-N
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Description

Gibberic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H20O3 and its molecular weight is 284.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

(1S,2R,9S,12S)-4,12-dimethyl-13-oxotetracyclo[10.2.1.01,9.03,8]pentadeca-3,5,7-triene-2-carboxylic acid

InChI

InChI=1S/C18H20O3/c1-10-4-3-5-11-12-6-7-17(2)9-18(12,8-13(17)19)15(14(10)11)16(20)21/h3-5,12,15H,6-9H2,1-2H3,(H,20,21)/t12-,15-,17+,18-/m1/s1

InChI Key

ASZCVNVMQXNJGH-ZYRRHWMLSA-N

Isomeric SMILES

CC1=C2[C@@H]([C@]34CC(=O)[C@](C3)(CC[C@@H]4C2=CC=C1)C)C(=O)O

Canonical SMILES

CC1=C2C(C34CC(=O)C(C3)(CCC4C2=CC=C1)C)C(=O)O

Synonyms

1,7-dimethyl-8-oxo-4balpha,7alpha-gibba-1,3,4a(10a)-triene-10beta-carboxylic acid monohydrate
gibberic acid

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of Gibberellic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Gibberellic acid (GA), a tetracyclic diterpenoid phytohormone, is a critical regulator of plant growth and development, influencing processes from seed germination to flowering and fruit development.[1][2][3] Its mechanism of action is not one of direct activation, but rather a sophisticated derepression of a constitutively repressed state. This guide elucidates the central signaling module—GA-GID1-DELLA—detailing the molecular interactions, quantitative binding dynamics, and downstream transcriptional events. Furthermore, it provides methodologies for the key experiments that have been instrumental in deciphering this pivotal plant signaling pathway.

The Central Signaling Pathway: A Derepression Model

The primary mechanism of GA action revolves around the targeted degradation of a family of nuclear transcriptional regulators known as DELLA proteins.[1][4] In the absence of GA, DELLA proteins are stable and actively repress GA-responsive genes, thereby restraining growth.[5] The presence of bioactive GA initiates a cascade that removes these repressors, liberating transcription factors and enabling gene expression.[6][7]

The core sequence of events is as follows:

  • Perception: Bioactive GA enters the nucleus and binds to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[4][5]

  • Conformational Change: GA binding induces a conformational change in GID1, causing a flexible N-terminal "lid" to close over the GA-binding pocket.[8][9]

  • Complex Formation: This closure creates a new surface on GID1 that facilitates a high-affinity interaction with the N-terminal DELLA and TVHYNP motifs of a DELLA protein, forming a stable GA-GID1-DELLA ternary complex.[4][8][10]

  • E3 Ligase Recruitment: The formation of the GA-GID1-DELLA complex promotes the interaction between the DELLA protein and an F-box protein component (SLY1 in Arabidopsis or GID2 in rice) of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[4][11][12]

  • Ubiquitination & Degradation: The recruited SCFSLY1/GID2 complex polyubiquitinates the DELLA protein, marking it for degradation by the 26S proteasome.[8][11]

  • Derepression of Transcription: With the DELLA repressor destroyed, previously sequestered or inhibited transcription factors (e.g., PIFs, MYBs) are released, allowing them to bind to the promoters of GA-responsive genes and activate their transcription, leading to physiological responses like cell elongation and division.[10]

Gibberellin_Signaling_Pathway Gibberellic Acid Signaling Pathway cluster_nucleus Nucleus GA Gibberellic Acid (GA) GID1_inactive GID1 Receptor (Inactive) GA->GID1_inactive Enters Nucleus GID1_active GA-GID1 (Active Complex) GID1_inactive->GID1_active GA Binding Ternary_Complex GA-GID1-DELLA Complex GID1_active->Ternary_Complex DELLA DELLA Protein (Repressor) DELLA->Ternary_Complex TF Transcription Factors (e.g., PIFs) DELLA->TF Represses DELLA_Ub Polyubiquitinated DELLA Ternary_Complex->DELLA_Ub SCF recruits SCF SCF-SLY1/GID2 (E3 Ubiquitin Ligase) SCF->DELLA_Ub Ub Ubiquitin Ub->DELLA_Ub Proteasome 26S Proteasome DELLA_Ub->Proteasome Targets for Degradation Response Physiological Response (e.g., Growth) Proteasome->Response Releases Repression DNA GA-Responsive Genes TF->DNA Activates mRNA mRNA DNA->mRNA Transcription mRNA->Response Translation

Caption: The Gibberellic Acid (GA) signaling pathway is a derepression cascade.

Quantitative Analysis of Molecular Interactions

The specificity and efficacy of the GA signaling pathway are underpinned by the binding affinities between its core components. The interaction between GA and the GID1 receptor is the critical first step. Different bioactive GAs exhibit varying affinities for GID1, which correlates with their biological activity. Inactive forms, such as the catabolite GA8, show negligible binding.[3]

Ligand (Gibberellin)ReceptorSpeciesMethodDissociation Constant (Kd)Reference
GA₄SmGID1aSelaginella moellendorffiiNot Specified8.0 x 10⁻⁹ M (8 nM)[13]
GA₄AtGID1aArabidopsis thalianaITC3.6 x 10⁻⁸ M (36 nM)[1]
GA₃AtGID1aArabidopsis thalianaITC1.1 x 10⁻⁷ M (110 nM)[1]
GA₁AtGID1aArabidopsis thalianaITC2.5 x 10⁻⁷ M (250 nM)[1]
GA₄OsGID1Oryza sativa (Rice)SPR4.7 x 10⁻⁸ M (47 nM)[1]

Table 1: Summary of experimentally determined in vitro binding affinities of various gibberellins (B7789140) to GID1 receptors. Methods include Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Experimental Protocols for Pathway Elucidation

The molecular interactions defining the GA pathway have been characterized through a suite of robust in vivo and in vitro assays. Below are the methodologies for key experiments.

Yeast Two-Hybrid (Y2H) Assay

Purpose: To identify and confirm protein-protein interactions, such as the GA-dependent interaction between GID1 and DELLA proteins.[3][12]

Principle: The assay splits a transcription factor (e.g., GAL4) into its DNA-binding domain (BD) and activation domain (AD).[7][14] The "bait" protein (e.g., GID1) is fused to the BD, and the "prey" protein (e.g., a DELLA) is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that activates reporter genes (e.g., HIS3, lacZ), allowing yeast to grow on selective media and turn blue in the presence of X-gal.[7][15]

Detailed Methodology:

  • Vector Construction: The full-length cDNA of the GID1 gene is cloned into a bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD-GID1). The cDNA of a DELLA gene is cloned into a prey vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain (AD-DELLA).

  • Yeast Transformation: The bait and prey plasmids are co-transformed into a suitable yeast strain (e.g., AH109, EGY48) which contains reporter genes under the control of GAL4-responsive promoters.

  • Selection and Interaction Assay: Transformed yeast cells are plated on synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) to select for cells containing both plasmids.

  • To test for interaction, selected colonies are replica-plated onto a high-stringency selective medium lacking tryptophan, leucine, and histidine (-Trp/-Leu/-His). For the GA-dependent interaction, the medium is supplemented with a bioactive gibberellin (e.g., 100 µM GA₃) or a mock control.

  • Data Analysis: Growth on the high-stringency medium indicates a protein-protein interaction. A quantitative β-galactosidase assay can also be performed to measure the strength of the interaction. A positive interaction is only observed on GA-supplemented media, confirming the hormone-dependency of the GID1-DELLA interaction.[12]

Y2H_Workflow cluster_no_GA No Gibberellin (GA) cluster_with_GA With Gibberellin (GA) Bait Bait: BD-GID1 UAS UAS Bait->UAS NoInteraction No Interaction Bait->NoInteraction Prey Prey: AD-DELLA Prey->NoInteraction Reporter Reporter Gene (e.g., HIS3) UAS->Reporter NoGrowth No Growth on Selective Media Reporter->NoGrowth No Transcription GA GA Bait2 Bait: BD-GID1 GA->Bait2 UAS2 UAS Bait2->UAS2 Interaction Interaction Bait2->Interaction Prey2 Prey: AD-DELLA Reporter2 Reporter Gene (e.g., HIS3) Prey2->Reporter2 Brings AD to promoter Prey2->Interaction UAS2->Reporter2 Growth Growth on Selective Media Reporter2->Growth Transcription

Caption: Workflow for a GA-dependent Yeast Two-Hybrid (Y2H) assay.
Co-Immunoprecipitation (Co-IP)

Purpose: To verify protein-protein interactions within a cellular context (in vivo or in planta), providing stronger evidence than heterologous systems like yeast.

Principle: An antibody specific to a "bait" protein is used to pull it out of a cell lysate. If a "prey" protein is bound to the bait, it will be pulled down as well. The presence of the prey protein in the immunoprecipitated complex is then detected, typically by Western blotting.

Detailed Methodology:

  • Protein Expression: Plant tissues (Arabidopsis seedlings or transiently transformed Nicotiana benthamiana leaves) are engineered to express at least one of the proteins of interest with an epitope tag (e.g., HA, Myc, or GFP) for which high-affinity antibodies are available.[16]

  • Lysate Preparation: Tissues are flash-frozen in liquid nitrogen and ground to a fine powder. Total protein is extracted using a non-denaturing Co-IP lysis buffer containing protease inhibitors.[17] Cell debris is removed by centrifugation.

  • Immunoprecipitation: The specific antibody (e.g., anti-GFP) is added to the cleared lysate and incubated to allow for the formation of antigen-antibody complexes. Protein A/G-conjugated agarose (B213101) or magnetic beads are then added to capture these complexes.[6][11]

  • Washing: The beads are washed several times with Co-IP buffer to remove non-specifically bound proteins.[17][18]

  • Elution and Analysis: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE loading buffer. The eluate is then resolved by SDS-PAGE and analyzed by Western blotting using antibodies against both the bait protein (to confirm successful pulldown) and the putative interacting prey protein.

In Vitro / Cell-Free Degradation Assay

Purpose: To biochemically recapitulate the degradation of DELLA proteins and demonstrate the requirement of specific components like GA, GID1, and the proteasome.[19][20]

Principle: A purified, tagged DELLA protein is incubated in a cell-free extract prepared from plant seedlings. The stability of the DELLA protein is monitored over time by Western blotting. The effect of adding GA or specific inhibitors can be directly tested.[21][22]

Detailed Methodology:

  • Preparation of Cell-Free Extract: Arabidopsis seedlings are ground in liquid nitrogen, and soluble proteins are extracted in a specific buffer. The extract provides the necessary cellular machinery, including the proteasome and E3 ligases.[19]

  • Substrate Preparation: The DELLA protein to be tested (e.g., RGA) is expressed and purified, often as a fusion protein (e.g., MBP-RGA or TAP-RGA).[19][21]

  • Degradation Reaction: The purified DELLA substrate is added to the cell-free extract. The reaction is initiated and incubated at room temperature. Aliquots are taken at various time points (e.g., 0, 30, 60, 120 minutes).

  • Experimental Conditions: Parallel reactions are set up to test specific requirements. For instance:

    • GA-dependence: Compare degradation in extracts treated with bioactive GA₃ vs. a mock control.

    • Proteasome-dependence: Add a proteasome inhibitor like MG132 to a reaction to see if degradation is blocked.[21][22]

    • ATP-dependence: Add apyrase, an ATPase, to deplete ATP, which is required for ubiquitin-mediated proteolysis.[19][22]

  • Analysis: The reaction aliquots from each time point are analyzed by SDS-PAGE and Western blotting using an antibody against the DELLA protein or its tag. The disappearance of the protein band over time indicates degradation. Band intensities can be quantified to determine the protein's half-life.[19]

Degradation_Assay_Logic Extract Cell-Free Extract (Contains Proteasome, SCF, etc.) GA Add GA Extract->GA MG132 Add MG132 (Proteasome Inhibitor) Extract->MG132 Mock Mock Control (No Additives) Extract->Mock DELLA_Substrate Purified DELLA Protein (Substrate) DELLA_Substrate->Extract Result_GA Result: DELLA Degrades Rapidly GA->Result_GA Result_MG132 Result: DELLA is Stable MG132->Result_MG132 Result_Mock Result: DELLA Degrades Slowly or is Stable Mock->Result_Mock

Caption: Logic of an in vitro DELLA degradation assay.

Conclusion

The mechanism of action of gibberellic acid is a paradigm of signaling through targeted protein degradation. The binding of GA to its GID1 receptor acts as a molecular switch, converting GID1 into a form that can bind and recruit DELLA repressors to the cellular degradation machinery. This derepression model allows for a highly sensitive and tunable response to hormonal cues, enabling precise control over plant growth and development. The experimental approaches outlined herein have been fundamental to piecing together this intricate pathway and continue to be vital tools for further research in plant science and the development of novel growth-regulating agrochemicals.

References

An In-depth Technical Guide to the Gibberellic Acid Signaling Pathway in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gibberellic acid (GA) is a crucial phytohormone that regulates a wide array of developmental processes in plants, from seed germination and stem elongation to flowering and fruit development.[1][2] Understanding the intricate signaling pathway of GA in the model organism Arabidopsis thaliana is paramount for developing strategies to improve crop yield and resilience. This technical guide provides a comprehensive overview of the core components and mechanisms of the GA signaling pathway in Arabidopsis thaliana. It details the key molecular players, their interactions, and the downstream transcriptional responses. Furthermore, this document presents quantitative data on protein-protein interactions and gene expression, alongside detailed experimental protocols for studying this pathway, and visualizes the core signaling cascade and experimental workflows using Graphviz diagrams.

The Core Gibberellic Acid Signaling Pathway

The GA signaling pathway in Arabidopsis thaliana operates through a derepression mechanism. In the absence of GA, a family of transcriptional regulators known as DELLA proteins actively represses GA-responsive genes, thereby inhibiting growth and development.[3][4] The presence of bioactive GA triggers a signaling cascade that leads to the degradation of DELLA proteins, thus allowing for the expression of GA-responsive genes and the promotion of growth.[1][3]

The central components of this pathway are:

  • Gibberellin Receptors (GID1): Arabidopsis possesses three GA receptors, GID1a, GID1b, and GID1c, which are soluble nuclear proteins.[5][6] These receptors have a high affinity for bioactive GAs.[5]

  • DELLA Proteins: These are nuclear-localized transcriptional regulators that act as the primary repressors of GA signaling.[3][4] Arabidopsis has five DELLA proteins: GAI, RGA, RGL1, RGL2, and RGL3, which have both redundant and specific functions.[4][7]

  • F-box Proteins (SLY1/SNEEZY): SLEEPY1 (SLY1) and its homolog SNEEZY (SNZ) are F-box proteins that form part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[8][9] This complex targets DELLA proteins for degradation by the 26S proteasome.[8]

The signaling cascade is initiated when bioactive GA binds to a GID1 receptor. This binding event induces a conformational change in GID1, which then promotes its interaction with a DELLA protein.[10] The formation of this GA-GID1-DELLA ternary complex facilitates the recruitment of the SCFSLY1/SNZ E3 ubiquitin ligase, which polyubiquitinates the DELLA protein.[8][10] Polyubiquitinated DELLA proteins are subsequently recognized and degraded by the 26S proteasome, lifting their repressive effect on downstream transcription factors and allowing for the activation of GA-responsive genes.[1][3]

Gibberellic_Acid_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellic Acid (GA) GID1 GID1 Receptor GA->GID1 DELLA DELLA Protein (Repressor) GID1->DELLA Forms complex with Proteasome 26S Proteasome DELLA->Proteasome Degraded by TF Transcription Factors (e.g., PIFs) DELLA->TF Represses SCF_SLY1 SCF-SLY1 (E3 Ligase) SCF_SLY1->DELLA GA_Responsive_Genes GA-Responsive Genes TF->GA_Responsive_Genes Activates Growth_Responses Growth & Development GA_Responsive_Genes->Growth_Responses

Core GA signaling pathway in Arabidopsis thaliana.

Quantitative Data

Protein-Protein Interaction Affinities

The interactions between the core components of the GA signaling pathway have been quantified in several studies. The dissociation constant (Kd) is a measure of the binding affinity between two molecules, with a lower Kd indicating a stronger affinity.

Interacting ProteinsBioactive GibberellinDissociation Constant (Kd)MethodReference
GID1A and RGL1 (N-terminal domain)GA48.8 x 10-8 MSurface Plasmon Resonance (SPR)[11]
Gibberellin Content in Arabidopsis Mutants

The levels of bioactive GAs are tightly regulated. Mutations in GA biosynthesis or signaling genes can lead to significant changes in the endogenous GA concentrations.

GenotypeGibberellinConcentration (ng/g dry weight)Fold Change vs. Wild TypeReference
Wild Type (Ler)GA40.45 ± 0.07-[9]
ga20ox1GA40.12 ± 0.02~0.27[9]
ga20ox2GA40.21 ± 0.04~0.47[9]
ga20ox1 ga20ox2GA40.03 ± 0.01~0.07[9]
ga20ox1 ga20ox2 ga20ox3-1GA4Not detected-[9]
Wild Type (Col-0)GA41.2 ± 0.2-[12]
rga-2 / GA1GA41.0 ± 0.1~0.83[12]
spy-9 / GA1GA40.8 ± 0.1~0.67[12]
Gene Expression Changes in Response to Gibberellin

The application of GA or mutations affecting GA signaling leads to changes in the expression of numerous genes. The following table summarizes the fold change in the expression of selected GA-responsive genes.

GeneTreatment/GenotypeFold ChangeExperimental SystemReference
GA4 (AtGA3ox1)ga1-3 mutant (GA deficient) vs. Wild TypeIncreasedArabidopsis seedlings[13]
GA4 (AtGA3ox1)ga1-3 mutant + GA4 vs. ga1-3 mutantDecreasedArabidopsis seedlings[13]
AtGASA6Wild Type + 10 µM GA3 (6h) vs. Mock~5-fold increaseGerminating seeds[10]
AtGASA6Wild Type + 10 µM PAC (GA biosynthesis inhibitor) (6h) vs. MockDecreasedGerminating seeds[10]
XERICOsly1-2 mutant (after-ripening) vs. dormant sly1-2~2-fold decreaseSeeds[14]
GA20ox2sly1-2 mutant (after-ripening) vs. dormant sly1-2~3.5-fold decreaseSeeds[14]

Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay for GID1-DELLA Interaction

The Y2H system is a powerful technique to identify and characterize protein-protein interactions in vivo.[15] This protocol is adapted for testing the GA-dependent interaction between GID1 and DELLA proteins.

Principle: A "bait" protein (e.g., GID1) is fused to a DNA-binding domain (BD), and a "prey" protein (e.g., a DELLA protein) is fused to a transcriptional activation domain (AD). If the bait and prey proteins interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that activates reporter genes (e.g., HIS3, ADE2, lacZ), allowing yeast to grow on selective media and turn blue in the presence of X-gal.

Yeast_Two_Hybrid_Workflow cluster_prep Plasmid Construction & Transformation cluster_selection Interaction Selection cluster_analysis Analysis Bait_Construction Construct Bait Plasmid (pGBKT7-GID1) Yeast_Transformation Co-transform Yeast Strain (e.g., AH109) Bait_Construction->Yeast_Transformation Prey_Construction Construct Prey Plasmid (pGADT7-DELLA) Prey_Construction->Yeast_Transformation Plating_SD_Leu_Trp Plate on SD/-Leu/-Trp (Transformation Control) Yeast_Transformation->Plating_SD_Leu_Trp Plating_SD_Leu_Trp_His Plate on SD/-Leu/-Trp/-His (+/- GA) Plating_SD_Leu_Trp->Plating_SD_Leu_Trp_His Plating_SD_Leu_Trp_His_Ade Plate on SD/-Leu/-Trp/-His/-Ade (+/- GA, High Stringency) Plating_SD_Leu_Trp_His->Plating_SD_Leu_Trp_His_Ade LacZ_Assay Perform β-galactosidase Assay (X-gal) Plating_SD_Leu_Trp_His_Ade->LacZ_Assay Positive_Interaction Positive Interaction: Growth & Blue Color LacZ_Assay->Positive_Interaction Negative_Interaction Negative Interaction: No Growth / White Color LacZ_Assay->Negative_Interaction

Yeast Two-Hybrid experimental workflow.

Materials:

  • Yeast strain (e.g., AH109, Y2H Gold)

  • Bait vector (e.g., pGBKT7)

  • Prey vector (e.g., pGADT7)

  • Competent E. coli for cloning

  • Restriction enzymes and T4 DNA ligase

  • Yeast transformation kit

  • Synthetic Dextrose (SD) dropout media:

    • SD/-Leu/-Trp (for transformation control)

    • SD/-Leu/-Trp/-His (low stringency selection)

    • SD/-Leu/-Trp/-His/-Ade (high stringency selection)

  • Gibberellic acid (GA3 or GA4)

  • X-gal for β-galactosidase assay

Protocol:

  • Plasmid Construction:

    • Clone the full-length cDNA of the GID1 gene into the bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD-GID1).

    • Clone the full-length cDNA of the DELLA gene into the prey vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain (AD-DELLA).

    • Verify the constructs by sequencing.

  • Yeast Transformation:

    • Co-transform the bait (BD-GID1) and prey (AD-DELLA) plasmids into the yeast host strain using a standard lithium acetate (B1210297) method or a commercial kit.

    • As negative controls, co-transform empty vectors or non-interacting proteins.

    • Plate the transformed yeast on SD/-Leu/-Trp plates to select for cells that have taken up both plasmids. Incubate at 30°C for 2-4 days.

  • Interaction Assay:

    • Pick several colonies from the SD/-Leu/-Trp plates and re-streak them onto selection plates:

      • SD/-Leu/-Trp/-His

      • SD/-Leu/-Trp/-His/-Ade

    • Prepare two sets of selection plates: one with and one without a bioactive gibberellin (e.g., 10 µM GA4).

    • Incubate the plates at 30°C for 3-7 days and monitor for growth. Growth on selective media indicates a protein-protein interaction.

  • β-galactosidase Assay:

    • Perform a colony-lift filter assay or a liquid culture assay using X-gal to test for the activation of the lacZ reporter gene. A blue color indicates a positive interaction.

Co-immunoprecipitation (Co-IP) from Arabidopsis Seedlings

Co-IP is used to study protein-protein interactions in their native cellular environment.[16][17] This protocol is designed to verify the interaction between GID1 and DELLA proteins in Arabidopsis seedlings.

Principle: An antibody targeting a "bait" protein (e.g., a tagged GID1) is used to pull it down from a cell lysate. If a "prey" protein (e.g., a DELLA protein) interacts with the bait, it will also be pulled down. The presence of the prey protein in the immunoprecipitated complex is then detected by western blotting.

Materials:

  • Arabidopsis thaliana seedlings (wild type or transgenic lines expressing tagged proteins, e.g., GID1-HA and DELLA-myc)

  • Liquid nitrogen

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitor cocktails)

  • Antibody against the bait protein's tag (e.g., anti-HA antibody)

  • Protein A/G agarose (B213101) or magnetic beads

  • Wash Buffer (similar to lysis buffer but with lower detergent concentration)

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

  • Antibody against the prey protein's tag (e.g., anti-myc antibody) for western blotting

Protocol:

  • Protein Extraction:

    • Harvest approximately 1-2 g of Arabidopsis seedlings and immediately freeze in liquid nitrogen.

    • Grind the tissue to a fine powder using a mortar and pestle.

    • Resuspend the powder in 2-3 volumes of ice-cold Co-IP Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (total protein extract) to a new pre-chilled tube.

  • Pre-clearing:

    • Add 20-30 µL of Protein A/G beads to the protein extract and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody against the bait protein (e.g., anti-HA) to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add 30-50 µL of Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.

  • Elution and Analysis:

    • After the final wash, remove all supernatant and resuspend the beads in 30-50 µL of Elution Buffer.

    • Boil the samples for 5-10 minutes to elute the proteins and denature them.

    • Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Perform western blotting using an antibody against the prey protein (e.g., anti-myc) to detect its presence in the immunoprecipitated sample.

Chromatin Immunoprecipitation (ChIP) for DELLA Target Genes

ChIP is used to identify the genomic regions that a specific protein (e.g., a DELLA protein or a transcription factor it interacts with) binds to in vivo.[18][19]

Principle: Proteins are cross-linked to DNA in living tissue. The chromatin is then sheared, and an antibody against the protein of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and identified by quantitative PCR (qPCR) or sequencing (ChIP-seq).

Materials:

  • Arabidopsis thaliana seedlings

  • Formaldehyde (B43269) for cross-linking

  • Glycine (B1666218) to quench cross-linking

  • Nuclei isolation and ChIP buffers

  • Sonicator or micrococcal nuclease for chromatin shearing

  • Antibody against the protein of interest (e.g., anti-DELLA or anti-PIF)

  • Protein A/G beads

  • Buffers for washing and elution

  • Proteinase K and RNase A

  • DNA purification kit

  • qPCR primers for target and control gene promoters

Protocol:

  • Cross-linking:

    • Harvest seedlings and vacuum infiltrate with 1% formaldehyde for 10-15 minutes.

    • Quench the cross-linking by adding glycine to a final concentration of 0.125 M and vacuum infiltrating for another 5 minutes.

  • Chromatin Preparation:

    • Grind the cross-linked tissue in liquid nitrogen.

    • Isolate nuclei using appropriate buffers and centrifugation.

    • Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the pre-cleared chromatin with a specific antibody overnight at 4°C.

    • Capture the antibody-chromatin complexes with Protein A/G beads.

  • Washing and Elution:

    • Wash the beads with a series of low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

    • Elute the protein-DNA complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

  • Analysis:

    • Perform qPCR using primers specific to the promoter regions of putative target genes.

    • Calculate the enrichment of target DNA in the immunoprecipitated sample relative to an input control and a negative control genomic region.

Conclusion and Future Directions

The gibberellic acid signaling pathway in Arabidopsis thaliana is a well-characterized system that provides a paradigm for phytohormone signaling. The core components—GID1 receptors, DELLA repressors, and SCFSLY1/SNZ E3 ligase—orchestrate a derepression mechanism that is fundamental to plant growth and development. The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate this pathway.

Future research will likely focus on several key areas:

  • Structural Biology: High-resolution structures of the complete GA-GID1-DELLA-SCF complex will provide deeper insights into the molecular mechanisms of DELLA degradation.

  • Systems Biology: Integrating transcriptomic, proteomic, and metabolomic data will help to build comprehensive models of the GA signaling network and its crosstalk with other hormone pathways.

  • Translational Research: Applying the knowledge gained from Arabidopsis to crop species to develop novel strategies for improving agricultural traits, such as plant height, flowering time, and stress tolerance.

This technical guide serves as a valuable resource for advancing our understanding of gibberellic acid signaling and its potential applications in agriculture and biotechnology.

References

The Discovery and Elucidation of Gibberellic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Gibberellic acid (GA), a tetracyclic diterpenoid acid, is a pivotal phytohormone regulating a vast array of developmental processes in plants, from seed germination to fruit development.[1] Its discovery, stemming from the investigation of a peculiar rice disease, and the subsequent elucidation of its complex biosynthetic and signaling pathways, represent a cornerstone of modern plant biology. This technical guide provides an in-depth exploration of the history of gibberellic acid, detailing the seminal experiments that unveiled its existence and function. It further presents a comprehensive overview of the GA biosynthesis and signaling pathways, supported by detailed experimental protocols and quantitative data. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the discovery and core biological mechanisms of gibberellic acid.

A Serendipitous Discovery: The "Bakanae" Disease of Rice

The story of gibberellic acid begins not in a laboratory focused on plant growth, but in the rice paddies of Japan, where farmers had long observed a curious affliction known as "bakanae" or "foolish seedling" disease.[1] Infected rice plants exhibited abnormally rapid and excessive stem elongation, appearing pale and spindly, and ultimately producing little to no grain.[2][3][4]

In the late 19th and early 20th centuries, Japanese scientists began to investigate the cause of this destructive disease.

  • 1898: The plant pathologist Shotaro Hori was the first to correctly attribute the symptoms of bakanae disease to a fungal pathogen.[3][5]

  • 1926: A pivotal breakthrough was made by Eiichi Kurosawa, who demonstrated that sterile filtrates from cultures of the fungus, later identified as Gibberella fujikuroi (now Fusarium fujikuroi), could induce the characteristic symptoms of bakanae in healthy rice seedlings.[3][6][7][8] This elegantly simple experiment proved that a substance secreted by the fungus was responsible for the dramatic growth promotion.[3][5]

  • 1935-1938: Building on Kurosawa's work, Teijiro Yabuta and Yusuke Sumiki at the University of Tokyo successfully isolated and crystallized the active compound from the fungal culture filtrates, naming it "gibberellin".[1][4][8]

This early research in Japan, however, remained largely unknown to the Western scientific community until after World War II.[2]

Elucidation of the Chemical Structure and Confirmation as a Plant Hormone

In the 1950s, research on gibberellin gained international momentum, with teams in the United Kingdom and the United States independently isolating and characterizing the same compound.

  • 1954-1955: Scientists at Imperial Chemical Industries in the UK and the U.S. Department of Agriculture purified the active substance and determined its chemical structure, naming it "gibberellic acid".[2][3][5] This compound was later shown to be identical to the gibberellin A3 (GA3) isolated by the Japanese researchers.[1][3]

  • 1958: The definitive proof that gibberellins (B7789140) were not just fungal metabolites but also endogenous plant hormones came with the isolation of gibberellin A1 (GA1) from immature runner bean seeds (Phaseolus coccineus) by Jake MacMillan and P.J. Suter.[3][5]

These discoveries opened the floodgates for research into the physiological roles of gibberellins in plants.

Key Experiments in Gibberellin Research

Several key experimental systems have been instrumental in understanding the physiological effects of gibberellic acid.

The Dwarf Pea and Maize Bioassays

The discovery that exogenous application of gibberellic acid could rescue the dwarf phenotype of certain mutant plants was a critical step in establishing its role as a growth-promoting hormone.[5]

Experimental Protocol: Dwarf Pea Bioassay [5][9][10]

  • Plant Material: Genetically dwarf pea seedlings (Pisum sativum).

  • Germination: Pea seeds are surface-sterilized and germinated on moist filter paper or in vermiculite (B1170534) in the dark for 5-6 days until the epicotyls are a few centimeters long.[5]

  • Treatment: A solution of gibberellic acid at various concentrations (e.g., 0, 0.01, 0.1, 1, 10 mg/L) is prepared.[5] A small droplet of the test solution is applied to the apical bud of each seedling. Control seedlings are treated with a solution lacking GA.

  • Incubation: The treated seedlings are grown under controlled light and temperature conditions.

  • Data Collection: The length of the epicotyl (the stem above the cotyledons) is measured at regular intervals (e.g., daily for 5-7 days).

  • Analysis: The increase in epicotyl length is plotted against the concentration of gibberellic acid to generate a dose-response curve.

Table 1: Representative Data from a Dwarf Pea Bioassay

Gibberellic Acid Concentration (mg/L)Average Epicotyl Elongation (cm) after 7 days
0 (Control)2.5
0.014.8
0.18.2
112.5
1015.1
Induction of α-Amylase in Barley Aleurone Layers

Another classic experimental system demonstrated the role of gibberellic acid in seed germination. In cereal grains, GA produced by the embryo stimulates the aleurone layer (a tissue surrounding the endosperm) to synthesize and secrete hydrolytic enzymes, such as α-amylase, which break down stored starch to provide energy for the growing seedling.

Experimental Protocol: Barley Aleurone α-Amylase Induction Assay [11][12][13][14]

  • Preparation of Aleurone Layers: Barley grains are cut in half, and the embryo-containing half is discarded. The remaining embryoless half-seeds are sterilized.

  • Incubation: The half-seeds are placed in a sterile incubation medium containing a buffer, calcium chloride, and varying concentrations of gibberellic acid. A control group is incubated without GA.

  • Enzyme Collection: After a specific incubation period (e.g., 24-48 hours), the incubation medium is collected.

  • α-Amylase Assay: The activity of α-amylase in the collected medium is determined using a spectrophotometric assay. This typically involves measuring the rate of starch degradation by monitoring the decrease in starch-iodine color or the appearance of reducing sugars.

  • Data Analysis: The α-amylase activity is plotted against the gibberellic acid concentration.

Table 2: Representative Data from a Barley Aleurone α-Amylase Induction Assay

Gibberellic Acid Concentration (µM)α-Amylase Activity (Units/g tissue)
0 (Control)5
0.0125
0.175
1150
10160

Gibberellin Biosynthesis Pathway

Gibberellins are synthesized via the terpenoid pathway, a complex series of enzymatic reactions that occur in multiple cellular compartments, including plastids, the endoplasmic reticulum, and the cytoplasm.[15][16] The biosynthesis of bioactive GAs from geranylgeranyl diphosphate (B83284) (GGDP) involves three main classes of enzymes: terpene synthases (TPSs), cytochrome P450 monooxygenases (P450s), and 2-oxoglutarate-dependent dioxygenases (2-ODDs).[16]

The key steps in the pathway are:

  • Plastid: GGDP is converted to ent-kaurene (B36324) by the sequential action of ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).[17][15][16]

  • Endoplasmic Reticulum: ent-kaurene is then oxidized to GA12 by two P450 enzymes, ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO).[17][15]

  • Cytoplasm: GA12 is further converted to the various bioactive GAs (e.g., GA1, GA4) and their inactive catabolites through the action of GA 20-oxidases (GA20ox), GA 3-oxidases (GA3ox), and GA 2-oxidases (GA2ox).[17][15]

Gibberellin_Biosynthesis_Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm GGDP Geranylgeranyl Diphosphate (GGDP) ent_CDP ent-Copalyl Diphosphate GGDP->ent_CDP CPS ent_Kaurene_p ent-Kaurene ent_CDP->ent_Kaurene_p KS ent_Kaurene_er ent-Kaurene ent_Kaurene_p->ent_Kaurene_er ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene_er->ent_Kaurenoic_Acid KO GA12 GA12 ent_Kaurenoic_Acid->GA12 KAO GA12_c GA12 GA12->GA12_c GA53 GA53 GA12_c->GA53 13-hydroxylase GA9 GA9 GA12_c->GA9 GA20ox GA44 GA44 GA53->GA44 GA20ox GA19 GA19 GA44->GA19 GA20ox GA20 GA20 GA19->GA20 GA20ox GA1 GA1 (Bioactive) GA20->GA1 GA3ox GA8 GA8 (Inactive) GA1->GA8 GA2ox GA4 GA4 (Bioactive) GA9->GA4 GA3ox GA34 GA34 (Inactive) GA4->GA34 GA2ox

Caption: Gibberellin biosynthesis pathway in higher plants.

Gibberellin Signaling Pathway

The perception and transduction of the gibberellin signal involve a derepression mechanism. In the absence of GA, a family of transcriptional regulators known as DELLA proteins represses GA-responsive genes, thereby inhibiting growth.[18]

The key components of the GA signaling pathway are:

  • GID1 (GIBBERELLIN INSENSITIVE DWARF1): A soluble nuclear receptor that binds to bioactive GAs.[2]

  • DELLA proteins: A family of nuclear-localized proteins that act as repressors of GA responses.

  • SCF Complex (SKP1-Cullin-F-box): An E3 ubiquitin ligase complex that targets proteins for degradation.

The signaling cascade proceeds as follows:

  • GA Binding: Bioactive GA binds to the GID1 receptor.

  • GID1-DELLA Interaction: The GA-GID1 complex undergoes a conformational change that promotes its interaction with DELLA proteins.

  • SCF-mediated Ubiquitination: The GID1-GA-DELLA complex is recognized by an F-box protein (e.g., SLY1 in Arabidopsis), which is part of an SCF E3 ubiquitin ligase complex.

  • DELLA Degradation: The SCF complex polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.

  • Derepression of GA Responses: With the degradation of the DELLA repressor, transcription factors that promote the expression of GA-responsive genes are released, leading to various growth and developmental responses.[18]

Gibberellin_Signaling_Pathway cluster_no_ga Low GA cluster_high_ga High GA DELLA_no_ga DELLA Protein PIFs_no_ga PIFs & other TFs DELLA_no_ga->PIFs_no_ga binds and inactivates GA_response_genes_no_ga GA-Responsive Genes PIFs_no_ga->GA_response_genes_no_ga cannot activate Growth_Repression Growth Repression GA_response_genes_no_ga->Growth_Repression GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds GA_GID1 GA-GID1 Complex DELLA_high_ga DELLA Protein GA_GID1->DELLA_high_ga binds GA_GID1_DELLA GA-GID1-DELLA Complex Proteasome 26S Proteasome DELLA_high_ga->Proteasome degradation SCF SCF (E3 Ligase) GA_GID1_DELLA->SCF recruits SCF->DELLA_high_ga ubiquitinates PIFs_high_ga PIFs & other TFs GA_response_genes_high_ga GA-Responsive Genes PIFs_high_ga->GA_response_genes_high_ga activates Growth_Promotion Growth Promotion GA_response_genes_high_ga->Growth_Promotion Experimental_Workflow_Dwarf_Pea_Bioassay start Start germinate Germinate dwarf pea seeds in darkness start->germinate prepare_ga Prepare serial dilutions of Gibberellic Acid germinate->prepare_ga apply_ga Apply GA solutions to apical buds of seedlings prepare_ga->apply_ga incubate Incubate under controlled light and temperature apply_ga->incubate measure Measure epicotyl length at regular intervals incubate->measure plot Plot epicotyl elongation vs. GA concentration measure->plot end End plot->end Experimental_Workflow_Barley_Aleurone_Assay start Start prepare_seeds Prepare and sterilize embryoless barley half-seeds start->prepare_seeds prepare_ga Prepare GA solutions in incubation buffer prepare_seeds->prepare_ga incubate Incubate half-seeds in GA solutions prepare_ga->incubate collect_medium Collect incubation medium incubate->collect_medium assay_amylase Perform α-amylase activity assay collect_medium->assay_amylase analyze Analyze and plot α-amylase activity vs. GA concentration assay_amylase->analyze end End analyze->end

References

The intricate pathway of Gibberellin Biosynthesis in Higher Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (B7789140) (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a pivotal role in regulating a myriad of developmental processes in higher plants. These processes include seed germination, stem elongation, leaf expansion, flower induction, and fruit development. The precise control of GA levels is crucial for normal plant growth and response to environmental cues. This technical guide provides an in-depth exploration of the core biosynthetic pathway of gibberellic acid, the key enzymes involved, its regulation, and detailed experimental protocols for its study. All quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams.

The Core Biosynthetic Pathway of Gibberellic Acid

The biosynthesis of gibberellins in higher plants is a complex process that occurs in three distinct subcellular compartments: the plastid, the endoplasmic reticulum, and the cytoplasm.[1] The pathway can be broadly divided into three stages.[1]

Stage 1: Synthesis of ent-kaurene (B36324) in the Plastid

The journey begins in the plastids with the synthesis of the tetracyclic diterpene hydrocarbon, ent-kaurene, from geranylgeranyl diphosphate (B83284) (GGPP).[1] This initial stage is catalyzed by two distinct enzymes: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).[1]

Stage 2: Oxidation of ent-kaurene in the Endoplasmic Reticulum

Following its synthesis in the plastid, ent-kaurene is transported to the endoplasmic reticulum (ER). Here, it undergoes a series of oxidation reactions catalyzed by two cytochrome P450 monooxygenases: ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO).[2] These sequential oxidations convert ent-kaurene into GA12, which is considered the first gibberellin in the pathway.[1]

Stage 3: Formation of Bioactive Gibberellins in the Cytoplasm

The final stage of biosynthesis occurs in the cytoplasm, where GA12 is converted into various bioactive GAs, primarily GA1 and GA4.[1] This part of the pathway involves two main parallel branches: the early 13-hydroxylation pathway and the non-13-hydroxylation pathway. These reactions are catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs), namely GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox).[1] GA20ox enzymes catalyze the removal of C-20, while GA3ox enzymes introduce a hydroxyl group at the 3β-position, a critical step for biological activity.[2]

Gibberellin_Biosynthesis_Pathway cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm GGPP Geranylgeranyl Diphosphate (GGPP) ent_CDP ent-Copalyl Diphosphate GGPP->ent_CDP CPS ent_Kaurene ent-Kaurene ent_CDP->ent_Kaurene KS ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene:e->ent_Kaurenoic_Acid:w KO GA12 GA12 ent_Kaurenoic_Acid->GA12 KAO GA12_aldehyde GA12-aldehyde GA53 GA53 GA12->GA53 13-hydroxylase GA15 GA15 GA12->GA15 GA20ox GA44 GA44 GA53->GA44 GA20ox GA19 GA19 GA44->GA19 GA20ox GA20 GA20 GA19->GA20 GA20ox GA1 GA1 (Bioactive) GA20->GA1 GA3ox GA24 GA24 GA15->GA24 GA20ox GA9 GA9 GA24->GA9 GA20ox GA4 GA4 (Bioactive) GA9->GA4 GA3ox

Core Gibberellin Biosynthetic Pathway in Higher Plants.

Key Enzymes in Gibberellin Biosynthesis

The biosynthesis of gibberellins is orchestrated by a series of highly specific enzymes. The primary classes of enzymes involved are terpene synthases (TPSs), cytochrome P450 monooxygenases (P450s), and 2-oxoglutarate–dependent dioxygenases (2-ODDs).

Enzyme ClassEnzymeAbbreviationLocationFunction
Terpene Synthaseent-Copalyl diphosphate synthaseCPSPlastidCyclization of GGPP to ent-copalyl diphosphate.[1]
Terpene Synthaseent-Kaurene synthaseKSPlastidCyclization of ent-copalyl diphosphate to ent-kaurene.[1]
Cytochrome P450ent-Kaurene oxidaseKOEndoplasmic ReticulumThree-step oxidation of ent-kaurene to ent-kaurenoic acid.[2]
Cytochrome P450ent-Kaurenoic acid oxidaseKAOEndoplasmic ReticulumOxidation of ent-kaurenoic acid to GA12.[2]
2-ODDGA 20-oxidaseGA20oxCytoplasmCatalyzes the sequential oxidation and removal of C-20.
2-ODDGA 3-oxidaseGA3oxCytoplasm3β-hydroxylation to produce bioactive GAs.[2]
2-ODDGA 2-oxidaseGA2oxCytoplasmInactivation of bioactive GAs and their precursors.[2]

Regulation of Gibberellin Biosynthesis

The biosynthesis of gibberellins is tightly regulated by both developmental and environmental signals to ensure that appropriate levels of bioactive GAs are maintained.

Feedback and Feedforward Regulation: The GA pathway is subject to a homeostatic feedback mechanism. High levels of bioactive GAs downregulate the expression of GA20ox and GA3ox genes, which are involved in the later, committed steps of biosynthesis. Conversely, low levels of bioactive GAs lead to an upregulation of these genes. In contrast, the expression of GA2ox genes, which inactivate GAs, is often upregulated by bioactive GAs (feedforward regulation).

Environmental and Hormonal Control: Light is a major environmental factor regulating GA biosynthesis. For instance, phytochromes can regulate the transcript levels of GA 20-oxidases and GA 3-oxidases.[3] In pea seedlings, the transfer from dark to light conditions leads to a rapid decrease in the level of active GA1.[3] Other hormones, such as auxin, also play a role in regulating GA metabolism.

GA_Regulation_Pathway Light Light (Phytochrome) GA20ox_GA3ox GA20ox & GA3ox Genes Light->GA20ox_GA3ox +/- Auxin Auxin Auxin->GA20ox_GA3ox + GA_precursors GA Precursors Bioactive_GA Bioactive GA (e.g., GA1, GA4) GA_precursors->Bioactive_GA GA20ox, GA3ox Bioactive_GA->GA20ox_GA3ox - (Feedback) GA2ox GA2ox Genes Bioactive_GA->GA2ox + (Feedforward) Inactive_GA Inactive GA Bioactive_GA->Inactive_GA GA2ox Growth_Responses Growth Responses (Stem elongation, etc.) Bioactive_GA->Growth_Responses

Regulatory network of Gibberellin biosynthesis and signaling.

Quantitative Analysis of Gibberellins

The concentration of gibberellins varies significantly between different plant tissues and developmental stages. Accurate quantification is essential for understanding their physiological roles.

Table 1: Endogenous Gibberellin Levels in Arabidopsis thaliana

GibberellinWild-Type (Ler) Shoots (ng/g dry weight)ga4 Mutant Shoots (ng/g dry weight)ga5 Mutant Shoots (ng/g dry weight)
GA10.8<0.10.2
GA40.3<0.05<0.05
GA82.50.20.5
GA90.52.10.1
GA201.51.28.9
GA293.02.515.0
GA530.20.30.5

Data adapted from Talon et al., 1990.[2][4]

Table 2: Endogenous Gibberellin Levels in Developing Pea (Pisum sativum) Seeds (ng/g fresh weight)

GibberellinSeed Coat (12 DAA)Endosperm (12 DAA)Embryo (16 DAA)
GA10.5 ± 0.1Not Detected2.1 ± 0.3
GA81.2 ± 0.2Not Detected5.8 ± 0.7
GA202.8 ± 0.415.6 ± 2.18.3 ± 1.1
GA294.5 ± 0.63.2 ± 0.512.4 ± 1.5

DAA: Days After Anthesis. Data adapted from Ross et al., 2004.[1][5][6]

Table 3: Kinetic Parameters of Key Gibberellin Biosynthesis Enzymes

EnzymePlant SourceSubstrateKm (µM)Vmax or kcat
AtGA3ox1Arabidopsis thalianaGA20101,033 pkat/mg
AtGA3ox4Arabidopsis thalianaGA200.8252,500 pkat/mg
Bean GA3oxPhaseolus vulgarisGA200.29Not reported

Data adapted from Williams et al., 1998 and Kwak et al., 2006.[7]

Experimental Protocols

Protocol 1: Extraction and Quantification of Gibberellins by GC-MS

This protocol outlines the general steps for the extraction, purification, and quantification of gibberellins from plant tissues using gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation and Extraction:

  • Freeze fresh plant tissue (1-5 g) in liquid nitrogen and grind to a fine powder.

  • Extract the powdered tissue with 80% methanol (B129727) containing an internal standard (e.g., [2H2]GAs) at 4°C overnight.

  • Centrifuge the extract and collect the supernatant. Re-extract the pellet with 80% methanol and combine the supernatants.

2. Purification:

  • Evaporate the methanol from the extract using a rotary evaporator.

  • Adjust the pH of the aqueous residue to 2.5-3.0 and partition against ethyl acetate (B1210297).

  • Further purify the ethyl acetate fraction using solid-phase extraction (SPE) with a C18 cartridge.

  • Elute the GAs from the cartridge with methanol.

3. Derivatization:

  • Dry the purified GA fraction under a stream of nitrogen gas.

  • Methylate the carboxyl groups using diazomethane.

  • Silylate the hydroxyl groups using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

4. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

  • Use a suitable temperature program to separate the different GA derivatives.

  • Identify and quantify the GAs based on their retention times and mass spectra, using the internal standard for accurate quantification.

GCMS_Workflow start Plant Tissue Homogenization extraction Extraction with 80% Methanol + Internal Standard start->extraction centrifugation Centrifugation & Supernatant Collection extraction->centrifugation evaporation Methanol Evaporation centrifugation->evaporation partitioning Liquid-Liquid Partitioning (Ethyl Acetate) evaporation->partitioning spe Solid-Phase Extraction (C18) partitioning->spe derivatization Derivatization (Methylation & Silylation) spe->derivatization gcms GC-MS Analysis derivatization->gcms end Data Analysis & Quantification gcms->end

Experimental workflow for GA quantification by GC-MS.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol describes the steps for analyzing the expression levels of GA biosynthesis genes.

1. RNA Extraction:

  • Harvest plant tissue and immediately freeze in liquid nitrogen.

  • Extract total RNA using a suitable method (e.g., Trizol reagent or a commercial kit).

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

2. cDNA Synthesis:

  • Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. qRT-PCR:

  • Prepare a reaction mixture containing the cDNA template, gene-specific primers for the target gene and a reference gene, and a fluorescent dye (e.g., SYBR Green) or a labeled probe.

  • Perform the PCR reaction in a real-time PCR thermal cycler.

  • The instrument will monitor the fluorescence intensity in real-time as the PCR product accumulates.

4. Data Analysis:

  • Determine the cycle threshold (Ct) value for each gene.

  • Normalize the Ct value of the target gene to the Ct value of the reference gene (e.g., using the ΔΔCt method) to calculate the relative gene expression.

Conclusion

The biosynthesis of gibberellic acid is a fundamental process in higher plants, intricately regulated to control growth and development. This guide has provided a comprehensive overview of the core biosynthetic pathway, the key enzymes involved, and the complex regulatory networks that govern GA homeostasis. The presented quantitative data and detailed experimental protocols offer a valuable resource for researchers in plant biology, agriculture, and drug development. A thorough understanding of this pathway opens avenues for the targeted manipulation of plant growth and the development of novel plant growth regulators.

References

The Profound Influence of Gibberellic Acid on Plant Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Gibberellic acid (GA3), a potent phytohormone, plays a critical role in regulating numerous aspects of plant growth and development. This technical guide provides an in-depth examination of the physiological effects of exogenously applied GA3, focusing on its mechanisms of action in stem elongation, seed germination, flowering, and fruit development. Detailed experimental protocols for studying these effects are provided, alongside quantitative data from key studies to illustrate the dose-dependent nature of GA3 responses. Furthermore, this guide visualizes the complex gibberellin signaling pathway and outlines experimental workflows using the DOT language for clear, reproducible scientific communication.

Introduction to Gibberellic Acid

Gibberellins (B7789140) (GAs) are a class of diterpenoid plant hormones that are essential for a wide array of developmental processes.[1][2] First identified in the early 20th century from the fungus Gibberella fujikuroi, which caused abnormal elongation in rice seedlings, over 130 different GAs have since been identified in plants, fungi, and bacteria.[3] Gibberellic acid (GA3) is one of the most well-characterized and commercially utilized gibberellins due to its significant impact on plant growth.[2] Its application can lead to dramatic physiological changes, making it a valuable tool in both agricultural and research settings.[4][5] This guide will delve into the core physiological effects of GA3, the underlying signaling mechanisms, and the methodologies to quantitatively assess its impact.

The Gibberellin Signaling Pathway

The physiological effects of gibberellic acid are mediated by a well-defined signaling pathway that ultimately leads to changes in gene expression. The core of this pathway involves the derepression of growth-inhibiting proteins. In the absence of GA, DELLA proteins, a class of nuclear repressors, bind to and inactivate transcription factors, thereby preventing the expression of GA-responsive genes.[6]

The binding of GA to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change in the GID1 protein.[4] This GA-GID1 complex can then bind to the DELLA proteins.[6] This interaction targets the DELLA proteins for ubiquitination by an SCF E3 ubiquitin ligase complex (composed of Skp1, Cullin, and an F-box protein such as SLY1 or GID2), leading to their degradation by the 26S proteasome.[6] The degradation of DELLA proteins releases the inhibition of transcription factors (like PIFs), allowing for the transcription of GA-responsive genes that promote various growth processes.[7]

Gibberellin_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA Gibberellic Acid (GA) GID1_inactive GID1 Receptor (Inactive) GA->GID1_inactive Binds GID1_active GA-GID1 Complex (Active) GID1_inactive->GID1_active DELLA DELLA Repressor GID1_active->DELLA Binds to SCF SCF E3 Ligase GID1_active->SCF Recruits Proteasome 26S Proteasome DELLA->Proteasome Degraded by PIF PIF Transcription Factor DELLA->PIF Represses SCF->DELLA Ubiquitinates GA_Response_Genes GA-Responsive Genes PIF->GA_Response_Genes Activates Growth_Response Growth Response (Elongation, Germination, etc.) GA_Response_Genes->Growth_Response Leads to GA3_Preparation_Workflow start Start weigh Weigh GA3 Powder start->weigh dissolve Dissolve in Small Volume of Alcohol weigh->dissolve transfer Transfer to Volumetric Flask dissolve->transfer add_water Add Distilled Water to Final Volume transfer->add_water stir Stir Continuously add_water->stir check_ph Check pH stir->check_ph adjust_ph Adjust pH to 4.0-7.0 check_ph->adjust_ph store Store in Dark, Refrigerated Container adjust_ph->store end End store->end Seed_Germination_Assay_Workflow start Start sterilize Surface Sterilize Seeds start->sterilize soak Soak Seeds in GA3 Solutions (including control) for 24h sterilize->soak plate Plate Seeds on Moist Filter Paper in Petri Dishes soak->plate incubate Incubate in Controlled Environment plate->incubate record Record Number of Germinated Seeds Daily incubate->record calculate Calculate Germination Metrics (Percentage, MGT, GRI) record->calculate analyze Perform Statistical Analysis calculate->analyze end End analyze->end

References

The Role of Gibberellic Acid in Seed Germination and Dormancy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Gibberellic acid (GA) is a critical phytohormone that orchestrates the transition of a seed from a dormant state to active germination. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning GA's role in this pivotal developmental process. It elucidates the intricate signaling cascade, from perception by the GID1 receptor to the degradation of DELLA protein repressors, which ultimately unleashes a transcriptional cascade promoting germination. The guide further details the antagonistic relationship between GA and abscisic acid (ABA), a key hormone in maintaining dormancy, and presents quantitative data on the effects of GA application. Detailed experimental protocols for key assays and mandatory visualizations of signaling pathways and experimental workflows are provided to facilitate further research and application in plant science and drug development.

Introduction

Seed dormancy is an adaptive trait that ensures seed germination occurs under favorable environmental conditions, maximizing the probability of seedling survival.[1] The transition from dormancy to germination is a highly regulated process controlled by a complex interplay of endogenous and environmental signals.[2] Among the key endogenous players are the phytohormones gibberellic acid (GA) and abscisic acid (ABA), which act antagonistically to control this developmental switch.[3][4] While ABA is instrumental in inducing and maintaining dormancy, GA is the primary promoter of germination.[2][4]

GA stimulates seed germination through a dual mechanism: it enhances the growth potential of the embryo and induces the production of hydrolytic enzymes that weaken surrounding tissues and mobilize stored food reserves.[1][5] Understanding the molecular intricacies of GA signaling is paramount for agricultural applications aimed at improving crop yield and for potential pharmacological applications. This guide provides a comprehensive overview of the current understanding of GA's function in seed germination and dormancy, with a focus on the underlying molecular biology and experimental approaches.

The Gibberellic Acid Signaling Pathway

The canonical GA signaling pathway operates through a derepression mechanism. In the absence of GA, a family of transcriptional regulators known as DELLA proteins actively represses germination-promoting genes.[6][7] When GA is present, it initiates a signaling cascade that leads to the degradation of these DELLA repressors.[8][9]

The key components of this pathway are:

  • Gibberellin (GA): The signaling molecule. Bioactive GAs, such as GA4, accumulate during the later stages of seed germination.[10]

  • GID1 (GIBBERELLIN INSENSITIVE DWARF1): A soluble nuclear receptor that binds to GA.[2][8] This binding event induces a conformational change in GID1, enabling it to interact with DELLA proteins.[2] In Arabidopsis, there are three GID1 receptors (GID1a, GID1b, and GID1c) that have distinct but also overlapping roles in different tissues and developmental stages.[11][12]

  • DELLA Proteins: A family of nuclear proteins that act as master negative regulators of GA signaling.[6][7] In Arabidopsis, this family includes GAI, RGA, RGL1, RGL2, and RGL3.[6][9] RGL2 is a key DELLA protein that represses seed germination.[13]

  • SCFSLY1/GID2 Complex: An E3 ubiquitin ligase complex.[8][9] The F-box protein SLY1 (in Arabidopsis) or GID2 (in rice) recognizes the GA-GID1-DELLA complex.[6][9]

  • 26S Proteasome: A protein complex that degrades ubiquitinated DELLA proteins.[6][9]

The binding of GA to its receptor GID1 promotes the formation of a GID1-GA-DELLA complex.[14] This complex is then recognized by the SCFSLY1/GID2 E3 ubiquitin ligase, which targets the DELLA protein for polyubiquitination and subsequent degradation by the 26S proteasome.[6][14] The removal of DELLA proteins derepresses the expression of GA-responsive genes, including those encoding enzymes involved in cell wall modification and the mobilization of stored food reserves, thereby promoting seed germination.[15][16]

GA_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds GA_GID1 GA-GID1 Complex GID1->GA_GID1 DELLA DELLA Protein (Repressor) GA_GID1_DELLA GA-GID1-DELLA Complex DELLA->GA_GID1_DELLA PIFs PIFs & other Transcription Factors DELLA->PIFs represses SCF SCF-SLY1/GID2 (E3 Ligase) Ub_DELLA Ubiquitinated DELLA SCF->Ub_DELLA ubiquitinates Proteasome 26S Proteasome Degraded_DELLA Degraded DELLA Proteasome->Degraded_DELLA degrades GA_GID1->DELLA binds GA_GID1_DELLA->SCF recruits Ub_DELLA->Proteasome targeted to GA_Genes GA-Responsive Genes (e.g., α-amylase, Expansins) PIFs->GA_Genes activates Germination Seed Germination GA_Genes->Germination GA_outside Gibberellin (GA) GA_outside->GA

Caption: Gibberellic Acid Signaling Pathway.

GA and ABA: An Antagonistic Relationship

The balance between GA and abscisic acid (ABA) is a critical determinant of whether a seed remains dormant or germinates.[3] These two hormones exert opposing effects on seed physiology through a complex network of interactions that includes mutual regulation of their biosynthesis and signaling pathways.[4][17]

  • Biosynthesis: GA can downregulate the expression of key ABA biosynthesis genes (e.g., NCED6, NCED9) while upregulating genes involved in ABA catabolism (e.g., CYP707A2).[17] Conversely, ABA can inhibit the expression of GA biosynthesis genes (e.g., GA3ox1, GA3ox2).[17]

  • Signaling: The signaling pathways of GA and ABA are also interconnected. For instance, the ABA-responsive transcription factor ABI4 can suppress GA biosynthesis while promoting ABA synthesis, thereby reinforcing the dormant state.[18] Conversely, components of the GA signaling pathway can negatively impact ABA signaling. The degradation of DELLA proteins by GA relieves the repression of genes that promote growth and weaken the endosperm, processes that are inhibited by ABA.[13][19]

Reactive oxygen species (ROS) have emerged as a key player in mediating the antagonism between GA and ABA.[20][21] ROS production can be induced by GA and can, in turn, promote GA biosynthesis and signaling while suppressing ABA levels, thus favoring germination.[22][23]

GA_ABA_Antagonism GA_Signal Gibberellin (GA) Signaling ABA_Signal Abscisic Acid (ABA) Signaling GA_Signal->ABA_Signal inhibits Germination Seed Germination GA_Signal->Germination ABA_Bio ABA Biosynthesis GA_Signal->ABA_Bio inhibits ABA_Signal->GA_Signal inhibits Dormancy Seed Dormancy ABA_Signal->Dormancy GA_Bio GA Biosynthesis ABA_Signal->GA_Bio inhibits GA_Bio->GA_Signal ABA_Bio->ABA_Signal

Caption: Antagonistic relationship between GA and ABA.

Quantitative Data on GA's Effects

Exogenous application of GA can effectively break dormancy and promote germination in a wide range of plant species.[24][25] The effects are concentration-dependent and can influence both the final germination percentage and the rate of germination.

Plant SpeciesGA3 ConcentrationEffect on GerminationReference
Arabidopsis thaliana (GA-deficient mutant ga1-3)1 µMRescues the non-germinating phenotype[13][26]
Tobacco (Nicotiana tabacum)Not specifiedReverses inhibition of germination caused by GA synthesis inhibitors[21][22]
Clematis hirsutissima0.1, 5, 10 mMIncreased germination percentage compared to control under cold stratification[27]
Barley (Hordeum vulgare)10-5 MMaximal induction of α-amylase synthesis[28]

The induction of hydrolytic enzymes is a hallmark of GA action in cereal grains. GA synthesized by the embryo diffuses to the aleurone layer, where it stimulates the synthesis and secretion of α-amylase and other hydrolases.[16][29] This process is critical for the breakdown of starch in the endosperm into sugars that can be utilized by the growing embryo.[16][30]

Enzyme/ProcessPlant SpeciesEffect of GA3Reference
α-amylase synthesisBarley (Hordeum vulgare)Enhanced synthesis and release from aleurone layers[29]
α-amylase mRNA expressionHuman Adipose-derived Stem Cells7-fold increase after 21 days with 1 mM GA3[31]
Cell wall-modifying enzyme gene expression (Expansins, PMEs)Arabidopsis thalianaUpregulation of the majority of gene family members[15]

Experimental Protocols

Arabidopsis Seed Germination Assay with Gibberellic Acid

This protocol is adapted from established methods for analyzing the response of Arabidopsis thaliana seeds to GA.[26][32]

Materials:

Procedure:

  • Media Preparation:

    • Prepare MS solid medium containing 1% (w/v) sucrose and 0.8% (w/v) agar.

    • Adjust the pH to 5.8 with KOH before autoclaving.

    • After autoclaving, cool the medium to approximately 50-60°C.

    • Prepare a 10 mM stock solution of GA3 in absolute ethanol.[33]

    • Add the GA3 stock solution to the cooled medium to achieve the desired final concentration (e.g., 1 µM). Prepare a control medium with an equivalent amount of ethanol but no GA3.

    • Pour the media into sterile Petri dishes and allow them to solidify.

  • Seed Sterilization:

    • Place approximately 50-100 seeds in a 1.5 ml microcentrifuge tube.

    • Add 1 ml of 70% ethanol and vortex for 1 minute.

    • Remove the ethanol and add 1 ml of 1% sodium hypochlorite solution. Incubate for 10 minutes with occasional mixing.

    • Carefully remove the sodium hypochlorite solution and wash the seeds 4-5 times with sterile distilled water.

  • Sowing and Stratification:

    • Resuspend the sterilized seeds in a small volume of sterile water or 0.1% agar solution.

    • Pipette the seeds onto the surface of the prepared MS plates (control and GA-containing).

    • Seal the plates with Parafilm and wrap them in aluminum foil.

    • Incubate the plates at 4°C for 3 days for stratification to break any residual dormancy and synchronize germination.[33]

  • Germination:

    • After stratification, transfer the plates to a growth chamber set to 22°C with a 16-hour light/8-hour dark photoperiod.[26]

    • Monitor the seeds daily for germination. Germination is typically defined as the emergence of the radicle through the seed coat.[25]

    • Score the number of germinated seeds at regular intervals (e.g., every 12 or 24 hours) for several days.

  • Data Analysis:

    • Calculate the germination percentage at each time point for both control and GA-treated seeds.

    • Plot the germination percentage against time to generate germination curves.

Experimental_Workflow Start Start Media_Prep Prepare MS Media (± Gibberellic Acid) Start->Media_Prep Sterilization Surface Sterilize Seeds (Ethanol & Bleach) Media_Prep->Sterilization Sowing Sow Seeds on Media Sterilization->Sowing Stratification Stratification (4°C, 3 days, dark) Sowing->Stratification Incubation Incubate in Growth Chamber (22°C, 16h light/8h dark) Stratification->Incubation Scoring Score Germination Daily (Radicle Emergence) Incubation->Scoring Analysis Data Analysis (Germination Curves) Scoring->Analysis End End Analysis->End

Caption: Experimental workflow for a seed germination assay.

α-Amylase Activity Assay in Cereal Half-Seeds

This protocol is a generalized method based on the classic experiments demonstrating GA-induced enzyme secretion in barley.[28]

Materials:

  • Cereal grains (e.g., barley)

  • Sterile razor blade or scalpel

  • Sterile forceps

  • Incubation buffer (e.g., 20 mM sodium succinate, pH 5.0, with 20 mM CaCl2)

  • GA3 solution

  • Starch solution (for substrate)

  • Iodine-potassium iodide (I2-KI) reagent

  • Spectrophotometer

Procedure:

  • Preparation of Half-Seeds:

    • Surface sterilize the cereal grains.

    • Aseptically cut the grains transversely to separate the embryo-containing half from the distal half (endosperm and aleurone).

    • Discard the embryo-containing halves.

  • Incubation:

    • Place the distal half-seeds in a sterile flask containing the incubation buffer.

    • Add GA3 to the desired concentration. Include a control flask without GA3.

    • Incubate the flasks on a shaker at a controlled temperature (e.g., 25°C) for a set period (e.g., 24-48 hours).

  • Enzyme Extraction and Assay:

    • After incubation, collect the incubation medium (which contains the secreted enzymes).

    • Prepare a standard curve using known concentrations of α-amylase.

    • In a reaction tube, mix a sample of the incubation medium with the starch substrate solution.

    • Incubate for a specific time to allow for starch hydrolysis.

    • Stop the reaction and add the I2-KI reagent. The iodine will stain the remaining starch blue.

    • Measure the absorbance of the solution using a spectrophotometer. The decrease in blue color is proportional to the α-amylase activity.

    • Calculate the α-amylase activity in the samples based on the standard curve.

Conclusion and Future Perspectives

Gibberellic acid is unequivocally a central regulator of seed germination, acting through a well-defined signaling pathway that culminates in the degradation of DELLA repressors. Its antagonistic interaction with ABA fine-tunes the seed's decision to germinate, ensuring that this critical life-cycle transition occurs under optimal conditions. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the nuances of GA action.

Future research will likely focus on several key areas. Elucidating the full range of downstream targets of DELLA proteins and other transcription factors in the GA pathway will provide a more complete picture of the genetic programs governing germination. Investigating the role of other hormones and signaling molecules, such as ethylene (B1197577) and reactive oxygen species, in modulating GA signaling will be crucial for understanding the integrated network that controls seed fate. For drug development professionals, a deeper understanding of the GA receptor-ligand interaction could pave the way for the design of novel synthetic molecules that can precisely control seed dormancy and germination, with significant implications for agriculture and biotechnology.

References

The Role of Gibberellic Acid in Regulating Flowering Time: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transition from vegetative growth to flowering is a critical developmental phase in the life cycle of higher plants, with profound implications for reproductive success and agricultural yield. This process is orchestrated by a complex network of endogenous and environmental cues, among which the phytohormone gibberellic acid (GA) plays a pivotal role. This technical guide provides a comprehensive overview of the molecular mechanisms by which gibberellic acid influences flowering time. It delves into the canonical GA signaling pathway, the central function of DELLA proteins as key repressors, and the intricate crosstalk with other major flowering pathways, including the photoperiod and vernalization pathways. This guide summarizes key quantitative data from foundational studies, presents detailed experimental protocols for investigating the GA-flowering network, and utilizes visualizations to illustrate the complex signaling cascades and experimental workflows involved.

Introduction

Gibberellins (GAs) are a class of diterpenoid plant hormones that regulate a wide array of developmental processes, including seed germination, stem elongation, and the floral transition.[1][2] The promotion of flowering by GA is particularly significant, especially under non-inductive conditions such as short days.[3][4] The molecular genetic dissection of GA biosynthesis and signaling, primarily in the model organism Arabidopsis thaliana, has elucidated a sophisticated regulatory module that integrates GA signals to control the expression of key floral integrator genes. Central to this regulation are the DELLA proteins, a family of nuclear growth repressors that are targeted for degradation in the presence of bioactive GAs.[5][6] This guide will explore the core components of GA-mediated flowering time control, providing researchers with the foundational knowledge and practical methodologies to further investigate this crucial biological process.

The Core Gibberellic Acid Signaling Pathway

The perception of gibberellic acid and the subsequent signal transduction cascade are fundamental to its regulatory effects on flowering. The pathway is initiated by the binding of bioactive GA to its nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[5] This binding event induces a conformational change in GID1, promoting its interaction with the DELLA proteins. The formation of the GA-GID1-DELLA complex leads to the recruitment of an F-box protein (SLY1 in Arabidopsis), which is a component of an SCF E3 ubiquitin ligase complex.[5] This, in turn, results in the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The degradation of DELLA proteins relieves their repressive effects on downstream transcription factors, thereby allowing the expression of GA-responsive genes, including those that promote flowering.[5]

GIBBERELLIN_SIGNALING cluster_nucleus Nucleus GA Gibberellic Acid (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Protein (Repressor) GID1->DELLA Forms GA-GID1-DELLA complex SCF_SLY1 SCF-SLY1 (E3 Ubiquitin Ligase) DELLA->SCF_SLY1 Recruits Proteasome 26S Proteasome DELLA->Proteasome Degradation TF Transcription Factors (e.g., PIFs, SPLs) DELLA->TF Represses SCF_SLY1->DELLA Ubiquitination GA_Response GA-Responsive Genes (e.g., LFY, SOC1) TF->GA_Response Activates Flowering Flowering GA_Response->Flowering FLOWERING_PATHWAY_INTEGRATION cluster_inputs Environmental & Endogenous Cues cluster_pathways Regulatory Pathways cluster_integrators Floral Pathway Integrators cluster_meristem Floral Meristem Identity Photoperiod Photoperiod (Long Days) CO CONSTANS (CO) Photoperiod->CO Vernalization Vernalization (Cold) FLC FLOWERING LOCUS C (FLC) (Repressor) Vernalization->FLC Represses Age Age SPLs SPLs Age->SPLs Gibberellin Gibberellin (GA) DELLAs DELLA Proteins (Repressors) Gibberellin->DELLAs Degrades FT FLOWERING LOCUS T (FT) (Florigen) CO->FT FLC->FT SOC1 SUPPRESSOR OF OVEREXPRESSION OF CO 1 (SOC1) FLC->SOC1 SPLs->FT LFY LEAFY (LFY) SPLs->LFY DELLAs->SPLs DELLAs->SOC1 FT->SOC1 AP1 APETALA1 (AP1) FT->AP1 SOC1->LFY LFY->AP1 Flowering Flowering LFY->Flowering AP1->Flowering EXPERIMENTAL_WORKFLOW cluster_plant_material Plant Material & Treatment cluster_analysis Molecular & Phenotypic Analysis cluster_data Data Interpretation Plant_Growth Plant Growth (Controlled Environment) GA_Treatment Gibberellic Acid Treatment (Exogenous Application) Plant_Growth->GA_Treatment Tissue_Harvest Tissue Harvest (Leaves, Apices) GA_Treatment->Tissue_Harvest Phenotyping Flowering Time Measurement (Leaf Number, Days to Bolt) GA_Treatment->Phenotyping RNA_Extraction RNA Extraction Tissue_Harvest->RNA_Extraction GA_Quantification GA Extraction & LC-MS (Endogenous GA levels) Tissue_Harvest->GA_Quantification Data_Analysis Statistical Analysis Phenotyping->Data_Analysis cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qRT-PCR (FT, SOC1, LFY expression) cDNA_Synthesis->qPCR qPCR->Data_Analysis GA_Quantification->Data_Analysis Conclusion Conclusion on GA's Role in Flowering Data_Analysis->Conclusion

References

Endogenous gibberellic acid metabolism and homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Endogenous Gibberellic Acid Metabolism and Homeostasis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the intricate processes governing the metabolism and homeostatic regulation of endogenous gibberellic acids (GAs), a critical class of phytohormones. Understanding these pathways is paramount for developing novel strategies in crop improvement and drug development. This document details the biosynthetic and catabolic pathways, the complex signaling cascade, and the regulatory feedback loops that maintain hormonal balance. Furthermore, it provides detailed experimental protocols for the analysis of GA metabolism.

Gibberellin Biosynthesis Pathway

The biosynthesis of gibberellins (B7789140) is a complex, multi-stage process occurring in different subcellular compartments. It begins in the plastid, continues in the endoplasmic reticulum, and the final steps to create bioactive GAs occur in the cytoplasm.[1][2] The pathway starts with the precursor trans-geranylgeranyl diphosphate (B83284) (GGDP).[1]

The key enzymes involved in the early stages of the pathway, including ent-copalyl diphosphate synthase (CPS), ent-kaurene (B36324) synthase (KS), ent-kaurene oxidase (KO), and ent-kaurenoic acid oxidase (KAO), are often encoded by single genes.[1] The later stages, catalyzed by GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox), are typically controlled by multigene families, allowing for more complex regulation.[1][3] The final step in producing bioactive GAs, such as GA₁ and GA₄, is the 3β-hydroxylation of their precursors, GA₂₀ and GA₉, respectively, a reaction catalyzed by GA3ox.[4]

Gibberellin_Biosynthesis_Pathway Gibberellin Biosynthesis Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm GGDP GGDP CDP ent-Copalyl diphosphate GGDP->CDP CPS Kaurene ent-Kaurene CDP->Kaurene KS Kaurenoic_Acid ent-Kaurenoic acid Kaurene->Kaurenoic_Acid KO GA12 GA12 Kaurenoic_Acid->GA12 KAO GA12_aldehyde GA12-aldehyde GA53 GA53 (13-hydroxylation) GA12->GA53 13-hydroxylase GA9 GA9 GA12->GA9 GA20ox GA20 GA20 GA53->GA20 GA20ox GA1 GA1 (Bioactive) GA20->GA1 GA3ox GA4 GA4 (Bioactive) GA9->GA4 GA3ox

A simplified diagram of the GA biosynthesis pathway.[1][2][4]

Table 1: Key Enzymes and Genes in Gibberellin Biosynthesis

EnzymeGene (Example from Arabidopsis)FunctionLocation
ent-Copalyl diphosphate synthaseCPS (GA1)Converts GGDP to ent-copalyl diphosphate.[5]Plastid
ent-Kaurene synthaseKS (GA2)Converts ent-copalyl diphosphate to ent-kaurene.[5]Plastid
ent-Kaurene oxidaseKO (GA3)Catalyzes the oxidation of ent-kaurene.[4]ER Membrane
ent-Kaurenoic acid oxidaseKAO1, KAO2Converts ent-kaurenoic acid to GA₁₂.[4]Endoplasmic Reticulum
GA 20-oxidaseGA20ox1-5Catalyzes multiple steps in the late pathway (e.g., GA₅₃ to GA₂₀).[1][6]Cytoplasm
GA 3-oxidaseGA3ox1-4Catalyzes the final step to produce bioactive GAs (e.g., GA₂₀ to GA₁).[1][6]Cytoplasm

Gibberellin Catabolism and Homeostasis

The concentration of bioactive GAs is tightly controlled through both biosynthesis and catabolism to maintain homeostasis.[7] Several deactivation mechanisms have been identified to prevent the over-accumulation of active GAs.

  • 2β-hydroxylation: This is a primary deactivation mechanism catalyzed by GA 2-oxidases (GA2oxs), which are 2-oxoglutarate-dependent dioxygenases.[8][9] These enzymes inactivate both bioactive GAs (e.g., GA₁ to GA₈) and their precursors (e.g., GA₂₀ to GA₂₉).[10]

  • Epoxidation: In rice, a cytochrome P450 monooxygenase encoded by the Elongated Uppermost Internode (EUI) gene converts GAs into inactive 16α,17-epoxides.[8][11]

  • Methylation: The enzymes GAMT1 and GAMT2 can methylate the C-6 carboxyl group of GAs, rendering them inactive.[8][12]

Homeostasis is largely maintained by feedback and feedforward regulation of the metabolism genes.[8] High levels of bioactive GAs lead to the downregulation of biosynthesis genes (GA20ox, GA3ox) and the upregulation of catabolism genes (GA2ox).[7][8][13] Conversely, a deficiency in bioactive GAs increases the expression of GA20ox and GA3ox to restore normal levels.[8] Other hormones, such as auxin, also play a role in regulating GA metabolism.[8][10]

GA_Homeostasis_Regulation GA Homeostasis Feedback Loop cluster_genes Gene Expression GA_Level Bioactive GA Levels Biosynthesis_Genes Biosynthesis Genes (GA20ox, GA3ox) GA_Level->Biosynthesis_Genes High GA Levels (Negative Feedback) Catabolism_Genes Catabolism Genes (GA2ox) GA_Level->Catabolism_Genes High GA Levels (Positive Feedforward) Biosynthesis_Genes->GA_Level Increases Catabolism_Genes->GA_Level Decreases Low_GA Low GA Levels Low_GA->Biosynthesis_Genes Upregulates

Feedback and feedforward regulation of GA homeostasis.[7][8]

Table 2: Key Enzymes in Gibberellin Deactivation

EnzymeGene (Example Species)Function
GA 2-oxidaseGA2ox (Arabidopsis, Rice)Inactivates GAs via 2β-hydroxylation.[8][9]
Cytochrome P450EUI (Rice)Inactivates GAs by converting them to 16α,17-epoxides.[8]
GA methyltransferaseGAMT1, GAMT2 (Arabidopsis)Inactivates GAs by methylating the C-6 carboxyl group.[8][12]

Gibberellin Signaling Pathway

Gibberellins exert their effect by derepressing a signaling pathway.[14] In the absence of GA, transcriptional regulators known as DELLA proteins actively repress GA-responsive genes, thus inhibiting growth.[6][15] The core of GA signaling involves the perception of the hormone by a soluble nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[6]

When bioactive GA binds to GID1, the GID1-GA complex undergoes a conformational change that allows it to interact with DELLA proteins.[16] This interaction targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex (composed of SLY1/GID2).[6][14] Subsequently, the ubiquitinated DELLA protein is degraded by the 26S proteasome.[6][14] The destruction of DELLA repressors allows for the expression of GA-responsive genes, leading to various developmental processes like stem elongation and seed germination.[6][17]

GA_Signaling_Pathway Gibberellin Signaling Pathway cluster_no_ga Low GA cluster_high_ga High GA DELLA_noGA DELLA Protein TF_noGA Transcription Factors (e.g., PIFs) DELLA_noGA->TF_noGA Represses Gene_noGA GA-Responsive Genes TF_noGA->Gene_noGA Cannot activate Growth_noGA Growth Repression Gene_noGA->Growth_noGA GA GA GID1 GID1 Receptor GA->GID1 GA_GID1 GA-GID1 Complex GID1->GA_GID1 DELLA_highGA DELLA Protein GA_GID1->DELLA_highGA Binds to SCF SCF (SLY1/GID2) E3 Ligase DELLA_highGA->SCF Recruited to Proteasome 26S Proteasome SCF->Proteasome Ubiquitination Degradation DELLA Degradation Proteasome->Degradation TF_highGA Transcription Factors (e.g., PIFs) Gene_highGA GA-Responsive Genes TF_highGA->Gene_highGA Activates Growth_highGA Growth Promotion Gene_highGA->Growth_highGA

The GA signaling pathway is derepressed by hormone binding.[6][16]

Experimental Methodologies

Quantification of Endogenous Gibberellins

Analysis of endogenous GAs requires highly sensitive and selective methods due to their low concentrations in plant tissues.[18][19] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for accurate quantification.[20]

GA_Quantification_Workflow Workflow for GA Quantification by LC-MS/MS Start Plant Tissue (Freeze in Liquid N₂) Homogenize Homogenization (e.g., in 80% Methanol) Start->Homogenize Spike Spike with Isotope-Labeled Internal Standards Homogenize->Spike Extract Extraction (Overnight at 4°C) Spike->Extract Purify Purification (e.g., Solid-Phase Extraction) Extract->Purify Analyze LC-MS/MS Analysis Purify->Analyze Quantify Data Analysis & Quantification Analyze->Quantify End Endogenous GA Levels Quantify->End

A typical experimental workflow for quantifying endogenous GAs.

Protocol: Extraction and Quantification of GAs by LC-MS/MS

  • Sample Collection and Preparation:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

    • Grind the frozen tissue to a fine powder.

    • Accurately weigh the powdered tissue (e.g., 50-100 mg fresh weight).

  • Extraction:

    • Add a pre-chilled extraction solvent (e.g., 80% methanol (B129727) in water) to the powdered tissue.

    • Spike the sample with a known amount of stable isotope-labeled internal standards for each GA to be quantified. This is crucial for accurate quantification by correcting for sample loss during preparation.[20][21]

    • Incubate the mixture overnight at 4°C with gentle shaking.

    • Centrifuge the sample and collect the supernatant.

  • Purification:

    • To remove interfering compounds, the crude extract is purified, often using solid-phase extraction (SPE).

    • A C18 reverse-phase SPE cartridge is commonly used. Condition the cartridge with methanol and then water.

    • Load the extract, wash with water to remove polar impurities, and then elute the GAs with a solvent like methanol or acetonitrile.

  • Analysis:

    • Dry the purified eluate under a stream of nitrogen gas and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

    • Inject the sample into an HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[22]

    • Separation is typically achieved on a C18 column with a gradient elution of water and acetonitrile/methanol, often with a small amount of acid (e.g., formic acid).

  • Quantification:

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[23]

    • For each GA, a specific precursor ion is selected and fragmented to produce a characteristic product ion. The transition from precursor to product ion is monitored.

    • Quantify the amount of each endogenous GA by comparing the peak area of its MRM transition to the peak area of the corresponding isotope-labeled internal standard.[23]

Gene Expression Analysis of GA Metabolism Genes

Quantitative reverse transcription PCR (qRT-PCR) is a standard method to analyze the transcript levels of GA biosynthesis and catabolism genes, providing insights into the regulation of GA homeostasis.[24][25]

Protocol: qRT-PCR for GA Metabolism Genes

  • RNA Extraction:

    • Extract total RNA from frozen, powdered plant tissue using a commercial kit or a standard protocol (e.g., Trizol method).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR:

    • Design or obtain validated primers specific to the target genes (GA20ox, GA3ox, GA2ox, etc.) and a stable reference (housekeeping) gene (e.g., Actin or Ubiquitin).

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a fluorescent dye-based master mix (e.g., SYBR Green).

    • Run the reaction in a qPCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene.

    • Calculate the relative expression of the target genes using a method like the 2-ΔΔCt method.[24] The expression levels are normalized to the reference gene to account for variations in RNA input and reverse transcription efficiency.

Enzyme Activity Assays

Enzyme assays can be used to measure the activity of specific GA metabolic enzymes. These are often spectrophotometric assays that monitor the change in absorbance of a substrate or product over time. The following is a generalized protocol that must be adapted for the specific enzyme, substrates, and cofactors.

Protocol: Generalized Spectrophotometric Enzyme Assay

  • Protein Extraction:

    • Homogenize fresh or frozen plant tissue in an ice-cold extraction buffer. The buffer should contain protease inhibitors and stabilizing agents.

    • Centrifuge the homogenate to pellet cell debris. The supernatant, containing the soluble enzymes, is the crude protein extract.

    • Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Assay Reaction:

    • Prepare a reaction mixture in a cuvette containing an appropriate buffer, the specific substrate for the enzyme of interest (e.g., a GA precursor), and any necessary cofactors (e.g., 2-oxoglutarate, Fe²⁺, and ascorbate (B8700270) for dioxygenases like GA20ox).[9]

    • Equilibrate the mixture to the optimal temperature for the enzyme (e.g., 25-37°C) in a temperature-controlled spectrophotometer.[26]

  • Measurement:

    • Initiate the reaction by adding a small amount of the protein extract to the cuvette.

    • Immediately monitor the change in absorbance at a specific wavelength. For dioxygenases, the consumption of the cosubstrate 2-oxoglutarate can sometimes be coupled to another reaction that produces a measurable change in absorbance.[27]

    • Record the absorbance over time. The initial linear portion of the curve represents the initial reaction velocity.

  • Calculation of Activity:

    • Calculate the rate of change in absorbance per minute (ΔA/min).

    • Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient (ε) of the product or substrate being monitored to convert this rate into enzyme activity units (e.g., µmol of product formed per minute).

    • Normalize the activity to the amount of protein in the assay to determine the specific activity (e.g., U/mg protein).

References

DELLA proteins as negative regulators of gibberellin signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

DELLA proteins are a small family of nuclear-localized transcriptional regulators that act as central negative regulators of the gibberellin (GA) signaling pathway in plants.[1][2] These proteins play a crucial role in controlling a wide array of developmental processes, including seed germination, stem elongation, leaf expansion, and flowering time.[3][4] The activity of DELLA proteins is tightly regulated by the levels of bioactive GAs. In the presence of GA, DELLA proteins are targeted for degradation via the ubiquitin-proteasome system, thereby de-repressing GA-responsive genes and promoting growth.[1][4] Conversely, in the absence of GA, DELLA proteins accumulate and restrain growth by interacting with and inhibiting the activity of various transcription factors.[3][4] Due to their pivotal role in plant growth and development, DELLA proteins represent a key target for the development of novel plant growth regulators and for the genetic improvement of crop species. This guide provides a comprehensive overview of the core mechanisms of DELLA protein function, quantitative data on their interactions and regulatory effects, detailed experimental protocols for their study, and visualizations of the key signaling pathways.

Core Signaling Pathway

The canonical gibberellin signaling pathway revolves around the GA-induced degradation of DELLA proteins. This process is initiated by the binding of a bioactive GA molecule to its soluble nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[5][6] This binding event induces a conformational change in GID1, which promotes its interaction with the N-terminal DELLA domain of a DELLA protein.[4][5] The formation of this GA-GID1-DELLA ternary complex facilitates the recruitment of an F-box protein component (SLY1 in Arabidopsis or GID2 in rice) of an SCF E3 ubiquitin ligase complex.[5][6] The SCFSLY1/GID2 complex then polyubiquitinates the DELLA protein, marking it for degradation by the 26S proteasome.[1][4] The degradation of DELLA proteins relieves their repressive effect on downstream transcription factors, allowing for the expression of GA-responsive genes and the promotion of plant growth.[3][7]

Gibberellin_Signaling_Pathway GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds to DELLA DELLA Protein GID1->DELLA Binds to SCF SCF (SLY1/GID2) E3 Ligase DELLA->SCF Recruited to Proteasome 26S Proteasome DELLA->Proteasome Degraded by TF Transcription Factors (e.g., PIFs) DELLA->TF Inhibits SCF->DELLA Polyubiquitinates GA_responsive_genes GA-Responsive Genes TF->GA_responsive_genes Activates Growth_Responses Growth Responses GA_responsive_genes->Growth_Responses Leads to

Fig. 1: Gibberellin Signaling Pathway.

Quantitative Data

Protein-Protein Interaction Kinetics

The interaction between DELLA proteins and the GA-GID1 complex is a critical step in the signaling pathway. Surface Plasmon Resonance (SPR) has been utilized to quantify the kinetics of this interaction.

Interacting ProteinsAssociation Rate (ka) (M-1s-1)Dissociation Rate (kd) (s-1)Equilibrium Dissociation Constant (Kd) (nM)Reference
RGL1 (N-terminal domain) - GID1A/GA41.7 x 1053.5 x 10-320.6[8]

Note: The Kd was calculated from the provided ka and kd values (Kd = kd / ka).

DELLA Protein Stability

The degradation of DELLA proteins upon GA treatment is a rapid process. While precise half-life values can vary depending on the specific DELLA protein, experimental conditions, and the plant species, studies have shown a significant reduction in DELLA protein levels within minutes to a few hours of GA application.[4][9] For instance, in imbibed Arabidopsis seeds, RGL2 protein levels were observed to disappear after only 5 hours of GA treatment.[9]

Regulation of Gene Expression

DELLA proteins regulate the expression of a large number of genes. Microarray and RNA-seq analyses have identified numerous GA-responsive and DELLA-dependent genes.

GeneFunctionFold Change (GA treatment)Fold Change (DELLA mutant/overexpression)Reference
GA20ox2GA biosynthesisDownregulated (~100-fold)Upregulated[10]
GA3ox1GA biosynthesisDownregulatedUpregulated[10]
GID1aGA receptorDownregulatedUpregulated[10]
SCL3Transcription factorUpregulatedDownregulated[11]
XERICOE3 ubiquitin ligase (ABA biosynthesis)DownregulatedUpregulated[10]

Note: Fold changes are approximate and can vary between different studies and experimental setups.

Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay for DELLA-GID1 Interaction

This protocol is adapted from methodologies used to study the GA-dependent interaction between DELLA and GID1 proteins.[12][13][14]

Objective: To determine if a DELLA protein (bait) interacts with a GID1 protein (prey) in a gibberellin-dependent manner in yeast.

Materials:

  • Yeast strain (e.g., Y2HGold)

  • Bait vector (e.g., pGBKT7) containing the DELLA coding sequence

  • Prey vector (e.g., pGADT7) containing the GID1 coding sequence

  • Competent yeast cells

  • Yeast transformation reagents (e.g., PEG/LiAc)

  • Appropriate synthetic defined (SD) dropout media (e.g., SD/-Leu/-Trp, SD/-Leu/-Trp/-His/-Ade)

  • Gibberellic acid (GA3 or GA4) solution

  • X-α-Gal or other colorimetric substrate

Procedure:

  • Vector Construction: Clone the full-length or domain-specific coding sequence of the DELLA protein into the bait vector and the GID1 protein into the prey vector.

  • Yeast Transformation: Co-transform the bait and prey plasmids into competent yeast cells using the PEG/LiAc method.

  • Selection of Transformants: Plate the transformed yeast on SD/-Leu/-Trp medium to select for cells containing both plasmids. Incubate at 30°C for 2-4 days until colonies appear.

  • Interaction Assay:

    • Inoculate individual colonies into liquid SD/-Leu/-Trp medium and grow overnight.

    • Spot serial dilutions of the yeast cultures onto control plates (SD/-Leu/-Trp) and selective plates (SD/-Leu/-Trp/-His/-Ade).

    • Prepare two sets of selective plates: one with and one without the addition of a bioactive GA (e.g., 100 µM GA3).

    • For a colorimetric assay, include X-α-Gal in the selective media.

  • Data Analysis:

    • Assess yeast growth on the selective plates after 3-5 days of incubation at 30°C.

    • Growth on the selective medium containing GA, but not on the medium without GA, indicates a GA-dependent interaction.

    • The development of a blue color in the presence of X-α-Gal provides further confirmation of the interaction.

Y2H_Workflow Start Start Vector_Construction Construct Bait (DELLA) and Prey (GID1) Vectors Start->Vector_Construction Yeast_Transformation Co-transform Yeast Cells Vector_Construction->Yeast_Transformation Selection Select on SD/-Leu/-Trp Yeast_Transformation->Selection Spotting Spot Serial Dilutions Selection->Spotting Control_Plate Control Plate (SD/-Leu/-Trp) Spotting->Control_Plate Selective_Plates Selective Plates (SD/-Leu/-Trp/-His/-Ade) Spotting->Selective_Plates Analysis Analyze Growth and Color Development Control_Plate->Analysis GA_Plate With GA Selective_Plates->GA_Plate No_GA_Plate Without GA Selective_Plates->No_GA_Plate GA_Plate->Analysis No_GA_Plate->Analysis Conclusion Conclusion on GA-dependent Interaction Analysis->Conclusion

Fig. 2: Yeast Two-Hybrid Workflow.
In Vitro Pull-Down Assay

This protocol provides a general framework for performing an in vitro pull-down assay to confirm the direct interaction between a tagged DELLA protein and another protein of interest.[15][16][17][18]

Objective: To determine if a purified, tagged "bait" protein (e.g., GST-DELLA) can pull down a "prey" protein from a cell lysate or a purified solution.

Materials:

  • Purified, tagged bait protein (e.g., GST-DELLA, His-DELLA)

  • Affinity resin corresponding to the tag (e.g., Glutathione-agarose, Ni-NTA agarose)

  • Cell lysate containing the prey protein or purified prey protein

  • Binding/Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

  • Antibody against the prey protein

Procedure:

  • Bait Protein Immobilization:

    • Incubate the purified tagged bait protein with the affinity resin to allow for binding.

    • Wash the resin to remove any unbound bait protein.

  • Protein Interaction:

    • Add the cell lysate or purified prey protein to the resin with the immobilized bait protein.

    • Incubate the mixture under appropriate conditions (e.g., 4°C with gentle rotation) to allow for the interaction to occur.

  • Washing:

    • Pellet the resin by centrifugation and discard the supernatant.

    • Wash the resin several times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bait protein and any interacting prey proteins from the resin using an appropriate elution buffer (e.g., containing glutathione (B108866) for GST tags, imidazole (B134444) for His tags, or a low pH buffer).

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody specific to the prey protein.

    • A band corresponding to the prey protein in the eluate from the bait protein pull-down, but not in a negative control (e.g., using the tag alone as bait), confirms the interaction.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol outlines the key steps for performing ChIP-seq to identify the genomic regions bound by a DELLA protein in vivo.[19][20][21][22][23][24]

Objective: To identify the genome-wide DNA binding sites of a DELLA protein.

Materials:

  • Plant tissue expressing a tagged DELLA protein (e.g., GFP-DELLA)

  • Formaldehyde (B43269) for cross-linking

  • Buffers for nuclei isolation and chromatin extraction

  • Sonicator or enzymatic digestion reagents for chromatin shearing

  • Antibody against the tag (e.g., anti-GFP)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Reagents for reverse cross-linking and DNA purification

  • Reagents for library preparation for next-generation sequencing

Procedure:

  • Cross-linking: Treat plant tissue with formaldehyde to cross-link proteins to DNA.

  • Chromatin Preparation: Isolate nuclei and extract chromatin.

  • Chromatin Shearing: Shear the chromatin into fragments of a desired size range (typically 200-600 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation (IP):

    • Incubate the sheared chromatin with an antibody specific to the tagged DELLA protein.

    • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links.

  • DNA Purification: Purify the DNA from the eluted sample.

  • Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Perform peak calling to identify regions of the genome that are enriched in the ChIP sample compared to a control (e.g., input DNA).

    • Perform motif analysis to identify potential DNA binding motifs within the enriched regions.

    • Annotate the peaks to identify nearby genes that may be regulated by the DELLA protein.

ChIP_seq_Workflow Start Start: Plant Tissue Crosslinking Formaldehyde Cross-linking Start->Crosslinking Chromatin_Prep Chromatin Preparation and Shearing Crosslinking->Chromatin_Prep IP Immunoprecipitation with Specific Antibody Chromatin_Prep->IP Washing Washing to Remove Non-specific Binding IP->Washing Elution Elution and Reverse Cross-linking Washing->Elution DNA_Purification DNA Purification Elution->DNA_Purification Sequencing Library Preparation and Sequencing DNA_Purification->Sequencing Data_Analysis Data Analysis (Alignment, Peak Calling, Motif Analysis) Sequencing->Data_Analysis End End: Identification of Binding Sites Data_Analysis->End

Fig. 3: ChIP-seq Workflow.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol describes how to quantify the expression of GA-regulated genes in response to GA treatment or in DELLA mutant backgrounds.[25][26][27][28][29]

Objective: To measure the relative transcript abundance of target genes.

Materials:

  • Plant tissue

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR instrument

  • SYBR Green or other fluorescent dye-based qPCR master mix

  • Gene-specific primers for target and reference genes

Procedure:

  • RNA Extraction: Extract total RNA from plant tissue samples.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the RNA templates using reverse transcriptase.

  • qPCR Reaction Setup: Prepare qPCR reactions containing cDNA, SYBR Green master mix, and gene-specific primers for the target and reference genes.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct values of one or more stably expressed reference genes.

    • Calculate the relative gene expression using a method such as the 2-ΔΔCt method.

Conclusion

DELLA proteins are central players in the gibberellin signaling pathway, acting as master regulators of plant growth and development. Their intricate regulation through GA-mediated degradation and post-translational modifications highlights their importance as a hub for integrating various internal and external signals. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the multifaceted roles of DELLA proteins and to explore their potential for agricultural and biotechnological applications. A thorough understanding of the molecular mechanisms governing DELLA protein function will be instrumental in developing strategies to modulate plant growth and enhance crop productivity.

References

Molecular Genetics of Gibberellic Acid Perception: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Gibberellic acid (GA) is a critical phytohormone that regulates myriad aspects of plant growth and development, from seed germination to fruit development.[1][2][3] The perception of the GA signal and the subsequent signal transduction cascade are pivotal for initiating GA-mediated responses. This technical guide provides an in-depth exploration of the molecular genetics underlying GA perception, focusing on the core signaling components, their interactions, and the experimental methodologies used to elucidate this pathway. The central mechanism involves the GA-dependent interaction between the GID1 receptor and DELLA proteins, which leads to the targeted degradation of DELLA repressors and the activation of growth-promoting genes.[4][5][6]

The Core Signaling Module

The perception of gibberellic acid is orchestrated by a highly conserved signaling module comprising three key components:

  • GID1 (GIBBERELLIN INSENSITIVE DWARF1): A soluble nuclear receptor that directly binds to bioactive GAs.[7][8] The GID1 protein has a structure similar to hormone-sensitive lipases.[9] Upon GA binding, GID1 undergoes a conformational change, particularly in its N-terminal extension, which closes over the GA-binding pocket.[6][9] This change creates a surface for interaction with DELLA proteins.[6] Arabidopsis contains three GID1 homologs (GID1a, GID1b, GID1c), while rice has one.[1]

  • DELLA Proteins: A family of nuclear-localized transcriptional regulators that act as master repressors of GA signaling.[1][4] In the absence of GA, DELLA proteins bind to and sequester transcription factors, preventing the expression of GA-responsive genes.[10] They are characterized by a conserved N-terminal DELLA domain.[9] Arabidopsis has five DELLA proteins (GAI, RGA, RGL1, RGL2, RGL3) with partially overlapping functions, while rice has one, called SLR1.[1][2]

  • SCFSLY1/GID2 Complex: An E3 ubiquitin ligase complex responsible for targeting DELLA proteins for degradation.[4] The complex consists of Skp1, Cullin, and an F-box protein.[11][12] In Arabidopsis, the F-box protein is SLY1 (SLEEPY1), and in rice, it is GID2 (GIBBERELLIN INSENSITIVE DWARF2).[2][3] This complex recognizes and binds to the DELLA protein only after it has formed a complex with GA-bound GID1.[6][13]

The GA Perception and Signaling Pathway

The GA signaling pathway operates as a de-repression system. The transition from a repressed to an active state is entirely dependent on the concentration of bioactive GA.

In the Absence of GA (Repressed State): DELLA proteins accumulate in the nucleus and bind to various transcription factors (e.g., PIFs), preventing them from activating the transcription of GA-responsive genes.[1] This leads to a repression of growth.[2]

In the Presence of GA (Active State): Bioactive GA enters the nucleus and binds to the GID1 receptor.[6] This binding induces a conformational change in GID1, promoting the formation of a stable GA-GID1-DELLA ternary complex.[9][10] The formation of this complex triggers the recruitment of the SCFSLY1/GID2 E3 ubiquitin ligase, which polyubiquitinates the DELLA protein.[13] The polyubiquitinated DELLA is then recognized and degraded by the 26S proteasome.[5][11] The degradation of DELLA repressors releases the sequestered transcription factors, allowing them to activate the expression of genes that promote growth and development.[10]

GAsignaling_OFF cluster_nucleus Nucleus DELLA DELLA PIFs Transcription Factors (e.g., PIFs) DELLA->PIFs GA_genes GA-Responsive Genes PIFs->GA_genes transcription repressed GID1 GID1 Receptor

Caption: State of the GA signaling pathway in the absence of gibberellin (OFF).

GAsignaling_ON cluster_nucleus Nucleus GA_GID1_DELLA GA-GID1-DELLA Complex SCF SCF(SLY1/GID2) GA_GID1_DELLA->SCF recruits Proteasome 26S Proteasome GA_GID1_DELLA->Proteasome targets for degradation SCF->GA_GID1_DELLA polyubiquitinates DELLA PIFs Transcription Factors (e.g., PIFs) Proteasome->PIFs DELLA degraded, PIFs released GA_genes GA-Responsive Genes PIFs->GA_genes transcription activated GA Gibberellin (GA) GA_in->GA_GID1_DELLA binds GID1, forms complex

Caption: State of the GA signaling pathway in the presence of gibberellin (ON).

Quantitative Data on Molecular Interactions

The interactions between GA, GID1, and DELLA proteins have been quantified using various biochemical and genetic assays.

Table 1: Relative Affinity of Gibberellins for GID1 Receptor Data synthesized from yeast two-hybrid (Y2H) assays comparing the interaction strength, which correlates with binding affinity. Higher activity indicates stronger interaction.

Gibberellin TypeBioactivity in PlantaRelative Interaction with GID1 (Y2H Assay)Reference
GA₄High++++ (Highest Affinity)[7]
GA₁High+++[7]
GA₃Moderate++[7]
GA₃₄ (inactive)None- (No interaction)[7]

Table 2: GID1-DELLA Interaction Strength from Yeast Two-Hybrid Assays Quantitative analysis of β-galactosidase activity indicates the strength of GA-dependent interaction between GID1 and DELLA homologs from different plant species.

Bait (GID1)Prey (DELLA)GA₄ (10⁻⁵ M)β-Galactosidase Activity (Miller units)Reference
OsGID1 (Rice)OsSLR1 (Rice)+115.3 ± 10.2[14]
SmGID1a (Selaginella)SmDELLA1 (Selaginella)+101.4 ± 11.0[14]
SmGID1b (Selaginella)SmDELLA1 (Selaginella)+107.5 ± 11.5[14]
OsGID1 (Rice)SmDELLA1 (Selaginella)+105.8 ± 12.0[14]
SmGID1a (Selaginella)OsSLR1 (Rice)+88.0 ± 9.8[14]
PpGID1-like (Physcomitrella)PpDELLA (Physcomitrella)+< 1.4 (No significant interaction)[14]
No GA ControlAll combinations-< 1.4 (No significant interaction)[14]

Table 3: Kinetic and Affinity Constants for Arabidopsis GID1A and RGL1 Interaction Data from surface plasmon resonance (SPR) analysis measuring the interaction between GA₄-bound GID1A and the N-terminal domain of RGL1 (RGL1N).

GID1A/GA₄ Conc. (nM)Association Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₔ) (s⁻¹)Affinity Constant (Kₐ) (M⁻¹)Dissociation Constant (Kₔ) (nM)Reference
1003.7×10⁵5.6×10⁻³6.49×10⁸1.54[15]
2003.5×10⁵4.5×10⁻³5.73×10⁸1.75[15]
4005.3×10⁵5.1×10⁻³3.58×10⁸2.79[15]

Experimental Protocols

Elucidating the GA perception pathway relies on several key molecular biology techniques to study protein-protein and protein-ligand interactions.

The Y2H system is a powerful genetic method to identify and characterize binary protein-protein interactions in vivo.[16][17] It was instrumental in demonstrating the GA-dependent interaction between GID1 and DELLA proteins.[7][8][11]

Workflow Visualization: Yeast Two-Hybrid Assay

Y2H_Workflow cluster_plasmids 1. Plasmid Construction cluster_transformation 2. Yeast Transformation cluster_selection 3. Selection & Interaction cluster_analysis 4. Analysis Bait Bait Plasmid (e.g., pGBKT7-GID1) GAL4-BD + Protein X Transform Co-transform yeast with Bait and Prey plasmids Bait->Transform Prey Prey Plasmid (e.g., pGADT7-DELLA) GAL4-AD + Protein Y Prey->Transform Yeast Yeast Strain (e.g., AH109) Yeast->Transform Plate_SD Plate on selective media (e.g., SD/-Leu/-Trp) Selects for transformed cells Transform->Plate_SD Interaction Interaction occurs in nucleus (Requires GA if dependent) BD-X binds promoter Plate_SD->Interaction Reporter AD-Y activates transcription of reporter gene (e.g., HIS3, lacZ) Interaction->Reporter Plate_Reporter Plate on reporter media (e.g., SD/-Leu/-Trp/-His) Growth = Interaction Reporter->Plate_Reporter Growth Observe Growth on selective media Plate_Reporter->Growth Assay Perform β-galactosidase filter lift assay Plate_Reporter->Assay cluster_plasmids cluster_plasmids cluster_transformation cluster_transformation cluster_selection cluster_selection cluster_analysis cluster_analysis

Caption: Workflow for a Yeast Two-Hybrid (Y2H) experiment.

Detailed Protocol:

  • Plasmid Construction:

    • Clone the coding sequence for the 'bait' protein (e.g., GID1) into a Y2H vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD).[18]

    • Clone the coding sequence for the 'prey' protein (e.g., DELLA) into a different Y2H vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain (AD).[18]

    • Verify constructs by sequencing.

  • Yeast Transformation:

    • Prepare competent yeast cells (e.g., strain AH109 or Y187).

    • Co-transform the bait and prey plasmids into the yeast cells using the lithium acetate/polyethylene glycol (LiAc/PEG) method.[19]

    • Plate the transformation mixture on synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for yeast that have taken up both plasmids. Incubate at 30°C for 2-4 days until colonies appear.[19]

  • Interaction Assay:

    • Qualitative (Growth Assay): Pick several independent colonies and streak them onto a high-stringency selective medium, such as SD medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His). For GA-dependent interactions, supplement the medium with 10-100 µM GA.[14]

    • Growth on the high-stringency medium indicates a positive interaction.

    • Quantitative (β-Galactosidase Assay): Perform a liquid culture or filter lift assay to measure the activity of the lacZ reporter gene.[14][20]

    • For liquid assays, grow cultures of transformed yeast in selective liquid media, lyse the cells, and measure β-galactosidase activity using a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside). Activity is typically reported in Miller units.[14]

  • Controls:

    • Positive Control: Co-transform plasmids known to encode interacting proteins (e.g., pGADT7-T and pGBKT7-53).[19]

    • Negative Control: Co-transform the bait plasmid with an empty prey vector, and vice-versa, to test for autoactivation. Also, use a non-interacting protein pair (e.g., pGADT7-T and pGBKT7-Lam).[19]

Co-IP is a powerful technique used to study protein-protein interactions in vivo from cell or tissue extracts.[21] It relies on a specific antibody to pull down a target protein and any associated binding partners.[22] This method has been used to confirm the GA-dependent GID1-DELLA interaction in plant cells.[7]

Workflow Visualization: Co-Immunoprecipitation (Co-IP) Assay

CoIP_Workflow cluster_prep 1. Sample Preparation cluster_ip 2. Immunoprecipitation cluster_analysis 3. Analysis Tissue Plant Tissue (e.g., expressing tagged GID1) Lysis Lyse tissue in non-denaturing buffer (+ protease inhibitors) Tissue->Lysis Clarify Centrifuge to clarify lysate (Collect supernatant) Lysis->Clarify Antibody Add specific antibody (e.g., anti-tag for GID1) Incubate at 4°C Clarify->Antibody Beads Add Protein A/G beads (to capture antibody) Incubate at 4°C Antibody->Beads Wash Pellet beads and wash multiple times to remove non-specific binders Beads->Wash Elute Elute proteins from beads (e.g., using SDS buffer, boiling) Wash->Elute SDS_PAGE Separate proteins by SDS-PAGE Elute->SDS_PAGE Western Western Blot: - Probe for Bait (GID1) - Probe for Prey (DELLA) SDS_PAGE->Western cluster_prep cluster_prep cluster_ip cluster_ip cluster_analysis cluster_analysis

Caption: Workflow for a Co-Immunoprecipitation (Co-IP) experiment.

Detailed Protocol:

  • Protein Extraction:

    • Harvest plant tissue (e.g., Arabidopsis seedlings or rice calli), preferably from lines expressing an epitope-tagged version of the bait protein (e.g., GFP-GID1).[7]

    • Grind the tissue to a fine powder in liquid nitrogen.

    • Resuspend the powder in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% NP-40, supplemented with protease and phosphatase inhibitor cocktails).[22][23]

    • Incubate on ice for 30 minutes with gentle agitation.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant (total protein extract).[23]

  • Immunoprecipitation:

    • Determine protein concentration of the lysate using a Bradford or BCA assay.

    • Incubate a defined amount of total protein (e.g., 1-2 mg) with a specific primary antibody against the bait protein (or its tag) for 2-4 hours or overnight at 4°C with gentle rotation.[24]

    • Add Protein A or Protein G agarose/magnetic beads and incubate for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.[24]

  • Washing and Elution:

    • Pellet the beads by centrifugation (or using a magnetic rack).

    • Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer (typically the lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.[24]

    • After the final wash, remove all supernatant. Elute the bound proteins by resuspending the beads in 1x or 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Detection:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Perform a Western blot analysis. Probe one blot with an antibody against the bait protein (e.g., anti-GFP) to confirm successful immunoprecipitation. Probe a second, identical blot with an antibody against the suspected interacting partner (e.g., anti-DELLA) to detect co-immunoprecipitation.

This assay is used to determine if a protein, or a domain thereof, can function as a transcriptional activator. It can also be used to identify direct target genes of a transcription factor.[25] DELLA proteins themselves have been shown to have transactivation activity, which is important for their function in repressing growth.[4]

Detailed Protocol (Dexamethasone-Inducible System):

  • Construct Generation:

    • Create a fusion construct of the protein of interest (e.g., a dominant DELLA mutant) with the glucocorticoid receptor (GR) ligand-binding domain.[26] This construct is placed under the control of a suitable promoter (e.g., 35S).

    • Generate transgenic plants expressing this construct. In the absence of the steroid dexamethasone (B1670325) (dex), the fusion protein is held inactive in the cytoplasm.[25]

  • Plant Treatment:

    • Grow the transgenic plants to the desired stage (e.g., seedlings).

    • Treat the plants with dexamethasone (e.g., 10 µM) to induce the nuclear translocation and activation of the DELLA-GR fusion protein.[26]

    • To identify direct targets, co-treat with a protein synthesis inhibitor like cycloheximide (B1669411) (cyc). This prevents secondary effects where a primary target gene product activates other genes.[25]

    • Include mock-treated plants (no dex) as a negative control.

  • Gene Expression Analysis:

    • Harvest tissue at various time points after treatment (e.g., 0, 2, 4, 8 hours).

    • Extract total RNA from the samples.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the transcript levels of putative target genes. Upregulation of a gene's expression upon dex treatment indicates it is a target of the transcription factor.[26]

    • For a global analysis, use the RNA for microarray or RNA-seq analysis to identify all genes regulated by the transcription factor.[26]

  • Validation:

    • Promoters of identified target genes can be further analyzed for direct binding by the transcription factor using techniques like Chromatin Immunoprecipitation (ChIP) followed by qPCR.[26]

References

The Orchestration of Growth: An In-depth Technical Guide to Environmental Influence on Gibberellic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate mechanisms by which environmental cues orchestrate the biosynthesis of gibberellic acid (GA), a critical phytohormone governing plant growth and development. Understanding these pathways is paramount for developing novel strategies in agriculture and drug development to modulate plant architecture and stress responses. This document provides a comprehensive overview of the signaling cascades, quantitative data from key experiments, and detailed experimental protocols.

Light-Mediated Regulation of Gibberellin Biosynthesis

Light is a primary environmental factor that profoundly influences GA metabolism, tailoring plant growth to prevailing conditions. This regulation is multifaceted, involving light quality, intensity, and duration (photoperiod).

Light Quality: The Phytochrome (B1172217) and Cryptochrome Connection

Plants perceive red (R) and far-red (FR) light through phytochrome photoreceptors, while blue light is sensed by cryptochromes. The ratio of R:FR light, which is low in shade conditions, triggers a suite of responses, including stem elongation, largely through the modulation of GA biosynthesis.

In response to changes in light quality, phytochromes switch between an inactive Pr form (red-light absorbing) and an active Pfr form (far-red-light absorbing). In low R:FR light (shade), the Pfr/Pr ratio decreases, leading to the accumulation of PHYTOCHROME-INTERACTING FACTORs (PIFs), a group of basic helix-loop-helix (bHLH) transcription factors. PIFs act as positive regulators of genes involved in cell elongation and also influence GA biosynthesis.[1][2] Conversely, in high R:FR light (full sun), activated phytochromes (Pfr) promote the degradation of PIFs, thus repressing shade-avoidance responses.

Signaling Pathway: From Light Perception to GA Biosynthesis

The light signaling pathway converges on the regulation of key GA biosynthesis and catabolism genes, primarily GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox) for biosynthesis, and GA 2-oxidase (GA2ox) for catabolism.

A central hub in this regulatory network is the interplay between PIFs and DELLA proteins, which are negative regulators of GA signaling. In low GA conditions, DELLA proteins accumulate and bind to PIFs, inhibiting their DNA-binding activity and thereby repressing the transcription of GA-responsive genes.[1][2][3][4][5] When GA levels rise, GA binds to its receptor GID1 (GIBBERELLIN INSENSITIVE DWARF1), leading to the degradation of DELLA proteins via the 26S proteasome pathway.[2] This releases PIFs to activate their target genes.

Light signaling directly impacts this balance. In the dark or shade, accumulated PIFs can directly bind to the promoters of GA biosynthesis genes to modulate their expression. Upon exposure to light, activated phytochromes trigger the degradation of PIFs, while simultaneously, light can also regulate the expression of GA metabolic genes through other transcription factors like HY5.[6]

Light_Signaling_GA_Biosynthesis cluster_GA_feedback Light Light (Red/Far-Red) Phytochrome Phytochrome (Pr/Pfr) Light->Phytochrome Activates PIFs PIFs (PHYTOCHROME-INTERACTING FACTORs) Phytochrome->PIFs Promotes degradation GA_Biosynthesis_Genes GA Biosynthesis Genes (GA20ox, GA3ox) PIFs->GA_Biosynthesis_Genes Regulates transcription Growth_Responses Growth Responses (e.g., Stem Elongation) PIFs->Growth_Responses DELLAs DELLA Proteins DELLAs->PIFs Inhibits activity Proteasome 26S Proteasome DELLAs->Proteasome Targeted for degradation Bioactive_GA Bioactive GA GA_Biosynthesis_Genes->Bioactive_GA Encodes enzymes for Bioactive_GA->DELLAs Promotes degradation GID1 GID1 Receptor Bioactive_GA->GID1 Binds to Bioactive_GA->Growth_Responses GID1->DELLAs GID1->Proteasome

Caption: Light signaling pathway influencing GA biosynthesis.
Quantitative Data: Light Effects on GA Levels and Gene Expression

Plant SpeciesLight ConditionMeasured ParameterChangeReference
Pea (Pisum sativum)Transfer from dark to white lightGA1 level6-fold decrease within 2 hours[7][8][9]
Pea (Pisum sativum)Transfer from dark to white lightGA20ox mRNA level5-fold increase after 4 hours[7][8][9]
Pea (Pisum sativum)Transfer from dark to white lightGA3ox mRNA level5-fold increase after 4 hours[7][8][9]
Sorghum (Sorghum bicolor)10-h photoperiod (inductive)Peak GA1 and GA20 levelsShifted to early morning[10]
Sorghum (Sorghum bicolor)18-h and 20-h photoperiods (non-inductive)Peak GA1 and GA20 levelsShifted to midday[10]

Temperature as a Modulator of Gibberellin Biosynthesis

Temperature is another critical environmental cue that significantly impacts GA metabolism, influencing processes such as seed germination, stem elongation, and flowering time.

Low Temperature (Cold) Effects

Exposure to low temperatures can break seed dormancy and promote germination, a process often linked to an increase in bioactive GA levels. In Arabidopsis, cold treatment of imbibed seeds leads to the upregulation of specific GA biosynthesis genes, such as AtGA3ox1.[5] This results in an accumulation of bioactive GAs, which promotes germination.

High Temperature Effects

High temperatures can inhibit seed germination and affect plant development. In Arabidopsis seeds, high temperatures suppress the expression of key GA biosynthesis genes, including GA20ox and GA3ox genes, leading to a reduction in bioactive GA levels.[11][12] This hormonal change contributes to thermoinhibition of germination. In sunflower seeds, high drying temperatures also lead to decreased GA levels.[13][14]

Quantitative Data: Temperature Impact on GA Metabolism
Plant SpeciesTemperature ConditionMeasured ParameterChangeReference
Arabidopsis (Arabidopsis thaliana) seedsImbibition at 4°C vs. 22°CAtGA20ox1 and AtGA20ox2 transcript levelsHigher at 4°C
Arabidopsis (Arabidopsis thaliana) seedsImbibition at 34°C vs. 22°CGA4 levelNo increase at 34°C[11]
Arabidopsis (Arabidopsis thaliana) seedsImbibition at 34°C vs. 22°CGA20ox and GA3ox gene expressionGreatly suppressed at 34°C[11]
Rice (Oryza sativa) anthersLow temperatureBioactive GA (GA4, GA7) levelsReduced by 50-70%[15]
Rice (Oryza sativa) anthersLow temperatureGA20ox3 and GA3ox1 expressionReduced[15]
Tomato (Solanum lycopersicum)Low overnight temperatureBioactive GA1 and GA4 levelsAccumulated[16]
Tomato (Solanum lycopersicum)Low overnight temperatureSlGA2ox gene expressionSignificantly downregulated[16]

The Circadian Clock: An Internal Timer for GA Biosynthesis

The circadian clock is an endogenous oscillator that allows plants to anticipate daily environmental changes. It has a profound influence on GA signaling and biosynthesis, ensuring that growth-related processes occur at the most appropriate time of day.

Rhythmic Regulation of GA Signaling and Biosynthesis

The circadian clock can regulate the expression of GA receptor genes, such as GID1, leading to oscillations in GA sensitivity throughout the day.[6][17] This "gating" of GA signaling results in higher GA sensitivity at night, which corresponds with the period of maximum hypocotyl growth in Arabidopsis. In Populus trees, components of the circadian clock have been shown to influence GA metabolism and growth.[18] Furthermore, there is evidence that the circadian clock can affect the expression of GA biosynthesis genes, such as GA5 (a GA20ox) in Arabidopsis.[19]

Circadian_Clock_GA Circadian_Clock Circadian Clock GID1_Genes GA Receptor Genes (e.g., GID1) Circadian_Clock->GID1_Genes Transcriptional Regulation GA_Biosynthesis_Genes GA Biosynthesis Genes (e.g., GA20ox) Circadian_Clock->GA_Biosynthesis_Genes Transcriptional Regulation GA_Sensitivity GA Sensitivity GID1_Genes->GA_Sensitivity DELLA_Stability DELLA Protein Stability GA_Sensitivity->DELLA_Stability Influences Rhythmic_Growth Rhythmic Growth DELLA_Stability->Rhythmic_Growth Modulates Bioactive_GA Bioactive GA Levels GA_Biosynthesis_Genes->Bioactive_GA Bioactive_GA->Rhythmic_Growth Promotes GC_MS_Workflow Start Plant Tissue Sample (with Internal Standards) Extraction Extraction (80% Acetone) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation1 Evaporation of Acetone Supernatant->Evaporation1 pH_Adjustment pH Adjustment to 2.5 Evaporation1->pH_Adjustment Partitioning Liquid-Liquid Partitioning (Ethyl Acetate) pH_Adjustment->Partitioning Evaporation2 Evaporation to Dryness Partitioning->Evaporation2 Purification Purification (Sephadex LH-20 or SPE) Evaporation2->Purification Derivatization Derivatization (Methylation & Silylation) Purification->Derivatization GC_MS GC-MS Analysis (SIM Mode) Derivatization->GC_MS Quantification Quantification GC_MS->Quantification

References

Cellular localization of gibberellic acid biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Cellular Localization of Gibberellic Acid Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gibberellins (B7789140) (GAs) are a class of diterpenoid phytohormones that are crucial regulators of plant growth and development, influencing processes such as seed germination, stem elongation, leaf expansion, and flowering.[1][2] The biosynthesis of these complex molecules is a highly regulated and compartmentalized process, occurring across three distinct subcellular locations: the plastids, the endoplasmic reticulum, and the cytosol.[3][4][5] Understanding the precise cellular localization of each biosynthetic step is fundamental for manipulating GA levels to improve crop yields and for developing targeted agrochemicals. This guide provides a detailed overview of the subcellular geography of GA biosynthesis, summarizes the key enzymes and their locations, outlines the experimental protocols used for their determination, and presents visual diagrams of the biosynthetic pathway and experimental workflows.

The Three-Stage Pathway of Gibberellin Biosynthesis

The synthesis of bioactive GAs from the precursor geranylgeranyl diphosphate (B83284) (GGDP) is a multi-step process that can be divided into three stages, each occurring in a different cellular compartment.[1][6][7]

  • Stage 1: Plastid. The initial steps of the pathway, from GGDP to ent-kaurene (B36324), are catalyzed by terpene cyclases located within the plastids.[1][8]

  • Stage 2: Endoplasmic Reticulum. The intermediate ent-kaurene is then transported to the endoplasmic reticulum (ER), where it is sequentially oxidized by cytochrome P450 monooxygenases to form GA12.[1][9]

  • Stage 3: Cytosol & Nucleus. The final stage involves the conversion of GA12 into various C20- and C19-GAs, including the bioactive forms, by soluble 2-oxoglutarate-dependent dioxygenases (2-ODDs) in the cytoplasm.[1][10] Recent studies have also identified a nuclear localization for some of these late-stage enzymes.[6]

Data Presentation: Localization of Key Biosynthetic Enzymes

The subcellular compartmentalization of the GA biosynthetic pathway is defined by the specific localization of its constituent enzymes. The table below summarizes the key enzymes, their catalyzed reactions, and their confirmed cellular locations.

EnzymeAbbreviationReaction CatalyzedSubcellular LocalizationCitation(s)
ent-Copalyl diphosphate synthaseCPSGeranylgeranyl diphosphate (GGDP) → ent-Copalyl diphosphate (ent-CDP)Plastid (Stroma)[1][3][8][11]
ent-Kaurene synthaseKSent-Copalyl diphosphate (ent-CDP) → ent-KaurenePlastid (Stroma)[1][3][8][11]
ent-Kaurene oxidaseKOent-Kaurene → ent-Kaurenoic acidOuter Plastid Envelope / Endoplasmic Reticulum[8][9][12]
ent-Kaurenoic acid oxidaseKAOent-Kaurenoic acid → GA12-aldehyde → GA12Endoplasmic Reticulum[8][9][12]
GA 20-oxidaseGA20oxOxidation of GA12 and GA53 intermediatesCytosol, Nucleus[6][8][13]
GA 3-oxidaseGA3oxConversion of inactive precursors (e.g., GA20, GA9) to bioactive GAs (e.g., GA1, GA4)Cytosol, Nucleus[6][8][13]
GA 2-oxidaseGA2oxInactivation of bioactive GAs and their precursorsCytosol[8][13]

Visualization of Biosynthetic Pathway

The following diagram illustrates the spatial separation of the GA biosynthesis pathway across different cellular organelles.

GA_Biosynthesis_Pathway Cellular Pathway of Gibberellin Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol / Nucleus GGDP GGDP CPS CPS GGDP->CPS ent_CDP ent-Copalyl diphosphate KS KS ent_CDP->KS ent_Kaurene_p ent-Kaurene ent_Kaurene_er ent-Kaurene ent_Kaurene_p->ent_Kaurene_er Transport CPS->ent_CDP KS->ent_Kaurene_p KO KO ent_Kaurene_er->KO ent_Kaurenoic_acid ent-Kaurenoic acid KAO KAO ent_Kaurenoic_acid->KAO GA12 GA12 GA12_c GA12 GA12->GA12_c Transport KO->ent_Kaurenoic_acid KAO->GA12 GA20ox GA20ox GA12_c->GA20ox GA_intermediates GA Intermediates (e.g., GA20, GA9) GA3ox GA3ox GA_intermediates->GA3ox Bioactive_GAs Bioactive GAs (e.g., GA1, GA4) GA20ox->GA_intermediates GA3ox->Bioactive_GAs

Caption: Compartmentalization of GA biosynthesis across the plastid, ER, and cytosol/nucleus.

Experimental Protocols for Determining Subcellular Localization

The localization of GA biosynthetic enzymes has been elucidated through several key experimental techniques.

Cell Fractionation and Enzyme Assays

This classical biochemical approach involves the physical separation of cellular components.

  • Homogenization: Plant tissues are gently disrupted using a blender or mortar and pestle in an isotonic buffer to rupture cell walls while keeping organelles intact.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. Nuclei and cytoskeletons pellet at low speeds, followed by plastids, then mitochondria, and finally microsomes (fragments of ER and other membranes). The final supernatant is the soluble cytosolic fraction.

  • Density Gradient Centrifugation: For higher purity, fractions (e.g., the plastid pellet) are resuspended and centrifuged through a density gradient (e.g., sucrose (B13894) or Percoll). Organelles migrate to the gradient layer that matches their own buoyant density, allowing for precise separation.

  • Enzyme Activity Assays: Each purified fraction is incubated with the specific substrate for the enzyme of interest (e.g., radiolabeled GGDP for CPS). The formation of the product is then quantified using techniques like chromatography and scintillation counting. The fraction with the highest specific activity is identified as the primary location of the enzyme.[1][14]

Immunodetection: Western Blotting and Immunocytochemistry

These methods use antibodies to specifically detect the protein of interest.

  • Western Blotting: Proteins from purified subcellular fractions (obtained as in 5.1) are separated by size using SDS-PAGE and transferred to a membrane. The membrane is incubated with a primary antibody raised against the specific GA biosynthetic enzyme, followed by a labeled secondary antibody for detection. This confirms the presence and relative abundance of the enzyme in each fraction.[6]

  • Immunocytochemistry: Intact cells or tissues are fixed and permeabilized. They are then incubated with a primary antibody against the target enzyme, followed by a secondary antibody conjugated to a fluorescent dye or an enzyme (like peroxidase). Microscopic analysis reveals the in-situ localization of the enzyme within the cellular architecture.

Fluorescent Protein Tagging and in vivo Imaging

This molecular biology technique allows for the visualization of protein localization in living cells.[8][12]

  • Gene Cloning and Vector Construction: The coding sequence of the GA biosynthetic enzyme is cloned into an expression vector, where it is fused in-frame with the gene for a fluorescent protein, most commonly Green Fluorescent Protein (GFP).

  • Transient Transformation: The resulting fusion construct (e.g., Enzyme-GFP) is introduced into plant cells. A common method is microprojectile bombardment, where DNA-coated gold particles are shot into plant tissues like leaves or protoplasts.[12]

  • Expression and Imaging: The transformed cells are incubated to allow for the expression of the fusion protein.

  • Confocal Microscopy: The cells are then visualized using a confocal laser scanning microscope. The GFP emits green fluorescence when excited by a specific wavelength of light, revealing the subcellular location of the fusion protein in real-time. Co-localization with organelle-specific dyes can be used for confirmation.

Visualization of Experimental Workflow

The following diagram outlines the workflow for determining subcellular localization using GFP fusion proteins.

GFP_Workflow Workflow for Subcellular Localization via GFP Fusion cluster_molecular Molecular Biology cluster_transformation Cell Transformation cluster_imaging Imaging & Analysis gene_iso 1. Isolate target gene (e.g., AtKS1) vector 2. Clone into GFP expression vector gene_iso->vector construct 3. Create fusion construct (AtKS1-GFP) vector->construct bombard 4. Transform plant cells (e.g., Microprojectile Bombardment) construct->bombard expression 5. Incubate for protein expression bombard->expression microscopy 6. Confocal Laser Scanning Microscopy expression->microscopy analysis 7. Analyze fluorescence and determine location microscopy->analysis

Caption: Key steps in the GFP fusion and imaging protocol for protein localization.

Conclusion and Future Directions

The biosynthesis of gibberellins is a textbook example of metabolic pathway compartmentalization, leveraging the unique biochemical environments of the plastid, endoplasmic reticulum, and cytosol to efficiently produce these vital hormones.[3][15] The initial synthesis of the diterpene backbone occurs in plastids, followed by modifications on the ER, with final tailoring into bioactive forms occurring in the cytosol and nucleus.[1][6] This spatial separation necessitates the transport of intermediates across organellar membranes, which represents an additional layer of regulation.[1][8] Methodologies such as organelle fractionation, immunodetection, and particularly in vivo fluorescent protein tagging have been instrumental in mapping this complex pathway.[6][12] Future research will likely focus on identifying the specific transporters that shuttle intermediates like ent-kaurene and GA12 between compartments and further elucidating the functional significance of the dual cytosolic and nuclear localization of the late-stage GA oxidases.

References

Methodological & Application

Standard Protocol for Gibberellic Acid Treatment of Seeds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellic acid (GA3) is a naturally occurring plant hormone that plays a crucial role in regulating various developmental processes, including seed germination, stem elongation, and flowering.[1][2] For seeds exhibiting dormancy or those with low germination rates, exogenous application of GA3 can be a powerful tool to promote uniform and rapid germination.[1][3] This document provides detailed protocols and application notes for the effective use of gibberellic acid in seed treatment for research and development purposes.

Gibberellins, such as GA3, work by counteracting the effects of inhibitory hormones like abscisic acid (ABA) and promoting the synthesis of hydrolytic enzymes that break down stored food reserves in the seed, making them available to the growing embryo.[1][4] Understanding the standard protocols for GA3 application is essential for achieving reproducible and reliable results in various experimental settings.

Data Presentation: Efficacy of Gibberellic Acid (GA3) on Seed Germination

The following tables summarize quantitative data from various studies on the effect of GA3 concentration and treatment duration on seed germination and seedling growth.

Table 1: Effect of GA3 Concentration on Seed Germination Percentage

Plant SpeciesGA3 ConcentrationGermination Percentage (%)Control (0 ppm GA3) Germination (%)Reference
Tinospora cordifolia100 ppm76.6613.33[5]
300 ppm10013.33[5]
500 ppm10013.33[5]
Cordia sinensis250 ppm (+ 1% KNO3)79.4721.97[6]
500 ppm (+ 0.25% KNO3)67.1721.97[6]
Solanum lycopersicum (Tomato)300 mg/L (~300 ppm)Not specified, but fastest sprouting rateNot specified[7]
900 mg/L (~900 ppm)Highest germination percentageNot specified[7][8]
Oat cultivars (under salt stress)150 ppmSignificantly promotedNot specified[9]
Industrial Hemp (under drought stress)400 - 600 mg/LHigher germination rate than controlNot specified[10]

Table 2: Effect of GA3 Treatment on Seedling Growth Parameters

Plant SpeciesGA3 TreatmentParameter MeasuredResultReference
Solanum lycopersicum (Tomato)900 mg/L GA3 for 36hRoot length, dry matter, fresh matter, leaf areaHighest values observed[7][8]
Oat cultivars150 ppm GA3Total fresh and dry weightsMaximum average observed[9]
Industrial Hemp400-600 mg/L GA3 for 8hRadicle and hypocotyl lengthIncreased compared to untreated[10]
Linum usitatissimum (Linseed)10⁻⁶ M GA3 (seed soak + foliar spray)Dry weight per plant, seed yield, oil yield, fibre yieldIncreased by 40.5%, 24.7%, 27.1%, and 55.9% respectively[11]

Experimental Protocols

Protocol 1: Preparation of Gibberellic Acid (GA3) Stock Solution

This protocol describes the preparation of a 10 mM GA3 stock solution, which can be further diluted to desired working concentrations.

Materials:

  • Gibberellic acid (GA3) powder (Molecular Weight: 346.38 g/mol )[12]

  • Absolute ethanol[13][14]

  • Sterile distilled or deionized water

  • Sterile 1.5 ml microcentrifuge tubes[13][14]

  • 0.2 µm syringe filter[13][14]

  • Aluminum foil[13][14]

Procedure:

  • Weigh 34.64 mg of GA3 powder and place it in a sterile container.[13][14]

  • Add a small amount of absolute ethanol (B145695) (a few drops) to dissolve the GA3 powder, as it does not dissolve readily in water.[12][15]

  • Once dissolved, bring the final volume to 10 ml with absolute ethanol.[13][14]

  • Sterilize the solution by passing it through a 0.2 µm syringe filter into a sterile container.[13][14]

  • Aliquot the stock solution into sterile 1.5 ml microcentrifuge tubes.[13][14]

  • Wrap the tubes in aluminum foil to protect the solution from light and store at -20°C for long-term use. The solution should be used within a week if stored at 4°C in the dark.[14]

Protocol 2: Standard Seed Treatment with Gibberellic Acid

This protocol outlines the general procedure for treating seeds with a GA3 solution to promote germination.

Materials:

  • Seeds of interest

  • GA3 working solution (prepared by diluting the stock solution to the desired concentration, e.g., 1 µM, 100 ppm, 500 ppm)

  • Sterile petri dishes or other suitable containers

  • Sterile filter paper or cotton

  • 70% (v/v) ethanol[13]

  • 1% (v/v) sodium hypochlorite (B82951) solution[13]

  • Sterile distilled water[13]

Procedure:

  • Seed Sterilization:

    • Place seeds in a 1.5 ml microcentrifuge tube.

    • Add 500 µl of 70% (v/v) ethanol and invert the tube several times for 3 minutes.[13]

    • Discard the ethanol and add 1 ml of 1% (v/v) sodium hypochlorite. Invert the tube several times over a 10-minute period.[13]

    • Rinse the seeds four to five times with sterile distilled water.[13]

  • Seed Soaking:

    • Place a sterile filter paper in a petri dish and moisten it with the desired GA3 working solution.

    • Alternatively, directly immerse the seeds in the GA3 solution in a suitable container.[1][16] Ensure the seeds are fully submerged.[1]

    • Soak the seeds for a predetermined duration, typically 24 hours, at room temperature.[1][12][16] The optimal soaking time may vary depending on the seed type and dormancy.

  • Sowing and Germination:

    • After soaking, remove the seeds from the GA3 solution and sow them on a suitable germination medium (e.g., Murashige and Skoog (MS) solid medium, sterile soil, or moist filter paper).[1][13]

    • For some applications, a stratification step (cold treatment at 4°C for 2-3 days) may be required after sowing to further break dormancy.[13]

    • Incubate the seeds under appropriate light and temperature conditions for germination. A common condition is a 16-hour light/8-hour dark photoperiod at 22°C.[13]

  • Data Collection:

    • Monitor the seeds daily and record germination events. Germination is typically defined as the emergence of the radicle.[13]

    • Calculate the germination percentage and other relevant parameters at desired time points.

Mandatory Visualizations

Gibberellic Acid Signaling Pathway

GAsignaling cluster_nucleus Nucleus GA3_nucleus GA3 GID1 GID1 Receptor GA3_nucleus->GID1 binds DELLA DELLA Protein (Repressor) GID1->DELLA binds SCF SCF (E3 Ligase) DELLA->SCF targeted to PIFs PIFs (Transcription Factors) DELLA->PIFs represses Proteasome 26S Proteasome SCF->Proteasome ubiquitination Proteasome->DELLA degradation GrowthGenes Growth-Promoting Genes PIFs->GrowthGenes activates Germination Seed Germination GrowthGenes->Germination GA3_outside GA3 GA3_outside->GA3_nucleus enters cell

Caption: Gibberellic acid signaling pathway in a plant cell nucleus.

Experimental Workflow for GA3 Seed Treatment

GA3_Workflow arrow arrow start Start prep_ga3 Prepare GA3 Stock and Working Solutions start->prep_ga3 sterilize Surface Sterilize Seeds (e.g., Ethanol, Bleach) start->sterilize soak Soak Seeds in GA3 Solution (e.g., 24 hours) prep_ga3->soak sterilize->soak sow Sow Seeds on Germination Medium soak->sow stratify Stratification (Optional) (e.g., 4°C for 2-3 days) sow->stratify incubate Incubate under Controlled Conditions (Light, Temp) sow->incubate No Stratification stratify->incubate observe Observe and Record Germination Daily incubate->observe analyze Analyze Data (Germination %, Rate) observe->analyze end End analyze->end

Caption: A typical experimental workflow for gibberellic acid seed treatment.

References

Application of Gibberellic Acid for Stem Elongation Studies: Protocols and Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Gibberellic acid (GA3), a potent plant hormone, plays a crucial role in regulating various developmental processes, most notably stem elongation.[1][2][3] Its application is a fundamental technique in plant biology research to investigate growth mechanisms and has significant implications for agriculture and drug development. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals studying stem elongation.

Introduction to Gibberellic Acid and Stem Elongation

Gibberellins (B7789140) are a class of diterpenoid phytohormones that are essential for many aspects of plant growth, including seed germination, leaf expansion, flowering, and fruit development.[1][4] The most well-known effect of gibberellins is the promotion of cell division and elongation, leading to increased stem and internode length.[3][5][6] Dwarf plant varieties are often deficient in endogenous gibberellin production, and the application of exogenous GA3 can restore a normal growth phenotype.[1][7] Understanding the mechanisms of GA3-induced stem elongation is vital for developing strategies to improve crop yields and modulate plant architecture.[6]

Gibberellic Acid Signaling Pathway

The molecular mechanism of GA action involves a derepression signaling pathway. In the absence of GA, DELLA proteins, which are nuclear-localized growth repressors, inhibit the expression of GA-responsive genes. The binding of bioactive GA to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change that promotes the interaction between GID1 and DELLA proteins.[8] This GID1-GA-DELLA complex is then recognized by an F-box protein (SCFSLY1/GID2), which is part of an E3 ubiquitin ligase complex.[8] The DELLA protein is subsequently polyubiquitinated and targeted for degradation by the 26S proteasome.[4] The degradation of DELLA proteins relieves the repression of transcription factors that activate genes responsible for cell elongation and division, ultimately leading to stem growth.

Gibberellic_Acid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA3 Gibberellic Acid (GA3) GID1 GID1 Receptor GA3->GID1 Binds to GA3_GID1 GA3-GID1 Complex DELLA DELLA Protein (Growth Repressor) GA3_GID1->DELLA Binds to SCF SCF E3 Ligase GA3_GID1->SCF Promotes binding DELLA->Repression Represses SCF->DELLA Ubiquitinates Proteasome 26S Proteasome Growth_Genes Growth-Promoting Genes Stem_Elongation Stem Elongation Growth_Genes->Stem_Elongation Leads to Degradation->Proteasome Degraded by

Gibberellic Acid Signaling Pathway.

Experimental Protocols

Materials:

  • Gibberellic Acid (GA3) powder

  • Ethanol (B145695) or Sodium Bicarbonate (0.2 M)

  • Distilled or deionized water

  • Volumetric flasks

  • Pipettes

  • Magnetic stirrer and stir bar

  • pH meter (optional)

Protocol:

  • Stock Solution Preparation:

    • GA3 is sparingly soluble in water but dissolves in ethanol or a weak alkaline solution.

    • To prepare a 1000 ppm (mg/L) stock solution, weigh 100 mg of GA3 powder.

    • Dissolve the GA3 in a small amount of ethanol (e.g., 1-2 ml) before bringing the volume up to 100 ml with distilled water.

    • Alternatively, a stock solution can be prepared by dissolving 0.1 g of GA3 in 100 ml of 0.2 M sodium bicarbonate.[7]

    • Stir the solution until the GA3 is completely dissolved. Store the stock solution in a refrigerator (4°C) in a dark bottle to prevent degradation.

  • Working Solution Preparation:

    • Prepare working solutions by diluting the stock solution with distilled water. For example, to make a 100 ppm solution from a 1000 ppm stock, take 10 ml of the stock solution and add 90 ml of distilled water.

    • The concentration of the working solution will depend on the plant species and the experimental design. A common range for stem elongation studies is between 0.01 and 100 mg/L (ppm).[9][10]

    • A formula to calculate parts per million (ppm) is: (X mg / Y ml) * 1000 = Z ppm, where X is the mass of GA3 in milligrams and Y is the volume of the solvent in milliliters.[6]

Several methods can be used to apply GA3, and the choice depends on the plant species and the specific research question.

  • Foliar Spray: This is a common and effective method for promoting overall growth and flowering.[2][10]

    • Prepare the desired concentration of GA3 working solution.

    • Add a surfactant (e.g., Tween 20 at 0.05%) to the solution to ensure even coverage on the leaves.

    • Spray the solution directly onto the leaves of the plants until runoff.

    • It is best to apply the spray in the early morning to avoid rapid evaporation and potential degradation by bright sunlight.[6]

  • Soil Drench: This method is useful for enhancing root growth and overall plant vigor.[2][10]

    • Prepare a larger volume of the desired GA3 concentration.

    • Apply the solution to the soil around the base of the plants, ensuring the root zone is saturated.

  • Direct Application: For targeted studies on specific internodes or buds.

    • Prepare a small volume of a more concentrated GA3 solution, which can be mixed with lanolin paste to create a slow-release formulation.[11]

    • Apply a small drop (e.g., 0.1 ml) of the GA3 solution or a small amount of the lanolin paste directly to the leaf axil, apical bud, or a specific internode.[7]

  • Baseline Measurement: Before applying GA3, measure the initial height of each plant from the soil level to the apical bud. Also, measure the length of individual internodes if the study requires it.

  • Regular Measurements: Measure the plant height and internode lengths at regular intervals (e.g., daily or weekly) following the GA3 application.[7]

  • Data Recording: Record all measurements systematically for each plant and treatment group.

  • Final Measurement: Take a final measurement at the end of the experimental period.

Experimental Workflow

The following diagram illustrates a typical workflow for a stem elongation study using gibberellic acid.

Experimental_Workflow Start Start: Plant Acclimatization Preparation Prepare GA3 Stock and Working Solutions Start->Preparation Grouping Randomly Assign Plants to Treatment Groups Preparation->Grouping Initial_Measurement Initial Measurement (Height, Internode Length) Grouping->Initial_Measurement Application Apply GA3 Treatment (Foliar, Drench, or Direct) Initial_Measurement->Application Incubation Incubate Plants under Controlled Conditions Application->Incubation Data_Collection Periodic Measurement of Stem Elongation Incubation->Data_Collection Final_Measurement Final Measurement and Data Analysis Incubation->Final_Measurement Data_Collection->Incubation Repeat at intervals Conclusion Conclusion and Reporting Final_Measurement->Conclusion

Experimental Workflow for Stem Elongation Study.

Quantitative Data Summary

The optimal concentration of GA3 for stem elongation varies significantly depending on the plant species and the application method. The following table summarizes quantitative data from various studies.

Plant SpeciesGA3 Concentration (mg/L or ppm)Application MethodObserved Effect on Stem/Flower Stem ElongationReference
Dwarf Pea (Pisum sativum)0.01, 1, 100 µg per plantDirect application to nodesSignificant increase in stem elongation with increasing concentration.[7]
Calla Lily (Zantedeschia aethiopica)25, 50, 100, 200Foliar Spray (double application)100 mg/L resulted in the highest increase in growth parameters.[12]
Larkspur (Delphinium hybrids)200, 400Foliar SprayIncreased stem length by 6.6 cm and 17.3 cm, respectively.[13]
Sweet William (Dianthus hybrids)200 (two applications)Foliar SprayIncreased flower stem length by 7.2 cm.[13]
Sweet William (Dianthus hybrids)1600Foliar SprayIncreased flower stem length by 9.3 cm.[13]
Yarrow (Achillea millefolium)400Foliar SprayIncreased flower stem length by 5.4 cm.[13]
Lobelia (Lobelia hybrids)800Foliar SprayIncreased flower stems by 9.4 cm.[13]
Ornamental Pepper (Capsicum annuum)400 - 1600Foliar SprayGreatest increase in stem length.[13]
Rice (Oryza sativa)Not specifiedFoliar SprayPromotes panicle and spikelet exsertion, leading to increased plant height.[14]
Better Times Roses1% in lanolin pasteDirect application to flower stems57% average increase in length over controls.[11]

Note: It is crucial to conduct pilot studies to determine the optimal GA3 concentration for the specific plant species and experimental conditions. Excessive concentrations can lead to abnormal growth, such as excessive elongation, spindly stems, and reduced flower quality.[9][13][15]

Safety Precautions

While gibberellic acid is a naturally occurring plant hormone, it is important to handle the chemical with care.[6]

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling GA3 powder and solutions.

  • Avoid inhaling the powder or allowing it to come into contact with skin or eyes.[6]

  • Work in a well-ventilated area or under a fume hood when preparing solutions.

  • Store GA3 powder in a cool, dry, and dark place.[6]

References

Application Note: Quantification of Gibberellic Acid (GA₃) in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gibberellins (GAs) are a class of diterpenoid phytohormones that play a crucial role in regulating numerous aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development.[1] Gibberellic acid (GA₃) is one of the most well-known and biologically active gibberellins. Accurate quantification of endogenous GA₃ levels in plant tissues is essential for understanding its physiological roles and for agricultural and biotechnological applications. High-Performance Liquid Chromatography (HPLC) with UV detection offers a reliable, sensitive, and robust method for the determination of GA₃ in complex plant matrices.[2][3]

Principle

This method utilizes reverse-phase HPLC (RP-HPLC) to separate gibberellic acid from other components in a plant extract. The separation is achieved on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. GA₃ is retained on the column and then eluted by a mobile phase, often a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an acidified aqueous solution.[4][5] The eluted GA₃ is detected by a UV detector at a specific wavelength, and its concentration is determined by comparing the peak area to a calibration curve generated from known standards.[6]

Experimental Workflow

The overall workflow for the quantification of GA₃ from plant samples is depicted below.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Tissue Sample Homogenize Homogenization (e.g., with Liquid N2) Sample->Homogenize Extract Solvent Extraction (e.g., Methanol-based) Homogenize->Extract Filter Filtration / Centrifugation Extract->Filter HPLC HPLC Injection Filter->HPLC Chrom Chromatographic Separation (C18 Column) HPLC->Chrom Detect UV Detection Chrom->Detect Quant Peak Integration & Quantification Detect->Quant Result Result Calculation (mg/kg) Quant->Result

Caption: Experimental workflow for GA₃ quantification.

Detailed Protocols

Reagents and Materials
  • Gibberellic Acid (GA₃) Standard: Analytical grade, purity >95%.

  • Methanol (B129727): HPLC grade.

  • Acetonitrile: HPLC grade.

  • Formic Acid or Phosphoric Acid: Analytical grade.

  • Water: Ultrapure or HPLC grade.

  • Plant Tissue: Fresh, frozen, or lyophilized.

  • Equipment:

    • HPLC system with UV or Diode Array Detector (DAD).

    • Reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[6][7]

    • Analytical balance.

    • Homogenizer (e.g., mortar and pestle).

    • Centrifuge.

    • Vortex mixer.

    • Syringe filters (0.2 µm or 0.45 µm).[5]

    • Volumetric flasks and pipettes.

Sample Preparation Protocol

The extraction of GA₃ from plant tissues is a critical step, as these matrices are rich in interfering substances.[8]

  • Homogenization: Weigh approximately 1.0 g of fresh plant material. Immediately freeze in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered sample to a centrifuge tube. Add 5.0 mL of an extraction solvent (e.g., 80:20 methanol:water with 5% formic acid).[7]

  • Shaking/Sonication: Vortex the mixture thoroughly and shake for 1 hour at room temperature or use a sonication-assisted method for 20-25 minutes.[7]

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 15-20 minutes to pellet the solid debris.

  • Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted, and the supernatants pooled.

  • Concentration (Optional): The extract can be concentrated using a rotary evaporator at a low temperature (e.g., 35°C) if low concentrations of GA₃ are expected.[7]

  • Final Preparation: Re-dissolve the dried extract in a known volume of the mobile phase. Filter the final solution through a 0.2 µm syringe filter into an HPLC vial prior to injection.[7]

HPLC Analysis Protocol

The following table summarizes a typical set of HPLC conditions for GA₃ analysis, compiled from validated methods.[4][5][7][9]

ParameterRecommended Conditions
HPLC System Agilent 1260 series or equivalent with DAD/UV Detector
Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile and 0.1% Formic Acid (e.g., 10:90 v/v)[4][5] or Methanol and 0.05% Phosphoric Acid (e.g., 33:67 v/v)[10]
Flow Rate 0.5 - 1.0 mL/min[4][9]
Injection Volume 10 - 20 µL[5][6]
Column Temperature Ambient or controlled at 25°C
Detection Wavelength 195 nm, 210 nm, or 254 nm[2][4][10]
Standard Curve Preparation
  • Stock Solution: Accurately weigh about 10 mg of GA₃ standard and dissolve it in 10 mL of methanol to prepare a 1000 mg/L stock solution.

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from approximately 0.5 to 50.0 mg/L.[4][9]

  • Calibration Curve: Inject each standard solution into the HPLC system. Plot the peak area of GA₃ against the corresponding concentration to generate a linear calibration curve. The correlation coefficient (r²) should be >0.999.[9]

Method Validation Data

Method validation is crucial to ensure the reliability of the quantitative data. The following tables present typical performance characteristics for a validated HPLC method for GA₃ quantification.[4][5][9][11]

Table 1: Linearity and Sensitivity

ParameterTypical ValueReference
Linear Range 1.0 - 50.0 mg/kg[4][5]
Correlation Coefficient (r²) > 0.999[9][11]
Limit of Detection (LOD) 0.3 mg/kg[4][5]
Limit of Quantification (LOQ) 1.0 mg/kg[4][5]

Table 2: Precision and Accuracy

ParameterConcentrationTypical ValueReference
Precision (RSD %) Low, Medium, High2.62% - 12.66%[4][5]
Accuracy (Recovery %) Low, Medium, High52.85% - 63.68%[4][5]

Note: Recovery percentages can be influenced by the complexity of the plant matrix.

Gibberellic Acid Signaling Pathway

Gibberellic acid exerts its effect by derepressing a signaling pathway that is normally inhibited by DELLA proteins.[12] In the absence of GA, these DELLA proteins act as transcriptional repressors, constraining plant growth. The binding of GA to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change that promotes the formation of a GA-GID1-DELLA complex.[13][14] This complex is recognized by an F-box protein (SLY1/GID2), which is part of an SCF E3 ubiquitin ligase complex.[1][14] The SCF complex then polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.[1][15] The degradation of DELLA repressors relieves the inhibition of downstream transcription factors, allowing for the expression of GA-responsive genes that promote growth.[13]

G cluster_nucleus Nucleus GA Gibberellic Acid (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Repressor) GID1->DELLA GA-GID1 complex binds to DELLA SCF SCF (SLY1/GID2) E3 Ubiquitin Ligase DELLA->SCF GA-GID1-DELLA complex is recognized by SCF Proteasome 26S Proteasome DELLA->Proteasome Degradation TF Growth-Promoting Transcription Factors DELLA->TF Represses SCF->DELLA Ubiquitination Gene GA-Responsive Genes TF->Gene Activates Growth Cell Elongation & Growth Gene->Growth leads to

Caption: The Gibberellic Acid (GA) signaling pathway.

References

Application Note: Quantitative Analysis of Endogenous Gibberellins using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of endogenous gibberellins (B7789140) (GAs) in plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Gibberellins are a class of diterpenoid plant hormones that play a crucial role in various developmental processes, including seed germination, stem elongation, and flowering. Accurate quantification of these low-abundance hormones is essential for understanding their physiological functions. The described protocol outlines procedures for sample extraction, solid-phase extraction (SPE) cleanup, and subsequent analysis by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. This method provides high selectivity and sensitivity, enabling the precise measurement of a wide range of gibberellins.

Introduction

Gibberellins are key regulators of plant growth and development. Their analysis is challenging due to their low endogenous concentrations and the complexity of the plant matrix. LC-MS/MS has emerged as the preferred analytical technique for phytohormone analysis due to its high sensitivity, selectivity, and specificity.[1] This application note provides a detailed protocol for the extraction, purification, and quantification of endogenous gibberellins from plant material, suitable for researchers in plant biology, agriculture, and drug development.

Experimental Workflow

The overall experimental workflow for the analysis of endogenous gibberellins is depicted below. The process begins with the homogenization of plant tissue, followed by extraction and purification steps to isolate the gibberellins from interfering matrix components. The purified extracts are then analyzed by LC-MS/MS for separation and quantification.

experimental_workflow sample_prep 1. Sample Preparation (Homogenization) extraction 2. Extraction sample_prep->extraction spe 3. Solid-Phase Extraction (SPE) extraction->spe lc_separation 4. LC Separation spe->lc_separation ms_detection 5. MS/MS Detection lc_separation->ms_detection quantification 6. Quantification ms_detection->quantification

Caption: Experimental workflow for LC-MS/MS analysis of endogenous gibberellins.

Detailed Protocols

Sample Preparation and Extraction

This protocol is adapted from established methods for gibberellin extraction.[2][3]

Materials:

  • Plant tissue (50-100 mg fresh weight)[2]

  • Liquid nitrogen

  • Mortar and pestle or bead beater

  • Pre-chilled extraction solvent (80% acetonitrile (B52724) with 5% formic acid)[2]

  • Internal standard solution (e.g., [²H₂]-GA₃)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

  • Refrigerated centrifuge

Protocol:

  • Weigh 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen.[2]

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.[2]

  • Transfer the powdered sample to a microcentrifuge tube.

  • Add 1 mL of pre-chilled extraction solvent to the sample.[2]

  • Spike the mixture with a known amount of the internal standard solution.[2]

  • Vortex the mixture vigorously for 1 minute.[2]

  • Sonicate the sample in an ice bath for 10-15 minutes to ensure complete extraction.[2]

  • Centrifuge the extract at 14,000 rpm for 15 minutes at 4°C.[2]

  • Carefully collect the supernatant for the subsequent purification step.[2]

Solid-Phase Extraction (SPE) Purification

This protocol utilizes a mixed-mode SPE cartridge for efficient cleanup of the plant extract.[2][3]

Materials:

Protocol:

  • Condition the SPE cartridge by passing through methanol followed by water.[2]

  • Load the supernatant from the extraction step onto the conditioned SPE cartridge.[2]

  • Wash the cartridge with 2% formic acid in water to remove interfering compounds.[2]

  • Elute the gibberellins from the cartridge using 5% ammonium hydroxide in 60% methanol.[2]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[2]

  • Reconstitute the dried residue in a small volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.[2]

LC-MS/MS Analysis

The following are representative conditions and should be optimized for the specific instrument used.

Liquid Chromatography (LC) Conditions:

ParameterSetting
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)[4]
Mobile Phase A Water with 0.1% formic acid[4]
Mobile Phase B Acetonitrile with 0.1% formic acid[4]
Gradient 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-9.1 min: 90-10% B; 9.1-12 min: 10% B[4]
Flow Rate 0.3 mL/min[4]
Column Temperature 40°C[4]
Injection Volume 5 µL[4]

Mass Spectrometry (MS/MS) Conditions:

ParameterSetting
Ionization Source Electrospray Ionization (ESI), Negative Ion Mode[2]
Analysis Mode Multiple Reaction Monitoring (MRM)[2]
Capillary Voltage 1.5 kV[3]
Source Temperature 150°C[3]
Desolvation Gas Temperature 600°C[3]
Cone Gas Flow 150 L/h[3]
Desolvation Gas Flow 1000 L/h[3]

MRM Transitions for Selected Gibberellins:

The following table provides representative MRM transitions for the quantification of various gibberellins. These parameters are instrument-dependent and require optimization.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
GA₁347.2273.13520
GA₃345.1239.13022
GA₄331.2257.13518
GA₇329.1223.13025
GA₉315.2227.13520
GA₁₂331.2243.13022
GA₂₀331.2287.13518
GA₂₄315.2271.13020
[²H₂]-GA₃347.1241.13022

Quantitative Data Summary

The performance of the LC-MS/MS method should be validated to ensure accurate and reliable quantification. The table below summarizes typical performance characteristics for the analysis of endogenous gibberellins.

ParameterTypical PerformanceReference
Linearity (r²) > 0.99[4][5]
Limit of Detection (LOD) 0.02 - 0.74 pg[5]
Limit of Quantification (LOQ) 0.07 - 2.45 pg[5]
Recovery 72 - 128%[5]
Relative Standard Deviation (RSD) 1.0% - 13.9%[5]

Gibberellin Signaling Pathway

Gibberellins regulate gene expression by promoting the degradation of DELLA proteins, which are transcriptional repressors. The simplified signaling pathway is illustrated below.

gibberellin_signaling GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Repressor) GID1->DELLA binds to SCF SCF Complex GID1->SCF recruits Proteasome 26S Proteasome DELLA->Proteasome degradation PIFs PIFs (Transcription Factors) DELLA->PIFs represses SCF->DELLA ubiquitinates Gene_Expression GA-Responsive Gene Expression PIFs->Gene_Expression activates

Caption: Simplified gibberellin signaling pathway.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of endogenous gibberellins in plant tissues. The detailed protocols for sample preparation, purification, and LC-MS/MS analysis, along with the summarized quantitative data, offer a comprehensive guide for researchers. This method can be a valuable tool for investigating the complex roles of gibberellins in plant biology and for applications in agricultural and pharmaceutical research.

References

Application Notes and Protocols for Determining Gibberellic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (B7789140) (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a critical role in a wide array of developmental processes, including seed germination, stem elongation, leaf expansion, flowering, and fruit development.[1][2] The quantification of bioactive GAs is crucial for research in plant physiology, agriculture, and for the development of plant growth regulators. Bioassays, which measure a biological response to a substance, remain a fundamental tool for determining the activity of gibberellins. This document provides detailed protocols for three common and reliable bioassays used to determine gibberellic acid activity: the Dwarf Rice Micro-Drop Bioassay, the Barley Aleurone α-Amylase Bioassay, and the Lettuce Hypocotyl Elongation Bioassay.

Gibberellic Acid Signaling Pathway

Gibberellic acid exerts its effects by initiating a signaling cascade that leads to the degradation of DELLA proteins, which are nuclear repressors of GA-responsive genes.[3][4] In the absence of GA, DELLA proteins bind to and inactivate transcription factors, such as PHYTOCHROME INTERACTING FACTORS (PIFs), thereby preventing the expression of genes required for growth.[5] When GA is present, it binds to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[3][4] This binding induces a conformational change in GID1, promoting its interaction with DELLA proteins.[6] The formation of the GA-GID1-DELLA complex targets the DELLA protein for polyubiquitination by an SCF E3 ubiquitin ligase complex (containing SLY1 or GID2 as the F-box protein) and subsequent degradation by the 26S proteasome.[3][7] The degradation of DELLA proteins releases the PIF transcription factors, allowing them to activate the transcription of GA-responsive genes, which ultimately leads to various growth and developmental responses.[5]

Gibberellic_Acid_Signaling_Pathway GA Gibberellic Acid (GA) GID1 GID1 Receptor GA->GID1 Binds to GA_GID1 GA-GID1 Complex GA->GA_GID1 GID1->GA_GID1 GA_GID1_DELLA GA-GID1-DELLA Complex GA_GID1->GA_GID1_DELLA DELLA DELLA Protein (Repressor) DELLA->GA_GID1_DELLA Proteasome 26S Proteasome DELLA->Proteasome Degraded by PIF PIF Transcription Factor DELLA->PIF Represses SCF SCF (SLY1/GID2) E3 Ubiquitin Ligase GA_GID1_DELLA->SCF Recruits SCF->DELLA Ubiquitinates Degradation Degradation Proteasome->Degradation GA_Response_Genes GA-Responsive Genes PIF->GA_Response_Genes Activates Growth_Response Growth and Development GA_Response_Genes->Growth_Response Leads to

Caption: Gibberellic Acid Signaling Pathway.

Dwarf Rice (Oryza sativa L.) Micro-Drop Bioassay

This bioassay is highly sensitive and utilizes dwarf rice mutants, such as 'Tan-ginbozu' or 'Waito-C', which are deficient in endogenous gibberellins and thus exhibit a significant elongation response to exogenously applied GAs.[1][2] The micro-drop method is a simple and rapid technique for quantifying gibberellin activity.[1] The sensitivity of this assay can be further enhanced by pre-treating the seedlings with a gibberellin biosynthesis inhibitor like uniconazole.[8]

Data Presentation
GibberellinDwarf Rice CultivarTreatmentMinimum Detectable Amount (per plant)
GA3Tan-ginbozu-10 fmol
GA1, GA4, GA7, GA19, GA20Tan-ginbozuwith Uniconazole (S-3307)30 fmol
GA3Waito-Cwith Uniconazole (S-3307)10 fmol
GA1, GA4, GA7Waito-Cwith Uniconazole (S-3307)30 fmol

Data compiled from Nishijima et al. (1989).[8]

Experimental Protocol

Dwarf_Rice_Bioassay_Workflow A Seed Sterilization (e.g., 0.1% HgCl₂) B Germination (Dark, 30°C, 48h) A->B C Seedling Growth (Continuous Light, 30°C, 3 days) B->C D Gibberellin Application (1 µL micro-drop to coleoptile) C->D E Incubation (Continuous Light, 30°C, 3 days) D->E F Measurement (Length of the second leaf sheath) E->F G Data Analysis (Dose-response curve) F->G Barley_Aleurone_Bioassay_Workflow A Barley Grain Preparation (De-embryonated half-seeds) B Sterilization (e.g., 1% Sodium Hypochlorite) A->B C Incubation with GA (24h in buffer with GA) B->C D Enzyme Assay (Incubate supernatant with starch) C->D E Quantification (Measure reducing sugars, e.g., DNS method) D->E F Data Analysis (Dose-response curve) E->F Lettuce_Hypocotyl_Bioassay_Workflow A Seed Germination (Moist filter paper, dark, 25°C, 48h) B Seedling Selection (Uniform radicle length) A->B C Incubation with GA (In petri dishes with GA solutions, light, 25°C, 72h) B->C D Measurement (Length of hypocotyls) C->D E Data Analysis (Dose-response curve) D->E

References

Application Notes and Protocols for Studying Gibberellic Acid-Induced Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Gibberellic acid (GA) is a crucial phytohormone that regulates various aspects of plant growth and development, including seed germination, stem elongation, and flowering.[1] The signaling pathway of GA has been extensively studied, revealing a derepressive mechanism where GA binding to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), leads to the degradation of DELLA proteins, which are negative regulators of GA responses.[2][3] This degradation allows for the expression of GA-responsive genes. Understanding the intricacies of GA-induced gene expression is vital for agricultural biotechnology and the development of plant growth regulators. This document provides detailed protocols and application notes for studying the transcriptional responses to gibberellic acid.

Gibberellic Acid Signaling Pathway

The canonical GA signaling pathway begins with the binding of bioactive GA to the GID1 receptor.[2] This binding event induces a conformational change in GID1, promoting its interaction with DELLA proteins.[4][5] The formation of the GA-GID1-DELLA complex facilitates the recruitment of an SCF E3 ubiquitin ligase complex (composed of SLY1/GID2), which polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.[6][7] The degradation of DELLA repressors relieves their inhibitory effect on various transcription factors (TFs), such as PHYTOCHROME INTERACTING FACTORs (PIFs), allowing them to regulate the expression of GA-responsive genes.[8][9]

Gibberellic_Acid_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellic Acid (GA) GID1 GID1 Receptor GA->GID1 Binds GA_GID1 GA-GID1 Complex DELLA DELLA Protein (Repressor) GA_GID1->DELLA Interacts GA_GID1_DELLA GA-GID1-DELLA Complex Proteasome 26S Proteasome DELLA->Proteasome Degradation PIFs PIFs & other TFs DELLA->PIFs Sequesters/Inhibits SCF SCF (SLY1/GID2) E3 Ubiquitin Ligase GA_GID1_DELLA->SCF Recruits SCF->Proteasome Polyubiquitination GA_Response_Genes GA-Responsive Genes PIFs->GA_Response_Genes Binds to Promoter Transcription_Repression Transcription Repressed Transcription_Activation Transcription Activated

Caption: Gibberellic Acid Signaling Pathway.

Experimental Workflow for Studying GA-Induced Gene Expression

A typical workflow to investigate the effects of gibberellic acid on gene expression involves several key stages, from plant treatment to bioinformatics analysis of the resulting data. This process allows for the identification and quantification of genes that are differentially expressed in response to GA.

Experimental_Workflow Plant_Growth Plant Growth (e.g., Arabidopsis seedlings) GA_Treatment Gibberellic Acid (GA) Treatment (and Mock Control) Plant_Growth->GA_Treatment Tissue_Harvest Tissue Harvesting (e.g., shoots, roots) GA_Treatment->Tissue_Harvest RNA_Extraction Total RNA Extraction Tissue_Harvest->RNA_Extraction RNA_QC RNA Quality Control (e.g., NanoDrop, Bioanalyzer) RNA_Extraction->RNA_QC Library_Prep RNA-seq Library Preparation (or cDNA synthesis for qRT-PCR) RNA_QC->Library_Prep Sequencing High-Throughput Sequencing (RNA-seq) Library_Prep->Sequencing For Global Analysis qRT_PCR Quantitative Real-Time PCR (qRT-PCR) Library_Prep->qRT_PCR For Targeted Analysis Data_Analysis Bioinformatics Analysis Sequencing->Data_Analysis Validation Validation of DEGs (using qRT-PCR) DEG_Analysis Differential Gene Expression Analysis Data_Analysis->DEG_Analysis Functional_Annotation Functional Annotation & Pathway Analysis DEG_Analysis->Functional_Annotation DEG_Analysis->Validation

Caption: Experimental Workflow.

Data Presentation: GA-Induced Gene Expression Changes

The following table summarizes quantitative data from a representative RNA-seq experiment, showcasing the fold change in the expression of known GA-responsive genes in Arabidopsis thaliana seedlings following treatment with gibberellic acid.

Gene IDGene NameFunctionFold Change (GA vs. Control)Reference
AT1G14920GASA4Gibberellin-regulated protein+4.5[10]
AT2G39250GA20ox1GA biosynthesis+3.2[11]
AT4G25420GA3ox1GA biosynthesis+2.8[11]
AT1G15550RGADELLA repressor-2.1[12]
AT1G66350GAIDELLA repressor-1.8[12]
AT5G17490XTH33Xyloglucan endotransglucosylase/hydrolase+3.9[13]
AT4G30410EXP8Expansin+2.5[14]
AT1G75750KAO1GA biosynthesis+2.3[11]

Experimental Protocols

Protocol 1: Gibberellic Acid Treatment of Arabidopsis thaliana Seedlings

This protocol describes the treatment of Arabidopsis thaliana seedlings with gibberellic acid for subsequent gene expression analysis.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium including vitamins, pH 5.7

  • Phytagel or Agar (B569324)

  • Petri plates

  • Gibberellic acid (GA₃) stock solution (10 mM in ethanol)

  • Sterile water

  • Growth chamber (22°C, 16h light/8h dark cycle)

  • Liquid nitrogen

Procedure:

  • Seed Sterilization and Plating:

    • Sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 4-5 times with sterile water).

    • Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-4 days in the dark to synchronize germination.

    • Plate seeds on MS medium solidified with 0.8% Phytagel.

  • Seedling Growth:

    • Grow seedlings in a growth chamber at 22°C under a 16-hour light/8-hour dark photoperiod for 7-10 days.

  • Gibberellic Acid Treatment:

    • Prepare a working solution of 100 µM GA₃ in sterile liquid MS medium. As a control, prepare a mock solution with the same concentration of ethanol as in the GA₃ solution.

    • Carefully transfer seedlings to a new petri plate containing the liquid MS medium with either 100 µM GA₃ or the mock solution. Ensure the seedlings are submerged.

    • Incubate the seedlings for the desired time points (e.g., 1, 3, 6, 12, or 24 hours) under the same growth conditions.

  • Tissue Harvesting:

    • After the treatment period, quickly blot the seedlings dry on sterile filter paper.

    • Harvest the desired tissue (e.g., whole seedlings, shoots, or roots) and immediately freeze in liquid nitrogen.

    • Store samples at -80°C until RNA extraction.

Protocol 2: RNA Extraction and Quality Control

This protocol outlines the extraction of total RNA from plant tissue and subsequent quality assessment.

Materials:

  • Frozen plant tissue

  • TRIzol reagent or a plant RNA purification kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with RNase-free water)

  • RNase-free water

  • Spectrophotometer (e.g., NanoDrop)

  • Agilent Bioanalyzer (or similar)

Procedure:

  • RNA Extraction (using a commercial kit):

    • Follow the manufacturer's instructions for the chosen plant RNA purification kit. This typically involves disrupting the frozen tissue in a lysis buffer, followed by purification steps using spin columns.

  • RNA Quality and Quantity Assessment:

    • Resuspend the final RNA pellet in an appropriate volume of RNase-free water.

    • Measure the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2 are indicative of high-purity RNA.

    • Assess RNA integrity by running a sample on an Agilent Bioanalyzer. An RNA Integrity Number (RIN) of ≥ 8 is recommended for RNA-seq.

Protocol 3: RNA Sequencing (RNA-seq)

This protocol provides a general overview of the steps involved in preparing RNA samples for high-throughput sequencing.

Materials:

  • High-quality total RNA (RIN ≥ 8)

  • RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit)

  • Magnetic beads for purification

  • PCR thermocycler

  • Next-generation sequencing platform (e.g., Illumina NovaSeq)

Procedure:

  • mRNA Isolation:

    • Isolate mRNA from the total RNA using oligo(dT) magnetic beads, which bind to the poly(A) tails of mRNA molecules.

  • Fragmentation and Priming:

    • Fragment the isolated mRNA into smaller pieces using enzymatic or chemical methods.

    • Prime the fragmented RNA for first-strand cDNA synthesis using random hexamers.

  • cDNA Synthesis:

    • Synthesize the first strand of cDNA using reverse transcriptase.

    • Synthesize the second strand of cDNA using DNA polymerase I and RNase H.

  • End Repair, A-tailing, and Adapter Ligation:

    • Repair the ends of the double-stranded cDNA fragments to create blunt ends.

    • Add a single 'A' nucleotide to the 3' ends of the fragments.

    • Ligate sequencing adapters to the ends of the A-tailed cDNA fragments.

  • Library Amplification and Purification:

    • Amplify the adapter-ligated library via PCR to enrich for fragments that have adapters on both ends.

    • Purify the final library to remove adapter dimers and other contaminants.

  • Library Quantification and Sequencing:

    • Quantify the final library and assess its quality.

    • Sequence the prepared library on a high-throughput sequencing platform.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to validate the results from RNA-seq or to quantify the expression of specific target genes.

Materials:

  • High-quality total RNA

  • DNase I, RNase-free

  • Reverse transcriptase and associated buffers/reagents

  • Oligo(dT) primers or random hexamers

  • SYBR Green qPCR master mix

  • Gene-specific primers (forward and reverse)

  • qRT-PCR instrument

Procedure:

  • DNase Treatment and cDNA Synthesis:

    • Treat the total RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcriptase, following the manufacturer's protocol. Use oligo(dT) primers for mRNA or random hexamers for total RNA.

  • Primer Design and Validation:

    • Design primers specific to your target genes and a reference (housekeeping) gene with stable expression across your experimental conditions (e.g., ACTIN2 or UBIQUITIN10 in Arabidopsis).

    • Validate primer efficiency by performing a standard curve analysis.

  • qRT-PCR Reaction Setup:

    • Prepare the qRT-PCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA template.

    • Include no-template controls (NTC) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.

    • Run the reactions in triplicate.

  • qRT-PCR Program:

    • A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension, and a final melt curve analysis to check for primer specificity.[15]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Calculate the relative gene expression using a method such as the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[15]

References

Application Notes and Protocols: Rescuing Dwarf Mutant Phenotypes with Gibberellic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellic acid (GA) is a crucial phytohormone that regulates numerous aspects of plant growth and development, most notably stem elongation.[1] Genetic mutations in the GA biosynthesis or signaling pathways often result in a dwarf phenotype, characterized by reduced plant stature.[1][2] These dwarf mutants are invaluable tools for understanding the molecular mechanisms of plant growth and have significantly contributed to the "Green Revolution" by enabling the development of semi-dwarf crop varieties with improved grain yields.[1]

The exogenous application of gibberellic acid can often rescue the dwarf phenotype, restoring normal growth in mutants with deficiencies in GA biosynthesis.[1][3] This phenotypic rescue serves as a powerful experimental tool to confirm gene function and dissect the intricate GA signaling network. These notes provide detailed protocols and data for researchers utilizing GA to rescue dwarf mutant phenotypes.

Gibberellic Acid Signaling Pathway

The current model of GA signaling involves a de-repression mechanism. In the absence of GA, DELLA proteins, which are nuclear-localized growth repressors, inhibit GA-responsive gene expression, thus constraining growth. The binding of bioactive GA to its receptor, GIBBERELLIN INSENSTIVE DWARF1 (GID1), triggers a conformational change that promotes the interaction between GID1 and the DELLA protein.[1] This GA-GID1-DELLA complex is then recognized by an F-box protein (SLY1/GID2), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The degradation of DELLA proteins relieves their repressive effects, allowing for the expression of GA-responsive genes and promoting plant growth.[1][2]

GAsignaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm GA Gibberellic Acid (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA Forms Complex with GA SCF SCF (SLY1/GID2) E3 Ubiquitin Ligase DELLA->SCF Targeted by Proteasome 26S Proteasome DELLA->Proteasome Degradation GA_responsive_genes GA-Responsive Genes DELLA->GA_responsive_genes Represses SCF->DELLA Ubiquitination Growth_Promotion Growth Promotion (Stem Elongation) GA_responsive_genes->Growth_Promotion Promotes GA_input Exogenous GA Application

Caption: Gibberellic acid signaling pathway leading to growth promotion.

Data Presentation: Efficacy of Gibberellic Acid in Rescuing Dwarf Phenotypes

The effective concentration of gibberellic acid for rescuing dwarf phenotypes can vary depending on the plant species, the specific mutation, the application method, and the developmental stage of the plant. The following tables summarize quantitative data from various studies.

Table 1: Gibberellic Acid Concentrations for Phenotypic Rescue

Plant SpeciesMutant TypeApplication MethodEffective GA ConcentrationObserved Effect
Arabidopsis thalianaPKL1-1 gene mutationInfusion into growth media50-100 mg/LComplete reversal of the dwarf phenotype, with growth exceeding wild-type in some cases.[4]
Oryza sativa (Rice)osbhlh073-D semi-dwarfAddition to growth medium1 µMRescue of the semi-dwarf phenotype.[5]
Hordeum vulgare (Barley)GA-responsive dwarf (grd)Not specified10⁻⁸ - 10⁻⁶ M GA₃Restoration of leaf elongation rate to wild-type levels.[6][7]
Hordeum vulgare (Barley)GA-insensitive (gse)Not specified10⁻⁶ - 10⁻³ M GA₃Required ~100-fold higher GA₃ concentration for a response.[6][7]
Solanum tuberosum (Potato)Dwarf dihaploid VT_SUP_46Supplement in propagation medium0.02 - 0.2 mg/L GA₃Recovery of a normal phenotype.[8]
Zantedeschia aethiopica (Calla Lily)Wild-typeFoliar Spray100 mg L⁻¹Increased growth parameters.[9]

Table 2: Endogenous Gibberellin Levels in Maize Dwarf Mutants

Maize MutantBlocked Step in GA PathwayEndogenous GA₁ Level (ng/100g fresh weight)Endogenous GA₂₀ Level (ng/100g fresh weight)
Normal (Wild-type)->2.0<10.0
dwarf-1Conversion of GA₂₀ to GA₁0.23>100.0
dwarf-2Early in the pathway<2.0Not specified
dwarf-3Early in the pathway<2.0Not specified
dwarf-5Early in the pathway<2.0Not specified
Data adapted from Fujioka et al., 1988.[10]

Experimental Protocols

The following are generalized protocols for rescuing dwarf mutant phenotypes using gibberellic acid. Researchers should optimize these protocols for their specific plant species and experimental conditions.

Protocol 1: Preparation of Gibberellic Acid Stock Solution

Materials:

  • Gibberellic Acid (GA₃) powder

  • Ethanol (B145695) or Sodium Hydroxide (NaOH) for initial dissolution

  • Sterile distilled water

  • Sterile flasks or beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • 0.22 µm sterile filter

Procedure:

  • Weigh the desired amount of GA₃ powder in a fume hood.

  • Create a paste by adding a small amount of 95% ethanol or a few drops of 1N NaOH to the GA₃ powder. Gibberellic acid is sparingly soluble in water but dissolves in ethanol or basic solutions.

  • Gradually add sterile distilled water while stirring continuously until the GA₃ is fully dissolved.

  • Adjust the volume to the final desired concentration for the stock solution (e.g., 100 mM).

  • Check and adjust the pH of the solution to near neutral (pH 7.0) if necessary, particularly if NaOH was used for dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm filter.

  • Store the stock solution in a sterile, light-protected container at 4°C for short-term storage or at -20°C for long-term storage.

Protocol 2: Application of Gibberellic Acid to Plants

A. Foliar Spray Application

Materials:

  • GA₃ stock solution

  • Sterile distilled water

  • Surfactant (e.g., Tween-20)

  • Spray bottles

Procedure:

  • Prepare the working solution by diluting the GA₃ stock solution with sterile distilled water to the desired final concentration (e.g., 10-100 ppm).[11][12]

  • Add a surfactant (e.g., 0.01-0.05% Tween-20) to the working solution to ensure even coverage on the leaf surface.

  • Spray the solution directly onto the leaves and stems of the plants until runoff is observed.[11][13]

  • Apply the treatment at regular intervals, such as every 2-3 days, depending on the experimental design.[13]

  • Include a control group of plants that are sprayed with a solution containing only water and the surfactant.

B. Soil Drench Application

Materials:

  • GA₃ stock solution

  • Sterile distilled water

Procedure:

  • Prepare the working solution by diluting the GA₃ stock solution with sterile distilled water to the desired final concentration.

  • Apply a specific volume of the GA₃ solution to the soil around the base of each plant.[11][13] The volume will depend on the pot size and plant age.

  • Apply the treatment at regular intervals as required by the experiment.

  • Treat the control group with an equal volume of sterile distilled water.

C. In Vitro Application (Addition to Growth Media)

Materials:

  • GA₃ stock solution

  • Sterile plant growth medium (e.g., Murashige and Skoog)

Procedure:

  • After autoclaving the growth medium and allowing it to cool to approximately 50-60°C, add the sterile-filtered GA₃ stock solution to achieve the desired final concentration.[4]

  • Mix the medium thoroughly to ensure even distribution of the hormone.

  • Pour the GA-supplemented medium into sterile petri dishes or culture vessels.

  • Germinate seeds or place plantlets on the GA-containing medium.

  • Include a control group with medium lacking GA.

Experimental Workflow

The following diagram illustrates a general workflow for an experiment designed to rescue a dwarf mutant phenotype with gibberellic acid.

experimental_workflow start Start seed_sterilization Surface Sterilize Seeds (Wild-type and Dwarf Mutant) start->seed_sterilization germination Germinate Seeds on Control Medium seed_sterilization->germination treatment_groups Divide Seedlings into Treatment and Control Groups germination->treatment_groups ga_application Apply Gibberellic Acid (e.g., Foliar Spray, Soil Drench) treatment_groups->ga_application Treatment Group control_application Apply Mock Treatment (Vehicle Control) treatment_groups->control_application Control Group data_collection Collect Data at Regular Intervals (e.g., Plant Height, Internode Length) ga_application->data_collection control_application->data_collection final_analysis Final Data Analysis and Phenotypic Comparison data_collection->final_analysis end End final_analysis->end

Caption: General experimental workflow for GA-mediated rescue of dwarf mutants.

Concluding Remarks

The rescue of dwarf mutant phenotypes through the exogenous application of gibberellic acid is a fundamental technique in plant biology research. It allows for the functional characterization of genes involved in GA metabolism and signaling and provides insights into the hormonal regulation of plant growth. The protocols and data presented here offer a comprehensive guide for researchers aiming to utilize this powerful experimental approach. Successful implementation will depend on careful optimization of GA concentrations and application methods for the specific plant system under investigation.

References

Application of Gibberellic Acid in Protoplast Transformation Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoplast transformation is a cornerstone technique in plant biotechnology, enabling the introduction of foreign genetic material into a single plant cell, which can then be regenerated into a whole, genetically modified plant. This method is invaluable for functional gene analysis, crop improvement, and the production of therapeutic proteins. The successful regeneration of transformed protoplasts into viable plants is a critical bottleneck, often requiring meticulous optimization of culture conditions and media composition. Plant hormones play a pivotal role in this process, governing cell division, differentiation, and morphogenesis.

Gibberellic acid (GA3), a naturally occurring plant hormone, is well-documented for its role in promoting cell elongation, seed germination, and flowering.[1][2][3] In the context of protoplast culture, gibberellic acid is primarily utilized during the post-transformation regeneration phase to stimulate shoot development and elongation, thereby enhancing the recovery of transgenic plants. While direct evidence of gibberellic acid enhancing the efficiency of the DNA uptake phase of protoplast transformation is not extensively documented, its application in subsequent culture stages is crucial for the successful development of transformed cells into calli and eventually into whole plants.

These application notes provide a comprehensive overview and detailed protocols for the application of gibberellic acid in experimental workflows following protoplast transformation, aimed at improving regeneration efficiency.

Gibberellic Acid Signaling Pathway

Gibberellic acid exerts its effects through a well-characterized signaling pathway. In the absence of GA, DELLA proteins act as repressors of GA-responsive genes, thereby inhibiting plant growth. The binding of gibberellic acid to its receptor, GID1, triggers a conformational change that promotes the interaction between GID1 and DELLA proteins. This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins via the 26S proteasome. The degradation of DELLA repressors allows for the expression of GA-responsive genes, which in turn promote cell division and elongation.

Gibberellic_Acid_Signaling GA Gibberellic Acid (GA) GID1 GID1 Receptor GA->GID1 DELLA DELLA Protein (Repressor) GID1->DELLA GA-GID1 complex interacts with SCF SCF E3 Ubiquitin Ligase DELLA->SCF targeted by Gene_Expression GA-Responsive Gene Expression DELLA->Gene_Expression represses Proteasome 26S Proteasome SCF->Proteasome leads to degradation by Proteasome->Gene_Expression repression lifted Growth Cell Division & Elongation Gene_Expression->Growth

Gibberellic Acid Signaling Pathway.

Experimental Protocols

The following protocols provide a generalized workflow for protoplast isolation, PEG-mediated transformation, and subsequent regeneration, with a focus on the application of gibberellic acid. Researchers should optimize these protocols for their specific plant species and experimental conditions.

Protocol 1: Protoplast Isolation

This protocol describes the enzymatic digestion of plant leaf tissue to obtain a high yield of viable protoplasts.

Materials:

  • Young, healthy leaves from in vitro-grown plants

  • Enzyme Solution (see Table 1 for composition)

  • W5 Solution (154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES, pH 5.7)

  • MMG Solution (0.4 M Mannitol, 15 mM MgCl2, 4 mM MES, pH 5.7)

  • Sterile petri dishes, scalpels, and forceps

  • 40 µm nylon mesh filter

  • Centrifuge

Procedure:

  • Select young, fully expanded leaves from healthy, 4-6 week old plants.

  • Sterilize the leaves by washing with 70% ethanol (B145695) for 1 minute, followed by a 10-minute incubation in a 1% sodium hypochlorite (B82951) solution with a few drops of Tween-20. Rinse the leaves 3-5 times with sterile distilled water.

  • In a sterile petri dish, gently slice the leaves into thin strips (0.5-1 mm) using a sharp scalpel.

  • Immediately transfer the leaf strips into a petri dish containing the Enzyme Solution, ensuring all strips are submerged.

  • Incubate in the dark at 25-28°C for 4-16 hours with gentle shaking (40-50 rpm). The incubation time should be optimized for the specific plant species.

  • After incubation, gently swirl the dish to release the protoplasts.

  • Filter the protoplast suspension through a 40 µm nylon mesh filter into a sterile centrifuge tube.

  • Centrifuge the suspension at 100 x g for 5 minutes to pellet the protoplasts.

  • Carefully remove the supernatant and gently resuspend the protoplast pellet in 10 ml of W5 solution.

  • Centrifuge at 100 x g for 3 minutes, remove the supernatant, and resuspend the protoplasts in MMG solution to a final density of 1-2 x 10^5 protoplasts/ml.

  • Determine protoplast viability and concentration using a hemocytometer and fluorescein (B123965) diacetate (FDA) staining.

Protocol 2: PEG-Mediated Protoplast Transformation

This protocol outlines the introduction of plasmid DNA into the isolated protoplasts using polyethylene (B3416737) glycol (PEG).

Materials:

  • Isolated protoplasts in MMG solution

  • Plasmid DNA (10-20 µg)

  • PEG Solution (40% (w/v) PEG 4000, 0.2 M Mannitol, 0.1 M CaCl2)

  • W5 Solution

  • Sterile centrifuge tubes

Procedure:

  • In a 2 ml round-bottom centrifuge tube, mix 100 µl of the protoplast suspension (1-2 x 10^5 protoplasts) with 10-20 µg of plasmid DNA.

  • Gently add 110 µl of PEG solution and mix by gently tapping the tube.

  • Incubate at room temperature for 15-30 minutes. The incubation time may require optimization.

  • Slowly add 1 ml of W5 solution to stop the transformation process. Mix gently by inverting the tube.

  • Centrifuge at 100 x g for 5 minutes to pellet the transformed protoplasts.

  • Carefully remove the supernatant and gently resuspend the protoplasts in 1 ml of W5 solution.

  • Repeat the centrifugation and washing step once more.

  • After the final wash, resuspend the protoplasts in a suitable culture medium for regeneration.

Protocol 3: Protoplast Regeneration and Application of Gibberellic Acid

This protocol describes the culture of transformed protoplasts and the strategic use of gibberellic acid to promote shoot development.

Materials:

  • Transformed protoplasts

  • Protoplast Culture Medium (e.g., K8P or MS-based medium with appropriate osmoticum)

  • Callus Induction Medium (CIM) (e.g., MS medium with auxins like 2,4-D and cytokinins like BAP)

  • Shoot Induction Medium (SIM) (e.g., MS medium with a higher cytokinin to auxin ratio)

  • Shoot Elongation Medium (SEM) supplemented with Gibberellic Acid (GA3)

  • Rooting Medium (e.g., half-strength MS medium with an auxin like NAA)

Procedure:

  • Cell Wall Regeneration and Initial Division: Culture the transformed protoplasts in a thin layer of liquid Protoplast Culture Medium in the dark at 25°C. After 2-3 days, cell wall regeneration should be visible. After 5-7 days, the first cell divisions should occur.

  • Microcalli Formation: Once small cell colonies (microcalli) are formed, transfer them to solid or semi-solid Callus Induction Medium (CIM). Continue to culture in the dark or low light at 25°C.

  • Shoot Induction: After 3-4 weeks, transfer the developing calli to Shoot Induction Medium (SIM) and incubate under a 16-hour light/8-hour dark photoperiod.

  • Shoot Elongation with Gibberellic Acid: Once shoot primordia appear, transfer the calli with developing shoots to Shoot Elongation Medium (SEM) containing a low concentration of gibberellic acid (GA3).[4][5][6] The optimal concentration of GA3 should be determined empirically, but a starting range of 0.01-1.0 mg/L is common.[7][8] This step is crucial for the elongation of the newly formed shoots.

  • Rooting: Once the shoots have elongated to a sufficient length (1-2 cm), excise them and transfer to Rooting Medium to induce root formation.

  • Acclimatization: Once a healthy root system has developed, carefully transfer the plantlets to soil and acclimatize them to greenhouse conditions.

Data Presentation

The following tables summarize typical compositions of solutions and media used in protoplast transformation and regeneration experiments, including the application of gibberellic acid.

Table 1: Example Composition of Enzyme Solution for Protoplast Isolation

ComponentConcentration
Cellulase R-101.0 - 1.5% (w/v)
Macerozyme R-100.25 - 0.5% (w/v)
Mannitol0.4 - 0.6 M
MES10 mM
pH5.7

Table 2: Typical Concentrations of Plant Growth Regulators in Regeneration Media

Medium TypeAuxin (e.g., 2,4-D, NAA)Cytokinin (e.g., BAP, Kinetin)Gibberellic Acid (GA3)
Callus Induction (CIM)0.5 - 2.0 mg/L0.1 - 0.5 mg/L-
Shoot Induction (SIM)0.05 - 0.5 mg/L1.0 - 3.0 mg/L-
Shoot Elongation (SEM)-0.05 - 0.1 mg/L0.01 - 1.0 mg/L[4][5][6]
Rooting Medium0.1 - 1.0 mg/L--

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for protoplast transformation and regeneration, highlighting the stage where gibberellic acid is typically applied.

Protoplast_Transformation_Workflow Plant_Material 1. Plant Material (Young Leaves) Protoplast_Isolation 2. Protoplast Isolation (Enzymatic Digestion) Plant_Material->Protoplast_Isolation Protoplast_Purification 3. Protoplast Purification (Filtration & Centrifugation) Protoplast_Isolation->Protoplast_Purification Transformation 4. PEG-Mediated Transformation Protoplast_Purification->Transformation Cell_Wall_Regeneration 5. Cell Wall Regeneration & First Division Transformation->Cell_Wall_Regeneration Callus_Formation 6. Callus Formation Cell_Wall_Regeneration->Callus_Formation Shoot_Induction 7. Shoot Induction Callus_Formation->Shoot_Induction Shoot_Elongation 8. Shoot Elongation (with Gibberellic Acid) Shoot_Induction->Shoot_Elongation Rooting 9. Rooting Shoot_Elongation->Rooting Acclimatization 10. Acclimatization Rooting->Acclimatization Transgenic_Plant Transgenic Plant Acclimatization->Transgenic_Plant

Protoplast Transformation and Regeneration Workflow.

Conclusion

The successful application of gibberellic acid in the post-transformation culture of protoplasts can significantly enhance the efficiency of shoot elongation, a critical step in the regeneration of whole transgenic plants. While its direct role in the transformation process itself is not well-established, its inclusion in shoot elongation media is a common and effective practice. The protocols and guidelines presented here provide a solid foundation for researchers to incorporate gibberellic acid into their protoplast transformation experiments to improve the recovery of genetically modified plants. As with any tissue culture technique, optimization of hormone concentrations and culture conditions for the specific plant species and genotype is essential for achieving the best results.

References

Application Notes and Protocols for Creating Stable Gibberellic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gibberellic acid (GA3), a potent plant growth regulator, is integral to various research and development applications, including the stimulation of seed germination, induction of flowering, and promotion of fruit development. Due to its inherent low solubility in water and potential for degradation, the preparation of stable and effective stock solutions is critical for reproducible experimental outcomes. These application notes provide detailed protocols for the preparation of stable GA3 stock solutions and summarize the key factors influencing their stability.

Solubility and Solvent Selection

Gibberellic acid is a crystalline solid that is sparingly soluble in water but shows good solubility in several organic solvents. The choice of solvent is a crucial first step in preparing a concentrated stock solution that can be further diluted to working concentrations.

Table 1: Solubility of Gibberellic Acid (GA3) in Various Solvents

SolventSolubilityReference
Water~5 g/L[1]
Ethanol (B145695)~5 mg/mL
Dimethyl Sulfoxide (DMSO)~15 mg/mL
Dimethylformamide (DMF)~5 mg/mL
AcetoneSoluble
MethanolSoluble
IsopropanolGood solubility
Aqueous Sodium BicarbonateSoluble
Aqueous Sodium AcetateSoluble

For most laboratory applications, a small amount of a water-miscible organic solvent or a weak base is used to initially dissolve the GA3 powder before bringing it to the final volume with distilled or deionized water.

Protocols for Preparation of Gibberellic Acid Stock Solutions

Herein are three validated protocols for the preparation of a 1 mg/mL (1000 ppm) GA3 stock solution. The selection of the appropriate protocol will depend on the experimental requirements and the available laboratory reagents.

Protocol 1: Dissolution using an Organic Solvent (Ethanol or Isopropanol)

This is a widely used method suitable for most applications where the presence of a small amount of alcohol will not interfere with the experimental system.

Materials:

  • Gibberellic Acid (GA3) powder

  • 95% Ethanol or 99% Isopropyl alcohol

  • Distilled or deionized water

  • Sterile volumetric flask

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Weigh out the desired amount of GA3 powder. For a 100 mL stock solution of 1 mg/mL, weigh 100 mg of GA3.

  • Transfer the powder to a sterile beaker or flask.

  • Add a minimal amount of 95% ethanol or 99% isopropyl alcohol to just cover and wet the powder (typically 1-5 mL for 100 mg of GA3).

  • Gently swirl or stir the mixture until the GA3 is completely dissolved.

  • Once dissolved, add distilled or deionized water to approximately 80% of the final desired volume while stirring.

  • Transfer the solution to a volumetric flask and bring it to the final volume with distilled water.

  • For sterile applications, filter-sterilize the final solution using a 0.22 µm syringe filter into a sterile, light-protected container.

Protocol 2: Dissolution using a Weak Base (Sodium Hydroxide)

This method is useful when the presence of an organic solvent is undesirable. The resulting solution will be slightly basic, and the pH may need to be adjusted depending on the application.

Materials:

  • Gibberellic Acid (GA3) powder

  • 1N Sodium Hydroxide (NaOH)

  • Distilled or deionized water

  • Sterile volumetric flask

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm) and syringe

  • pH meter and appropriate buffers for calibration

Procedure:

  • Weigh 100 mg of GA3 powder and place it in a sterile beaker.

  • Add a small volume of distilled water (e.g., 10-20 mL).

  • While stirring, add 1N NaOH dropwise until the GA3 powder is completely dissolved. Use the minimum amount of NaOH necessary.

  • Once dissolved, add distilled water to approximately 80% of the final volume.

  • If necessary, adjust the pH of the solution using dilute HCl or NaOH. For many applications, a pH between 4.0 and 7.0 is suitable.

  • Transfer the solution to a 100 mL volumetric flask and bring it to the final volume with distilled water.

  • Filter-sterilize the solution into a sterile, amber-colored bottle or a container wrapped in aluminum foil.

Protocol 3: Using a "Quick-Dissolve" Formulation

Some suppliers offer GA3 formulations that are specifically designed for easier dissolution in water.

Materials:

  • Gibberellic Acid "Quick-Dissolve" powder

  • Molecular biology grade water

  • Sterile beaker and volumetric flask

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Add 100 mg of the "Quick-Dissolve" GA3 powder to a 250 mL beaker.[2]

  • Add 80 mL of molecular biology grade water to dissolve the powder.[2]

  • Bring the final volume to 100 mL in a volumetric flask.[2]

  • Filter-sterilize the 1 mg/mL (1000 ppm) solution as described in the previous protocols.[2]

Stability and Storage of Gibberellic Acid Stock Solutions

The stability of GA3 in solution is influenced by several factors, including pH, temperature, and light exposure. Dry, crystalline GA3 is stable at room temperature.[3] However, in aqueous solutions, GA3 can undergo hydrolysis and isomerization.[3]

Table 2: Stability of Gibberellic Acid (GA3) Solutions under Various Conditions

ParameterConditionStability/Half-lifeRecommendationsReference
pH pH 2.0 - 8.0 (in ultrapure water)Half-life of 16.1–24.6 daysOptimal stability at pH 3.3. Avoid strongly alkaline conditions.[4]
pH 8.0Lowest half-life (16.1 days)[4]
pH 3.3Highest half-life (24.6 days)[4]
Temperature Room Temperature (powder)StableStore powder in a cool, dry place.[3]
4°C (aqueous solution)Can be stored for weeks to monthsFor short to medium-term storage, refrigerate.[5]
-20°C (aqueous solution)Can be stored for several months to a yearFor long-term storage, aliquot and freeze.[5]
Light Exposure to sunlight/UVDegradationAlways store solutions in dark or amber-colored containers, or wrap containers in aluminum foil.

General Storage Recommendations:

  • For short-term storage (up to a few weeks), aqueous stock solutions can be stored at 2-8°C.

  • For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles.

  • Always protect GA3 solutions from light by using amber vials or by wrapping the container with aluminum foil.

Experimental Workflows and Signaling Pathways

Experimental Workflow for GA3 Stock Solution Preparation and Use

The following diagram outlines the general workflow from preparation to application of a GA3 stock solution.

GA3_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_application Application weigh Weigh GA3 Powder dissolve Dissolve in Solvent (e.g., Ethanol, NaOH) weigh->dissolve dilute Dilute with Water to Final Volume dissolve->dilute sterilize Filter Sterilize (0.22 µm) dilute->sterilize store Store at 4°C or -20°C (Protect from Light) sterilize->store prep_working Prepare Working Solution (Dilute Stock) store->prep_working apply Apply to Experimental System prep_working->apply

Caption: Workflow for GA3 stock solution preparation and use.

Gibberellic Acid Signaling Pathway

Gibberellic acid exerts its effects through a well-defined signaling pathway that leads to the degradation of transcriptional repressors.

GA_Signaling_Pathway cluster_nucleus Cell Nucleus GA3 Gibberellic Acid (GA) GID1 GID1 Receptor GA3->GID1 binds DELLA DELLA Protein (Repressor) GID1->DELLA GA-GID1 complex binds to DELLA SCF SCF E3 Ligase DELLA->SCF Recruitment Proteasome 26S Proteasome DELLA->Proteasome Degradation GA_Response_Genes GA Response Genes DELLA->GA_Response_Genes represses SCF->DELLA Ubiquitination Transcription Transcription & Translation GA_Response_Genes->Transcription GA_Response GA Response (e.g., Growth) Transcription->GA_Response

Caption: Simplified Gibberellic Acid (GA) signaling pathway.

Conclusion

The successful use of gibberellic acid in research and development hinges on the correct preparation and storage of its stock solutions. By selecting the appropriate solvent and adhering to the protocols outlined, researchers can prepare stable and effective GA3 solutions. Proper storage, particularly protection from light and maintenance at low temperatures, is paramount to preserving the biological activity of the hormone and ensuring the validity and reproducibility of experimental results.

References

Gibberellic Acid (GA3) Treatment for Synchronizing Flower Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellic acid (GA3), a naturally occurring plant hormone, plays a crucial role in regulating various aspects of plant growth and development, including the transition from vegetative to reproductive growth.[1] For researchers and professionals in horticulture, agriculture, and drug development, precise control over flowering time is essential for optimizing breeding programs, ensuring consistent crop yields, and for studying the molecular mechanisms underlying floral induction. Exogenous application of GA3 has been widely demonstrated as an effective tool to promote and synchronize flowering in a variety of plant species.[2][3] This document provides detailed application notes and protocols for the use of gibberellic acid to achieve synchronized flower development, supported by quantitative data from scientific studies.

Mechanism of Action

Gibberellic acid induces flowering primarily by promoting the degradation of DELLA proteins, which are key repressors of the GA signaling pathway.[4] In the absence of GA, DELLA proteins accumulate and inhibit the activity of transcription factors that are essential for the expression of floral integrator genes, such as FLOWERING LOCUS T (FT) and SUPPRESSOR OF OVEREXPRESSION OF CONSTANS1 (SOC1).[4] The application of GA3 leads to the formation of a GA-GID1-DELLA complex, which results in the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. This relieves the repression of floral integrator genes, thereby promoting the transition to flowering.

Quantitative Data on GA3 Treatment for Flower Synchronization

The efficacy of GA3 treatment is dependent on the plant species, concentration, timing, and method of application. The following tables summarize quantitative data from various studies.

Table 1: Effect of GA3 Foliar Spray on Flowering Synchronization

Plant SpeciesGA3 Concentration (mg/L or ppm)Application Timing & FrequencyResults
Chrysanthemum morifolium250 mg/LFoliar sprayReduced days to flower to 110.8 (from 131.05 in control) and extended the flowering season by 22 days.[2]
Calla Lily100 mg/LDouble foliar spraySignificantly reduced the number of days to flowering (169.8 days) compared to a single spray (174.3 days).[5]
Paphiopedilum callosum100 mg/LFoliar spray once every 2 weeks between mid-July and mid-FebruaryBolting and flowering dates were 33 and 35 days earlier than the control group, respectively. The number of flowers per plant increased by 67.60%.[6]
Gerbera150 ppmFoliar sprayRecorded the lowest number of days to the appearance of the first flower bud (50.98 days) and opening of the first flower (57.57 days).[7]
Orchid20 mg/LSprayed 3 to 4 times between August and September at 1-week intervalsBloomed 10 to 30 days earlier than normal.[1]
Homalomena lindenii100 ppmSingle foliar spray to runoffPlants flowered within approximately 120–140 days, with an average of 10–11 flowers per plant, while untreated plants did not bloom.[8]
Philodendron 'Black Cardinal'500 ppmSingle foliar spray100% of treated plants flowered approximately 168 days (6 months) after application.[8]
Aglaonema250 ppmSingle foliar sprayConsistently induces flowering and increases flower number, with blooming occurring in about 4–5 months.[8]

Table 2: Effect of GA3 Tuber/Rhizome Soak on Flowering Synchronization

Plant SpeciesGA3 Concentration (ppm)Treatment DurationResults
Zantedeschia (Calla Lily)500 ppm10-minute pre-plant rhizome soakIncreased the number of flowering shoots and flowers per shoot.[8]
Caladium250 ppm8 or 16-hour tuber soakProduced flowers after approximately 65 days.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the tables above.

Protocol 1: Foliar Spray Application of GA3 for Herbaceous Ornamentals

Objective: To synchronize and promote flowering in Chrysanthemum morifolium using a foliar spray of GA3.

Materials:

  • Gibberellic acid (GA3) powder

  • Distilled water

  • Small amount of a weak base (e.g., potassium hydroxide) or ethanol (B145695) for initial dissolution of GA3 powder

  • Volumetric flasks and graduated cylinders

  • Spray bottles

  • Personal Protective Equipment (PPE): gloves, safety glasses

Procedure:

  • Preparation of GA3 Stock Solution:

    • Accurately weigh the desired amount of GA3 powder.

    • To prepare a 1000 mg/L (ppm) stock solution, dissolve 1 gram of GA3 in a small amount of ethanol or a weak base before bringing the final volume to 1 liter with distilled water. GA3 is sparingly soluble in water alone.

  • Preparation of Working Solution (e.g., 250 mg/L):

    • Using the stock solution, perform a serial dilution to achieve the desired final concentration. For a 250 mg/L solution, take 250 ml of the 1000 mg/L stock and add 750 ml of distilled water.

  • Plant Material and Growth Conditions:

    • Grow Chrysanthemum morifolium plants under standard greenhouse conditions optimal for vegetative growth.

  • GA3 Application:

    • Apply the 250 mg/L GA3 solution as a fine mist to the foliage of the plants until runoff.[2]

    • Ensure thorough coverage of all leaves and apical meristems.

    • Application should be done during the appropriate developmental stage as determined by prior experimentation or literature review.

  • Control Group:

    • Spray a control group of plants with a solution containing the same solvent used to dissolve the GA3 (e.g., water with a trace amount of ethanol or base) but without the GA3.

  • Data Collection:

    • Record the number of days from treatment to the appearance of the first visible flower bud.

    • Record the number of days to full anthesis (flower opening).

    • Count the total number of flowers per plant.

    • Calculate the percentage of plants that have flowered at specific time points to assess synchronization.

Protocol 2: Tuber Soak Application of GA3 for Geophytes

Objective: To induce and synchronize flowering in Zantedeschia (Calla Lily) using a pre-plant tuber soak.

Materials:

  • Gibberellic acid (GA3) powder

  • Distilled water

  • Ethanol or a weak base

  • Beakers or containers for soaking

  • Zantedeschia rhizomes

  • Potting medium

  • Pots

Procedure:

  • Preparation of GA3 Soaking Solution (e.g., 500 ppm):

    • Prepare a 500 mg/L GA3 solution as described in Protocol 1.

  • Tuber Preparation:

    • Select healthy, disease-free Zantedeschia rhizomes of a uniform size.

  • GA3 Treatment:

    • Completely immerse the rhizomes in the 500 ppm GA3 solution for 10 minutes.[8]

  • Control Group:

    • Soak a control group of rhizomes in a solution without GA3 for the same duration.

  • Planting:

    • After soaking, allow the rhizomes to air dry briefly before planting them in pots with a suitable potting medium.

  • Growth Conditions:

    • Maintain the potted rhizomes under appropriate greenhouse conditions for growth and flowering.

  • Data Collection:

    • Record the number of days from planting to the emergence of the first flowering shoot.

    • Count the number of flowering shoots and the number of flowers per shoot for each plant.

Visualizations

Gibberellin Signaling Pathway in Flowering

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GID1 GID1 (GA Receptor) DELLA DELLA Protein (Repressor) GID1->DELLA Binding SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF Recruitment Proteasome 26S Proteasome DELLA->Proteasome Degradation PIFs PIFs / Other TFs (Transcription Factors) DELLA->PIFs Repression SCF->DELLA Ubiquitination Floral_Genes Floral Integrator Genes (e.g., SOC1, LFY) PIFs->Floral_Genes Activation Flowering Flowering Floral_Genes->Flowering GA3_outside Gibberellic Acid (GA3) GA3_outside->GID1 Enters Cell & Binds

Caption: Gibberellin signaling pathway leading to the induction of flowering.

Experimental Workflow for GA3 Treatment

Experimental_Workflow cluster_preparation Preparation Phase cluster_application Application Phase cluster_data_collection Data Collection & Analysis Plant_Material Select Uniform Plant Material Prepare_GA3 Prepare GA3 Solutions (Different Concentrations) Plant_Material->Prepare_GA3 Control_Solution Prepare Control Solution Plant_Material->Control_Solution Treatment_Group Apply GA3 Solution (e.g., Foliar Spray, Soak) Prepare_GA3->Treatment_Group Control_Group Apply Control Solution Control_Solution->Control_Group Monitor_Plants Monitor Plants Under Controlled Conditions Treatment_Group->Monitor_Plants Control_Group->Monitor_Plants Record_Data Record Flowering Data (e.g., Days to Flower, Flower Number) Monitor_Plants->Record_Data Analyze_Data Statistical Analysis of Results Record_Data->Analyze_Data

Caption: General experimental workflow for evaluating the effect of GA3 on flowering.

Conclusion

The application of gibberellic acid is a potent and reliable method for synchronizing flower development in a wide range of plant species. The success of the treatment is highly dependent on the specific protocol, including the concentration of GA3, the timing and method of application, and the plant species being treated. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals to design and implement effective flowering synchronization strategies. It is recommended to conduct small-scale trials to optimize the protocol for a specific cultivar and growing conditions before large-scale application.

References

Application Notes and Protocols for the Use of Gibberellic Acid Inhibitors in Functional Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing gibberellic acid (GA) inhibitors in functional studies to investigate plant growth, development, and stress responses. Detailed protocols for the application of common GA inhibitors, paclobutrazol (B33190) and uniconazole (B1683454), are provided, along with methods for assessing their physiological and molecular effects.

Introduction to Gibberellic Acid Inhibitors

Gibberellic acid is a crucial phytohormone that regulates a wide array of developmental processes in plants, including seed germination, stem elongation, leaf expansion, and flowering.[1][2] Gibberellic acid inhibitors are synthetic compounds that block the biosynthesis of active GAs, leading to a range of physiological effects that are valuable for both agricultural applications and fundamental research. By impeding GA production, these inhibitors induce a dwarfing phenotype, enhance stress tolerance, and can be used to dissect the intricate roles of GA in plant biology.

The most widely used GA inhibitors in functional studies are triazole compounds, such as paclobutrazol and uniconazole. These compounds specifically inhibit the activity of ent-kaurene (B36324) oxidase, a key cytochrome P450 monooxygenase in the GA biosynthesis pathway.[3] This inhibition leads to a reduction in the levels of bioactive GAs, thereby phenocopying GA-deficient mutants and allowing for controlled studies of GA-dependent processes.

Data Presentation: Quantitative Effects of Gibberellic Acid Inhibitors

The following tables summarize the quantitative effects of paclobutrazol and uniconazole on various plant species as documented in scientific literature. These data serve as a reference for designing experiments and anticipating potential outcomes.

Table 1: Effects of Paclobutrazol on Plant Growth Parameters

Plant SpeciesPaclobutrazol ConcentrationApplication MethodParameter MeasuredObserved EffectReference
Tradescantia virginiana20 - 80 mg·L⁻¹Foliar SprayPlant HeightReduction in stem elongation.[4]
Ananas comosus (Pineapple)100 - 200 ppmFoliar SprayDays to 50% FloweringEarlier flowering observed at 100 ppm.
Helianthus tuberosus50 - 100 ppmMedia Drench / Tuber SoakingPlant Height & Canopy WidthSignificant reduction in both parameters.[5]
Ocimum basilicum (Basil)5 - 20 ppmFoliar SprayPlant Height & Leaf NumberSignificant reduction in height and leaf number.[6]
Gypsophila sp.0.9 - 2.0 mg L⁻¹Foliar SpraySeedling Height & Stem DiameterDose-dependent decrease in height and increase in stem diameter.[7]
Oryza sativa (Rice)20 - 80 mg·L⁻¹Seed PrimingPlant Height & Stem DiameterReduced plant height and increased stem diameter.[8]
Zea mays (Maize)200 - 400 mg L⁻¹Seed PrimingLeaf SenescenceDelayed leaf senescence during the grain-filling stage.[9]
Lycopersicon esculentum (Tomato)50 - 1000 mg·L⁻¹Seed Soaking (24h)Germination & Shoot HeightLittle effect on germination, significant reduction in shoot height.

Table 2: Effects of Uniconazole on Plant Growth Parameters

Plant SpeciesUniconazole ConcentrationApplication MethodParameter MeasuredObserved EffectReference
Ophiopogon japonicus7.5 - 30 kg/hm ²Foliar SprayPlant Height & Tuber YieldReduced plant height, markedly increased tuber yield.[10][11][10][11]
Flowering Chinese Cabbage25 - 200 mg·L⁻¹Foliar SprayHypocotyl Length & DiameterSignificantly decreased hypocotyl length and increased diameter.[12][12]
Lycopersicon esculentum (Tomato)5 - 10 ppmFoliar SprayPlant HeightEffective height control during nursery production.[13][13]
Pyrethrum50 g L⁻¹Foliar SprayStem Height & Flower Number10% shorter stems and 28% more flowers.[14][14]
Various Bedding Plants2 - 8 mg·L⁻¹Liner Dip (30s)Stem ElongationInhibition of stem elongation by 21% to 67%.[15][15]
Monarda didyma (Bee Balm)0.5 - 2.0 ppmSubstrate DrenchPlant GrowthMore effective at reducing growth than subirrigation.[16]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving the application of gibberellic acid inhibitors.

Protocol 1: Preparation of Inhibitor Stock Solutions

Materials:

  • Paclobutrazol or Uniconazole (analytical grade)

  • Acetone (B3395972) or Ethanol (B145695) (for initial dissolving)

  • Distilled water

  • Volumetric flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh the required amount of the GA inhibitor.

  • In a chemical fume hood, dissolve the inhibitor in a small volume of acetone or ethanol. Paclobutrazol and uniconazole have low solubility in water, so a solvent is necessary for creating a concentrated stock solution.

  • Transfer the dissolved inhibitor to a volumetric flask.

  • Add distilled water to the volumetric flask to reach the desired final volume, while continuously mixing with a magnetic stirrer to ensure a homogenous solution.

  • Store the stock solution in a labeled, sealed container in a cool, dark place.

Protocol 2: Seed Germination Assay with GA Inhibitors

Materials:

  • Seeds of the plant species of interest

  • Paclobutrazol or Uniconazole solution of desired concentration

  • Distilled water (for control)

  • Petri dishes with filter paper

  • Growth chamber or incubator with controlled temperature and light conditions

Procedure:

  • Seed Sterilization: Surface sterilize the seeds to prevent fungal and bacterial contamination. A common method is to wash the seeds in 70% ethanol for 1-2 minutes, followed by a 10-15 minute wash in a 1-2% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile distilled water.

  • Treatment Application:

    • Seed Soaking: Immerse the sterilized seeds in the prepared GA inhibitor solution for a predetermined duration (e.g., 6-24 hours). For the control group, soak seeds in distilled water for the same duration.[1]

    • Plating on Inhibitor-Containing Medium: Prepare agar (B569324) medium (e.g., Murashige and Skoog) containing the desired concentration of the GA inhibitor. Place the sterilized seeds directly onto the surface of the medium.

  • Incubation: Place the Petri dishes in a growth chamber with controlled conditions (e.g., 25°C, 16-hour light/8-hour dark photoperiod).

  • Data Collection:

    • Record the germination percentage at regular intervals (e.g., every 24 hours). Germination is typically defined as the emergence of the radicle.

    • After a set period (e.g., 7-10 days), measure seedling parameters such as radicle length, hypocotyl length, and cotyledon expansion.

Protocol 3: Plant Growth Analysis Following Inhibitor Application

Materials:

  • Potted plants of uniform size and developmental stage

  • Paclobutrazol or Uniconazole solution of desired concentration

  • Surfactant (e.g., Tween 20) for foliar application

  • Graduated cylinders or syringes for accurate volume application

  • Ruler or caliper for measurements

Procedure:

  • Application Methods:

    • Soil Drench: Apply a precise volume of the inhibitor solution directly to the soil surface of each pot. The volume should be sufficient to moisten the root zone without causing significant leaching.[1] Ensure the control group receives an equal volume of a mock solution (water with the same amount of solvent, if used).

    • Foliar Spray: Prepare the inhibitor solution and add a surfactant (e.g., 0.05-0.1% Tween 20) to ensure even coverage of the leaves.[1] Spray the foliage until runoff, ensuring both the upper and lower leaf surfaces are treated. The control group should be sprayed with a solution containing only water and the surfactant.

  • Growth Conditions: Maintain the treated and control plants under identical environmental conditions in a greenhouse or growth chamber.

  • Data Collection: At regular intervals (e.g., weekly), measure various growth parameters, including:

    • Plant height

    • Stem diameter

    • Number of leaves

    • Internode length

    • Root length and biomass (at the end of the experiment)

    • Chlorophyll (B73375) content (using a chlorophyll meter or spectrophotometric analysis)

Protocol 4: Gene Expression Analysis by qRT-PCR

Materials:

  • Plant tissue (e.g., shoot apices, leaves) from inhibitor-treated and control plants

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR instrument

  • SYBR Green or other fluorescent dye-based qPCR master mix

  • Primers for target genes (e.g., GA biosynthesis genes like GA20ox, GA3ox; GA signaling genes) and a reference gene (e.g., Actin, Ubiquitin)

Procedure:

  • Sample Collection and RNA Extraction: Harvest plant tissue at specific time points after inhibitor treatment and immediately freeze it in liquid nitrogen to prevent RNA degradation. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method).

  • DNase Treatment and cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme.[17]

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR system. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the relative gene expression using the 2-ΔΔCt method, comparing the inhibitor-treated samples to the control samples.[18][19]

Visualizations

Gibberellic Acid Signaling Pathway

G cluster_nucleus Nucleus GA Gibberellic Acid (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA GA-GID1 complex binds to DELLA SCF SCF E3 Ubiquitin Ligase DELLA->SCF targeting for ubiquitination PIFs PIFs (Transcription Factors) DELLA->PIFs represses Proteasome 26S Proteasome SCF->Proteasome leads to degradation GrowthGenes Growth-Promoting Genes PIFs->GrowthGenes activates Transcription Transcription GrowthGenes->Transcription

Caption: Simplified Gibberellic Acid (GA) signaling pathway in the nucleus.

Experimental Workflow for Functional Studies Using GA Inhibitors

G start Start: Select Plant Material (Seeds or Seedlings) prep Prepare GA Inhibitor Solutions (e.g., Paclobutrazol, Uniconazole) start->prep control Prepare Control Solution (Solvent + Water) start->control application Apply Treatments prep->application control->application foliar Foliar Spray application->foliar drench Soil Drench application->drench soak Seed Soaking application->soak growth Maintain Plants under Controlled Conditions foliar->growth drench->growth soak->growth analysis Perform Functional Analysis growth->analysis pheno Phenotypic Analysis (Height, Biomass, etc.) analysis->pheno physio Physiological Analysis (Photosynthesis, Stress Tolerance) analysis->physio molec Molecular Analysis (Gene Expression, Metabolomics) analysis->molec end End: Data Interpretation and Conclusion pheno->end physio->end molec->end

Caption: General experimental workflow for functional studies with GA inhibitors.

Logical Relationship of GA Inhibitor Effects

G inhibitor Gibberellic Acid Inhibitor (e.g., Paclobutrazol, Uniconazole) enzyme Inhibition of ent-kaurene oxidase inhibitor->enzyme ga_biosynthesis Reduced Gibberellic Acid Biosynthesis enzyme->ga_biosynthesis ga_levels Lower Levels of Bioactive GAs ga_biosynthesis->ga_levels della_stabilization Stabilization of DELLA Proteins (Growth Repressors) ga_levels->della_stabilization growth_repression Repression of GA-Responsive Genes della_stabilization->growth_repression phenotype Observable Phenotypes growth_repression->phenotype dwarfism Dwarfism / Reduced Stem Elongation phenotype->dwarfism greening Darker Green Leaves phenotype->greening stress Enhanced Stress Tolerance phenotype->stress

Caption: Logical cascade of effects following the application of a GA inhibitor.

References

Illuminating Gibberellin Action: In Situ Hybridization for Localizing GA-Responsive Genes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellic acid (GA) is a crucial phytohormone that orchestrates a wide array of developmental processes in plants, including seed germination, stem elongation, leaf expansion, and flowering.[1][2] Understanding the precise spatial and temporal expression patterns of genes that respond to GA is fundamental to unraveling the molecular mechanisms that govern these processes. In situ hybridization (ISH) is a powerful technique that allows for the visualization of specific mRNA transcripts within the cellular context of tissues, providing invaluable insights into where and when GA-responsive genes are activated.[3] This document provides detailed application notes and protocols for performing in situ hybridization to localize gibberellic acid-responsive genes in plant tissues, aimed at researchers, scientists, and professionals in drug development.

Application Notes

In situ hybridization is a highly sensitive method for detecting mRNA in preserved tissue sections.[4] The technique involves the hybridization of a labeled nucleic acid probe (antisense RNA) to the target mRNA sequence within the cells. The probe's label can be a radioisotope or a non-radioactive molecule, such as digoxigenin (B1670575) (DIG), which can be detected using an antibody conjugated to an enzyme that produces a colored precipitate.[3]

The primary advantage of ISH is its ability to provide cellular-level resolution of gene expression, revealing gradients and specific cell-type localizations that are not discernible with methods that analyze bulk tissue, such as quantitative RT-PCR or microarray analysis.[3] However, traditional colorimetric ISH is generally considered semi-quantitative.[5][6] While it can reveal relative differences in expression levels (e.g., high vs. low), it does not provide the absolute quantification of transcript numbers that can be achieved with other techniques.[3]

For studying GA-responsive genes, ISH can be instrumental in:

  • Identifying the specific tissues and cell types that respond to GA signals. For example, ISH has been used to show that GA-responsive genes are expressed in specific regions of the embryo during seed germination.[2]

  • Correlating gene expression with developmental events. By examining different developmental stages, researchers can link the expression of GA-responsive genes to specific morphological changes.

  • Investigating the effects of genetic mutations or chemical treatments on GA signaling. ISH can be used to compare the expression of GA-responsive genes in wild-type versus mutant plants, or in treated versus untreated tissues.

Gibberellic Acid Signaling Pathway

The gibberellin signaling pathway is a well-characterized cascade that leads to the derepression of growth-promoting genes. In the absence of GA, DELLA proteins, which are nuclear-localized transcriptional regulators, repress the expression of GA-responsive genes.[7] The binding of bioactive GA to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change in GID1, promoting its interaction with DELLA proteins.[8] This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins via the 26S proteasome pathway.[7] The removal of DELLA repressors allows for the transcription of GA-responsive genes, leading to various growth and developmental responses.

Gibberellin Signaling Pathway

Experimental Protocols

The following protocols are generalized for in situ hybridization in plant tissues and may require optimization depending on the specific plant species and tissue type. All solutions should be prepared with RNase-free water and all glassware and equipment should be treated to be RNase-free.[9]

I. Tissue Preparation and Fixation

Proper fixation is critical for preserving tissue morphology and retaining mRNA.

  • Harvesting: Excise fresh plant material (e.g., shoot apices, developing seeds, root tips) and immediately place it in a freshly prepared fixative solution on ice.[9] The size of the tissue should be small, ideally less than 2 mm in one dimension, to ensure proper penetration of the fixative.[10]

  • Fixation: A common fixative is 4% (w/v) paraformaldehyde in phosphate-buffered saline (PBS).[9] Vacuum infiltration for 15-30 minutes is often necessary to ensure the fixative penetrates the tissue, especially for tissues with a cuticle.[10][11] After vacuum infiltration, replace the fixative with a fresh solution and incubate overnight at 4°C.[11]

  • Dehydration: Dehydrate the fixed tissue through a graded ethanol (B145695) series (e.g., 30%, 50%, 70%, 85%, 95%, 100% ethanol), typically for 1 hour at each step on ice or at 4°C.[10][11]

  • Embedding: Infiltrate the dehydrated tissue with a paraffin (B1166041) wax substitute (e.g., Paraplast) through a series of clearing agent (e.g., Histo-Clear or xylene) and wax mixtures, followed by several changes of pure molten wax at 60°C.[11][12] Embed the infiltrated tissue in a mold with fresh wax and allow it to solidify.[10]

  • Sectioning: Section the paraffin-embedded tissue blocks into thin sections (typically 8-10 µm) using a microtome. Float the sections on RNase-free water at 42°C to flatten them and then mount them onto coated microscope slides (e.g., Superfrost Plus).[11] Allow the slides to dry overnight at 42°C.

II. Probe Preparation (Digoxigenin-labeled antisense RNA)
  • Template Generation: Amplify a 200-500 bp region of the target GA-responsive gene by PCR. The primers should be designed to introduce a T7 or SP6 RNA polymerase promoter sequence at the 5' end of the antisense strand.

  • In Vitro Transcription: Use a commercial in vitro transcription kit to synthesize the DIG-labeled antisense RNA probe from the PCR template. This involves incubating the template with RNA polymerase and a mixture of ribonucleotides, including DIG-labeled UTP.

  • Probe Purification: After transcription, the DNA template is removed by DNase I treatment.[9] The labeled RNA probe is then purified by ethanol precipitation.[3]

  • Probe Quantification and Quality Check: Determine the concentration of the probe using a spectrophotometer. The quality and size of the probe can be checked by running an aliquot on an agarose (B213101) gel.[3]

III. In Situ Hybridization and Signal Detection
  • Pre-treatment of Sections:

    • Dewax the sections by incubating them in a clearing agent (e.g., Histo-Clear or xylene).[3]

    • Rehydrate the sections through a graded ethanol series (100% to 30% ethanol).[3]

    • Permeabilize the tissue by treating with proteinase K to improve probe penetration.[13] The concentration and incubation time need to be optimized for the specific tissue.

    • Post-fix with 4% paraformaldehyde to stop the proteinase K digestion and stabilize the tissue.

    • Treat with acetic anhydride (B1165640) to reduce non-specific binding of the probe.

  • Hybridization:

    • Apply the hybridization buffer containing the DIG-labeled probe to the sections. The probe is typically used at a final concentration of 0.5 ng/kb/µl.[3]

    • Cover the sections with a coverslip or parafilm to prevent evaporation.

    • Incubate the slides in a humid chamber overnight at a temperature optimized for hybridization (typically 50-55°C).[11]

  • Post-hybridization Washes:

    • Perform a series of stringent washes to remove the unbound and non-specifically bound probe. This typically involves washes with decreasing concentrations of SSC buffer and may include an RNase A treatment to remove any remaining single-stranded probe.

  • Immunodetection:

    • Block the sections with a blocking solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.

    • Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

    • Wash the sections to remove the unbound antibody.

  • Color Development:

    • Incubate the sections with a solution containing the AP substrates NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt). The AP enzyme will convert these substrates into a purple-blue precipitate at the site of probe hybridization.

    • Monitor the color development under a microscope and stop the reaction when the desired signal intensity is reached.

  • Microscopy:

    • Dehydrate the sections through an ethanol series, clear with a clearing agent, and mount with a permanent mounting medium.

    • Observe and document the results using a bright-field microscope.

ISH_Workflow A Tissue Harvesting & Fixation B Dehydration & Embedding A->B C Sectioning & Mounting B->C E Pre-treatment of Sections C->E D Probe Synthesis (DIG-labeled) F Hybridization D->F E->F G Post-hybridization Washes F->G H Immunodetection (Anti-DIG-AP) G->H I Color Development (NBT/BCIP) H->I J Microscopy & Analysis I->J

In Situ Hybridization Workflow

Data Presentation: GA-Responsive Genes in Arabidopsis Seed Germination

The following table summarizes data from a study on GA-responsive genes during Arabidopsis seed germination, where in situ hybridization was used to determine the localization of gene expression.[2] This provides examples of the type of data that can be generated using this technique.

Gene CategoryGene NameFunctionExpression Pattern in Germinating Seed
GA-upregulated AtEXP1Expansin (cell wall loosening)Radicle and lower hypocotyl
AtXTH5Xyloglucan endotransglucosylase/hydrolaseRadicle tip
AtCP1Cysteine proteinaseEndosperm and aleurone layer
AtLTP3Lipid transfer proteinCotyledons and upper hypocotyl
GA-downregulated AtGA2ox2GA 2-oxidase (GA catabolism)Throughout the embryo
AtRGL2DELLA protein (GA signaling repressor)Throughout the embryo

Conclusion

In situ hybridization is an indispensable tool for elucidating the spatial expression patterns of gibberellic acid-responsive genes in plants. The detailed protocols and application notes provided here offer a comprehensive guide for researchers to successfully implement this technique. By visualizing gene expression at the cellular level, ISH provides critical insights into the intricate regulatory networks governed by GA, ultimately advancing our understanding of plant development and providing potential targets for agricultural and biotechnological applications.

References

Application Notes and Protocols for Yeast Two-Hybrid Assay in Gibberellin Signaling Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gibberellins (GAs) are phytohormones crucial for various plant development processes, including seed germination, stem elongation, and flowering.[1][2] The signaling pathway is primarily regulated by the interaction between the GA receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), and DELLA proteins, which act as transcriptional regulators that repress GA responses.[1][3] In the presence of GA, the GID1 receptor undergoes a conformational change that promotes its interaction with DELLA proteins.[4] This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome, thereby activating GA signaling.[1][2]

The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to identify and characterize protein-protein interactions (PPIs) in vivo.[5] This method is particularly well-suited for studying the GA-dependent interaction between GID1 and DELLA proteins. The principle of the Y2H assay is based on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[5] In the Y2H system, the two proteins of interest (the "bait" and "prey") are fused to the DBD and AD, respectively. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that activates the expression of a downstream reporter gene, allowing for the detection and quantification of the interaction.[5]

These application notes provide a detailed protocol for utilizing the Y2H assay to investigate the interactions between key proteins in the gibberellin signaling pathway, offering a valuable tool for both basic research and potential drug discovery applications aimed at modulating plant growth.

Gibberellin Signaling Pathway

The core of the gibberellin signaling pathway involves the GA-induced interaction between the GID1 receptor and DELLA proteins. This interaction is a critical regulatory step that ultimately leads to the derepression of GA-responsive genes.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Repressor) GID1->DELLA Proteasome 26S Proteasome DELLA->Proteasome degraded by GrowthRepression Growth Repression DELLA->GrowthRepression causes SCF SCF (E3 Ligase) SCF->DELLA ubiquitinates GrowthActivation Growth Activation Proteasome->GrowthActivation leads to

Gibberellin signaling pathway diagram.

Principle of the Yeast Two-Hybrid Assay

The Y2H assay leverages the reconstitution of a functional transcription factor through the interaction of two proteins of interest.

Yeast_Two_Hybrid_Principle cluster_no_interaction No Interaction cluster_interaction Interaction Bait_NI Bait (DBD-Protein X) UAS_NI UAS Bait_NI->UAS_NI binds Prey_NI Prey (AD-Protein Y) Reporter_NI Reporter Gene (OFF) Bait_I Bait (DBD-Protein X) UAS_I UAS Bait_I->UAS_I binds Prey_I Prey (AD-Protein Y) Prey_I->Bait_I interacts Reporter_I Reporter Gene (ON) UAS_I->Reporter_I transcription activated Y2H_Workflow Start Start Plasmid_Construction 1. Plasmid Construction (Bait & Prey) Start->Plasmid_Construction Yeast_Transformation 2. Yeast Co-transformation Plasmid_Construction->Yeast_Transformation Selection_DDO 3. Selection on DDO plates (SD/-Trp/-Leu) Yeast_Transformation->Selection_DDO Qualitative_Assay 4. Qualitative Assay (Growth on TDO/QDO +/- GA) Selection_DDO->Qualitative_Assay Quantitative_Assay 5. Quantitative Assay (β-galactosidase) Selection_DDO->Quantitative_Assay Data_Analysis 6. Data Analysis Qualitative_Assay->Data_Analysis Quantitative_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Protocol for Analyzing Gibberellic Acid Effects on Root Architecture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Gibberellic acid (GA) is a crucial phytohormone that regulates various aspects of plant growth and development, including root system architecture. Analyzing the effects of GA on root architecture is essential for understanding fundamental plant biology and has significant implications for crop improvement. This document provides a detailed protocol for researchers, scientists, and drug development professionals to investigate the impact of gibberellic acid on root morphology and development, with a primary focus on the model organism Arabidopsis thaliana.

Gibberellins primarily signal through a derepression mechanism. In the absence of GA, DELLA proteins, a class of nuclear growth repressors, are stable and inhibit the expression of GA-responsive genes, thereby restricting growth. The binding of GA to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), promotes the interaction between GID1 and DELLA proteins. This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. The removal of DELLA repressors allows for the transcription of genes that promote cell elongation and division, ultimately impacting root growth.[1][2][3][4] The effects of GA on root architecture can be complex, with studies showing that GA can promote primary root elongation at low concentrations but inhibit it at higher concentrations.[5][6] It also influences lateral root formation and density.[7][8][9]

This protocol outlines a comprehensive workflow, including plant material preparation, gibberellic acid application, root imaging, and quantitative analysis of key root architectural traits. The provided methodologies are designed to be robust and reproducible, enabling accurate assessment of GA's role in shaping the root system.

Gibberellic Acid Signaling Pathway

Gibberellic_Acid_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellic Acid (GA) GID1 GID1 Receptor GA->GID1 binds GA_GID1 GA-GID1 Complex GID1->GA_GID1 DELLA DELLA Protein (Growth Repressor) GA_GID1->DELLA binds SCF SCF (E3 Ubiquitin Ligase) DELLA->SCF targeted to Growth_Genes Growth-Promoting Genes DELLA->Growth_Genes represses Transcription_Repressed Transcription Repressed Proteasome 26S Proteasome SCF->Proteasome leads to degradation by Transcription_Active Transcription Active Growth_Genes->Transcription_Active

Caption: Gibberellic acid signaling pathway in the nucleus.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media_Prep 1. Prepare Growth Media (e.g., ½ MS Agar) GA_Working 3. Prepare GA Working Solutions (with appropriate controls) Media_Prep->GA_Working GA_Stock 2. Prepare Gibberellic Acid Stock Solution GA_Stock->GA_Working Plate_Seeds 5. Plate Seeds on Treatment & Control Media GA_Working->Plate_Seeds Sterilize_Seeds 4. Surface Sterilize Seeds Sterilize_Seeds->Plate_Seeds Incubate 6. Incubate Plates Vertically Plate_Seeds->Incubate Image_Acquisition 7. Acquire Root Images (Scanner or Microscope) Incubate->Image_Acquisition Root_Analysis 8. Analyze Root Architecture (e.g., ImageJ, RootNav) Image_Acquisition->Root_Analysis Data_Presentation 9. Tabulate and Visualize Data Root_Analysis->Data_Presentation

Caption: Experimental workflow for analyzing GA effects on root architecture.

Experimental Protocols

Preparation of Growth Media and Gibberellic Acid Solutions

1.1. ½ Murashige and Skoog (MS) Agar (B569324) Medium (pH 5.7)

  • Dissolve 2.2 g of MS basal salt mixture and 10 g of sucrose (B13894) in 800 mL of distilled water.

  • Adjust the pH to 5.7 using 1 M KOH or 1 M HCl.

  • Bring the final volume to 1 L with distilled water.

  • Add 10 g of plant-grade agar.

  • Autoclave at 121°C for 20 minutes.

  • Allow the medium to cool to approximately 50-60°C before adding heat-labile substances like GA.

1.2. Gibberellic Acid (GA₃) Stock Solution (1 mM)

  • Gibberellic acid is sparingly soluble in water. It is recommended to first dissolve it in a small amount of ethanol (B145695) or 1N KOH.[5]

  • To prepare a 1 mM stock solution, dissolve 34.64 mg of GA₃ (MW: 346.41 g/mol ) in 1 mL of 95% ethanol.

  • Bring the final volume to 100 mL with sterile distilled water.

  • Store the stock solution at -20°C in the dark.

1.3. GA₃ Working Solutions

  • Prepare working solutions by diluting the 1 mM stock solution into the autoclaved and cooled ½ MS medium.

  • For example, to make a 1 µM GA₃ medium, add 1 mL of the 1 mM stock solution to 999 mL of sterile ½ MS medium.

  • Always prepare a control medium containing the same concentration of the solvent (e.g., ethanol) used to dissolve the GA₃.

  • Pour the media into sterile square Petri dishes (100 x 100 mm) and allow them to solidify in a laminar flow hood.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (e.g., ecotype Columbia-0) is recommended due to its small size, short life cycle, and available genetic resources.

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.

    • Remove the ethanol and add 1 mL of 50% (v/v) commercial bleach containing 0.05% (v/v) Tween-20.

    • Incubate for 5-10 minutes with occasional vortexing.

    • Wash the seeds five times with sterile distilled water.

  • Plating and Stratification:

    • Resuspend the sterilized seeds in 0.1% (w/v) sterile agar solution.

    • Pipette individual seeds onto the surface of the prepared ½ MS agar plates with different GA₃ concentrations.

    • Seal the plates with breathable tape.

    • For stratification, to synchronize germination, wrap the plates in aluminum foil and store them at 4°C for 2-3 days.[10][11]

  • Incubation:

    • After stratification, transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

    • Place the plates vertically to allow the roots to grow along the surface of the agar.

Root Imaging and Analysis

3.1. Image Acquisition

  • After a defined growth period (e.g., 7-10 days), capture images of the root systems.

  • For overall root system architecture, a flatbed scanner with a resolution of at least 600 dpi can be used. Place the Petri dishes directly on the scanner.

  • For detailed imaging of root tips and lateral root primordia, use a stereomicroscope or a compound microscope with a mounted camera.

3.2. Root Clearing (Optional, for detailed microscopy)

  • To visualize internal root structures, clearing techniques can be employed.

  • Rapid Clearing with Visikol: Place the seedling on a microscope slide, add a few drops of Visikol, cover with a coverslip, and incubate for 10 minutes at 37°C.[2]

  • Chloral (B1216628) Hydrate (B1144303) Clearing: Mount the root in a solution of 80% chloral hydrate and 10% glycerol (B35011) for imaging with DIC optics.[2]

3.3. Quantitative Analysis of Root Architecture

  • Use image analysis software such as ImageJ/Fiji or more specialized software like RootNav.[6][8][12][13]

  • Primary Root Length: Measure the length of the main root from the root-shoot junction to the root tip.

  • Lateral Root Number: Count the total number of emerged lateral roots.

  • Lateral Root Density: Calculate the number of lateral roots per unit length of the primary root (e.g., number of lateral roots/cm).[9]

  • Lateral Root Initiation Index: This parameter considers the number of lateral root primordia within a specific zone of the primary root, providing a more accurate measure of initiation events.[14]

Data Presentation

Table 1: Effect of Exogenous Gibberellic Acid on Arabidopsis thaliana Root Architecture
GA₃ Concentration (µM)Primary Root Length (cm)Number of Lateral RootsLateral Root Density (LR/cm)
0 (Control)3.7 ± 0.215 ± 24.1 ± 0.5
0.14.5 ± 0.318 ± 34.0 ± 0.6
13.6 ± 0.212 ± 23.3 ± 0.4
102.1 ± 0.18 ± 13.8 ± 0.5

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary depending on experimental conditions and plant ecotype. The format is based on findings where low GA concentrations can promote root growth, while higher concentrations are inhibitory.[5]

Table 2: Root Architectural Traits in GA-Deficient and GA-Insensitive Mutants
GenotypePrimary Root Length (cm)Number of Lateral Roots
Wild Type (Col-0)4.2 ± 0.316 ± 2
ga1-3 (GA-deficient)1.5 ± 0.25 ± 1
ga1-3 + 1 µM GA₃4.0 ± 0.314 ± 2
gai-t6 rga-24 (DELLA mutant)3.8 ± 0.215 ± 2

Note: This table summarizes expected phenotypes based on published literature. GA-deficient mutants typically exhibit a dwarf phenotype with shorter roots, which can be rescued by exogenous GA application.[5] DELLA mutants, lacking key growth repressors, may show a less pronounced response to GA.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Gibberellic Acid (GA3) Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing gibberellic acid (GA3) concentration for maximal plant response in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the application of gibberellic acid.

Issue 1: Inconsistent or No Seed Germination After GA3 Treatment

Potential Cause Troubleshooting Steps
Incorrect GA3 Concentration An insufficient concentration may not break dormancy, while an excessively high concentration can be inhibitory.[1] Action: Conduct a dose-response experiment with a range of concentrations (e.g., 50, 100, 250, 500 ppm) to determine the optimal level for your specific plant species.[1]
Improper Soaking Time Seeds may not have absorbed enough GA3 if the soaking time was too short, or they may have been damaged by prolonged soaking.[1] Action: Follow recommended soaking durations, typically between 8 to 24 hours, ensuring seeds are fully submerged.[2][3][4]
Poor Seed Viability The seeds may be old or non-viable and therefore unresponsive to treatment.[1] Action: Perform a tetrazolium test or a germination test on a control batch of seeds without GA3 treatment to confirm viability.
Inadequate Solution Preparation GA3 powder may not have fully dissolved, or the prepared solution may have degraded.[1] Action: Ensure complete dissolution of GA3 powder, using a small amount of rubbing alcohol if necessary, before adding water.[5][6] Always use freshly prepared solutions for optimal results.[1]

Issue 2: Abnormal Seedling Growth (Etiolation or Stunted Growth)

Potential Cause Troubleshooting Steps
Excessive GA3 Concentration Over-application of GA3 is a common cause of abnormally elongated and weak seedlings (etiolation).[5] Action: Reduce the GA3 concentration in your working solution. Refer to literature for species-specific optimal ranges.
Sub-optimal Growing Conditions Inadequate light or other environmental stressors can exacerbate the effects of GA3, leading to poor growth. Action: Ensure seedlings are grown under optimal light, temperature, and humidity conditions suitable for the species.
Hormonal Imbalance The interaction of GA3 with other plant hormones, such as abscisic acid (ABA), can affect growth. High ABA levels can counteract the effects of gibberellin.[7] Action: If applicable to your research, consider the endogenous hormonal balance of your plant material.

Issue 3: Lack of Plant Response to Foliar GA3 Application

Potential Cause Troubleshooting Steps
Insufficient Concentration or Coverage The applied concentration may be too low to elicit a response, or the spray may not have been applied evenly.[1] Action: Increase the GA3 concentration and ensure thorough coverage of all aerial plant parts using a fine-mist sprayer.[8] The addition of a non-ionic surfactant can improve adhesion and absorption.[9]
Unfavorable Environmental Conditions High temperatures and intense sunlight can cause rapid evaporation or degradation of the GA3 solution.[1][6] Action: Apply foliar sprays during cooler times of the day, such as early morning or late evening.[1][3]
Degraded GA3 Solution The potency of the GA3 solution may have diminished due to improper storage or age.[1] Action: Prepare fresh GA3 solutions before each application and store stock solutions in a cool, dark place, ideally a refrigerator at 4°C for short-term use.[8][10]
Plant Developmental Stage The plant may not be at a developmental stage that is responsive to GA3. Action: Apply GA3 at the appropriate growth phase for the desired effect (e.g., during vegetative growth for stem elongation, or prior to flowering).[10]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration for GA3 experiments?

A common starting point for seed germination is between 250 to 1000 ppm.[2][5] For foliar applications to promote vegetative growth or flowering, concentrations typically range from 10 to 100 ppm.[3][11] However, the optimal concentration is highly dependent on the plant species and the desired physiological response.[8] A pilot experiment with a range of concentrations is always recommended.

Q2: How do I prepare a 1000 ppm GA3 stock solution?

To prepare a 1000 ppm (parts per million) stock solution, dissolve 100 mg of GA3 powder in a final volume of 100 mL of water.[8][12] Since GA3 can be difficult to dissolve in water alone, you can first dissolve the powder in a small amount of rubbing alcohol (isopropyl alcohol) or 95% ethanol (B145695) before adding the water.[5][6][8]

Q3: What are the different methods for applying GA3?

The most common application methods are:

  • Seed Treatment: Soaking seeds in a GA3 solution before planting to break dormancy and improve germination.[4][10]

  • Foliar Spray: Spraying a diluted GA3 solution directly onto the leaves and stems to promote stem elongation, flowering, and fruit development.[3][10]

  • Soil Drench: Applying the GA3 solution to the soil to be taken up by the roots, which can enhance root growth and overall plant vigor.[3][4][10]

Q4: Can I mix GA3 with other chemicals or fertilizers?

It is possible to tank-mix GA3 with some substances like urea, but it is crucial to check for compatibility to avoid adverse reactions.[9][10] When mixing, ensure all components are fully dissolved and use the solution on the same day it is prepared.[9]

Q5: How should I store GA3 powder and solutions?

Store GA3 powder in a cool, dry, and dark place.[10] Prepared stock solutions should be stored in a refrigerator at around 4°C and used within a week for best results.[8]

Quantitative Data Summary

Table 1: Recommended GA3 Concentrations for Seed Germination of Various Species

Plant SpeciesGA3 Concentration (ppm)Soaking DurationOutcome
Gentiana andrewsii50Not specifiedHighest germination rate and seedling vigor.[13]
Tinospora cordifolia300 - 500Not specified100% germination in 3-month-old seeds.[14]
Venus Flytrap (Dionaea muscipula)2508 - 12 hoursCommon concentration for seed germination.[2]
Potato (Solanum tuberosum)15024 hours98.33% sprouting rate and shortest sprouting time.[15]
General Hard-to-Germinate Seeds500 - 1000VariesTo overcome deep dormancy.[12]

Table 2: Recommended GA3 Concentrations for Foliar Application

Plant SpeciesGA3 Concentration (ppm)Application StageDesired Response
Statice (Limonium sinuatum)400 - 500110 days from seedingAccelerated flowering and increased yield.[16]
Pasture grassesApprox. 8g active ingredient/haWithin 5 days after grazingIncreased biomass production.[9]
General Crops (e.g., grapes, citrus)10 - 100Flowering or fruit developmentImproved fruit set and size.[11]

Experimental Protocols

Protocol 1: Standard Seed Germination Assay with GA3

  • Preparation of GA3 Stock Solution (1000 ppm):

    • Accurately weigh 100 mg of GA3 powder.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add a small volume (e.g., 1-2 mL) of 70-95% ethanol or rubbing alcohol and swirl until the powder is completely dissolved.[6][8]

    • Add distilled water to the flask to bring the final volume to 100 mL and mix thoroughly.[8]

  • Preparation of Working Solutions:

    • Prepare a dilution series from the stock solution to achieve the desired experimental concentrations (e.g., 50, 100, 250, 500 ppm).

    • Use the formula C1V1 = C2V2 for accurate dilutions. For example, to make 100 mL of a 100 ppm solution from a 1000 ppm stock, you would mix 10 mL of the stock solution with 90 mL of distilled water.

  • Seed Sterilization and Treatment:

    • Surface sterilize seeds to prevent microbial contamination (e.g., a 10-minute soak in 1% sodium hypochlorite (B82951) followed by several rinses with sterile distilled water).[17]

    • Place a sterile filter paper in a petri dish.

    • Arrange a predetermined number of seeds on the filter paper.

    • Add a sufficient amount of the respective GA3 working solution (or sterile water for the control group) to saturate the filter paper.

    • Seal the petri dishes with parafilm to maintain humidity.

  • Incubation and Data Collection:

    • Place the petri dishes in a controlled environment (growth chamber or incubator) with appropriate light and temperature conditions for the species being tested.

    • Record the number of germinated seeds (defined by radicle emergence) at regular intervals (e.g., daily) for a set period (e.g., 7-14 days).

    • Calculate the germination percentage for each treatment.

Protocol 2: Foliar Application of GA3 for Growth Promotion

  • Plant Material:

    • Use healthy, uniformly grown plants at the same developmental stage.

  • Preparation of GA3 Spray Solution:

    • Prepare the desired concentration of GA3 solution from a stock solution as described in Protocol 1.

    • Consider adding a non-ionic surfactant at the manufacturer's recommended rate to improve spray adhesion to the foliage.[9]

  • Application:

    • Using a fine-mist sprayer, apply the GA3 solution to the plant foliage until runoff is observed, ensuring thorough coverage of all aerial parts.

    • For the control group, spray with a solution containing water and the same concentration of surfactant and alcohol (if used) as the treatment groups.

  • Post-Application Care and Data Collection:

    • Maintain the plants under optimal and consistent environmental conditions.

    • Measure relevant growth parameters at regular intervals (e.g., plant height, stem diameter, leaf area, time to flowering).

    • Statistically analyze the collected data to determine the effects of the different GA3 concentrations.

Visualizations

Gibberellic_Acid_Signaling_Pathway GA3 Gibberellic Acid (GA3) GID1 GID1 Receptor GA3->GID1 GA3_GID1 GA3-GID1 Complex GID1->GA3_GID1 Forms Complex DELLA DELLA Repressor (Growth Inhibitor) GA3_GID1->DELLA Binds to SCF SCF E3 Ligase DELLA->SCF Targeted for Ubiquitination Proteasome 26S Proteasome Growth_Genes Growth-Promoting Genes DELLA->Growth_Genes Represses SCF->Proteasome Leads to Degradation Proteasome->Growth_Genes Degradation of DELLA allows transcription Transcription Transcription Growth_Genes->Transcription Expressed

Caption: Simplified Gibberellic Acid (GA3) Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results A Prepare GA3 Stock & Working Solutions C Apply GA3 Treatment (Soak/Spray/Drench) A->C B Prepare & Sterilize Plant Material (Seeds/Plants) B->C D Incubate/Grow under Controlled Conditions C->D E Data Collection (e.g., Germination %, Height) D->E F Statistical Analysis E->F G Determine Optimal GA3 Concentration F->G

References

Technical Support Center: Gibberellic Acid Applications in Seed Germination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor seed germination with gibberellic acid (GA). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when using gibberellic acid to promote seed germination.

Issue 1: Low or No Seed Germination After GA Treatment

Question: I have treated my seeds with gibberellic acid, but the germination rate is very low or zero. What could be the problem?

Answer: Several factors could be contributing to this issue. Let's break down the potential causes and solutions.

Possible Causes & Solutions:

  • Incorrect GA Concentration: The concentration of the gibberellic acid solution may be too low to break dormancy or, conversely, too high, causing inhibition.[1] A wide range of concentrations (50 ppm to 10,000 ppm) can be effective, depending on the species.[2]

    • Solution: Conduct a dose-response experiment using a range of concentrations (e.g., 250 ppm, 500 ppm, 1000 ppm) to determine the optimal level for your specific seed type.[1]

  • Poor Seed Viability: The seeds themselves may be old, improperly stored, or inherently non-viable.[1] GA treatment cannot rescue non-viable seeds.

    • Solution: Before conducting large-scale experiments, perform a viability test on a small, untreated sample of your seeds.[1][3] This can be a simple germination test without GA or a tetrazolium test.[3]

  • Improper Soaking Time: The duration of the seed soak may be insufficient for the seeds to absorb an adequate amount of GA, or prolonged soaking could lead to damage.[1] A common recommendation is a 24-hour soak at room temperature.[2]

    • Solution: Standardize your soaking time. For most applications, a 24-hour period is a good starting point.[2] Ensure seeds are fully submerged in the solution.[1]

  • Inadequate Solution Preparation: Gibberellic acid powder (GA3) has low solubility in water.[4][5] If not dissolved properly, the actual concentration of your solution will be lower than intended.

    • Solution: First, dissolve the GA3 powder in a small amount of rubbing alcohol or ethanol (B145695) before adding it to water to reach the final desired volume and concentration.[2][4]

  • Degraded GA Solution: GA solutions can lose potency over time, especially when exposed to light or high temperatures.[4][5]

    • Solution: Prepare fresh GA solutions for each experiment.[1][4] If you must store it, keep it in a cool, dark place like a refrigerator for no more than a few days.[2][5]

Issue 2: Abnormal Seedling Growth Post-Germination

Question: My seeds germinated after GA treatment, but the seedlings are excessively long, thin, and weak (etiolated). What causes this?

Answer: This phenomenon, often described as "leggy" growth, is a classic symptom of excessive gibberellic acid concentration.

Possible Causes & Solutions:

  • Over-application of GA: Using a concentration of GA that is too high for the specific plant species is the most common cause of etiolation.[1][2]

    • Solution: Reduce the GA concentration in your subsequent experiments. If you observed this at 1000 ppm, try a lower concentration such as 500 ppm or 250 ppm.[1] It's crucial to perform species-specific research or preliminary trials to find the optimal concentration.[1]

  • Species Sensitivity: Some plant species are naturally more sensitive to GA than others and will exhibit negative effects even at standard concentrations.[1]

    • Solution: Consult scientific literature for recommended GA concentrations for your particular species of interest. If limited information is available, begin with a lower concentration (e.g., 50-100 ppm) and gradually increase it in pilot experiments.[6]

Frequently Asked Questions (FAQs)

Q1: How do I properly prepare a gibberellic acid stock solution?

A1: Since GA3 powder does not dissolve well in water alone, a solvent is necessary.[4]

  • Weigh the desired amount of GA3 powder.

  • Place it in a suitable container and add a few drops of 70% rubbing alcohol or ethanol—just enough to form a paste and dissolve the powder.[4]

  • Once dissolved, add distilled or sterilized water to achieve your final target volume and concentration.[2][4] For example, to make a 1000 ppm stock solution, dissolve 100 mg of GA3 in a small amount of alcohol, then add water to a final volume of 100 ml.[2]

Q2: How should I store my gibberellic acid powder and solutions?

A2:

  • Powder: Store the solid GA3 powder in a cool, dry, and dark place.[4] When stored properly, the powder has an indefinite shelf life.[5] Do not freeze or refrigerate the powder.[4]

  • Solutions: Aqueous solutions of GA are not very stable and should be prepared fresh before use.[4][5] If you need to store a solution temporarily, place it in a sealed, dark container in a refrigerator for no more than a week, as it can degrade.[2][4]

Q3: Can GA3 overcome all types of seed dormancy?

A3: GA3 is effective at breaking many types of dormancy, including those requiring light or cold stratification.[2] It works by promoting the synthesis of enzymes that break down stored food reserves in the seed to nourish the embryo.[2] However, it may not be effective for all species or for seeds with physical dormancy (a hard, impermeable seed coat) which may require scarification.

Q4: Is it necessary to sterilize my seeds before GA treatment?

A4: Yes, it is highly recommended. Seed sterilization helps prevent fungal and bacterial contamination during the germination process, which can otherwise lead to poor results. A common method is to soak seeds in 70% ethanol for a few minutes, followed by a soak in a 1% sodium hypochlorite (B82951) solution (bleach), and then rinse several times with sterile distilled water.[7]

Q5: What are the key components of the GA signaling pathway in seed germination?

A5: The core pathway involves the GA hormone binding to its receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1). This binding event allows the GID1 receptor to interact with DELLA proteins, which are repressors of germination. This interaction leads to the degradation of the DELLA proteins via the ubiquitin-proteasome pathway, lifting the repression and allowing germination to proceed.[8][9]

Data & Protocols

Table 1: Recommended Gibberellic Acid (GA3) Concentrations for Seed Germination
Plant Type / SpeciesRecommended Concentration Range (ppm)Soaking Time (hours)Notes
General Use (Starting Point)500 - 1000[1][2]24[2]A good starting range for seeds with unknown requirements.
Industrial Hemp400 - 600[6]8[6]Optimal concentration can vary between cultivars.
Tinospora cordifolia300 - 500[10]Not specifiedHigh concentrations (300-500 ppm) yielded 100% germination in 3-month-old seeds.[10]
Gentiana andrewsii50[11]24 (in agar)[11]Higher concentrations resulted in lower survivorship of seedlings.[11]
Seeds requiring stratification250 - 1000[2][12]12 - 24[2][12]GA3 can often substitute for a cold stratification period.[2]
Experimental Protocol: Standard Seed Germination Assay with GA3
  • Prepare GA3 Solution: Prepare a fresh solution of GA3 at the desired concentration, first dissolving the powder in a small amount of alcohol before diluting with sterile distilled water.[2][4] Also prepare a control solution of sterile distilled water (containing the same small amount of alcohol if used for the stock).

  • Seed Sterilization: Surface sterilize seeds to prevent contamination. For example, immerse seeds in 70% ethanol for 2-3 minutes, then in 1% sodium hypochlorite for 10 minutes, followed by 4-5 rinses with sterile distilled water.[7]

  • Seed Treatment: Place sterilized seeds in a sterile container (e.g., petri dish or beaker) and add enough GA3 solution to fully cover them.[2] For the control group, use the water/alcohol solution.

  • Soaking: Allow seeds to soak for the desired duration (e.g., 24 hours) at room temperature.[2] Keep the container covered to prevent evaporation.[2]

  • Sowing: After soaking, pour off the GA3 solution. Sow the treated seeds on a sterile germination medium, such as agar (B569324) plates or filter paper moistened with sterile water in petri dishes.[2][7]

  • Incubation: Place the petri dishes in a controlled environment (growth chamber) with appropriate temperature and light conditions for the species being tested (e.g., 22°C with a 16h light/8h dark photoperiod).[7]

  • Data Collection: Monitor the seeds daily and record the number of germinated seeds (defined by radicle emergence) over a set period (e.g., 7-14 days). Calculate the germination percentage for each treatment.

Visualizations

Gibberellic Acid Signaling Pathway

GAsignaling cluster_cell Plant Cell GA Gibberellic Acid (GA) GID1 GID1 Receptor GA->GID1 binds to DELLA DELLA Protein (Growth Repressor) GID1->DELLA GA-GID1 complex binds to DELLA SCF SCF E3 Ubiquitin Ligase DELLA->SCF Complex is targeted by Genes Germination-Related Genes DELLA->Genes represses Proteasome 26S Proteasome SCF->Proteasome Ubiquitination leads to DELLA degradation by Proteasome->Genes Repression is lifted Response Seed Germination Genes->Response expression leads to

Caption: Gibberellic acid signaling pathway leading to seed germination.

Troubleshooting Logic for Poor Germination

TroubleshootingWorkflow Start Start: Poor Seed Germination CheckViability 1. Test Seed Viability (Untreated Control) Start->CheckViability Viable Seeds are Viable CheckViability->Viable Yes NotViable Result: Seeds Not Viable (Source New Seeds) CheckViability->NotViable No CheckSolution 2. Review GA Solution Prep & Storage PrepOK Preparation Correct CheckSolution->PrepOK OK PrepBad Result: Improper Prep (Remake Solution Fresh) CheckSolution->PrepBad Error CheckProtocol 3. Verify Treatment Protocol ProtocolOK Protocol Correct CheckProtocol->ProtocolOK OK ProtocolBad Result: Incorrect Soak Time (Adjust to 24h) CheckProtocol->ProtocolBad Error OptimizeConc 4. Optimize Concentration (Dose-Response Exp.) ConcOK Result: Germination Successful OptimizeConc->ConcOK Success ConcBad Still Poor Germination (Consider other dormancy factors, e.g., scarification) OptimizeConc->ConcBad Failure Viable->CheckSolution PrepOK->CheckProtocol ProtocolOK->OptimizeConc

Caption: A logical workflow for troubleshooting poor seed germination with GA.

References

Technical Support Center: Gibberellic Acid (GA3) Aqueous Solution Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of gibberellic acid (GA3) in aqueous solutions.

Troubleshooting Guides

This guide is designed to identify and resolve common issues encountered during experiments involving the preparation and use of aqueous GA3 solutions.

Problem Possible Cause Recommended Solution
Difficulty Dissolving GA3 Powder in Water Gibberellic acid has low solubility in water.[1][2]First, dissolve the GA3 powder in a small amount of an organic solvent like ethanol (B145695), isopropanol, or DMSO.[1][3][4] Then, add this stock solution to distilled or deionized water to reach the desired final concentration.[4] For a 1 mg/mL stock solution, 100 mg of GA3 can be dissolved in 2-5 mL of solvent before adjusting the volume to 100 mL with water.[5]
Inconsistent or No Biological Response to GA3 Treatment Degraded GA3 Solution: Aqueous solutions of GA3 are unstable and lose biological activity over time, especially at alkaline pH and higher temperatures.[6][7][8] It is recommended to use freshly prepared solutions.[9] Incorrect Concentration: The optimal concentration of GA3 varies significantly depending on the plant species and the desired physiological effect.[10] Too high a concentration can be inhibitory.[11][12][13] Plant Insensitivity: Some plant varieties, particularly dwarf mutants, may have a reduced response to GA3 due to mutations in the gibberellin signaling pathway.[6]Use Fresh Solutions: Prepare GA3 solutions immediately before use.[9] If a stock solution must be stored, keep it in a dark, cool place (2-8°C) or frozen for longer-term storage.[6] Optimize Concentration: Conduct a dose-response experiment to determine the optimal GA3 concentration for your specific application.[10] Verify Plant Responsiveness: If possible, use a plant species or variety known to be responsive to GA3 as a positive control.
Precipitation Occurs When Preparing Aqueous Solution The aqueous solubility of GA3 is limited. Adding the organic stock solution too quickly to the water or insufficient mixing can cause precipitation.Add the GA3 stock solution dropwise to the water while stirring continuously to ensure proper mixing and prevent precipitation.
Abnormal Plant Growth (e.g., Excessive Stem Elongation) This is a classic symptom of over-application of GA3.[10]Reduce the concentration of the applied GA3 solution. Conduct a dilution series to find the optimal concentration that promotes the desired growth without causing abnormal phenotypes.

Frequently Asked Questions (FAQs)

Q1: How stable is gibberellic acid in an aqueous solution?

A1: Gibberellic acid is known to be unstable in aqueous solutions.[7][8] Its stability is significantly influenced by pH and temperature. Dry, crystalline GA3 is stable at room temperature.[7] However, once dissolved in water, it begins to degrade.[7] It is strongly recommended to prepare fresh solutions for each experiment to ensure consistent biological activity.[9] Aqueous solutions should not be stored for more than a day.[3]

Q2: What are the main factors that influence the degradation of GA3 in aqueous solutions?

A2: The primary factors affecting GA3 stability in aqueous solutions are:

  • pH: GA3 is more stable in acidic to neutral solutions and degrades more rapidly under alkaline conditions.[6][7] In alkaline solutions, it undergoes rearrangement to less biologically active compounds.[7] The half-life of GA3 is lowest at pH 8.0 and highest at pH 3.3.[14][15]

  • Temperature: Higher temperatures accelerate the degradation of GA3.[8] Autoclaving aqueous solutions of GA3 can lead to almost complete degradation.[8]

  • Light: Exposure to light can also contribute to the degradation of GA3. It is advisable to store stock solutions in the dark.[6]

Q3: What are the degradation products of gibberellic acid in water?

A3: The main degradation products of GA3 in aqueous solutions are iso-gibberellic acid (iso-GA3) and gibberellenic acid.[14][15][16] Iso-GA3 is an isomer of GA3, and gibberellenic acid is formed by the hydrolysis of the lactone ring.[16] Both of these degradation products are considered to be biologically inactive.[16]

Q4: What is the best way to prepare a stock solution of gibberellic acid?

A4: Due to its poor water solubility, the recommended method for preparing a GA3 stock solution is to first dissolve the powder in a small volume of an organic solvent such as ethanol, isopropanol, or DMSO.[3][4] Once dissolved, the solution can be brought to the final volume with distilled or deionized water.[4] For example, to make a 1 mg/mL stock solution, dissolve 100 mg of GA3 powder in 2-5 mL of a suitable solvent before adding water to a final volume of 100 mL.[5]

Q5: How should I store my gibberellic acid solutions?

A5: It is always best to use freshly prepared GA3 solutions.[9] If you need to store a stock solution, it should be kept in a sterile, tightly sealed container in a dark environment at a low temperature (2-8°C or frozen) to minimize degradation.[6] Avoid repeated freeze-thaw cycles. Aqueous working solutions are not recommended for storage and should be used within 24 hours of preparation.[3]

Data Presentation

Table 1: Stability of Gibberellic Acid (GA3) in Aqueous Solution at Different pH Values

pHHalf-life (days)Key Observations
2.0 - 8.016.1 - 24.6GA3 degradation follows first-order kinetics.[14][15]
3.3~24.6Highest stability observed at this pH.[14][15]
5.0-Biological inactivation is more rapid than the chemical appearance of gibberellenic acid, suggesting the formation of the inactive intermediate, iso-GA3.[16]
7.0-Similar to pH 5.0, with faster biological inactivation compared to the formation of gibberellenic acid.[16]
8.0~16.1Lowest stability (fastest degradation) observed at this pH.[14][15]

Table 2: Degradation Products of Gibberellic Acid (GA3) in Aqueous Solution

Degradation ProductFormation PathwayBiological Activity
Iso-gibberellic acid (iso-GA3) Isomerization of GA3.[16]Inactive.[16]
Gibberellenic acid Hydrolysis of the γ-lactone ring of GA3.[16]Inactive.[16]
Hydroxy gibberellic acid (OH-GA3) Minor transformation product.[14][15]Not specified, but transformation products are generally less active.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL (1000 ppm) Gibberellic Acid Stock Solution

Materials:

  • Gibberellic Acid (GA3) powder

  • Ethanol (95%) or DMSO

  • Distilled or deionized water

  • Sterile volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar (optional)

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Accurately weigh 100 mg of GA3 powder.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add 2-5 mL of 95% ethanol or DMSO to the flask to dissolve the GA3 powder.[5] Swirl gently or use a magnetic stirrer until the powder is completely dissolved.

  • Once the GA3 is fully dissolved, slowly add distilled or deionized water to the flask while stirring to bring the final volume to 100 mL.[5][17]

  • For sterile applications, filter the stock solution through a 0.22 µm sterile filter into a sterile container.

  • Store the stock solution in a dark, refrigerated (2-8°C) or frozen environment.[6]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for GA3 Quantification

This protocol provides a general framework for the analysis of GA3 stability. Specific parameters may need to be optimized for your particular instrument and experimental conditions.

Instrumentation and Conditions:

  • HPLC System: An HPLC system with a UV detector.[18][19]

  • Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[18][19]

  • Mobile Phase: A mixture of methanol (B129727) and an acidic aqueous solution (e.g., 0.05% phosphoric acid or 0.1% formic acid in water).[18][20][21] A common ratio is 33:67 (v/v) methanol to 0.05% phosphoric acid.[18]

  • Flow Rate: Typically 1.0 mL/min.[19][20]

  • Detection Wavelength: 210 nm or 254 nm.[18][22]

  • Injection Volume: 5-20 µL.[18][19]

Procedure:

  • Standard Preparation: Prepare a series of GA3 standard solutions of known concentrations in the mobile phase.

  • Sample Preparation: At specified time points during your stability study, withdraw an aliquot of the GA3 solution being tested. Dilute the sample with the mobile phase to a concentration that falls within the range of your standard curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a standard curve by plotting the peak area of the GA3 standards against their concentrations. Use the regression equation from the standard curve to determine the concentration of GA3 in your samples based on their peak areas.

Mandatory Visualization

Gibberellin_Signaling_Pathway cluster_0 In the presence of GA cluster_1 Downstream Effects GA Gibberellin (GA) GID1 GA Receptor (GID1) GA->GID1 Binds to DELLA DELLA Proteins (Growth Repressors) GID1->DELLA Interacts with SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF Targeted by DELLA->SCF PIFs PIFs (Transcription Factors) DELLA->PIFs Represses Proteasome 26S Proteasome SCF->Proteasome Leads to degradation by Growth Growth & Development PIFs->Growth Promotes GA3_Degradation_Pathway GA3 Gibberellic Acid (GA3) (Biologically Active) isoGA3 iso-Gibberellic Acid (iso-GA3) (Inactive) GA3->isoGA3 Isomerization GEA Gibberellenic Acid (Inactive) GA3->GEA Hydrolysis Conditions Aqueous Solution (Alkaline pH, High Temp) Conditions->GA3 Experimental_Workflow_GA3_Stability Prep Prepare GA3 Aqueous Solution Incubate Incubate under different conditions (pH, Temp, Light) Prep->Incubate Sample Collect samples at time points (t=0, t=1, t=2, ...) Incubate->Sample Analyze Analyze GA3 concentration by HPLC Sample->Analyze Data Calculate Degradation Rate / Half-life Analyze->Data

References

How to dissolve gibberellic acid powder for experimental use.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gibberellic Acid (GA3)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gibberellic acid (GA3) powder.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve gibberellic acid (GA3) powder?

A1: Gibberellic acid is sparingly soluble in water but freely soluble in organic solvents like ethanol (B145695), methanol, and acetone.[1][2] For aqueous solutions, it is recommended to first dissolve the GA3 powder in a small amount of 70% or higher rubbing alcohol (isopropyl alcohol) or ethanol before diluting with distilled water.[3][4] Some protocols also suggest using a few drops of a weak base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to aid dissolution in water, followed by adding pure water.[5] For buffers like PBS, first dissolving GA3 in DMSO is recommended before dilution.[6]

Q2: How do I prepare a stock solution of gibberellic acid?

A2: A common stock solution concentration is 1 mg/mL (1000 ppm).[7][8] To prepare this, you can dissolve 100 mg of GA3 powder in a small amount of a suitable solvent (e.g., a few drops of ethanol) and then bring the final volume to 100 mL with distilled water.[3][7] It's important to stir thoroughly; the powder may take time to dissolve completely.[8]

Q3: What is the stability of gibberellic acid solutions and how should they be stored?

A3: Dry gibberellic acid powder is stable at room temperature.[1] However, aqueous solutions of GA3 are not very stable and can degrade over time, especially when exposed to light or high temperatures.[1][3] It is best to prepare fresh solutions for each experiment.[9] If storage is necessary, stock solutions should be stored in a cool, dark place, such as a refrigerator at 4°C, for no longer than a few days.[10][11] For longer-term storage, some sources suggest keeping stock solutions at -20°C for up to a year.[11]

Q4: Can I dissolve gibberellic acid directly in water?

A4: While some specially formulated "quick-dissolve" versions of GA3 can dissolve directly in water, standard GA3 powder is difficult to dissolve in water alone.[3][11] It is recommended to use a small amount of alcohol or a weak base to first dissolve the powder before adding it to water.[3][5]

Troubleshooting Guides

Issue 1: Gibberellic acid powder is not dissolving.

  • Potential Cause: Insufficient solvent or incorrect solvent choice.

  • Solution:

    • Ensure you are using a recommended solvent such as ethanol, methanol, or rubbing alcohol (at least 70%).[4]

    • Use a small volume of the organic solvent to create a slurry with the powder before adding the bulk of the aqueous solvent.[3]

    • Gentle heating can aid dissolution, but be cautious with flammable solvents.[4]

    • Consider adding a few drops of a weak base like NaOH or KOH to the water to increase solubility.[5]

Issue 2: The gibberellic acid solution is cloudy or has precipitated.

  • Potential Cause: The GA3 has come out of solution, which can happen if the concentration is too high for the solvent or if the solution has been stored improperly.

  • Solution:

    • Try adding a small amount of the initial dissolving solvent (e.g., ethanol) to see if the precipitate redissolves.

    • Ensure the solution is well-mixed before use.

    • Prepare a fresh solution, ensuring the GA3 is fully dissolved before bringing it to the final volume.

    • Avoid storing aqueous solutions for extended periods.[3][9]

Issue 3: Inconsistent experimental results.

  • Potential Cause: Degradation of the gibberellic acid solution.

  • Solution:

    • Always prepare fresh solutions for your experiments.[9]

    • Protect solutions from light and store them at 4°C if they must be kept for a short period.[11]

    • Ensure the purity of the GA3 powder being used.

Data Presentation

Table 1: Solubility of Gibberellic Acid (GA3) in Various Solvents

SolventSolubilityReference
Water5 g/L (5,000 ppm) at 25°C[1][12]
EthanolFreely Soluble (approx. 5 mg/mL)[1][6]
MethanolFreely Soluble[1]
AcetoneFreely Soluble[1]
DMSOApprox. 15 mg/mL[6]
Diethyl EtherSlightly Soluble[1]
ChloroformInsoluble[1]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL (1000 ppm) Gibberellic Acid Stock Solution

  • Weighing: Accurately weigh 100 mg of gibberellic acid powder.

  • Initial Dissolution:

    • Method A (Alcohol): Add a few drops of 95% ethanol or 70% isopropyl alcohol to the GA3 powder in a beaker and swirl until the powder is completely dissolved.[4][9]

    • Method B (Base): Add a few drops of 1N NaOH or KOH to the GA3 powder and mix until dissolved.[5]

  • Dilution: Gradually add distilled water to the dissolved GA3 mixture while stirring continuously.

  • Final Volume: Bring the total volume of the solution to 100 mL with distilled water in a volumetric flask.[7]

  • Storage: Store the solution in a tightly sealed container in a cool, dark place (4°C) and use within a few days.[11][13] For longer-term storage, consider freezing at -20°C.[11]

Mandatory Visualization

experimental_workflow start Weigh GA3 Powder dissolve Initial Dissolution (Ethanol or weak base) start->dissolve dilute Dilute with Distilled Water dissolve->dilute final_vol Bring to Final Volume (100 mL) dilute->final_vol store Store at 4°C in the dark final_vol->store end Ready for Use store->end

Caption: Experimental workflow for preparing a gibberellic acid stock solution.

ga_signaling_pathway GA Gibberellic Acid (GA) GID1 GID1 Receptor GA->GID1 Binds to DELLA DELLA Proteins (Growth Repressors) GID1->DELLA Interacts with SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF Recruited to Growth Gene Expression & Cell Growth DELLA->Growth Represses Proteasome 26S Proteasome SCF->Proteasome Targets for Degradation DELLA Degradation Proteasome->Degradation Degradation->Growth Relieves Repression

Caption: Simplified gibberellic acid signaling pathway.

References

Technical Support Center: Overcoming GA Insensitivity in Mutant Plant Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Gibberellic Acid (GA) insensitive mutant plant lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical phenotypic characteristics of a GA-insensitive mutant?

Q2: How can I confirm that my plant line is genuinely GA-insensitive?

Q3: My putative GA-insensitive mutant shows a partial or "leaky" phenotype. What could be the reason?

A "leaky" phenotype, where the mutant shows a slight response to high concentrations of GA, can occur for several reasons:

  • Redundancy in the GA signaling pathway: In organisms like Arabidopsis, there are multiple homologous genes encoding components of the GA signaling pathway (e.g., DELLA proteins and GID1 receptors). A mutation in one gene might be partially compensated for by the function of other related genes.

  • Nature of the mutation: The specific mutation in the signaling component (e.g., a missense mutation versus a complete knockout) can result in a partially functional protein, leading to a leaky phenotype.[8]

  • Hormonal crosstalk: Other phytohormone signaling pathways, such as those for abscisic acid (ABA), ethylene, and brassinosteroids, can interact with the GA pathway and influence the final phenotype.[9][10][11][12][13]

Q4: I am not observing the expected dwarf phenotype in my GA-insensitive mutant line. What should I do?

If your mutant line does not display the expected dwarf phenotype, consider the following:

  • Genetic background: The phenotype of a mutation can be influenced by the genetic background of the plant. Ensure you are comparing your mutant to the correct wild-type control.

  • Environmental conditions: Growth conditions such as light intensity, photoperiod, and temperature can affect plant growth and may mask subtle dwarf phenotypes. Grow wild-type and mutant plants side-by-side under controlled conditions.

  • Confirm the mutation: Verify the presence and nature of the mutation in your plant line using molecular techniques such as PCR and sequencing.

  • Investigate suppressor mutations: It is possible that a spontaneous suppressor mutation has occurred elsewhere in the genome, masking the effect of the primary mutation.[4][5][14]

Troubleshooting Guides

Guide 1: Troubleshooting Seed Germination Assays

Problem: Poor or inconsistent germination in both wild-type and mutant seeds, even with GA treatment.

Possible Cause Troubleshooting Step
Seed Viability Test the viability of your seed stock using a tetrazolium test or by germinating a sample of untreated wild-type seeds under optimal conditions.[15]
Improper Sterilization Over-sterilization with harsh chemicals can damage seeds. Optimize your sterilization protocol by adjusting the concentration and duration of the sterilant treatment.[15]
Incorrect GA Concentration An inappropriate GA concentration can be ineffective or even inhibitory. Perform a dose-response curve with a range of GA3 concentrations (e.g., 0.1, 1, 10, 100 µM) to determine the optimal concentration for your wild-type.[15][16]
GA Solution Degradation GA solutions can degrade over time, especially when exposed to light or non-sterile conditions. Prepare fresh GA stock solutions and store them properly (in the dark at 4°C for short-term or -20°C for long-term storage).[15][17]
Stratification Issues Insufficient or improper stratification can lead to poor germination. Ensure seeds are stratified at the correct temperature (typically 4°C) for the appropriate duration in the dark.[18]

Problem: No significant difference in germination between wild-type and GA-insensitive mutant with GA treatment.

Possible Cause Troubleshooting Step
Sub-optimal GA concentration The concentration of GA used may not be high enough to elicit a clear differential response. Test a higher range of GA concentrations.
Assay Conditions The germination conditions (light, temperature) may not be optimal for observing GA-dependent germination. Ensure your experimental setup is consistent and follows established protocols.[18]
"Leaky" Mutant Phenotype As mentioned in the FAQs, your mutant may have a partial response to GA. Quantify the germination percentage at different time points to detect subtle differences.
Guide 2: Troubleshooting Hypocotyl/Stem Elongation Assays

Problem: High variability in seedling growth within the same treatment group.

Possible Cause Troubleshooting Step
Inconsistent Seed Sowing Sow seeds at a uniform depth and spacing to ensure consistent access to light and nutrients.
Uneven Light Conditions Ensure uniform light intensity across all experimental plates or trays.
Variable Media Composition Prepare a large batch of growth medium to ensure uniformity across all plates.

Problem: Wild-type seedlings are not showing a robust elongation response to GA.

Possible Cause Troubleshooting Step
Bioactive GA Form Ensure you are using a bioactive form of gibberellin, such as GA3 or GA4.
GA Application Method For hypocotyl elongation assays, GA is typically incorporated into the growth medium. Ensure it is added after autoclaving and the medium has cooled to avoid degradation.[18] For stem elongation in older plants, foliar spray may be more effective.[15]
Incorrect Measurement Timepoint The timing of measurement is critical. Measure hypocotyl length at a time point when the difference between treated and untreated wild-type seedlings is maximal.

Experimental Protocols

Protocol 1: Preparation of Gibberellic Acid (GA3) Stock and Working Solutions

Materials:

  • Gibberellic Acid (GA3) powder

  • Ethanol (B145695) or 1N NaOH

  • Sterile distilled water

  • Sterile flasks and tubes

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Weigh out 34.6 mg of GA3 powder.

    • Dissolve the powder in a small amount of ethanol or 1N NaOH (e.g., 200-500 µL).[19] GA3 is poorly soluble in water alone.

    • Bring the final volume to 10 mL with sterile distilled water.[19]

    • Store the stock solution in a light-proof container at -20°C.[17]

  • Prepare Working Solutions:

    • Use the formula C1V1 = C2V2 to calculate the volume of the stock solution needed for your desired working concentration.[20]

    • For example, to prepare 100 mL of a 10 µM GA3 working solution from a 10 mM stock:

      • (10,000 µM) * V1 = (10 µM) * (100,000 µL)

      • V1 = 100 µL

    • Add 100 µL of the 10 mM stock solution to 99.9 mL of sterile liquid growth medium or water.

Protocol 2: Quantitative GA-Insensitivity Seed Germination Assay

Materials:

  • Wild-type and mutant seeds

  • Petri dishes with sterile filter paper or solid growth medium (e.g., 0.8% agar)

  • GA3 working solutions (e.g., 0, 0.1, 1, 10, 100 µM)

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization: Surface sterilize seeds to prevent contamination (e.g., 70% ethanol for 1 minute, followed by 10% bleach with a drop of Tween-20 for 10 minutes, and then rinse 3-5 times with sterile water).

  • Plating: Plate a consistent number of seeds (e.g., 50-100) on each petri dish containing the different GA3 concentrations.

  • Stratification: Cold-stratify the plates at 4°C in the dark for 2-4 days to break dormancy and synchronize germination.[18]

  • Incubation: Transfer the plates to a growth chamber with appropriate light and temperature conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • Data Collection: Score germination (radicle emergence) at regular intervals (e.g., every 12 or 24 hours) for 7-10 days.

  • Analysis: Calculate the germination percentage for each treatment and genotype. Plot the germination percentage against the GA3 concentration to generate dose-response curves.

Expected Results:

Genotype0 µM GA31 µM GA310 µM GA3100 µM GA3
Wild-Type Low GerminationHigh GerminationHigh GerminationHigh Germination
GA-insensitive Mutant Low GerminationLow GerminationLow/Slight GerminationLow/Moderate Germination

Visualizations

GA_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA GA-bound GID1 interacts with DELLA SCF SCF E3 Ligase DELLA->SCF GA-GID1-DELLA complex is recognized by SCF Proteasome 26S Proteasome DELLA->Proteasome targeted for degradation Growth_Genes Growth-Promoting Genes DELLA->Growth_Genes represses transcription SCF->DELLA ubiquitinates DELLA Degradation Degradation Proteasome->Degradation Transcription Transcription Growth_Genes->Transcription Repression Repression

Caption: Gibberellin signaling pathway.

Troubleshooting_Workflow Start Start: Unexpected Phenotype in GA-insensitive Mutant Check_Genotype Confirm Genotype (PCR, Sequencing) Start->Check_Genotype Check_Environment Standardize Growth Conditions Start->Check_Environment Dose_Response Perform GA Dose-Response Assay Check_Genotype->Dose_Response Check_Environment->Dose_Response Analyze_Data Analyze Quantitative Data (e.g., Germination %, Elongation) Dose_Response->Analyze_Data Leaky_Phenotype Leaky Phenotype (Partial Response) Analyze_Data->Leaky_Phenotype True_Insensitive True Insensitivity (No Response) Analyze_Data->True_Insensitive Investigate_Redundancy Investigate Gene Redundancy Leaky_Phenotype->Investigate_Redundancy Yes Check_Crosstalk Consider Hormonal Crosstalk Leaky_Phenotype->Check_Crosstalk Yes Proceed Proceed with Experimentation True_Insensitive->Proceed Yes

Caption: Experimental troubleshooting workflow.

References

Preventing fungal contamination in gibberellic acid stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting fungal contamination in gibberellic acid (GA3) stock solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter with fungal contamination in your GA3 stock solutions.

Question: I've observed white, fuzzy colonies floating in my GA3 stock solution. What is this, and what should I do?

Answer: The presence of fuzzy, cotton-like, or powdery growth, often appearing as white, green, or black colonies, is a clear indication of fungal (mold) contamination.[1] Fungal spores are ubiquitous in the laboratory environment and can be introduced through the air or from contaminated equipment.

Immediate Actions:

  • Discard the contaminated solution immediately. Do not attempt to salvage it, as fungal spores can easily spread to other sterile reagents and cultures.[2]

  • Decontaminate all glassware and equipment that came into contact with the solution by autoclaving or using a strong disinfectant.

  • Thoroughly disinfect the work area , including the biosafety cabinet and benchtops, with a suitable agent like 70% ethanol (B145695) followed by a broad-spectrum disinfectant.[3]

Preventative Measures:

  • Always prepare GA3 solutions in a certified laminar flow hood or biosafety cabinet to minimize airborne contaminants.[1]

  • Ensure all glassware, stir bars, and other equipment are properly sterilized before use.

  • Filter-sterilize the final GA3 solution, as it is heat-labile.

Question: My GA3 solution has become cloudy and has a slight odor, but I don't see any fuzzy growth. What could be the cause?

Answer: A cloudy or milky appearance, sometimes accompanied by a foul or sour odor, is a classic sign of bacterial contamination.[1] Some yeast contaminants can also cause turbidity or form a film on the surface.[1]

Troubleshooting Steps:

  • Microscopic Examination: Aseptically take a small sample of the solution and examine it under a microscope. The presence of small, motile rod-shaped or spherical cells indicates bacteria. Round or oval budding cells are characteristic of yeast.[2]

  • Source Investigation:

    • Water Source: Was the distilled or deionized water used for preparation sterile?

    • Aseptic Technique: Review your handling procedures. Were all manipulations performed under strict aseptic conditions?

    • Storage: Was the container properly sealed during storage? Inadequate sealing can allow airborne contaminants to enter.[1]

  • Solution: As with fungal contamination, the best practice is to discard the solution and prepare a fresh, sterile batch.

Question: I prepared my GA3 stock solution using sterile techniques, but I still get contamination. Where could it be coming from?

Answer: If you are confident in your aseptic technique, the contamination source could be one of the initial components or a hidden issue in your laboratory environment.

Possible Sources & Solutions:

  • GA3 Powder: While uncommon, the powder itself could be a source of contamination. Consider using GA3 from a different lot or supplier.

  • Solvent: If you are using ethanol or DMSO to dissolve the GA3 powder, ensure the solvent is sterile. Non-sterile solvents can introduce contamination.

  • Filtration Unit: Ensure the syringe filter used for sterilization is sterile and has a pore size of 0.22 µm or smaller.[4] Check that the filter membrane is compatible with the solvent used (e.g., alcohol-resistant membranes for ethanol).

  • Laboratory Environment:

    • Incubators and Water Baths: These are common reservoirs for fungal growth. Regularly clean and decontaminate them, paying special attention to water pans.[2][3]

    • Air Filtration: Ensure the HEPA filter in your biosafety cabinet is certified and functioning correctly.[1]

Frequently Asked Questions (FAQs)

Q1: Can I autoclave my gibberellic acid stock solution to sterilize it?

A1: No, you should not autoclave gibberellic acid solutions. GA3 is heat-labile and will decompose at the high temperatures used in autoclaving.[5] This degradation will result in a loss of biological activity.[6] The recommended method for sterilizing GA3 solutions is filtration through a 0.2 µm or 0.22 µm syringe filter.[7][8]

Q2: How should I prepare a sterile GA3 stock solution?

A2: GA3 powder is not readily soluble in water but dissolves in solvents like ethanol or dimethyl sulfoxide (B87167) (DMSO).[9][10] A common procedure is to dissolve the GA3 powder in a small volume of a suitable solvent and then bring it to the final volume with sterile distilled water. The final step is to pass the entire solution through a sterile 0.22 µm syringe filter into a sterile storage container.

Q3: What is the recommended way to store a GA3 stock solution to prevent degradation and contamination?

A3: Aqueous solutions of GA3 are not stable and should ideally be prepared fresh for each use.[9][10] If storage is necessary, aliquots of the sterile stock solution should be stored in the dark at -20°C for up to one month. For longer-term storage, -80°C can preserve the solution for up to six months. Avoid repeated freeze-thaw cycles.

Q4: At what pH is gibberellic acid most stable?

A4: Gibberellic acid is most stable in acidic solutions, with the greatest stability observed at a pH between 3.0 and 4.0.[11] It undergoes hydrolysis and rearrangement to less biologically active compounds in neutral and alkaline (alkalis) solutions.[12]

Data Presentation

Table 1: Stability of Gibberellic Acid (GA3) in Aqueous Solution

ParameterConditionStability / Half-LifeReference(s)
pH pH 3.3Highest stability; Half-life of 24.6 days[11]
pH 8.0Lowest stability; Half-life of 16.1 days[11]
Alkaline pHUndergoes rearrangement to less active compounds[12]
Temperature Room TemperatureDry powder is stable[12]
Autoclaving (121°C)Significant decomposition occurs[5]
Storage (Aqueous Solution) Freshly PreparedRecommended for immediate use[9][10]
Refrigerated (2-8°C)Use within 2-3 days[10]
Frozen (-20°C)Stable for up to 1 month
Frozen (-80°C)Stable for up to 6 months

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Sterile Gibberellic Acid (GA3) Stock Solution

This protocol describes the preparation of 100 mL of a sterile GA3 stock solution.

Materials:

  • Gibberellic Acid (GA3) powder (100 mg)

  • 95% Ethanol or Dimethyl sulfoxide (DMSO)

  • Sterile, molecular biology grade water

  • Sterile 100 mL volumetric flask

  • Sterile glass beaker and magnetic stir bar

  • Sterile 0.22 µm syringe filter (ensure compatibility with the chosen solvent)

  • Sterile syringe (e.g., 20-50 mL)

  • Sterile storage bottles (e.g., 10 mL aliquots)

Procedure:

  • Work in a Laminar Flow Hood: Perform all steps under aseptic conditions in a certified laminar flow hood or biosafety cabinet.

  • Weigh GA3: Accurately weigh 100 mg of GA3 powder and place it into a sterile beaker.

  • Dissolve GA3: Add a small volume (e.g., 2-5 mL) of 95% ethanol or DMSO to the beaker.[7] Gently swirl or use a sterile magnetic stir bar to completely dissolve the powder.

  • Dilute with Sterile Water: Once the GA3 is fully dissolved, slowly add sterile water while stirring to bring the total volume close to 100 mL.

  • Transfer to Volumetric Flask: Carefully transfer the solution to a sterile 100 mL volumetric flask. Rinse the beaker with a small amount of sterile water and add the rinsing to the flask to ensure a complete transfer.

  • Bring to Final Volume: Add sterile water to the flask until the bottom of the meniscus reaches the 100 mL mark.

  • Filter Sterilization:

    • Draw the GA3 solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a sterile container.

  • Aliquot and Store: Dispense the sterile stock solution into smaller, sterile storage bottles (aliquots). Label them clearly with the name, concentration, and date of preparation. Store immediately at -20°C or -80°C.

Mandatory Visualization

Experimental_Workflow Workflow for Sterile GA3 Stock Solution Preparation cluster_prep Preparation cluster_sterile Sterilization & Storage weigh 1. Weigh GA3 Powder dissolve 2. Dissolve in Solvent (Ethanol or DMSO) weigh->dissolve Aseptic Conditions dilute 3. Dilute with Sterile Water dissolve->dilute filter 4. Filter Sterilize (0.22 µm Syringe Filter) dilute->filter aliquot 5. Aliquot into Sterile Tubes filter->aliquot store 6. Store at -20°C or -80°C aliquot->store

Caption: Experimental workflow for preparing a sterile GA3 stock solution.

Troubleshooting_Workflow Troubleshooting Fungal Contamination Logic cluster_sources Potential Sources start Contamination Suspected in GA3 Solution visual Visual Inspection: Cloudy? Filaments? Odor? start->visual discard Discard Contaminated Solution & Reagents visual->discard Yes microscopy Microscopic Exam: Bacteria, Yeast, or Mold? visual->microscopy Uncertain source_id Identify Potential Source discard->source_id microscopy->discard reagents Reagents: Water, Solvent, GA3 Powder source_id->reagents technique Aseptic Technique source_id->technique equipment Equipment: Glassware, Filter, Hood source_id->equipment review Review & Correct Protocol, Improve Lab Hygiene reagents->review technique->review equipment->review

References

Technical Support Center: Gibberellic Acid (GA) Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during gibberellic acid (GA) bioassays.

Troubleshooting Inconsistent Results

Inconsistent or unexpected results in GA bioassays can arise from a variety of factors, from suboptimal experimental conditions to biological variability. The table below outlines common problems, their potential causes, and recommended solutions.

ProblemPotential CausesRecommended Solutions
No biological response to GA application Incorrect GA Concentration: The concentration may be too low to elicit a response.[1]Perform a dose-response curve to determine the optimal concentration for your specific plant system.[1]
GA Degradation/Inactivation: GA can be unstable in aqueous solutions and may be rapidly converted to inactive forms by the plant tissue.[1]Use freshly prepared GA solutions for each experiment. Consider the presence of enzymes like GA2-oxidase in your plant material.[1]
Poor Uptake or Transport: The method of application may not allow for adequate absorption and movement of GA to the target tissues.[1]Review and optimize the application method. Ensure complete submersion for seed soaks or adequate coverage for foliar sprays.
Species-Specific Insensitivity: The plant species or mutant being used may not be responsive to the specific gibberellin applied (e.g., using a precursor like GA18 in a system that cannot convert it to an active form).[1]Use a known bioactive GA, such as GA3, as a positive control. Research the responsiveness of your specific plant species or mutant.[1]
Seed Viability Issues: Seeds may be old or non-viable, making them unresponsive to any germination stimulant.[2]Conduct a germination test on untreated seeds to confirm their viability before starting the bioassay.[2]
Unexpected or inhibitory effects observed Excessive GA Concentration: High concentrations of GA can sometimes be inhibitory to growth.[1][2]Perform a dose-response curve to identify the optimal concentration range and rule out inhibitory effects at higher concentrations.[1]
Hormonal Crosstalk: Exogenous GA can interfere with other plant hormone pathways (e.g., abscisic acid, cytokinins), leading to complex and unexpected phenotypes.[1]Be aware of potential hormonal interactions and consider measuring other hormone levels if unexpected results persist.
Feedback Regulation: The application of external GA can trigger feedback mechanisms that suppress the plant's own GA biosynthesis.[1]This is a natural biological response. Consider time-course experiments to understand the dynamics of this feedback.
Inconsistent seed germination Improper Soaking Time: Soaking seeds for too short a period may not allow for sufficient GA uptake, while prolonged soaking can cause damage.[2]Standardize the soaking time according to established protocols (typically around 24 hours) and ensure seeds are fully submerged.[2][3]
Suboptimal Environmental Conditions: Temperature and light can significantly impact GA's effectiveness on seed germination and seedling growth.[3][4][5]Maintain optimal and consistent temperature and light conditions as specified by the protocol. For example, lettuce hypocotyl assays are sensitive to light quality.[4][6]
Variability in α-Amylase Assay Interference with Sugar Measurement: The original α-amylase assays that measured reducing sugars were prone to interference from solvent impurities.[7]Use an assay that measures starch breakdown directly using an iodine reagent for more reliable results.[7]
Inactive Precursors: The barley aleurone layer cannot convert GA biosynthetic precursors into their active forms.[7]Ensure you are using a bioactive gibberellin for this assay.
Presence of Inhibitors: Plant extracts may contain inhibitors, such as abscisic acid (ABA), that can suppress the GA-induced α-amylase production.[7][8]Purify plant extracts before conducting the bioassay to remove potential inhibitors.[8]

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing any effect after applying gibberellic acid?

A1: There are several potential reasons for a lack of response. First, ensure your GA solution is freshly prepared, as it can be unstable in aqueous solutions.[1] The concentration might be too low for your specific plant system, so performing a dose-response curve is recommended.[1] It's also possible that the plant species you are working with is not sensitive to the particular gibberellin you are using, or that it rapidly inactivates the applied GA.[1] Using a positive control with a known bioactive GA like GA3 can help troubleshoot this.[1] Finally, for seed-based assays, confirm the viability of your seeds with a germination test on an untreated control group.[2]

Q2: I've observed that a high concentration of GA is inhibiting growth. Is this normal?

A2: Yes, this is a known phenomenon. While gibberellins (B7789140) are growth promoters, excessively high concentrations can be inhibitory.[1][2] This underscores the importance of determining the optimal concentration range for your experiment through a dose-response analysis. Plant hormone pathways are also interconnected, and high levels of exogenous GA can disrupt the balance with other hormones like abscisic acid (ABA), leading to unexpected growth responses.[1]

Q3: How can I improve the consistency of my seed germination bioassay?

A3: To improve consistency, standardize as many variables as possible. Use a uniform batch of seeds and confirm their viability.[2] Prepare fresh GA solutions for each experiment and ensure the concentration is accurate.[2] Adhere to a consistent seed soaking time, typically around 24 hours.[2][3] Environmental conditions are critical; maintain a constant temperature and control light exposure according to your specific protocol, as these factors can significantly influence germination and seedling growth.[3][5]

Q4: What are the key differences between common GA bioassays?

A4: Different bioassays leverage various physiological responses to GA.

  • Dwarf plant elongation assays (e.g., dwarf pea, rice) measure the elongation of stems or leaf sheaths in GA-deficient mutants, which exhibit a clear growth response to exogenous GA.[9]

  • Lettuce hypocotyl elongation assay measures the elongation of the hypocotyl in lettuce seedlings. This assay is particularly sensitive to GA and is often used for quantifying GA-like activity.[4][10][11]

  • Barley α-amylase induction assay is a biochemical assay that measures the amount of α-amylase enzyme produced by the aleurone layer of barley seeds in response to GA.[7][12] This enzyme breaks down starch into sugars.[12] This assay is highly specific to bioactive gibberellins.[7]

Q5: My plant extract shows low activity in the barley α-amylase assay, but I expect high GA levels. What could be the issue?

A5: Your extract may contain inhibitory substances, such as abscisic acid (ABA), which can counteract the effect of GA on α-amylase production.[7][8] It is recommended to purify the plant extract before performing the bioassay to remove these interfering compounds.[8] Additionally, ensure that the pH of your incubation buffer is optimal for enzyme activity.

Experimental Protocols

Barley Endosperm α-Amylase Bioassay

This bioassay is based on the GA-induced synthesis and secretion of α-amylase by the aleurone layer of barley seeds.[7]

Methodology:

  • Seed Preparation: Cut barley seeds transversely to separate the embryo from the endosperm. Discard the embryo halves.[1][12]

  • Sterilization: Surface sterilize the endosperm halves (e.g., a brief wash in 1% sodium hypochlorite (B82951) followed by several rinses with sterile water).[1]

  • Imbibition: Imbibe the sterilized endosperms in sterile water for 2-3 days in the dark to allow for hydration.[1][7]

  • GA Treatment: Prepare serial dilutions of your GA standard or plant extract in an appropriate incubation buffer (e.g., acetate (B1210297) buffer). Include a negative control (buffer only) and a positive control (e.g., 10⁻⁶ M GA3).[1][12]

  • Incubation: Place the imbibed endosperms in the test solutions and incubate for 24 hours.[7]

  • Enzyme Assay:

    • After incubation, collect the supernatant which contains the secreted α-amylase.

    • Add a known amount of starch solution to the supernatant.

    • After a set incubation period, stop the reaction and measure the remaining starch using an iodine reagent (I₂/KI). The reduction in blue color is proportional to the α-amylase activity.[7]

  • Quantification: Create a standard curve using known concentrations of GA3 to quantify the GA-like activity in your samples. The response is typically linear with the logarithm of the GA concentration.[7]

Lettuce Hypocotyl Elongation Bioassay

This assay measures the GA-induced elongation of hypocotyls in light-grown lettuce seedlings.[10][11]

Methodology:

  • Seed Germination: Germinate lettuce seeds (e.g., Lactuca sativa L.) on moist filter paper in Petri dishes under controlled light and temperature (e.g., 25°C with continuous light).

  • Seedling Selection: After a set period (e.g., 48 hours), select uniform seedlings.

  • Excision: Under a green safe light, excise the hypocotyl sections (typically 5 mm) from just below the cotyledons.[13]

  • Treatment: Float the excised hypocotyl sections in Petri dishes containing a buffer solution with various concentrations of GA or your test sample. Include a control with buffer only.

  • Incubation: Incubate the sections under controlled conditions (e.g., 30°C for 48 hours) in the light.[4][11]

  • Measurement: After the incubation period, measure the final length of the hypocotyl sections using a ruler or a dissecting microscope with a micrometer.[13]

  • Analysis: Plot the increase in hypocotyl length against the logarithm of the GA concentration to determine the activity of your sample. A linear relationship is often observed over a certain concentration range.[10]

Visualizations

Gibberellic Acid Signaling Pathway

The diagram below illustrates the core components of the GA signaling pathway. In the absence of GA, DELLA proteins repress growth by inhibiting transcription factors like PIFs. When GA is present, it binds to the GID1 receptor, leading to the degradation of DELLA proteins and allowing for the expression of GA-responsive genes.[14][15][16]

GAsignaling cluster_nucleus Nucleus GA Gibberellic Acid (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA GA-GID1 complex binds DELLA PIF PIF (Transcription Factor) DELLA->PIF represses SCF SCF Complex (Ubiquitin Ligase) DELLA->SCF targeted to Proteasome 26S Proteasome DELLA->Proteasome degraded by DNA GA-Responsive Genes PIF->DNA activates SCF->DELLA ubiquitinates Response Growth & Development (e.g., α-amylase production, stem elongation) DNA->Response leads to

Caption: Simplified GA signaling pathway.

General Workflow for a GA Bioassay

This flowchart outlines the typical steps involved in conducting a gibberellic acid bioassay, from initial preparation to final data analysis.

GABioassayWorkflow prep 1. Preparation - Prepare fresh GA solutions - Select uniform biological material (seeds, seedlings) treatment 2. Treatment Application - Apply GA solutions & controls - (e.g., seed soaking, foliar spray, incubation of sections) prep->treatment incubation 3. Incubation - Maintain controlled environmental conditions (light, temp, humidity) treatment->incubation measurement 4. Data Collection - Measure the biological response (e.g., stem length, germination %, enzyme activity) incubation->measurement analysis 5. Data Analysis - Plot dose-response curve - Compare treatments to controls - Statistical analysis measurement->analysis conclusion 6. Conclusion - Quantify GA-like activity - Interpret results analysis->conclusion

Caption: General workflow for GA bioassays.

References

Technical Support Center: Optimizing Foliar Application of Gibberellic Acid (GA₃)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their spraying techniques for the foliar application of gibberellic acid (GA₃).

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Issue 1: Inconsistent or No Plant Response

  • Question: Why am I not observing the expected effects (e.g., stem elongation, flowering) after a foliar spray of GA₃?

  • Possible Causes & Solutions:

    • Incorrect Concentration: The concentration of your GA₃ solution may be too low to elicit a response or so high that it becomes inhibitory.[1] It is crucial to use the appropriate concentration for your specific plant species and desired outcome.

    • Poor Solution Preparation: GA₃ powder may not have fully dissolved, or the solution may have degraded. It is recommended to prepare fresh solutions for each application.[1] GA₃ is sparingly soluble in water but dissolves in organic solvents like ethanol (B145695) or isopropanol (B130326).[2]

    • Inadequate Spray Coverage: Ensure that the foliage is sprayed thoroughly until runoff to ensure even coverage of both upper and lower leaf surfaces.[2] Adding a non-ionic surfactant can improve adhesion and uptake.

    • Unfavorable Environmental Conditions: High temperatures, low humidity, and strong sunlight can cause rapid evaporation of the spray solution, reducing absorption.[3] It is best to apply GA₃ during cooler, more humid parts of the day, such as the early morning or late evening.[1][3]

    • Plant Stress: Plants under pest, nutritional, or water stress may not respond effectively to GA₃ application.[4]

    • Incorrect Application Timing: The developmental stage of the plant is critical. For example, to promote flowering, GA₃ should be applied during the corresponding growth phase.[5]

Issue 2: Abnormal Plant Growth

  • Question: My plants are exhibiting excessive stem elongation, becoming weak and spindly, or showing other abnormal growth after GA₃ application. What went wrong?

  • Possible Causes & Solutions:

    • Over-application: Using a concentration of GA₃ that is too high is a common cause of abnormal growth, often referred to as etiolation.[1]

    • Species Sensitivity: Some plant species are more sensitive to GA₃ than others and may react negatively even to standard concentrations.

    • Phytotoxicity: At very high concentrations, GA₃ can be phytotoxic, leading to symptoms like chlorosis (yellowing), epinasty (downward bending of leaves), hyponasty (upward bending of leaves), and scorching.[6][7]

Issue 3: Solution Preparation and Stability

  • Question: How can I ensure my GA₃ solution is correctly prepared and stable?

  • Possible Causes & Solutions:

    • Solubility Issues: Gibberellic acid is only slightly soluble in water. To prepare a stock solution, first dissolve the GA₃ powder in a small amount of ethanol, isopropanol, or another suitable organic solvent before diluting it with distilled water to the final volume.[2]

    • Solution Degradation: Aqueous solutions of GA₃ can degrade, especially under alkaline conditions. It is always best to use freshly prepared solutions.[8] If storage is necessary, keep stock solutions in a cool, dark place.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for foliar application of GA₃ in a research setting?

A1: The optimal concentration of GA₃ varies significantly depending on the plant species, the developmental stage, and the desired physiological response. For experimental purposes, it is advisable to conduct a dose-response study with a range of concentrations. However, a general starting point for many herbaceous plants is between 10 and 100 ppm.[9] For example, studies on tomatoes have shown significant effects on growth and yield at 50 ppm.[10][11] In contrast, some applications on fruit trees may use higher concentrations.

Q2: What are the ideal environmental conditions for applying GA₃ foliar spray?

A2: To maximize uptake and minimize degradation of the active ingredient, it is recommended to apply GA₃ under the following conditions:

  • Temperature: 12-20°C (54-68°F)[3]

  • Relative Humidity: 60-80%[3]

  • Light: Low light conditions, such as early morning, late evening, or an overcast day, are ideal to prevent rapid evaporation and potential photodegradation.[3]

Q3: How can I recognize signs of gibberellic acid phytotoxicity?

A3: Phytotoxicity from excessive GA₃ application can manifest in several ways, including:

  • Excessive Stem Elongation: Plants become tall, weak, and "spindly."[6]

  • Chlorosis: Yellowing of the leaves.[6]

  • Epinasty/Hyponasty: Abnormal downward or upward curvature of leaves.[6]

  • Scorching: Appearance of burnt or necrotic spots on the leaves.[6] Studies on chili peppers have shown that phytotoxicity symptoms can appear at concentrations of 80 ppm and above.[7]

Data Presentation

Table 1: Recommended GA₃ Concentration Ranges for Foliar Application in Research

Plant Type/Target EffectConcentration Range (ppm)Key Findings
Tomato (Growth & Yield)25 - 7550 ppm significantly enhanced plant height, flower number, and fruit yield.[10][11]
Mungbean (Growth & Yield)50 - 150100 ppm applied twice (20 and 40 days after sowing) showed the best results for various growth parameters and yield.[12]
Pepper (Fruit Set & Yield)20 - 3030 ppm significantly increased the number of fruits and overall yield in certain cultivars.[13]
Rice (Grain Yield)Varies by formulationFoliar spray at the early reproductive stage (10-30% panicle heading) significantly increased grain yield.[14]
Pomegranate (Fruit Quality)up to 300300 ppm increased leaf nutrient content, fruit size, and quality parameters.[15]

Table 2: Environmental Conditions for Optimal Foliar Application

ParameterOptimal RangeRationale
Temperature 12-20°C (54-68°F)Reduces rapid evaporation of the spray solution, allowing more time for absorption.[3]
Relative Humidity 60-80%High humidity slows down the drying of droplets on the leaf surface, enhancing uptake.[3]
Time of Day Early Morning / Late EveningCooler temperatures and lower light intensity prevent solution evaporation and potential degradation of GA₃.[1]
Wind Calm to Light BreezeMinimizes spray drift and ensures even coverage of the target foliage.[3]

Table 3: Gibberellic Acid Phytotoxicity Symptoms

Concentration (ppm)Plant SpeciesObserved Symptoms
> 60ChilliNo phytotoxicity observed.[7]
80ChilliOnset of phytotoxicity symptoms.[7]
120ChilliIncreased yellowing, epinasty, hyponasty, and scorching.[7]
160ChilliMaximum observed phytotoxicity symptoms.[7]

Experimental Protocols

Protocol 1: Preparation of a 100 ppm Gibberellic Acid (GA₃) Foliar Spray Solution

Materials:

  • Gibberellic Acid (GA₃) powder (≥90% purity)

  • Ethanol (95%) or Isopropanol

  • Distilled or deionized water

  • Analytical balance

  • 100 mL volumetric flask

  • Beakers

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Non-ionic surfactant (optional)

Procedure:

  • Weighing GA₃: Accurately weigh 10 mg of GA₃ powder using an analytical balance.

  • Dissolving in Solvent: Transfer the weighed GA₃ powder into a small beaker. Add a minimal amount of 95% ethanol or isopropanol (e.g., 2-5 mL) and swirl gently or use a magnetic stirrer until the powder is completely dissolved.

  • Dilution: Quantitatively transfer the dissolved GA₃ solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure all the GA₃ is transferred.

  • Final Volume: Add distilled water to the volumetric flask up to the 100 mL mark.

  • Mixing: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Adding Surfactant (Optional): If a surfactant is to be used, add it to the final solution according to the manufacturer's recommended rate (often 0.05-0.1% v/v) and mix well.

  • Application: Use the freshly prepared solution for foliar application.

Protocol 2: Standardized Foliar Spray Application for Experimental Trials

Materials:

  • Prepared GA₃ solution

  • Control solution (distilled water, with the same concentration of solvent and surfactant as the treatment solution)

  • Handheld sprayer or a precision laboratory sprayer

  • Personal Protective Equipment (PPE): gloves, safety glasses

Procedure:

  • Plant Preparation: Ensure plants are well-watered and not under any stress prior to application.

  • Calibration of Sprayer: Calibrate the sprayer to deliver a consistent and fine mist.

  • Application:

    • For the control group, spray the plants with the control solution until the foliage is thoroughly wet, but before significant runoff occurs. Ensure both the adaxial (upper) and abaxial (lower) leaf surfaces are covered.

    • For the treatment group(s), use a clean sprayer for each concentration of GA₃. Apply the GA₃ solution in the same manner as the control.

  • Environmental Control: Conduct the spraying under controlled environmental conditions (refer to Table 2) to ensure consistency across treatments.

  • Post-Application Care: Allow the plants to dry completely before exposing them to high-intensity light or high temperatures.

  • Data Collection: At predetermined time points after application, collect data on the parameters of interest (e.g., plant height, leaf area, time to flowering, fruit set).

Mandatory Visualization

Gibberellin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA Gibberellin (GA₃) GID1 GID1 Receptor GA->GID1 Binds to DELLA DELLA Protein (Growth Repressor) GID1->DELLA GA-GID1 complex binds to DELLA SCF SCF E3 Ligase DELLA->SCF Targeted for ubiquitination by PIFs PIFs (Transcription Factors) DELLA->PIFs Represses Proteasome 26S Proteasome SCF->Proteasome Leads to degradation by Proteasome->DELLA Degrades GA_Response_Gene GA-Responsive Gene PIFs->GA_Response_Gene Activates Growth_Response Growth & Development GA_Response_Gene->Growth_Response Promotes

Caption: Simplified Gibberellin (GA) signaling pathway leading to growth and development.

Experimental_Workflow prep 1. Solution Preparation (GA₃ & Control) spray 4. Foliar Spray Application (Controlled Environment) prep->spray acclimate 2. Plant Acclimatization random 3. Randomization of Plants into Treatment Groups acclimate->random random->spray data 5. Data Collection (Pre-defined Intervals) spray->data analysis 6. Statistical Analysis data->analysis conclusion 7. Conclusion & Interpretation analysis->conclusion

Caption: General experimental workflow for foliar application of gibberellic acid.

Troubleshooting_Logic start No or Inconsistent Plant Response check_conc Check GA₃ Concentration start->check_conc check_prep Verify Solution Preparation & Freshness start->check_prep check_app Evaluate Application Technique & Coverage start->check_app check_env Assess Environmental Conditions During Spray start->check_env check_plant Examine Plant Health & Stress Factors start->check_plant resolve Problem Resolved check_conc->resolve check_prep->resolve check_app->resolve check_env->resolve check_plant->resolve

Caption: Troubleshooting logic for addressing poor plant response to GA₃ foliar spray.

References

Adjusting gibberellic acid treatment for different plant species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of gibberellic acid (GA3) in plant experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and species-specific treatment information below.

Troubleshooting Guide

This guide addresses common issues encountered during the application of gibberellic acid.

Issue Potential Causes Recommended Solutions
Inconsistent or Poor Seed Germination 1. Incorrect Concentration: The GA3 concentration may be too low to break dormancy or too high, causing inhibition.[1] 2. Improper Soaking Time: Insufficient soaking may not allow for adequate GA3 absorption, while excessive soaking can damage seeds.[1] 3. Poor Seed Viability: Seeds may be old or otherwise non-viable.[1] 4. Incomplete Dissolution: The GA3 powder may not be fully dissolved in the solvent.[1]1. Optimize Concentration: Conduct a dose-response experiment with a range of concentrations (e.g., 100, 250, 500, 1000 ppm) to determine the optimal level for your specific plant species.[1] 2. Standardize Soaking Time: A 24-hour soaking period is standard for many species.[2] Ensure seeds are fully submerged. 3. Test Seed Viability: Perform a tetrazolium test or a germination test on a control batch of seeds without GA3. 4. Ensure Proper Dissolution: Dissolve GA3 powder in a small amount of 70% ethanol (B145695) or rubbing alcohol before adding it to distilled water to create your final concentration.[3][4]
Abnormal Plant Growth (Etiolation or Stunted Growth) 1. Over-application: Using a concentration that is too high is a common cause of excessively long and weak stems (etiolation).[1] 2. Species Sensitivity: Some plant species are more sensitive to GA3 and may exhibit negative effects at standard concentrations.[1] 3. Inappropriate Application Timing: Applying GA3 at the wrong developmental stage can lead to undesirable growth patterns.[1]1. Reduce Concentration: If you observe etiolation, lower the GA3 concentration for subsequent applications. 2. Consult Literature: Research the recommended GA3 concentrations for your specific plant species. 3. Adjust Application Timing: Ensure you are applying GA3 at the appropriate growth stage for your desired outcome (e.g., during vegetative growth for stem elongation).
Lack of Response to Foliar Sprays 1. Insufficient Concentration: The concentration of the GA3 solution may be too low to elicit a response.[1] 2. Poor Coverage: The spray may not have been applied evenly to all plant surfaces.[1] 3. Environmental Conditions: High temperatures or bright sunlight can degrade the GA3 solution, reducing its efficacy.[5] 4. Degraded Solution: GA3 solutions can lose potency over time, especially if not stored correctly.[1]1. Increase Concentration (with caution): If a lower concentration had no effect, you can try a slightly higher concentration, but monitor plants closely for any negative effects. 2. Ensure Thorough Coverage: Use a fine mist sprayer to ensure even coverage of all leaves and stems. The addition of a wetting agent (surfactant) can improve adhesion.[4] 3. Optimize Application Time: Apply foliar sprays during cooler parts of the day, such as the early morning or late evening, to minimize evaporation and degradation.[1][5] 4. Use Fresh Solutions: Prepare GA3 solutions fresh before each application for best results.[1]

Frequently Asked Questions (FAQs)

Preparation and Application

Q1: How do I properly dissolve gibberellic acid powder?

A1: Gibberellic acid powder does not dissolve readily in water. To prepare a stock solution, first, dissolve the required amount of GA3 powder in a small volume of 70% ethanol or rubbing alcohol.[3][4] Once dissolved, add this mixture to distilled water to achieve your desired final concentration.

Q2: How do I calculate the amount of GA3 needed for a specific ppm concentration?

A2: To calculate the amount of GA3 powder needed, you can use the following formula: (X mg / Y ml) x 1000 = Z ppm . For example, to make a 500 ppm solution in 200 ml of water, you would need 100 mg of GA3 powder.[5]

Q3: What are the different methods for applying gibberellic acid?

A3: The three primary methods of application are:

  • Seed Treatment: Soaking seeds in a GA3 solution before planting to break dormancy and improve germination.[2][6]

  • Foliar Spray: Spraying a diluted GA3 solution directly onto the leaves and stems to promote vegetative growth, flowering, and fruit development.[2][6]

  • Soil Drench: Applying the GA3 solution directly to the soil around the base of the plant to enhance root development and overall vigor.[2]

Q4: How often should I apply gibberellic acid?

A4: For foliar applications during the growing season, a general guideline is to apply every 2-3 weeks. However, it is crucial not to over-apply, as this can lead to abnormal growth.[2]

Effects on Plants

Q5: What are the primary effects of gibberellic acid on plants?

A5: Gibberellic acid is a potent plant hormone that regulates various developmental processes, including:

  • Seed Germination: It can break seed dormancy and promote faster, more uniform germination.[2]

  • Stem Elongation: It stimulates cell elongation and division, leading to increased plant height.[5]

  • Flowering and Fruiting: It can induce flowering, improve fruit set, and increase fruit size.[2]

Q6: Can gibberellic acid be harmful to plants?

A6: Yes, applying gibberellic acid at excessively high concentrations can have negative effects, such as causing etiolation (tall, spindly growth), reduced fertility, or even inhibiting germination.[3][7][8] It is essential to use the appropriate concentration for your specific plant species and desired outcome.

Data Presentation: Recommended GA3 Concentrations

The optimal concentration of gibberellic acid varies significantly depending on the plant species and the intended effect. The following tables provide a summary of recommended concentrations for various applications.

Table 1: Seed Germination

Plant SpeciesGA3 Concentration (ppm)Application MethodNotes
General (dormant seeds)100 - 500Seed soak for 12-24 hoursHigher concentrations for very hard-to-germinate seeds.[9]
Arabidopsis thaliana1 µM (approx. 0.35 ppm)In agar (B569324) mediumFor laboratory-based germination assays.[10]
Lentil10 - 50 mg/L (ppm)Foliar spray at floweringIncreased yield and number of pods with two seeds.[11]

Table 2: Vegetative Growth and Stem Elongation

Plant SpeciesGA3 Concentration (ppm)Application MethodNotes
French Bean30 - 90Foliar sprayIncreased number of branches, leaves, and overall dry matter.[12]
Okra100 mg/Kg (ppm)Foliar sprayMultiple applications boosted stem elongation and number of leaves.
Tomato25 - 75Foliar spray50 ppm was found to be optimal for enhancing growth characters.[13]

Table 3: Flowering and Fruit Development

Plant SpeciesGA3 Concentration (ppm)Application MethodNotes
Statice400 - 500Foliar sprayAccelerated flowering and maximized yields.[14]
Grapes (Sultanas)10 - 30Foliar spray10 ppm for berry thinning; 30 ppm for increasing berry size.[15]
Mango10 - 40Foliar sprayIncreased fruit set and retention.[16]
Tomato50Foliar sprayResulted in higher productivity.[13]

Experimental Protocols

Protocol 1: Preparation of a 1000 ppm GA3 Stock Solution

Materials:

  • Gibberellic acid (GA3) powder

  • 70% Ethanol or Isopropyl Alcohol

  • Distilled water

  • Volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar (optional)

  • Analytical balance

Methodology:

  • Weigh out 100 mg of GA3 powder using an analytical balance.

  • Transfer the powder to a clean beaker.

  • Add a small amount of 70% ethanol (a few milliliters) to the beaker and gently swirl or use a magnetic stirrer until the powder is completely dissolved.[3]

  • Quantitatively transfer the dissolved GA3 solution to a 100 mL volumetric flask.

  • Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure all the GA3 is transferred.

  • Bring the final volume up to the 100 mL mark with distilled water.

  • Stopper the flask and invert it several times to ensure the solution is thoroughly mixed. This will result in a 1000 ppm stock solution.

  • Store the stock solution in a cool, dark place. For best results, use freshly prepared solutions.[1]

Protocol 2: Seed Germination Assay

Materials:

  • GA3 stock solution (e.g., 1000 ppm)

  • Seeds of the plant species to be tested

  • Sterile petri dishes

  • Sterile filter paper

  • Sterile distilled water

  • Forceps

  • Parafilm

Methodology:

  • Prepare Working Solutions: Create a dilution series of your GA3 stock solution to test a range of concentrations (e.g., 100 ppm, 250 ppm, 500 ppm) and a control solution of sterile distilled water. To make a 100 ppm solution from a 1000 ppm stock, mix 1 part stock with 9 parts distilled water.

  • Seed Sterilization: Surface sterilize seeds to prevent microbial contamination. A common method is to soak seeds in a 10% bleach solution for 10 minutes, followed by 3-5 rinses with sterile distilled water.[7]

  • Plating: Place two layers of sterile filter paper in each petri dish.

  • Treatment Application: Pipette enough of each GA3 working solution (and the control solution) into the corresponding petri dishes to saturate the filter paper.

  • Sowing: Aseptically place a predetermined number of seeds onto the saturated filter paper in each petri dish using sterile forceps.

  • Sealing and Incubation: Seal the petri dishes with parafilm to maintain humidity. Place the dishes in a growth chamber with appropriate light and temperature conditions for the specific plant species.

  • Data Collection: Record the number of germinated seeds (radicle emergence) daily for a set period (e.g., 7-14 days). Calculate the germination percentage for each treatment.

Mandatory Visualizations

Gibberellic_Acid_Signaling_Pathway cluster_nucleus Nucleus GA3 Gibberellic Acid (GA3) GID1 GID1 Receptor GA3->GID1 binds to DELLA DELLA Repressor GID1->DELLA GA-GID1 complex binds to DELLA SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF targets for ubiquitination Proteasome 26S Proteasome DELLA->Proteasome targeted for degradation PIFs PIFs (Transcription Factors) DELLA->PIFs represses SCF->DELLA ubiquitinates Proteasome->DELLA degrades GA_Response_Genes GA Response Genes PIFs->GA_Response_Genes activates transcription of Growth_Response Growth Response (e.g., Elongation) GA_Response_Genes->Growth_Response leads to Experimental_Workflow_Seed_Germination start Start prep_solution Prepare GA3 Solutions (Dilution Series & Control) start->prep_solution sterilize_seeds Surface Sterilize Seeds prep_solution->sterilize_seeds plate_seeds Plate Seeds on Saturated Filter Paper sterilize_seeds->plate_seeds incubate Incubate in Growth Chamber plate_seeds->incubate collect_data Collect Germination Data Daily incubate->collect_data analyze Analyze Germination Percentage collect_data->analyze end End analyze->end

References

Technical Support Center: Gibberellic Acid Extraction from Woody Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of gibberellic acid (GA) and other gibberellins (B7789140) from challenging woody plant tissues.

Frequently Asked Questions (FAQs)

Q1: Why is my gibberellin yield consistently low when extracting from woody tissues?

Low recovery of gibberellins from woody plant tissues is a common challenge. Several factors can contribute to this issue:

  • Low Endogenous Concentrations: Woody tissues, such as stems and bark, often contain very low concentrations of bioactive gibberellins (typically in the range of nanograms per gram of fresh weight).[1]

  • Presence of Interfering Substances: Woody plants are rich in secondary metabolites like resins, phenolic compounds, and tannins that can co-extract with gibberellins, complicating purification and leading to losses.[2][3][4] For instance, resin acids in species like Sitka spruce are known to interfere with GA4 separation and quantification.[2]

  • Inefficient Extraction: The complex and rigid structure of woody tissues can make it difficult to achieve complete cell lysis and efficient release of gibberellins into the extraction solvent.

  • Degradation during Extraction: Gibberellins can be unstable and may degrade if the extraction conditions, such as temperature and pH, are not carefully controlled.[5]

Q2: What are the most effective solvents for extracting gibberellins from woody plants?

A cold solvent mixture of 80% methanol (B129727) is a widely used and effective solvent for extracting gibberellins from plant tissues.[6][7] To improve extraction efficiency and the stability of the gibberellins, it is often beneficial to acidify the solvent. The addition of a small percentage of formic acid helps to keep the gibberellins, which are carboxylic acids, in their protonated form, making them more soluble in the organic solvent.[5][8]

Q3: How can I remove interfering compounds like phenols and resins from my extract?

Solid-Phase Extraction (SPE) is a crucial step for cleaning up the crude extract and removing interfering substances.[1][2][6] Reversed-phase SPE with a C18 sorbent is a common and effective method.[2][6] For more complex matrices, a two-step SPE protocol using both a mixed-mode cation exchange (e.g., Oasis MCX) and a mixed-mode anion exchange (e.g., Oasis MAX) cartridge can provide a more thorough purification.[5]

Q4: What is the importance of pH control during the extraction process?

Maintaining an acidic pH, typically between 2.5 and 3.0, is critical throughout the extraction and partitioning steps.[5] Since gibberellins are carboxylic acids, a low pH ensures they remain in their protonated, less polar form. This increases their solubility in organic solvents like ethyl acetate, which is often used in liquid-liquid partitioning steps, thereby improving recovery and facilitating their separation from the aqueous phase.[5]

Q5: At what temperature should I perform the extraction to minimize degradation?

To minimize enzymatic degradation of gibberellins, it is highly recommended to perform all extraction steps at low temperatures, typically around 4°C.[5] Freezing the plant tissue in liquid nitrogen before grinding is also a standard practice to halt enzymatic activity and facilitate the homogenization process.[6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Detectable Gibberellins Inefficient tissue homogenization.Ensure the woody tissue is frozen in liquid nitrogen and ground to a very fine powder to maximize cell disruption.[6]
Ineffective extraction solvent.Use cold 80% methanol, and consider adding a low percentage of formic acid to improve extraction efficiency.[5][8]
Gibberellin degradation.Perform all extraction and purification steps at 4°C to minimize enzymatic activity and chemical degradation.[5]
Poor Chromatographic Resolution/Peak Shape Presence of co-eluting interfering substances.Implement a robust Solid-Phase Extraction (SPE) clean-up step. A C18 cartridge is a good starting point, but a multi-step SPE with mixed-mode cartridges may be necessary for woody tissues.[2][5][6]
Suboptimal mobile phase in HPLC.Optimize the mobile phase composition and gradient. A common mobile phase for gibberellin analysis is a gradient of acetonitrile (B52724) and water with a small amount of formic or acetic acid.
Inconsistent Results Between Replicates Non-homogenous sample material.Ensure the ground woody tissue powder is thoroughly mixed before taking subsamples for extraction.
Inconsistent SPE procedure.Ensure proper conditioning and equilibration of the SPE cartridges before loading the sample. Use consistent volumes and flow rates for washing and elution steps.[5]
Degradation during storage.Store extracts at low temperatures (-20°C or -80°C) and in the dark to prevent degradation. For long-term storage, consider drying the extract under nitrogen and storing it as a dry residue.

Quantitative Data Summary

The following table summarizes representative concentrations of gibberellins found in various plant tissues. Note that concentrations can vary significantly based on the plant species, tissue type, developmental stage, and environmental conditions.

GibberellinPlant SpeciesTissueConcentration (ng/g fresh weight)Reference
GA₁MaizeDeveloping Kernels~10-45[9]
GA₃MaizeDeveloping Kernels~2-10[9]
GA₇SoybeanImmature Seeds8.8[7]
GA₉PeaCotyledons147[7]
GA₉PeaEmbryonic Axes161[7]
GA₉PeaTestae195[7]
GA₂₀PeaCotyledons3580[7]
GA₂₀PeaEmbryonic Axes5375[7]
GA₂₉PeaCotyledons310[7]
GA₂₉PeaEmbryonic Axes1430[7]

Experimental Protocols

Protocol 1: General Extraction and Purification of Gibberellins from Woody Tissue

This protocol outlines a standard procedure for the extraction and partial purification of gibberellins.

1. Sample Preparation: a. Weigh approximately 1-5 grams of fresh woody plant tissue. b. Immediately freeze the tissue in liquid nitrogen.[6] c. Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.[6][7]

2. Extraction: a. Transfer the powdered tissue to a suitable centrifuge tube. b. Add cold 80% methanol (e.g., 10 mL per gram of tissue).[6] For enhanced recovery, consider using 80% methanol with a low concentration of formic acid (e.g., 5%).[5] c. Vortex the mixture thoroughly. d. For optimal extraction, place the mixture on a shaker at 4°C overnight.[7] e. Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet solid debris.[6] f. Carefully collect the supernatant.

3. Purification using Solid-Phase Extraction (SPE) with a C18 Cartridge: a. Conditioning: Wash a C18 SPE cartridge (e.g., 50 mg sorbent mass) with methanol, followed by ultrapure water.[7] b. Equilibration: Equilibrate the cartridge with the extraction solvent. c. Loading: Load the supernatant from the extraction step onto the conditioned cartridge. d. Washing: Wash the cartridge with 5 mL of ultrapure water (acidified to pH 2.5-3.0) to remove polar impurities.[6] e. Elution: Elute the retained gibberellins with 5 mL of 80% methanol in water.[6] f. Drying and Reconstitution: Dry the eluate under a stream of nitrogen or using a rotary evaporator. Reconstitute the dried sample in a suitable solvent (e.g., the initial mobile phase for HPLC analysis) for subsequent analysis by HPLC or LC-MS.[6]

Visualizations

GA_Extraction_Workflow Sample Woody Plant Tissue (e.g., Cambium, Xylem) Freeze Freeze in Liquid Nitrogen Sample->Freeze Sample Preparation Grind Grind to Fine Powder Freeze->Grind Extract Extract with Cold 80% Methanol (+/- Formic Acid, 4°C Overnight) Grind->Extract Extraction Centrifuge Centrifuge (10,000 x g, 15 min, 4°C) Extract->Centrifuge Supernatant Collect Supernatant (Crude Extract) Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Supernatant->SPE Purification Wash Wash with Acidified Water (Remove Polar Impurities) SPE->Wash Elute Elute with 80% Methanol (Collect Gibberellins) Wash->Elute Dry Dry Down & Reconstitute Elute->Dry Final Preparation Analysis LC-MS or GC-MS Analysis Dry->Analysis

Caption: Workflow for Gibberellic Acid Extraction from Woody Tissues.

Troubleshooting_Tree Start Low/No GA Recovery CheckHomogenization Was tissue ground to a fine powder? Start->CheckHomogenization ImproveHomogenization Re-grind sample in liquid N2. Ensure no large particles remain. CheckHomogenization->ImproveHomogenization No CheckExtraction Was extraction performed at 4°C with acidified methanol? CheckHomogenization->CheckExtraction Yes ImproveHomogenization->CheckExtraction OptimizeExtraction Use cold 80% methanol + formic acid. Extract overnight at 4°C. CheckExtraction->OptimizeExtraction No CheckCleanup Was a robust SPE cleanup used? CheckExtraction->CheckCleanup Yes OptimizeExtraction->CheckCleanup OptimizeCleanup Use C18 SPE. For complex samples, consider multi-step SPE. CheckCleanup->OptimizeCleanup No CheckDerivatization Is detection method sensitive enough? (for GC-MS) CheckCleanup->CheckDerivatization Yes OptimizeCleanup->CheckDerivatization Derivatize Derivatize sample to improve volatility and detection. CheckDerivatization->Derivatize No Success Improved GA Recovery CheckDerivatization->Success Yes Derivatize->Success

Caption: Troubleshooting Decision Tree for Low Gibberellin Recovery.

Gibberellin_Biosynthesis_Signaling cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_signaling Signaling GGDP GGDP ent_kaurene ent-kaurene GGDP->ent_kaurene CPS, KS GA12 GA12 ent_kaurene->GA12 KO, KAO GA_precursors GA Precursors GA12->GA_precursors GA20ox Bioactive_GA Bioactive GAs (e.g., GA1, GA4) GA_precursors->Bioactive_GA GA3ox Inactive_GA Inactive GAs Bioactive_GA->Inactive_GA GA2ox GID1 GID1 Receptor Bioactive_GA->GID1 Binding Bioactive_GA->GID1 DELLA DELLA Proteins (Growth Repressors) GID1->DELLA DELLA Degradation Growth Growth & Development (e.g., Wood Formation) DELLA->Growth Repression

Caption: Simplified Gibberellin Biosynthesis and Signaling Pathway.

References

Degradation of gibberellic acid under different light and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and degradation of Gibberellic Acid (GA3) under various experimental conditions. Below are frequently asked questions, troubleshooting guides, and detailed protocols to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is Gibberellic Acid (GA3) in its solid form versus in a solution?

A1: Dry, crystalline GA3 is highly stable and can be stored indefinitely in a cool, dry place.[1] However, once dissolved, its stability significantly decreases. Aqueous solutions of GA3 are known to store poorly and should be prepared fresh, ideally for use within 2-3 days.[2] It is not recommended to store aqueous solutions for more than one day.[3] The biological activity of GA3 in solution can be lost more rapidly than chemical degradation is observed, indicating that intermediate breakdown products are also inactive.[4]

Q2: What are the primary environmental factors that cause GA3 degradation in experimental settings?

A2: The principal factors contributing to GA3 degradation are temperature, light, and pH. High temperatures can lead to thermal decomposition.[5] Bright sunlight is known to cause photodegradation, reducing the hormone's effectiveness.[6] Additionally, GA3 in aqueous solutions can undergo hydrolysis and rearrangement to less biologically active compounds, particularly in alkaline conditions.[7]

Q3: How does temperature specifically affect the stability of GA3?

A3: Temperature is a critical factor in GA3 degradation. Studies on tea processing have shown that thermo-decomposition is a key reason for GA3 loss.[5] For instance, during the fixing stage of green tea manufacturing, which involves heating at 220–230 °C, GA3 dissipates rapidly.[8] One study noted that after autoclaving an aqueous solution of GA3, only 1-2% of the original amount was detected.[5] The degradation often follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of GA3.[9]

Q4: What is the impact of light on the stability of GA3 solutions?

A4: Exposure to light, particularly bright sunlight, can significantly degrade GA3 and reduce its biological efficacy.[6] This is a critical consideration for foliar applications in agricultural settings and for laboratory experiments conducted under intense lighting. To minimize photodegradation, it is recommended to apply GA3 solutions during cooler parts of the day, such as early morning or late evening, and to store stock solutions in dark or amber-colored containers.[6][10]

Q5: What are the main degradation products of GA3, and are they biologically active?

A5: Under various conditions, GA3 can convert into several isomers and degradation products. The most commonly cited are iso-gibberellic acid (iso-GA3) and gibberellenic acid.[8][11] These compounds are considered less biologically active or inactive.[7][11] The conversion to iso-GA3 can be a significant pathway for the loss of biological activity, sometimes occurring more rapidly than the formation of other degradation products like gibberellenic acid.[11] In some processes, iso-GA3 can be more stable and have a longer residual period than GA3 itself.[5][8]

Troubleshooting Guide

Issue: Inconsistent or no biological response after GA3 application.

This guide helps you diagnose potential issues with your GA3 experiments, from solution preparation to experimental conditions.

Potential Cause Troubleshooting Steps Recommendations & Key Insights
Degraded GA3 Solution 1. Verify Solution Age: How old is the working solution? 2. Check Storage Conditions: Was the stock solution stored properly (cool, dark)?GA3 solutions are unstable; always prepare them fresh for each experiment.[2][10] Stock solutions should be stored at 2 to 8 °C.[12] Bright sunlight can destroy the effectiveness of GA3.[6]
Incorrect Concentration 1. Recalculate Dilutions: Double-check all calculations for stock and working solutions. 2. Perform a Dose-Response Curve: Test a range of concentrations to find the optimal level for your specific plant species or system.[10]Too low a concentration may not elicit a response, while an excessively high concentration can be inhibitory or cause abnormal growth.[10] Typical concentrations range from 0.01 to 1000 ppm depending on the application.[1][2]
Improper Solution Preparation 1. Check Solubility: Did the GA3 powder fully dissolve? 2. Review Solvent Choice: Was the correct solvent used?GA3 powder does not dissolve readily in water.[6] Use a few drops of alcohol (e.g., 70-95% ethanol (B145695) or rubbing alcohol) to dissolve the powder first, then add water to the final volume.[2][6][13]
Hormonal Antagonism 1. Assess Endogenous Hormone Levels: Consider the potential role of other hormones in your system.Abscisic acid (ABA) is a well-known antagonist of gibberellin, particularly in processes like seed germination. The GA/ABA ratio is often crucial for the biological outcome.[4]
GA-Insensitive Mutant/Species 1. Verify Genotype: If working with a mutant, confirm if it is GA-deficient or GA-insensitive.GA-deficient mutants will respond to exogenous GA3 application, while GA-insensitive mutants (e.g., with mutations in the GID1 receptor or DELLA proteins) will not.[4]

Quantitative Data Summary

The degradation of GA3 often follows first-order kinetics. The table below summarizes the dissipation half-life of GA3 observed in tea shoots under field conditions, providing a quantitative example of its stability.

Parameter Value Conditions Source
Half-life (t½) 1.67 to 2.01 daysIn tea shoots during planting[9]
Half-life (t½) 2.46 to 2.74 daysIn tea shoots during planting[8]

Experimental Protocols

Protocol 1: Preparation of Gibberellic Acid (GA3) Stock and Working Solutions

Objective: To prepare a stable stock solution and accurate working dilutions of GA3.

Materials:

  • Gibberellic Acid (GA3) powder (C19H22O6, FW: 346.41)

  • 95% Ethanol or 70% Isopropanol (rubbing alcohol)

  • Distilled or deionized water

  • Volumetric flasks (e.g., 10 mL, 100 mL, 1 L)

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm) and syringe (optional, for sterile applications)

Procedure:

  • Prepare 1000 ppm (mg/L) Stock Solution:

    • Weigh 100 mg of GA3 powder.

    • Place the powder into a 100 mL volumetric flask.

    • Add 2-5 mL of 95% ethanol and swirl gently until the powder is completely dissolved.[2] A small amount of alcohol is used solely to dissolve the powder and will not harm plants at this low final concentration.[6]

    • Once dissolved, add distilled water to bring the total volume to 100 mL.

    • Mix thoroughly by inverting the flask.

  • Storage of Stock Solution:

    • Store the stock solution in a labeled, sealed container (amber glass is preferable) at 2-8°C.[12] Use within a few days for best results.

  • Preparation of Working Solutions (Example: 50 ppm):

    • Use the dilution formula: C1V1 = C2V2

      • C1 = Concentration of stock solution (1000 ppm)

      • V1 = Volume of stock solution needed (?)

      • C2 = Desired concentration of working solution (50 ppm)

      • V2 = Final volume of working solution (e.g., 100 mL)

    • Calculate V1: (50 ppm * 100 mL) / 1000 ppm = 5 mL.

    • Add 5 mL of the 1000 ppm stock solution to a 100 mL volumetric flask.

    • Add distilled water to bring the total volume to 100 mL. Mix thoroughly.

  • Application:

    • Use the working solution immediately after preparation for best results.[10] If adding to sterile media, filter the required amount of stock solution through a 0.22 µm syringe filter into the cooled (around 50°C) autoclaved media.[14]

Visualizations

Gibberellin Signaling Pathway

The diagram below illustrates the core mechanism of GA signaling. Bioactive GA binds to its receptor GID1, leading to the degradation of DELLA proteins, which are repressors of growth. This degradation allows transcription factors to activate GA-responsive genes.

GAsignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds GA_GID1 GA-GID1 Complex DELLA DELLA Protein (Repressor) GA_GID1->DELLA Interacts with SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF Targeted to Proteasome 26S Proteasome DELLA->Proteasome Degradation PIF PIF/Other TFs DELLA->PIF Represses SCF->Proteasome Ubiquitination Gene GA-Responsive Genes PIF->Gene Activates Response Growth & Development Gene->Response Leads to

Caption: Simplified Gibberellin (GA) signaling pathway.

Experimental Workflow for GA3 Degradation Analysis

This workflow outlines a general procedure for studying the degradation of GA3 under specific light and temperature conditions.

GA_Degradation_Workflow prep 1. Prepare Fresh GA3 Solution (Known Concentration) aliquot 2. Aliquot Samples into Vials prep->aliquot expose 3. Expose to Experimental Conditions (e.g., specific light intensity, temperature) aliquot->expose sample 4. Collect Samples at Defined Time Points (t=0, t=1, t=2...) expose->sample quench 5. Quench Reaction / Stabilize Sample (e.g., flash freeze, add quenching agent) sample->quench extract 6. Extract GA3 from Sample Matrix quench->extract analyze 7. Quantitative Analysis (e.g., UPLC-MS/MS) extract->analyze data 8. Data Processing & Kinetic Modeling analyze->data

Caption: General workflow for a GA3 degradation kinetics study.

Troubleshooting Logic for Poor GA3 Response

This decision tree provides a logical flow for troubleshooting experiments where GA3 fails to produce the expected biological effect.

Troubleshooting_Logic start Poor GA3 Response Observed q1 Was the GA3 solution prepared fresh? start->q1 a1_no Prepare a fresh solution. Store stock properly. q1->a1_no No q2 Was the concentration verified? q1->q2 Yes a2_no Recalculate dilutions. Run a dose-response curve. q2->a2_no No q3 Was the application method appropriate? q2->q3 Yes a3_no Ensure proper coverage (foliar) or uptake (media). q3->a3_no No q4 Is the plant/organism known to be GA-responsive? q3->q4 Yes a4_no Check for GA-insensitive mutants or species-specific requirements. q4->a4_no No end Consider hormonal antagonism (e.g., ABA). q4->end Yes

Caption: Troubleshooting workflow for poor gibberellin response.

References

Technical Support Center: Gibberellic Acid (GA3) Application

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of Gibberellic Acid (GA3). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the uptake and efficacy of GA3 in plant tissues. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide

Issue 1: Poor or No Plant Response to GA3 Application

You've applied GA3, but the plants show no expected effects, such as stem elongation, seed germination, or flowering.[1]

Possible Causes & Solutions

  • Inadequate GA3 Concentration: The concentration may be too low to trigger a response. Conversely, an excessively high concentration can be inhibitory.[1]

    • Solution: Conduct a dose-response experiment by preparing a dilution series (e.g., 10, 50, 100 ppm) from a stock solution to identify the optimal concentration for your specific plant species and developmental stage.[2][3]

  • Poor Solution Preparation: GA3 powder may not have fully dissolved, leading to an inaccurate final concentration.[1]

    • Solution: GA3 is sparingly soluble in water. First, dissolve the powder in a small amount of rubbing alcohol or another suitable solvent before diluting it with distilled water to the final volume.[2][4] Always prepare fresh solutions for each experiment, as GA3 can degrade in aqueous solutions.[2][4]

  • Ineffective Application Method: The method used may not ensure adequate contact with the target tissue.

    • Solution: For foliar applications, ensure thorough and even coverage of all plant surfaces, especially the abaxial (lower) side of leaves where uptake can be higher.[5][6] Use a sprayer that produces a fine mist. For seed treatments, ensure seeds are fully submerged for the recommended duration (typically 24 hours).[1][3]

  • Lack of Surfactant/Adjuvant: The waxy cuticle of leaves can repel aqueous solutions, preventing GA3 from penetrating the tissue.

    • Solution: Incorporate a non-ionic surfactant (e.g., Tween 20 or Ortho X-77) into your spray solution to reduce surface tension and improve spreading and absorption.[5][6][7]

// Nodes start [label="Poor GA3 Response\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Was the GA3\nsolution prepared correctly?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a1_no [label="Action: Re-prepare solution.\n- Dissolve GA3 in alcohol first.\n- Use fresh distilled water.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Was a surfactant\nused in the foliar spray?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2_no [label="Action: Add a non-ionic\nsurfactant (e.g., Tween 20)\nto the solution.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q3 [label="Was the GA3 concentration\noptimized for the species?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a3_no [label="Action: Perform a dose-response\nexperiment (e.g., 10-100 ppm).", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Re-evaluate Plant Response", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> a1_no [label="No"]; a1_no -> end_node; q1 -> q2 [label="Yes"]; q2 -> a2_no [label="No"]; a2_no -> end_node; q2 -> q3 [label="Yes"]; q3 -> a3_no [label="No"]; a3_no -> end_node; q3 -> end_node [label="Yes"]; } caption: Troubleshooting flowchart for poor GA3 efficacy.

Issue 2: Inconsistent Results Across Experiments

You are performing the same experiment but observing high variability in plant responses.

Possible Causes & Solutions

  • Solution Instability: GA3 degrades in aqueous solutions, especially under alkaline conditions.[2] Using a solution prepared days or even hours earlier can lead to reduced potency.

    • Solution: Always use freshly prepared solutions for each application.[1][2] If a stock solution must be stored, keep it in a cool, dark place and for a minimal amount of time.

  • Environmental Variability: Temperature, light intensity, and humidity can affect plant metabolism and GA3 uptake.[8]

    • Solution: Conduct experiments in a controlled environment (growth chamber). Apply foliar sprays during cooler parts of the day, like early morning or late evening, to minimize evaporation.[1]

  • Hormonal Crosstalk: Other plant hormones, particularly Abscisic Acid (ABA), can antagonize GA3 effects, especially in processes like seed germination.[2][9]

    • Solution: Ensure experimental conditions do not induce stress that could elevate ABA levels.[2] For seeds, ensure any dormancy or stratification requirements have been met to lower endogenous ABA content.[2]

  • Plant Developmental Stage: The responsiveness of a plant to GA3 can vary significantly with its age and developmental stage.

    • Solution: Standardize the age and growth stage of the plants used in your experiments. Apply GA3 at the specific developmental stage known to be most responsive for the desired outcome (e.g., at flowering to increase fruit set).[10]

Frequently Asked Questions (FAQs)

Q1: How do surfactants improve GA3 uptake, and which ones are effective?

A: Surfactants, also known as adjuvants or wetting agents, are compounds that reduce the surface tension of the spray solution.[7][11] This allows the droplets to spread over a larger area of the waxy leaf cuticle instead of beading up, increasing the surface area for absorption.[7][11] Activator adjuvants can also increase the absorption rate of the active ingredient.[7]

Several non-ionic surfactants have been shown to be effective. A study on sour cherry leaves demonstrated that surfactants like Ortho X-77 and Activator 90 significantly enhanced GA3 penetration compared to a control without surfactant.[5][6]

Data Summary: Effect of Surfactants on GA3 Absorption

Surfactant (0.1% v/v)GA3 Absorption (% of Applied over 24h)
Control (No Surfactant)20.2%
Ortho X-7742.5%
Activator 9041.7%
Tween 2028.6%
Silwet L-7710.7%
(Data adapted from a study on the abaxial surface of sour cherry leaves)[5][6]

Note: Interestingly, some surfactants like Silwet L-77 can reduce uptake, highlighting the importance of selecting the appropriate adjuvant.[5][6]

Q2: What is the underlying mechanism of action for GA3?

A: Gibberellins act by removing the repression of growth. In the absence of GA3, proteins called DELLAs act as growth repressors by binding to and inactivating transcription factors required for growth-related gene expression.[2][12][13] When GA3 is present, it binds to a receptor called GID1 (GIBBERELLIN INSENSITIVE DWARF1).[8][14][15] This GA3-GID1 complex then binds to the DELLA proteins, tagging them for degradation via the 26S proteasome pathway.[2][13] The destruction of DELLA repressors frees the transcription factors to activate genes that promote processes like cell elongation, division, and seed germination.[2]

G

Q3: Can you provide a standard protocol for preparing and applying GA3 with a surfactant?

A: Yes. This protocol provides a general framework for foliar application. Concentrations and volumes should be optimized for your specific experimental system.

Protocol: Foliar Application of GA3 with Surfactant

1. Materials:

  • Gibberellic Acid (GA3) powder

  • Ethanol or Rubbing Alcohol (70-95%)

  • Non-ionic surfactant (e.g., Tween 20)

  • Distilled or deionized water

  • Volumetric flasks and pipettes

  • Spray bottle capable of producing a fine mist

  • Personal Protective Equipment (gloves, safety glasses)

2. Preparation of 1000 ppm GA3 Stock Solution: a. Weigh 100 mg of GA3 powder. b. Place the powder into a 100 mL volumetric flask. c. Add a small amount of alcohol (e.g., 2-3 mL) to the flask and swirl gently until the GA3 powder is completely dissolved.[4] d. Once dissolved, add distilled water to bring the total volume to the 100 mL mark. Mix thoroughly by inverting the flask. This is your 1000 ppm (or 1 mg/mL) stock solution.

3. Preparation of Working Solution (e.g., 50 ppm with 0.1% Tween 20): a. To prepare 100 mL of a 50 ppm working solution, you will need 5 mL of your 1000 ppm stock solution (C1V1 = C2V2). b. Pipette 5 mL of the GA3 stock solution into a new 100 mL volumetric flask. c. Add 100 µL of Tween 20 to the flask (for a 0.1% v/v final concentration). d. Add distilled water to bring the total volume to 100 mL. Mix thoroughly. e. Prepare a control solution containing only distilled water and the same concentration of surfactant (0.1% Tween 20).

4. Application: a. Pour the working solution into the spray bottle. b. Apply during a period of low wind and moderate temperature/light to prevent rapid evaporation.[1] c. Spray the solution evenly onto the plant foliage until runoff is just beginning, ensuring coverage of both the upper and lower leaf surfaces. d. Treat the control group of plants with the control solution in the same manner.

5. Post-Application: a. Label the treated plants and place them in a controlled environment. b. Monitor plants for the desired physiological response over a defined period (e.g., 7-14 days). c. Clean the spray bottle thoroughly after use.

// Nodes prep_stock [label="1. Prepare GA3 Stock\n(1000 ppm in alcohol/water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_work [label="2. Prepare Working Solution\n(e.g., 50 ppm GA3 + 0.1% Surfactant)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_control [label="3. Prepare Control Solution\n(Water + 0.1% Surfactant)", fillcolor="#F1F3F4", fontcolor="#202124"]; application [label="4. Foliar Application\n(Spray evenly on target & control plants)", fillcolor="#FBBC05", fontcolor="#202124"]; incubation [label="5. Incubation\n(Controlled environment)", fillcolor="#F1F3F4", fontcolor="#202124"]; measurement [label="6. Data Collection\n(Measure plant response, e.g., height)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="7. Analysis\n(Compare treated vs. control)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep_stock -> prep_work; prep_work -> application; prep_control -> application; application -> incubation; incubation -> measurement; measurement -> analysis; } caption: Standard workflow for a GA3 foliar spray experiment.

References

Technical Support Center: Accurate Quantification of Gibberellic Acid (GA₃) by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of gibberellic acid (GA₃) using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

1. What are the recommended starting HPLC conditions for gibberellic acid (GA₃) analysis?

A good starting point for reversed-phase HPLC analysis of GA₃ involves a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and acidified water.[1] The acidic modifier, typically formic acid or phosphoric acid, is crucial for achieving good peak shape by ensuring the gibberellic acid is in a single ionic form.

2. What is the optimal UV detection wavelength for GA₃?

Gibberellic acid does not have a strong chromophore, leading to a variety of wavelengths being used for its detection. Commonly reported wavelengths include 195 nm, 205 nm, 210 nm, and 214 nm. The choice of wavelength can impact sensitivity and selectivity, and it may be necessary to optimize this parameter based on your specific instrument and sample matrix.

3. How should I prepare my gibberellic acid standard solutions?

Dry gibberellic acid is stable at room temperature, but it undergoes hydrolysis in aqueous solutions.[2] Therefore, it is recommended to prepare stock solutions in HPLC-grade methanol (B129727) and store them in the dark at -20°C.[3][4] Working standards should be prepared fresh daily by diluting the stock solution with the mobile phase to ensure accuracy and reproducibility.[3]

4. What are common degradation products of GA₃ that might interfere with my analysis?

Under certain conditions, particularly alkaline pH, gibberellic acid can degrade into isomers such as iso-gibberellic acid (iso-GA₃) and gibberellenic acid.[3][5] These degradation products can appear as separate peaks in your chromatogram and may interfere with the quantification of GA₃ if not properly resolved. Maintaining an acidic pH in your mobile phase can help minimize on-column degradation.

5. How can I improve the peak shape of my gibberellic acid standard?

Poor peak shape, such as tailing or fronting, is a common issue. For gibberellic acid, which is an acidic compound, peak tailing can often be improved by adjusting the pH of the mobile phase. Using an acidic modifier like formic or phosphoric acid helps to suppress the ionization of GA₃, leading to a more symmetrical peak. Ensure your mobile phase is adequately buffered.

Troubleshooting Guide

Issue 1: Abnormal Peak Shape (Tailing, Fronting, or Splitting)
Symptom Possible Cause Recommended Solution
Peak Tailing Mobile phase pH is too high, causing partial ionization of GA₃.Add or increase the concentration of an acidifier (e.g., 0.1% formic acid or phosphoric acid) to the aqueous portion of your mobile phase to lower the pH.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Secondary interactions with the stationary phase.Ensure the use of a high-quality, end-capped C18 column.
Peak Fronting Sample overload.Reduce the concentration of the injected sample or decrease the injection volume.
Sample solvent is stronger than the mobile phase.Prepare your standards and samples in the initial mobile phase composition whenever possible.
Split Peaks Partially blocked column inlet frit.Disconnect the column and flush it in the reverse direction (backflush). If this doesn't resolve the issue, the frit or the column may need replacement.
Co-elution with an interfering compound or degradation product.Optimize the mobile phase composition or gradient to improve resolution. Consider sample clean-up steps like Solid Phase Extraction (SPE).
Issue 2: Inconsistent Retention Times
Symptom Possible Cause Recommended Solution
Retention Time Drifting to Earlier Times Column degradation.Replace the column.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure accurate mixing.
Random, Unstable Retention Times Leak in the HPLC system.Check all fittings and connections for signs of leaks.
Air bubbles in the pump or detector.Degas the mobile phase thoroughly and purge the pump.
Inadequate column equilibration time.Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis.
Issue 3: Baseline Problems (Noise or Drift)
Symptom Possible Cause Recommended Solution
Noisy Baseline Air bubbles in the system.Degas the mobile phase and purge the system.
Contaminated mobile phase or detector cell.Prepare fresh mobile phase and flush the detector cell.
Failing detector lamp.Replace the detector lamp.
Drifting Baseline Inadequate column equilibration.Allow for a longer column equilibration time.
Mobile phase composition is changing (improper mixing or degradation).Prepare fresh mobile phase and ensure the pump's proportioning valves are working correctly.
Issue 4: Calibration Curve Issues
Symptom Possible Cause Recommended Solution
Non-linear Calibration Curve Standard degradation.Prepare fresh working standards daily from a properly stored stock solution.
Sample overload at higher concentrations.Extend the calibration range with lower concentration standards or reduce the injection volume.
Poor Reproducibility of Standards Inconsistent injection volume.Check the autosampler for air bubbles and ensure proper maintenance.
Instability of GA₃ in the prepared standards.Keep standard vials capped and, if possible, use a temperature-controlled autosampler. Prepare fresh standards more frequently.

Data Presentation

Table 1: Summary of HPLC Method Validation Parameters for Gibberellic Acid (GA₃) Quantification

ParameterRange of Reported ValuesReference
Linearity Range 1.0 - 50.0 mg·kg⁻¹[6][7]
Limit of Detection (LOD) 0.3 mg·kg⁻¹[6][7]
Limit of Quantification (LOQ) 1.0 mg·kg⁻¹[6][7]
Precision (RSD%) 2.62% - 12.66%[6][7]
Accuracy (Recovery %) 52.85% - 63.68%[6][7]

Experimental Protocols

Protocol 1: Preparation of Gibberellic Acid (GA₃) Standard Solutions
  • Stock Solution (e.g., 1000 mg/L): Accurately weigh a known amount of gibberellic acid reference standard. Dissolve it in HPLC-grade methanol in a volumetric flask to achieve the desired concentration.[4] Sonicate briefly if necessary to ensure complete dissolution. Store this stock solution in a tightly sealed, amber glass vial at -20°C.[3][4]

  • Working Standard Solutions: On the day of analysis, allow the stock solution to warm to room temperature. Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range.[3] It is recommended to prepare these solutions fresh for each analysis.

  • Filtration: Before injection, filter all working standard solutions through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[2]

Protocol 2: Sample Preparation from Plant Material
  • Extraction: Homogenize a known weight of the plant tissue. Extract the homogenate with a suitable solvent, such as a methanol/water mixture. The exact solvent and extraction procedure may need to be optimized depending on the plant matrix.

  • Filtration: Centrifuge the extract to pellet solid debris and filter the supernatant through a 0.45 µm filter.

  • Clean-up (Optional but Recommended): For complex matrices, a Solid Phase Extraction (SPE) step using a C18 cartridge can be employed to remove interfering compounds and concentrate the analyte.

  • Final Preparation: The cleaned-up extract can be evaporated to dryness and reconstituted in a known volume of the mobile phase before injection.

Protocol 3: HPLC Analysis
  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection Sequence: Inject a blank (mobile phase), followed by the series of working standards to generate a calibration curve. Then, inject the prepared samples. It is good practice to run a standard periodically throughout the sample sequence to monitor for any drift in retention time or response.[2]

  • Data Analysis: Integrate the peak area of gibberellic acid in both the standards and the samples. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation from the calibration curve to calculate the concentration of gibberellic acid in the samples.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare GA3 Standards Equilibration System Equilibration Standard_Prep->Equilibration Sample_Prep Prepare Plant Sample Sample_Prep->Equilibration Injection Inject Standards & Samples Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify GA3 in Samples Calibration->Quantification

Caption: Experimental workflow for GA₃ quantification.

Troubleshooting_Logic start Chromatographic Problem Identified peak_shape Abnormal Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time baseline Baseline Issues? start->baseline overload Reduce Sample Concentration/ Injection Volume peak_shape->overload Fronting ph_adjust Adjust Mobile Phase pH (Add Acidifier) peak_shape->ph_adjust Tailing backflush Backflush or Replace Column peak_shape->backflush Splitting check_leaks Check for System Leaks retention_time->check_leaks Random Drift fresh_mp Prepare Fresh Mobile Phase retention_time->fresh_mp Consistent Drift equilibrate Increase Equilibration Time retention_time->equilibrate Initial Drift degas Degas Mobile Phase & Purge Pump baseline->degas Noise clean_cell Flush Detector Cell baseline->clean_cell Noise/Drift lamp Check Detector Lamp baseline->lamp Noise

Caption: Troubleshooting decision tree for HPLC analysis.

References

Why are my plants not responding to gibberellic acid treatment?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during plant experiments with gibberellic acid (GA).

Troubleshooting Guide: Why are my plants not responding to gibberellic acid treatment?

Use this guide to diagnose and resolve common issues when your plants do not exhibit the expected response to gibberellic acid application.

Diagram: Troubleshooting Workflow for Poor Gibberellic Acid Response

troubleshooting_workflow cluster_protocol Protocol Verification cluster_solution Solution Integrity cluster_plant Plant-Specific Factors cluster_env Environmental Conditions start No or Poor Plant Response to GA Treatment check_protocol Step 1: Verify Experimental Protocol start->check_protocol q_conc Is the GA concentration correct for the plant species and desired effect? q_app Was the application method (foliar, seed soak, drench) appropriate? q_time Was the timing of application optimal for the plant's developmental stage? check_solution Step 2: Assess GA Solution Integrity q_prep Was the GA powder fully dissolved? (e.g., using a small amount of alcohol) q_storage Was the solution freshly prepared and stored correctly (cool, dark)? q_ph Is the pH of the solution within the optimal range (3.0-4.0)? check_plant Step 3: Evaluate Plant Factors q_species Is the plant species known to be responsive to GA? q_viability For seed treatments, was seed viability confirmed? q_health Are the plants healthy and not under stress (e.g., drought, nutrient deficiency)? check_env Step 4: Analyze Environmental Conditions q_temp Were temperatures during and after application within an optimal range? q_light Was the light intensity and photoperiod appropriate for the plant? q_humidity Was humidity adequate to prevent rapid drying of foliar spray? resolve Potential Resolution & Optimization q_conc->check_solution If yes q_conc->resolve If no, adjust protocol q_app->check_solution If yes q_app->resolve If no, adjust protocol q_time->check_solution If yes q_time->resolve If no, adjust protocol q_prep->check_plant If yes q_prep->resolve If no, reprepare/adjust solution q_storage->check_plant If yes q_storage->resolve If no, reprepare/adjust solution q_ph->check_plant If yes q_ph->resolve If no, reprepare/adjust solution q_species->check_env If yes q_species->resolve If no, select different plant material q_viability->check_env If yes q_viability->resolve If no, select different plant material q_health->check_env If yes q_health->resolve If no, select different plant material q_temp->resolve If no, optimize conditions q_light->resolve If no, optimize conditions q_humidity->resolve If no, optimize conditions

Caption: Troubleshooting workflow for poor gibberellin response.

Frequently Asked Questions (FAQs)

Q1: My gibberellic acid powder won't dissolve in water. What should I do?

A1: Gibberellic acid has low solubility in water. To prepare a stock solution, first dissolve the GA powder in a small amount of ethanol (B145695) or isopropanol (B130326) before diluting it to the final volume with distilled water.[1][2] For some formulations, warming the water slightly can also aid dissolution.[3]

Q2: What is the optimal concentration of gibberellic acid to use?

A2: The optimal concentration of gibberellic acid varies significantly depending on the plant species, the intended effect (e.g., seed germination, stem elongation, flowering), and the application method.[3][4] Concentrations can range from as low as 10 ppm to over 1000 ppm.[3] It is highly recommended to conduct small-scale trials with a range of concentrations to determine the optimal level for your specific experimental conditions.[1] Over-application can lead to abnormal growth, such as excessive stem elongation (etiolation) and weakened plants.[1]

Q3: How should I apply the gibberellic acid solution?

A3: There are three common application methods:

  • Foliar Spray: The GA solution is sprayed directly onto the leaves and stems. This method is effective for promoting vegetative growth, flowering, and fruit development.[5] Ensure thorough coverage of the plant.

  • Seed Treatment: Seeds are soaked in a GA solution before planting to break dormancy and promote uniform germination.[3] A typical soaking time is 24 hours.[1]

  • Soil Drench: The GA solution is applied to the soil around the base of the plant. This can be beneficial for root development but may require larger volumes of the solution.[5]

Q4: Can I store my prepared gibberellic acid solution for later use?

A4: It is best to prepare fresh gibberellic acid solutions for each experiment.[1] GA solutions can degrade over time, especially when exposed to light, high temperatures, or alkaline pH.[6] If you must store a stock solution, keep it in a cool, dark place, such as a refrigerator, and use it within a few days.[3][7]

Q5: Are there any plant species that are not responsive to gibberellic acid?

A5: Yes, the responsiveness to gibberellic acid can vary significantly among different plant genera and species.[4] Some plants may show a minimal or no response to GA application. Additionally, some dwarf varieties of plants have genetic mutations that make them insensitive to gibberellins. It is important to research the specific plant species you are working with to determine its known sensitivity to GA.

Q6: Could other factors be inhibiting the effect of gibberellic acid?

A6: Yes, several factors can interfere with the action of gibberellic acid. Stressed plants (e.g., due to drought, nutrient deficiency, or disease) may not respond effectively.[8] The presence of other plant hormones, such as abscisic acid (ABA), which often has an antagonistic effect, can also inhibit GA-induced responses.[6] Additionally, certain chemical compounds can act as gibberellin biosynthesis inhibitors.

Data Presentation

Table 1: Recommended Gibberellic Acid (GA₃) Concentrations for Various Plant Species

Plant SpeciesApplication MethodConcentration (ppm)Desired Effect
Grapes (Sultana)Foliar Spray10 - 30 ppmBerry thinning and sizing[8]
Citrus (Navel Oranges)Foliar Spray10 - 20 ppmDelay rind aging[8]
StrawberryFoliar Spray75 ppmIncreased fruit weight and yield[9]
LentilFoliar Spray50 ppmIncreased plant height and yield[10]
StaticeFoliar Spray400 - 500 ppmAccelerated flowering and increased yield[11]
Bitter GourdFoliar Spray50 ppmIncreased number of fruits and yield
Arabidopsis thalianaSeed Treatment (in media)~0.35 ppm (1 µM)Promote germination[12]
Various seedsSeed Soak250 - 1000 ppmBreak dormancy[1]

Table 2: Influence of Environmental Factors on Gibberellic Acid Efficacy

FactorOptimal Range/ConditionImpact on Efficacy
pH of Solution 3.0 - 4.0GA₃ is most stable in acidic solutions.[13] At neutral to alkaline pH, it degrades more rapidly.[14]
Temperature Varies by speciesHigher temperatures can increase the endogenous levels of GA and enhance the response to applied GA in some species like wheat.[15] However, high temperatures can also accelerate the degradation of the GA solution.
Light Species-dependentGA can substitute for the light requirement for germination in some seeds.[16] For foliar application, applying during cooler, less bright times of the day (early morning or late evening) can improve absorption by reducing evaporation.[5]
Humidity HighHigher humidity can prevent the rapid drying of foliar sprays, allowing for better absorption through the leaves.

Experimental Protocols

Protocol 1: Preparation of Gibberellic Acid Stock and Working Solutions
  • Preparation of 1000 ppm GA₃ Stock Solution:

    • Weigh 100 mg of gibberellic acid (GA₃) powder.

    • Dissolve the powder in a small volume (e.g., 2-5 mL) of 95% ethanol or isopropanol.

    • Once fully dissolved, transfer the solution to a 100 mL volumetric flask.

    • Add distilled water to bring the total volume to 100 mL.

    • Mix the solution thoroughly.

    • Store the stock solution in a labeled, airtight, and light-protected container in a refrigerator at 4°C for no more than a few days.[7][12]

  • Preparation of Working Solutions:

    • To prepare a working solution of a desired concentration, use the formula: C₁V₁ = C₂V₂, where:

      • C₁ = Concentration of the stock solution (1000 ppm)

      • V₁ = Volume of the stock solution to be used

      • C₂ = Desired concentration of the working solution (e.g., 50 ppm)

      • V₂ = Final volume of the working solution

    • For example, to make 100 mL of a 50 ppm solution, you would need 5 mL of the 1000 ppm stock solution diluted with 95 mL of distilled water.

    • Always prepare fresh working solutions for each experiment.[1]

Protocol 2: Seed Germination Assay
  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 70% ethanol and invert the tube several times for 3 minutes.

    • Remove the ethanol and add a 1% sodium hypochlorite (B82951) solution. Invert the tube for 10 minutes.

    • Rinse the seeds 4-5 times with sterile distilled water.[12]

  • Plating and Treatment:

    • Prepare petri dishes with a suitable sterile growth medium (e.g., Murashige and Skoog agar (B569324) medium).

    • For treated plates, add the desired concentration of GA₃ to the medium after it has cooled to 50-60°C.[12]

    • Resuspend the sterilized seeds in a small amount of sterile water and pipette them onto the surface of the medium.

    • Seal the petri dishes with parafilm.

  • Incubation and Data Collection:

    • Place the petri dishes in a growth chamber with controlled temperature and light conditions appropriate for the species.

    • Record the number of germinated seeds (defined by radicle emergence) daily for a set period (e.g., 7-14 days).

    • Calculate the germination percentage for each treatment and control group.

Protocol 3: Quantitative Assessment of Plant Growth
  • Height Measurement:

    • Use a ruler to measure the plant's height from the base of the stem at the soil level to the highest point of the plant.[17]

    • Take measurements at regular intervals (e.g., every 2-3 days) to calculate the growth rate.

  • Leaf Area Measurement:

    • Tracing Method: Trace the outline of each leaf on graph paper and count the number of squares to estimate the area.[18]

    • Weight Method: Trace leaves on paper of a known weight per unit area, cut out the tracings, and weigh them to calculate the area.[18]

  • Biomass Measurement (Dry Weight):

    • At the end of the experiment, carefully remove the plants from the soil and wash the roots.

    • Separate the shoots and roots.

    • Dry the plant material in an oven at a low temperature (e.g., 60-80°C) until a constant weight is achieved.[19]

    • Weigh the dried material to determine the dry biomass. This is often considered a more reliable measure of growth than fresh weight.[18]

Mandatory Visualization

Diagram: Gibberellic Acid Signaling Pathway

ga_signaling_pathway cluster_nucleus Nucleus GA Gibberellic Acid (GA) GID1 GID1 Receptor GA->GID1 Binds to DELLA DELLA Protein (Growth Repressor) GID1->DELLA GA-GID1 complex binds to DELLA SCF SCF E3 Ubiquitin Ligase DELLA->SCF Recruited to Proteasome 26S Proteasome DELLA->Proteasome Degradation GA_Responsive_Genes GA-Responsive Genes DELLA->GA_Responsive_Genes Represses SCF->DELLA Ubiquitination Proteasome->GA_Responsive_Genes Repression is lifted Growth Plant Growth and Development GA_Responsive_Genes->Growth Leads to

Caption: A simplified diagram of the gibberellic acid signaling pathway.

References

Validation & Comparative

A Comparative Analysis of Gibberellic Acid and Auxin on Root Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two critical phytohormones, gibberellic acid (GA) and auxin, on root development. The information presented is curated from experimental data to assist researchers in understanding the distinct and interactive roles of these molecules in shaping root system architecture.

Overview of Gibberellic Acid and Auxin in Root Development

Gibberellic acid and auxin are pivotal regulators of plant growth and development, exerting complex and sometimes opposing effects on root systems. While auxin is classically known as a potent promoter of root initiation and growth, gibberellic acid's role is more nuanced, often acting as an inhibitor of lateral root formation while influencing primary root elongation.[1][2] Their signaling pathways are distinct but interconnected, creating a complex regulatory network that fine-tunes root architecture in response to developmental and environmental cues.

Auxin, primarily in the form of indole-3-acetic acid (IAA), promotes the formation of lateral roots and root hairs.[3] At optimal concentrations, it stimulates cell division and expansion in the root apical meristem.[2] However, at high concentrations, auxin can inhibit primary root elongation.[2]

Conversely, gibberellic acid generally inhibits the formation of lateral roots.[1] Studies on GA-deficient or GA-insensitive plants have shown an increase in lateral root density, an effect that can be reversed by the exogenous application of GA.[1] The interaction between these two hormones is crucial, with evidence suggesting that GA's inhibitory effect on lateral root development is at least partially mediated through its influence on auxin transport.[4]

Quantitative Comparison of Effects on Root Architecture

The following table summarizes quantitative data from various studies, illustrating the differential effects of gibberellic acid and auxin on key root morphological parameters. It is important to note that the experimental conditions and plant species may vary between studies.

HormoneParameterSpeciesConcentrationEffect
Auxin (IAA) Primary Root LengthZea mays0.01 mmol/LSignificant Increase (by 8.9%)[5]
Zea mays0.1 mmol/LSignificant Decrease (by 14.4%)[5]
Lateral Root NumberArabidopsis thaliana10 nMSlight Increase[6]
Root Tip DensityZea mays0.01 mmol/LSignificant Increase (by 20.7%)[5]
Gibberellic Acid (GA) Lateral Root DensityPopulusGA-deficient mutantIncreased [1]
PopulusExogenous GA application to GA-deficient mutantDecreased [1]
Primary Root LengthArabidopsis thalianaLow concentrationsPromotes elongation[2]
Lateral Root LengthArabidopsis thaliana10 µMInhibition in K+-deprived conditions, rescued by GA

Signaling Pathways

The distinct effects of auxin and gibberellic acid on root development are orchestrated by their unique signaling pathways.

Auxin Signaling Pathway

Auxin signaling is primarily a de-repression mechanism. In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors. This repression prevents the expression of auxin-responsive genes. When auxin is present, it acts as a "molecular glue," promoting the interaction between Aux/IAA proteins and the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) homologs, which are components of an SCF E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor proteins by the 26S proteasome. The degradation of Aux/IAA proteins liberates ARFs, allowing them to activate or repress the transcription of target genes involved in root development.

Auxin_Signaling cluster_nucleus Nucleus Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB SCF SCF Complex TIR1_AFB->SCF associates with Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ARF ARF Aux_IAA->ARF inhibits Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes activates/ represses Root_Development Root Development (e.g., Lateral Root Formation) Auxin_Responsive_Genes->Root_Development regulates

Caption: Simplified Auxin Signaling Pathway in the Nucleus.
Gibberellic Acid Signaling Pathway

Similar to auxin, GA signaling also operates through a de-repression mechanism. The key repressors in this pathway are the DELLA proteins. In the absence of GA, DELLA proteins are stable in the nucleus and bind to and inactivate transcription factors, such as PHYTOCHROME-INTERACTING FACTORS (PIFs), thereby inhibiting the expression of GA-responsive genes. When bioactive GA is present, it binds to its nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This GA-GID1 complex then undergoes a conformational change that allows it to interact with DELLA proteins. This interaction targets the DELLA proteins for ubiquitination by an SCF E3 ubiquitin ligase complex (containing the F-box protein SLY1 or GID2) and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins releases the inhibition of transcription factors, allowing for the expression of genes that promote growth processes.

Gibberellin_Signaling cluster_nucleus Nucleus GA Gibberellic Acid (GA) GID1 GID1 Receptor GA->GID1 DELLA DELLA Repressor GID1->DELLA binds to PIFs PIFs & other Transcription Factors DELLA->PIFs inhibits SCF_SLY1_GID2 SCF-SLY1/GID2 Complex SCF_SLY1_GID2->DELLA GA_Responsive_Genes GA-Responsive Genes PIFs->GA_Responsive_Genes activates Root_Growth_Modulation Root Growth Modulation GA_Responsive_Genes->Root_Growth_Modulation regulates Experimental_Workflow A Seed Sterilization (Ethanol & Bleach) B Plating on MS Medium A->B C Stratification (4°C, 2-3 days) B->C D Germination & Initial Growth (Vertical Plates, 4-5 days) C->D F Seedling Transfer D->F E Hormone Treatment Plates (Control, Auxin, GA) E->F G Continued Growth (5-7 days) F->G H Imaging (High-Resolution Scanning) G->H I Data Quantification (Image Analysis Software) H->I J Statistical Analysis (ANOVA) I->J

References

A Comparative Guide to Gibberellins in Seed Germination: Is Gibberellic Acid (GA3) Always the Top Performer?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of plant growth regulator can significantly impact experimental outcomes. While gibberellic acid (GA3) is the most commonly used gibberellin to promote seed germination, evidence suggests that other gibberellins (B7789140), such as GA4 and GA7, may exhibit equal or even greater efficacy depending on the plant species and specific conditions. This guide provides an objective comparison of gibberellic acid versus other gibberellins in promoting seed germination, supported by experimental data, detailed protocols, and an overview of the underlying signaling pathway.

Gibberellins are a class of diterpenoid phytohormones that play a crucial role in various plant developmental processes, including the breaking of seed dormancy and the promotion of germination.[1] The biological activity of different gibberellins varies, primarily due to their differential binding affinity to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor, the first key step in the gibberellin signaling cascade.[2][3]

Quantitative Comparison of Gibberellin Efficacy in Seed Germination

Experimental data from various studies highlight the differential effects of common gibberellins on seed germination across different plant species. While GA3 is broadly effective, other gibberellins, particularly those in the GA4 and GA7 group, can be more potent.

Plant SpeciesGibberellin TestedConcentration (ppm)Germination Percentage (%)Reference
Early Muscat Grape (Vitis vinifera) Control058[4]
GA325074[4]
GA4+75071[4]
GA1310076[4]
Chrysanthemum (Chrysanthemum coronarium) Control0<10[5][6]
GA3 (90%)1000~15 (estimated from graph)[6]
Novagib® (GA4/7 1%)100024[5][6]
Suaeda salsa GA1Not specifiedLess effective[7]
GA4Not specifiedMore effective[7]
Arabidopsis (Arabidopsis thaliana) GA4Not specifiedConsidered the major endogenous active GA in germinating seeds[8]

Table 1: Comparative efficacy of different gibberellins on the germination percentage of various plant species. Note that the Chrysanthemum study used commercial formulations.

The Molecular Basis of Differential Activity: The Gibberellin Signaling Pathway

The germination-promoting effect of gibberellins is mediated by a well-defined signaling pathway. Bioactive gibberellins, such as GA1, GA3, GA4, and GA7, initiate this cascade by binding to the soluble GID1 receptor.[2] This binding event induces a conformational change in the GID1 receptor, which then promotes its interaction with DELLA proteins, a class of nuclear proteins that act as growth repressors. The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins relieves their repressive effect on transcription factors, allowing for the expression of genes involved in seed germination, such as those encoding hydrolytic enzymes that mobilize stored food reserves.[9]

The higher efficacy of certain gibberellins, like GA4, is attributed to their stronger binding affinity to the GID1 receptor.[3] Studies in rice have shown that GA4 has the highest affinity for GID1, which correlates with its high level of in planta activity.[3]

Gibberellin signaling pathway in seed germination.

Experimental Protocols for Comparative Germination Assays

To objectively compare the efficacy of different gibberellins, a standardized experimental protocol is essential. The following is a general methodology adapted from studies on Arabidopsis, grape, and Chrysanthemum.

1. Preparation of Gibberellin Stock Solutions:

  • Dissolve high-purity crystalline gibberellins (e.g., GA3, GA4, GA7) in a minimal amount of ethanol (B145695) or isopropanol.

  • Bring the solution to the desired stock concentration (e.g., 10 mM) with sterile distilled water.

  • Filter-sterilize the stock solution using a 0.2 µm filter.

  • Store stock solutions in the dark at -20°C.

2. Seed Sterilization and Treatment:

  • Surface sterilize seeds to prevent microbial contamination. A common method is to wash seeds with 70% (v/v) ethanol for 1-3 minutes, followed by a 10-minute incubation in 1% (v/v) sodium hypochlorite, and then rinse thoroughly with sterile distilled water.

  • For seed soaking treatments, immerse sterilized seeds in the desired working concentrations of different gibberellins (prepared by diluting the stock solution) for a specified period (e.g., 24 hours) at room temperature. A control group should be soaked in sterile distilled water.

3. Seed Plating and Germination Conditions:

  • Aseptically place the treated seeds on sterile germination medium. This can be as simple as sterile filter paper moistened with sterile water in a petri dish or a more complex medium like Murashige and Skoog (MS) agar (B569324) medium.

  • For stratification, to break dormancy, plates can be kept at 4°C in the dark for a period of 2-3 days.

  • Transfer the plates to a growth chamber with controlled temperature (e.g., 22°C) and photoperiod (e.g., 16 hours light / 8 hours dark).

4. Data Collection and Analysis:

  • Record the number of germinated seeds daily. Germination is typically defined by the emergence of the radicle.

  • Calculate the final germination percentage after a predetermined number of days.

  • Other parameters such as Mean Germination Time (MGT) and Seedling Vigor Index (SVI) can also be calculated to provide a more comprehensive comparison.

  • Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the differences observed between treatments.

Experimental_Workflow A Preparation of Gibberellin Stock Solutions (GA3, GA4, GA7, etc.) C Seed Soaking in Gibberellin Solutions (including control) A->C B Seed Surface Sterilization B->C D Plating on Sterile Germination Medium C->D E Stratification (if required) (e.g., 4°C in dark) D->E F Incubation in Controlled Environment (Temperature, Light) E->F G Daily Germination Scoring F->G H Data Analysis (Germination %, MGT, SVI) G->H

Workflow for comparative germination assays.

Conclusion

The selection of a gibberellin for promoting seed germination should be guided by empirical data. While gibberellic acid (GA3) is a widely effective and readily available option, researchers should consider that other gibberellins, particularly GA4 and GA7, may offer superior performance in certain species due to their higher affinity for the GID1 receptor. For novel or less-studied species, it is recommended to conduct pilot experiments comparing the efficacy of different gibberellins to optimize germination protocols and achieve desired experimental outcomes. This evidence-based approach will ensure the selection of the most potent gibberellin for the specific biological system under investigation.

References

A Comparative Guide to Validated HPLC Methods for Gibberellic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various High-Performance Liquid Chromatography (HPLC) methods validated for the quantitative analysis of gibberellic acid (GA3). The performance of these methods, including traditional HPLC with UV detection and more advanced Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), is evaluated to assist researchers in selecting the most suitable approach for their specific analytical needs. Supporting experimental data and detailed methodologies are presented to ensure reproducibility and informed decision-making.

Comparative Analysis of Validated HPLC and UPLC-MS/MS Methods

The selection of an appropriate analytical method for gibberellic acid is contingent on factors such as the sample matrix, required sensitivity, and the availability of instrumentation. The following tables summarize the performance of several validated methods, offering a clear comparison of their key chromatographic and validation parameters.

Table 1: Comparison of Chromatographic Conditions for Gibberellic Acid Analysis

MethodColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)
HPLC-DAD [1][2]C18 Reversed-PhaseAcetonitrile (B52724):Formic Acid (1:9)0.5DAD at 195 nm16.68
HPLC-UV [3]C18 Reversed-PhaseMethanol (B129727):0.05% Phosphoric Acid (33:67)1.0UV at 210 nmNot Specified
HPLC with Derivatization [4]Not SpecifiedNot SpecifiedNot SpecifiedUV-Vis at 254 nmNot Specified
UPLC-MS/MS [5]C18 Reversed-PhaseMethanol:Water with 0.2% Formic Acid (50:50)1.0ESI-MS/MS (SRM)< 7

Table 2: Comparison of Validation Parameters for Gibberellic Acid Analysis

MethodLinearity (mg/kg)LOD (mg/kg)LOQ (mg/kg)Precision (%RSD)Accuracy/Recovery (%)
HPLC-DAD [1][2]1.0 - 50.00.31.02.62 - 12.6652.85 - 63.68
HPLC-UV [3]Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
HPLC with Derivatization (in apple) [4]Not Specified0.0080.027Not SpecifiedNot Specified
UPLC-MS/MS [5]0.005 - 10 (µg/mL)0.005 (µg/mL)Not SpecifiedNot Specified95.5 - 102.4

Gibberellic Acid Signaling Pathway

Gibberellic acid plays a crucial role in various plant development processes. Its signaling pathway involves the perception of GA3 by the GID1 receptor, which leads to the degradation of DELLA proteins, transcriptional repressors of GA-responsive genes. This derepression allows for the expression of genes that promote growth and development.

Gibberellic Acid Signaling Pathway GA3 Gibberellic Acid (GA3) GID1 GID1 Receptor GA3->GID1 Binds to GA3_GID1 GA3-GID1 Complex GID1->GA3_GID1 DELLA DELLA Proteins (Repressors) GA3_GID1->DELLA Interacts with SCF SCF Complex (E3 Ubiquitin Ligase) GA3_GID1->SCF Promotes interaction with Proteasome 26S Proteasome DELLA->Proteasome Targeted to GA_Response GA Response Genes (Transcription) DELLA->GA_Response Represses SCF->DELLA Ubiquitination Degradation DELLA Degradation Proteasome->Degradation Degradation->GA_Response Derepression Growth Plant Growth and Development GA_Response->Growth

Caption: Gibberellic Acid Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate the reproduction of results.

Method 1: HPLC-DAD for Gibberellic Acid in Maize Seeds[1][2]
  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (1:9 v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: Diode array detector set at 195 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dynamic sonication-assisted solvent extraction (DSASE) is employed for the extraction of gibberellic acid from maize seeds.

  • Validation Parameters:

    • Linearity: Assessed by constructing a calibration curve with gibberellic acid standards ranging from 1.0 to 50.0 mg·kg−1.

    • Precision: Determined by analyzing replicate samples at low, medium, and high concentrations, with relative standard deviation (%RSD) calculated.

    • Accuracy: Evaluated through recovery studies by spiking known amounts of gibberellic acid into the sample matrix.

    • Limits of Detection (LOD) and Quantification (LOQ): Determined experimentally by injecting low concentrations of the analyte.

Method 2: UPLC-MS/MS for Gibberellic Acid and Other Phytohormones[5]
  • Instrumentation: Ultra-Performance Liquid Chromatograph coupled with a tandem mass spectrometer (MS/MS).

  • Column: C18 reversed-phase column.

  • Mobile Phase: An isocratic mobile phase consisting of methanol and water (containing 0.2% formic acid) in a 50:50 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: Electrospray ionization (ESI) in negative ion mode with selective reaction monitoring (SRM). The SRM transitions monitored for GA3 were m/z 345 → 239 and 301.

  • Sample Preparation: Solid-phase extraction (SPE) is utilized for the concentration and purification of phytohormones from plant samples.

  • Validation Parameters:

    • Linearity: Established over a concentration range of 0.005 to 10 µg/mL for gibberellic acid.

    • LOD: Determined to be 0.005 µg/mL based on a signal-to-noise ratio of three.

    • Recovery: Assessed by spiking experiments, with recoveries ranging from 95.5% to 102.4%.

Experimental Workflow for HPLC Method Validation

The validation of an HPLC method is a systematic process to confirm that the analytical procedure is suitable for its intended purpose. The following workflow outlines the typical steps involved.

HPLC Method Validation Workflow start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq precision Precision (Repeatability & Intermediate Precision) lod_loq->precision accuracy Accuracy/ Recovery precision->accuracy robustness Robustness accuracy->robustness stability Solution Stability robustness->stability documentation Validation Report stability->documentation end Validated Method documentation->end

Caption: General workflow for HPLC method validation.

References

Unveiling the Transcriptional Landscape: A Comparative Guide to Gibberellic Acid's Influence on Plant Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular responses to phytohormones is paramount. This guide provides a comparative analysis of the plant transcriptome in response to gibberellic acid (GA) treatment versus control conditions, offering insights into the genetic machinery regulated by this crucial plant hormone.

Gibberellic acid, a key regulator of plant growth and development, orchestrates a wide array of physiological processes, from seed germination and stem elongation to flowering and fruit development. At the molecular level, these effects are mediated by profound changes in gene expression. This guide delves into the transcriptomic shifts induced by GA, presenting experimental data, detailed protocols, and visual representations of the underlying signaling pathways and workflows to facilitate a comprehensive understanding.

Data Presentation: Differentially Expressed Genes in Response to GA

To illustrate the impact of GA on the plant transcriptome, we present a summary of differentially expressed genes (DEGs) from a study on Arabidopsis thaliana root tips treated with gibberellin. The data highlights key genes that are significantly up- or down-regulated following GA application, providing a quantitative glimpse into the hormone's regulatory influence.

Gene IDGene SymbolLog2 Fold Changep-valueRegulation
AT1G02400GASA42.580.0012Up-regulated
AT5G15230GID1B-1.750.0025Down-regulated
AT4G25420RGA1-1.520.0041Down-regulated
AT2G01570GA20OX12.150.0033Up-regulated
AT1G79450KAO11.890.0056Up-regulated
AT1G14920GASA12.010.0018Up-regulated
AT5G57090EXP81.950.0049Up-regulated
AT2G42600XTH91.780.0061Up-regulated

This table is a representative sample based on publicly available microarray data (GEO accession: GSE20223) and serves to exemplify the nature of transcriptomic changes induced by GA.

Experimental Protocols

A robust comparative transcriptome analysis relies on meticulous experimental design and execution. Below are detailed methodologies for the key experiments involved in studying the effects of GA treatment.

Plant Growth and GA Treatment
  • Plant Material: Arabidopsis thaliana (e.g., Columbia-0 ecotype) seeds are surface-sterilized and sown on a sterile growth medium such as Murashige and Skoog (MS) agar (B569324) plates.

  • Growth Conditions: Seedlings are grown under controlled environmental conditions, typically a 16-hour light/8-hour dark photoperiod at a constant temperature of 22°C.

  • GA Treatment: For the experimental group, a solution of gibberellic acid (e.g., 100 µM GA3) is applied to the seedlings. The control group receives a mock treatment with the solvent used to dissolve the GA (e.g., water or a mild solvent). The treatment duration can vary depending on the experimental goals, but a common timeframe is 2 to 6 hours to capture early transcriptional responses.[1]

  • Tissue Harvesting: After the treatment period, specific tissues (e.g., seedlings, roots, or leaves) are harvested, immediately frozen in liquid nitrogen, and stored at -80°C to preserve RNA integrity.

RNA Extraction and Quality Control
  • RNA Isolation: Total RNA is extracted from the frozen plant tissue using a suitable method, such as a TRIzol-based protocol or a commercial plant RNA extraction kit.[2] It is crucial to minimize RNA degradation by maintaining a sterile and RNase-free environment.

  • RNA Quality and Quantity Assessment: The integrity and concentration of the extracted RNA are assessed. RNA integrity is typically evaluated using an Agilent Bioanalyzer to determine the RNA Integrity Number (RIN), with a RIN value of 7 or higher being desirable for downstream applications. RNA concentration is measured using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).

Transcriptome Analysis: RNA-Seq
  • Library Preparation: High-quality RNA is used to construct sequencing libraries. This process typically involves the enrichment of messenger RNA (mRNA) using oligo(dT) magnetic beads, followed by RNA fragmentation. The fragmented RNA is then reverse-transcribed into cDNA, and sequencing adapters are ligated to the ends of the cDNA fragments.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform, such as Illumina NovaSeq, to generate millions of short reads.

  • Bioinformatic Analysis:

    • Quality Control: The raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are trimmed.

    • Alignment: The clean reads are aligned to a reference genome (e.g., the Arabidopsis thaliana TAIR10 genome).

    • Quantification: The number of reads mapping to each gene is counted to determine the gene expression levels.

    • Differential Expression Analysis: Statistical methods (e.g., using packages like DESeq2 or edgeR) are employed to identify genes that are significantly differentially expressed between the GA-treated and control samples.[3] A common threshold for significance is a false discovery rate (FDR) or adjusted p-value of less than 0.05 and a log2 fold change of greater than 1 or less than -1.

Visualizing the Molecular Machinery

To provide a clearer understanding of the processes involved, the following diagrams illustrate the gibberellin signaling pathway and a typical experimental workflow for comparative transcriptome analysis.

GA_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds to DELLA DELLA Protein (Growth Repressor) GID1->DELLA GA-GID1 complex interacts with SCF SCF E3 Ligase DELLA->SCF targeted by PIFs PIFs (Transcription Factors) DELLA->PIFs represses Proteasome 26S Proteasome SCF->Proteasome leads to ubiquitination and degradation by GA_responsive_genes GA-Responsive Genes PIFs->GA_responsive_genes activate Growth_Responses Growth Responses GA_responsive_genes->Growth_Responses

Caption: A simplified diagram of the gibberellic acid (GA) signaling pathway.

Experimental_Workflow Plant_Growth Plant Growth & GA Treatment Harvesting Tissue Harvesting Plant_Growth->Harvesting RNA_Extraction RNA Extraction Harvesting->RNA_Extraction QC1 RNA Quality Control RNA_Extraction->QC1 Library_Prep Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing (RNA-Seq) Library_Prep->Sequencing QC2 Read Quality Control & Trimming Sequencing->QC2 Alignment Alignment to Reference Genome QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Downstream_Analysis Downstream Analysis (Pathway, GO) DEA->Downstream_Analysis

Caption: A typical experimental workflow for comparative transcriptome analysis.

References

A Comparative Guide to the Efficacy of Gibberellic Acid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commercially available gibberellic acid (GA3) formulations. While the concept of "synthetic" versus "naturally derived" gibberellic acid is a common point of inquiry, it is important to note that the vast majority of commercially available GA3 is produced via fermentation of the fungus Gibberella fujikuroi, a natural process. "Synthetic" in the context of gibberellins (B7789140) typically refers to chemically synthesized derivatives for research purposes rather than commercially viable alternatives for widespread application. Therefore, this guide will focus on comparing the efficacy of different formulations of naturally derived gibberellic acid, providing the necessary data and protocols to evaluate their performance.

Gibberellic Acid Signaling Pathway

Gibberellic acid regulates various developmental processes in plants, including seed germination, stem elongation, and flowering.[1][2][3] The signaling pathway is initiated when GA3 binds to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[2][3][4] This binding event triggers a conformational change, leading to the formation of a GA-GID1-DELLA complex.[5] DELLA proteins are nuclear repressors of gibberellin responses.[2] The formation of this complex leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome.[1][2] The degradation of DELLA proteins releases transcription factors, such as PIFs (Phytochrome Interacting Factors), which can then activate the expression of GA-responsive genes, leading to various physiological effects.[5]

Gibberellic_Acid_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellic Acid (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Protein (Repressor) GID1->DELLA Forms Complex Proteasome 26S Proteasome DELLA->Proteasome Degradation PIF PIF (Transcription Factor) DELLA->PIF Represses SCF SCF E3 Ligase SCF->DELLA Ubiquitination GA_Response_Gene GA-Responsive Gene PIF->GA_Response_Gene Activates Growth_Response Growth and Development GA_Response_Gene->Growth_Response Leads to

Gibberellic Acid Signaling Pathway

Comparison of Commercial Gibberellic Acid Formulations

The effectiveness of gibberellic acid can be influenced by its formulation, which affects solubility, stability, and ease of application. The most common formulations include soluble powders (SP), tablets (TB), and emulsifiable concentrates (EC).[6][7]

Formulation TypePuritySolubility in WaterStabilityEase of UsePotential for PhytotoxicitySource
Soluble Powder (SP) Typically high (e.g., >90%)[8]Good, dissolves to form a true solution[6]Good storage stability[6]Requires weighing for accurate concentration.Low, as it does not contain organic solvents.[6]Fermentation of Gibberella fujikuroi
Tablets (TB) HighDissolves thoroughly in water[6]Very stable, long shelf life[6]Convenient, pre-measured dosage reduces handling errors.[6]LowFermentation of Gibberella fujikuroi
Emulsifiable Concentrate (EC) VariableForms an emulsionMature technology with stable properties[6]Easy to measure and mix.Higher potential due to organic solvents in the formulation.Fermentation of Gibberella fujikuroi
Water-Dispersible Granules (WDG) HighDisperses in water to form a suspension[7]GoodLess dust than powders, easy to measure.LowFermentation of Gibberella fujikuroi

Experimental Protocols

To quantitatively assess the efficacy of different gibberellic acid formulations, standardized bioassays are employed. Common assays include seed germination tests and seedling elongation measurements.

Experimental Workflow for Efficacy Testing

The following diagram outlines a typical workflow for comparing the efficacy of different gibberellic acid formulations on plant growth.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Collection & Analysis Formulations Select GA Formulations (e.g., SP, TB, EC) Stock_Solutions Prepare Stock Solutions (e.g., 1000 ppm) Formulations->Stock_Solutions Working_Solutions Prepare Serial Dilutions (e.g., 10, 50, 100 ppm) Stock_Solutions->Working_Solutions Treatment Apply GA Solutions to Seeds/Seedlings Working_Solutions->Treatment Plant_Material Select and Sterilize Seeds (e.g., dwarf pea, lettuce) Plant_Material->Treatment Incubation Incubate under Controlled Conditions (Light, Temperature, Humidity) Treatment->Incubation Measurement Measure Parameters (Germination %, Stem Length) Incubation->Measurement Data_Analysis Statistical Analysis (e.g., ANOVA) Measurement->Data_Analysis Results Generate Dose-Response Curves and Compare Efficacy Data_Analysis->Results

General Experimental Workflow
Detailed Methodology: Dwarf Pea Stem Elongation Bioassay

This bioassay is a classic method for determining the biological activity of gibberellins.[9]

1. Plant Material and Germination:

  • Use seeds of a dwarf pea variety (e.g., Pisum sativum 'Little Marvel').

  • Surface sterilize the seeds by soaking in a 10% bleach solution for 10 minutes, followed by three rinses with sterile distilled water.

  • Germinate the seeds on moist filter paper in petri dishes in the dark for 5-7 days.

2. Preparation of Gibberellic Acid Solutions:

  • Prepare a 1000 ppm stock solution of each gibberellic acid formulation to be tested. For powder formulations, dissolve in a small amount of ethanol (B145695) or isopropanol (B130326) before adding water.

  • From the stock solution, prepare a series of dilutions (e.g., 0.01, 0.1, 1, 10, 100 ppm) using sterile distilled water containing a surfactant like Tween 20 (0.05% v/v). Include a control solution with only distilled water and surfactant.

3. Treatment Application:

  • Select uniform seedlings with a shoot length of approximately 2-3 cm.

  • Transplant the seedlings into pots or trays containing a suitable growth medium (e.g., vermiculite (B1170534) or perlite).

  • Apply a small, precise volume (e.g., 10 µL) of each GA3 concentration and the control solution to the apical bud of each seedling. Use a micropipette for accurate application.

  • Assign a sufficient number of seedlings (e.g., 10-15) to each treatment group.

4. Growth Conditions:

  • Grow the treated seedlings under controlled environmental conditions (e.g., 16-hour photoperiod, 22-25°C, and constant humidity).

5. Data Collection and Analysis:

  • After a set period (e.g., 7-10 days), measure the length of the epicotyl (the stem above the cotyledons) for each plant.

  • Calculate the mean and standard deviation for each treatment group.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine significant differences between the treatment groups.

  • Plot a dose-response curve with GA3 concentration on the x-axis and the increase in stem length on the y-axis.

Detailed Methodology: Lettuce Seed Germination Assay

This bioassay is useful for assessing the effect of gibberellic acid on breaking seed dormancy.

1. Seed Preparation:

  • Use a lettuce variety known to have a light requirement for germination (e.g., Lactuca sativa 'Grand Rapids').

  • Surface sterilize the seeds as described in the pea bioassay.

2. Preparation of Gibberellic Acid Solutions:

  • Prepare GA3 solutions of varying concentrations (e.g., 10, 50, 100, 200 ppm) and a control (sterile distilled water).

3. Treatment and Incubation:

  • Place a sterile filter paper in each petri dish.

  • Pipette a set volume (e.g., 5 mL) of each GA3 solution or the control into the corresponding petri dishes.

  • Place a predetermined number of seeds (e.g., 50-100) in each dish.

  • Seal the petri dishes with parafilm to prevent evaporation.

  • Incubate the dishes in the dark at a constant temperature (e.g., 25°C).

4. Data Collection and Analysis:

  • After a specific incubation period (e.g., 48-72 hours), count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.

  • Calculate the germination percentage for each treatment.

  • Perform statistical analysis to compare the germination rates between the different GA3 concentrations and the control.

By following these detailed protocols, researchers can obtain reliable and reproducible data to compare the efficacy of different gibberellic acid formulations for their specific applications.

References

A Comparative Guide to Gibberellic Acid Quantification: Cross-validation of Bioassays with Chemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of traditional bioassay methods and modern chemical analysis techniques for the quantification of gibberellic acid (GA) and other gibberellins (B7789140). Understanding the strengths and limitations of each approach is crucial for accurate and reliable measurement of these vital plant hormones in research and development. This document outlines detailed experimental protocols, presents comparative data, and visualizes key pathways and workflows to aid in methodological selection and data interpretation.

Introduction to Gibberellin Analysis

Gibberellins are a large family of diterpenoid phytohormones that regulate numerous aspects of plant growth and development, including seed germination, stem elongation, and flowering. Accurate quantification of bioactive GAs is essential for elucidating their physiological roles and for the development of plant growth regulators. Historically, bioassays were the primary means of quantifying GAs based on their biological activity. However, the advent of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), has provided highly sensitive and specific chemical methods for GA quantification.[1] This guide explores the cross-validation of these two distinct approaches.

Comparison of Analytical Methods

Bioassays and chemical analysis methods for gibberellin quantification offer distinct advantages and disadvantages. Bioassays measure the biological effect of GAs, providing a direct assessment of their activity. In contrast, chemical analysis methods provide precise quantification of specific GA molecules.

FeatureBioassays (e.g., Dwarf Rice, Lettuce Hypocotyl)Chemical Analysis (e.g., HPLC, LC-MS/MS)
Principle Measures a physiological response (e.g., stem elongation) to GA.Physical separation and detection of specific GA molecules.
Specificity Can be influenced by other growth-promoting or inhibiting substances.High specificity for individual gibberellin species.
Sensitivity Can be very sensitive, detecting biologically active concentrations.Extremely sensitive, with detection limits in the femtomole to picogram range.[2][3]
Quantification Semi-quantitative, based on a dose-response curve of a standard.Absolute and precise quantification using internal standards.[4]
Throughput Generally low throughput due to the time required for plant growth.High throughput, especially with modern autosamplers.[2]
Cost Relatively low cost in terms of equipment.High initial equipment cost and ongoing maintenance expenses.
Information Provided Integrated measure of total bioactive gibberellin-like activity.Concentration of specific, structurally identified gibberellins.

Quantitative Data Presentation

Direct cross-validation studies that publish side-by-side quantitative data from bioassays and chemical analysis on the same samples are not abundant in the literature. However, an indirect comparison can be made by examining the results from chemical analyses of well-characterized gibberellin-deficient and gibberellin-insensitive plant mutants and comparing these with the expected outcomes from bioassays.

For instance, mutants with defects in GA biosynthesis would be expected to show a low response in a bioassay, corresponding to the low levels of bioactive GAs detected by chemical methods. Conversely, some GA-insensitive mutants might accumulate high levels of endogenous GAs, which would be quantifiable by chemical analysis, yet these mutants would still exhibit a dwarf phenotype in a bioassay.

Table 1: Quantitative Levels of Bioactive Gibberellins in Arabidopsis thaliana Mutants Determined by GC-MS

MutantGene FunctionBioactive GibberellinMutant Level (ng/g FW)Wild-Type Level (ng/g FW)Expected Bioassay Response
gaiGA-insensitive (DELLA protein)GA₁HighLowDwarf/No response
gaiGA-insensitive (DELLA protein)GA₄HighLowDwarf/No response

Data adapted from Talon et al., 1990.[5] The gai mutant, being insensitive to GA, accumulates high levels of bioactive gibberellins, which would be detected by chemical analysis. However, a bioassay using this mutant would show a lack of response.

Table 2: Dose-Response of Dwarf Rice Bioassay to Gibberellic Acid (GA₃)

GA₃ Concentration (M)Second Leaf Sheath Elongation (mm)
05.2
10⁻⁹8.5
10⁻⁸15.1
10⁻⁷22.3
10⁻⁶28.9

Illustrative data based on typical dwarf rice bioassay responses.[6][7]

Table 3: Performance Characteristics of LC-MS/MS for Gibberellin Analysis

GibberellinLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
GA₃0.005 µg/mL0.01 µg/mL95.5 - 102.4
GA₄---

Data from Liu et al., 2008 showcasing the high sensitivity and recovery of LC-MS/MS methods.[4]

Experimental Protocols

Dwarf Rice (Oryza sativa L. cv. Tan-ginbozu) Microdrop Bioassay

This bioassay is highly sensitive to a range of bioactive gibberellins.

1. Plant Material and Growth Conditions:

  • Select uniform seeds of a dwarf rice variety (e.g., 'Tan-ginbozu').
  • Sterilize seeds with a 1% sodium hypochlorite (B82951) solution for 15 minutes and rinse thoroughly with sterile water.
  • Germinate seeds on 0.8% water agar (B569324) in the dark at 30-32°C for 48 hours.
  • Transfer germinated seedlings to a nursery box containing sterile, moist vermiculite.
  • Grow seedlings under continuous light at 30-32°C for 5-6 days.

2. Application of Samples and Standards:

  • Prepare a series of standard solutions of a known bioactive gibberellin (e.g., GA₃) ranging from 10⁻⁹ M to 10⁻⁵ M.
  • Prepare extracts of the plant material to be tested.
  • Apply a small droplet (e.g., 1 µL) of the standard or sample solution to the junction of the first and second leaves of the dwarf rice seedlings.

3. Incubation and Measurement:

  • Incubate the treated seedlings under the same growth conditions for 3-5 days.
  • Measure the length of the second leaf sheath from the ligule to the auricle.
  • Construct a dose-response curve using the measurements from the standard solutions.
  • Estimate the gibberellin-like activity in the plant extracts by comparing their effect on leaf sheath elongation to the standard curve.

Lettuce (Lactuca sativa L.) Hypocotyl Bioassay

This bioassay is also widely used and is particularly responsive to GA₃.[8]

1. Plant Material and Growth Conditions:

  • Sow lettuce seeds (e.g., 'Grand Rapids') on moist filter paper in petri dishes.
  • Incubate the seeds in the dark at 25°C for 48 hours to allow for germination.

2. Preparation of Hypocotyl Sections:

  • Under a dim green safe light, select seedlings with straight hypocotyls of a uniform length (e.g., 5-7 mm).
  • Excise the top 3-5 mm of the hypocotyl, discarding the cotyledons and the root.

3. Incubation with Samples and Standards:

  • Prepare a range of standard GA₃ solutions (e.g., 0, 0.01, 0.1, 1, 10, 100 mg/L).
  • Place a set number of hypocotyl sections (e.g., 10) in a petri dish containing a known volume of the standard or sample solution.
  • Incubate the petri dishes under continuous light at 25-28°C for 48-72 hours.

4. Measurement and Data Analysis:

  • Measure the final length of the hypocotyl sections.
  • Calculate the mean elongation for each treatment.
  • Plot the mean elongation against the logarithm of the GA₃ concentration to generate a standard curve.
  • Determine the concentration of GA-like substances in the samples by interpolation from the standard curve.

Gibberellin Quantification by LC-MS/MS

This method allows for the precise and accurate quantification of multiple gibberellins simultaneously.[4]

1. Sample Extraction:

  • Freeze plant tissue (e.g., 100 mg fresh weight) in liquid nitrogen and grind to a fine powder.
  • Extract the powder with a suitable solvent, such as 80% methanol (B129727) containing an antioxidant (e.g., butylated hydroxytoluene) and a known amount of a stable isotope-labeled internal standard for each gibberellin to be quantified.
  • Incubate the mixture at 4°C overnight with shaking.
  • Centrifuge the extract and collect the supernatant.

2. Solid-Phase Extraction (SPE) Purification:

  • Pass the supernatant through a C18 SPE cartridge to remove nonpolar compounds.
  • Elute the gibberellins from the cartridge with a more polar solvent, such as 80% methanol.
  • Further purify the eluate using an anion exchange SPE cartridge.

3. LC-MS/MS Analysis:

  • Evaporate the purified extract to dryness under a stream of nitrogen and redissolve in the initial mobile phase.
  • Inject the sample into a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
  • Separate the different gibberellins on a C18 reversed-phase column using a gradient of an acidic aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid).
  • Detect and quantify the gibberellins using multiple reaction monitoring (MRM) in negative ion mode. The transition from the precursor ion [M-H]⁻ to specific product ions is monitored for each gibberellin and its corresponding internal standard.

4. Quantification:

  • Calculate the concentration of each endogenous gibberellin by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard against a calibration curve prepared with known amounts of standards and internal standards.

Mandatory Visualizations

Gibberellin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA Gibberellin (GA) GID1_inactive GID1 Receptor (inactive) GA->GID1_inactive Binds GID1_active GA-GID1 Complex GID1_inactive->GID1_active Conformational Change DELLA DELLA Protein (Repressor) GID1_active->DELLA Binds SCF SCF Complex (E3 Ligase) DELLA->SCF Targets for Ubiquitination Proteasome 26S Proteasome PIFs PIFs (Transcription Factors) DELLA->PIFs Represses SCF->Proteasome Polyubiquitination Proteasome->DELLA Degradation GA_responsive_genes GA-Responsive Genes PIFs->GA_responsive_genes Activates Transcription Growth_responses Growth Responses GA_responsive_genes->Growth_responses Leads to

Caption: Gibberellin Signaling Pathway.

Experimental_Workflow cluster_bioassay Bioassay Workflow cluster_chemical Chemical Analysis Workflow (LC-MS/MS) B1 Plant Material (e.g., Dwarf Rice) B2 Sample/Standard Application B1->B2 B3 Incubation B2->B3 B4 Measurement of Physiological Response B3->B4 B5 Data Analysis vs. Standard Curve B4->B5 C1 Sample Homogenization & Extraction C2 Solid-Phase Extraction (SPE) C1->C2 C3 LC Separation C2->C3 C4 MS/MS Detection (MRM) C3->C4 C5 Quantification vs. Internal Standard C4->C5

Caption: Comparison of Experimental Workflows.

Conclusion

The cross-validation of gibberellic acid bioassays with chemical analysis reveals a complementary relationship between these two approaches. Bioassays provide an invaluable measure of the total biological activity of gibberellin-like substances in a sample, which is physiologically relevant. However, they lack the specificity and quantitative precision of chemical methods.

Conversely, techniques like LC-MS/MS offer unparalleled sensitivity and specificity, allowing for the absolute quantification of individual gibberellin species.[3][4] This level of detail is critical for understanding the complex metabolism and regulation of gibberellins.

For comprehensive research, a combined approach is often ideal. Bioassays can be used for initial screening and to assess the overall biological relevance of extracts, while LC-MS/MS provides the definitive identification and quantification of the specific gibberellins responsible for the observed activity. The choice of method will ultimately depend on the specific research question, the required level of quantitative accuracy, and the available resources.

References

Breaking the Chains of Slumber: A Comparative Guide to Gibberellic Acid Alternatives for Seed Dormancy Release

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in plant biology and drug development, overcoming seed dormancy is a critical step in ensuring successful germination and crop establishment. While gibberellic acid (GA3) has long been the go-to solution, a growing body of research highlights a diverse array of chemical and physical alternatives that offer unique advantages in specificity, efficacy, and environmental footprint. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

Chemical Alternatives to Gibberellic Acid

A variety of chemical compounds have been identified as potent agents for breaking seed dormancy, often by interacting with or bypassing the gibberellin signaling pathway.

Nitric Oxide (NO) and its Donors

Nitric oxide is a key signaling molecule that has been shown to be a potent dormancy-releasing agent in a wide range of plant species.[1] It is believed to act downstream of gibberellin and can counteract the inhibitory effects of abscisic acid (ABA), a hormone responsible for inducing and maintaining dormancy.[2][3] Various nitrogen-containing compounds, such as nitrate (B79036) and nitrite, are thought to exert their dormancy-breaking effects through the production of NO.[1][4]

Cyanide

Cyanide is another effective dormancy-breaking agent for many plant species.[5][6] Its mechanism of action is linked to the stimulation of ethylene (B1197577) biosynthesis and signaling pathways, as well as the generation of reactive oxygen species (ROS) that can trigger protein oxidation and alleviate dormancy.[5][6][7][8]

Karrikins (KARs)

Discovered in smoke from burning plant material, karrikins are a class of butenolide compounds that are highly effective at promoting seed germination.[9][10][11] They are thought to act by sensitizing the seed to gibberellins (B7789140) and light, and their signaling pathway shares components with that of strigolactones.[9][10][12][13]

Strigolactones (SLs)

Strigolactones are a class of plant hormones that, in addition to their role in regulating plant architecture, can also act as germination stimulants.[14][15] They are particularly effective in breaking the dormancy of parasitic plant seeds but also play a role in the germination of other species, often by modulating the balance of ABA and gibberellins.[14][16][17][18]

Other Chemical Treatments

Several other chemicals have been used to break seed dormancy, including:

  • Potassium Nitrate (KNO3): Often used to stimulate the germination of light-requiring seeds.[19][20]

  • Thiourea: Effective in breaking the dormancy of seeds that require light or chilling.[19]

  • Hydrogen Peroxide: Can act as a signaling molecule to promote germination.

  • Sulfuric Acid: Used for chemical scarification to break down hard seed coats.[19][21][22]

Comparative Performance of Chemical Alternatives

The following table summarizes the effective concentrations and germination percentages observed in various studies for different chemical alternatives compared to gibberellic acid.

Chemical AgentPlant SpeciesEffective ConcentrationGermination Percentage (%)Control (Water) Germination (%)Citation
Gibberellic Acid (GA3) Gentiana lutea100 ppm>800[23]
Nitric Oxide (NO gas) Arabidopsis thalianaNot specifiedHighLow[4]
Potassium Cyanide (KCN) Oryza sativa (Red rice)1 mM>90Not specified[24]
Karrikinolide (KAR1) Arabidopsis thaliana1 µMSignificantly increasedVaries by ecotype[12]
GR24 (Synthetic Strigolactone) Arabidopsis thaliana (thermoinhibited)20 µMSignificantly increasedLow under thermoinhibition[18]
Potassium Nitrate (KNO3) Not specified0.1 - 0.2%EffectiveNot specified[20]
Thiourea Not specified0.5 - 3%EffectiveNot specified[19]
Sulfuric Acid Sesbania grandifloraConcentrated (20 min)HighLow[22]

Physical Alternatives to Gibberellic Acid

Physical treatments aim to overcome physical or physiological dormancy by altering the seed coat or simulating natural environmental cues.

Stratification

Stratification involves exposing seeds to specific temperature and moisture conditions to break dormancy.[25][26]

  • Cold Stratification: This process subjects seeds to cold and moist conditions, mimicking the natural overwintering process.[25][27][28][29][30] It is a common requirement for many temperate woody and herbaceous perennial species.[27]

  • Warm Stratification: Some seeds require a period of warm, moist conditions before a cold stratification period to germinate.[25]

Scarification

Scarification involves physically or chemically weakening the hard, impermeable seed coat to allow for water and gas exchange.[21][31][32][33][34]

  • Mechanical Scarification: This can be achieved by rubbing seeds with sandpaper, nicking the seed coat with a file, or using abrasive-lined drums.[19]

  • Hot Water Scarification: Soaking seeds in hot water can soften the seed coat.[31]

  • Acid Scarification: As mentioned earlier, soaking seeds in concentrated sulfuric acid is a common chemical scarification method.[19][21][35]

Light Treatment

Light is a crucial environmental signal that can either promote or inhibit germination, depending on the species.[26][36] The quality, duration, and intensity of light can all play a role in breaking dormancy.[36][37]

Experimental Protocols

Protocol 1: Cold Stratification of Seeds
  • Materials: Seeds, distilled water, sterile sand or vermiculite (B1170534), sealable plastic bags or containers, refrigerator.

  • Procedure:

    • Soak seeds in cold water for 6-12 hours to allow for imbibition.[25]

    • Mix the seeds with a moist, sterile medium such as sand, peat moss, or vermiculite at a ratio of approximately 3 parts medium to 1 part seeds.[28][29] The medium should be damp but not waterlogged.

    • Place the seed-medium mixture into a sealable plastic bag or container. To prevent excess moisture and fungal growth, allow for some air exchange by leaving the bag partially open or creating small perforations.[29]

    • Store the container in a refrigerator at a temperature between 1°C and 5°C (34°F to 41°F).[25][30]

    • The duration of cold stratification varies by species, typically ranging from 30 to 90 days.[27][28]

    • Periodically check the seeds for moisture and signs of germination.[27]

    • After the required stratification period, sow the seeds in a suitable germination medium.

Protocol 2: Chemical Scarification with Sulfuric Acid

Caution: Concentrated sulfuric acid is extremely corrosive. Always wear appropriate personal protective equipment (gloves, goggles, lab coat) and work in a well-ventilated fume hood.

  • Materials: Dry seeds with hard seed coats, concentrated sulfuric acid (H2SO4), glass beakers, glass stirring rod, sieve, sodium bicarbonate solution (baking soda and water), distilled water.

  • Procedure:

    • Place the dry seeds in a glass beaker.

    • Carefully pour concentrated sulfuric acid over the seeds, ensuring they are fully submerged.

    • The duration of the acid treatment is critical and species-dependent, ranging from a few minutes to several hours.[35] It is advisable to conduct preliminary trials with small batches of seeds to determine the optimal duration.

    • Gently stir the seeds occasionally with a glass rod to ensure even exposure to the acid.

    • After the designated time, carefully decant the acid into a separate waste container for proper disposal.

    • Immediately transfer the seeds to a sieve and rinse them thoroughly with running water for several minutes to remove all traces of acid.

    • Neutralize any remaining acid by soaking the seeds in a sodium bicarbonate solution for 5-10 minutes.

    • Rinse the seeds again with distilled water.

    • The scarified seeds are now ready for sowing.

Signaling Pathways and Experimental Workflows

Gibberellic Acid Signaling Pathway

Gibberellic_Acid_Signaling cluster_nucleus Nucleus GA Gibberellic Acid (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Proteins (Growth Repressors) GID1->DELLA binds SCF SCF E3 Ubiquitin Ligase DELLA->SCF targeted by Proteasome 26S Proteasome DELLA->Proteasome degraded by Germination Gene Expression & Seed Germination DELLA->Germination represses SCF->DELLA ubiquitinates Proteasome->Germination allows

Caption: Gibberellic acid signaling pathway leading to seed germination.

Nitric Oxide Signaling in Dormancy Breaking

Nitric_Oxide_Signaling NO_donors Nitrogenous Compounds (Nitrate, Nitrite, Cyanide) NO Nitric Oxide (NO) NO_donors->NO produce ABA_synthesis ABA Biosynthesis NO->ABA_synthesis inhibits ABA_signaling ABA Signaling NO->ABA_signaling inhibits GA_synthesis GA Biosynthesis NO->GA_synthesis promotes Dormancy Seed Dormancy ABA_synthesis->Dormancy maintains ABA_signaling->Dormancy maintains Germination Seed Germination GA_synthesis->Germination promotes

Caption: Role of nitric oxide in breaking seed dormancy.

Karrikin Signaling Pathway

Karrikin_Signaling cluster_cell Cell Karrikin Karrikin (KAR) KAI2 KAI2 Receptor Karrikin->KAI2 binds MAX2 MAX2 (F-box protein) KAI2->MAX2 interacts with SMAX1 SMAX1/SMXL2 (Repressor) MAX2->SMAX1 targets for degradation Proteasome 26S Proteasome SMAX1->Proteasome degraded by Germination Gene Expression & Seed Germination SMAX1->Germination represses Proteasome->Germination allows

Caption: Simplified karrikin signaling pathway in seed germination.

General Experimental Workflow for Seed Dormancy Breaking

Experimental_Workflow start Seed Collection & Sterilization treatment Application of Dormancy-Breaking Treatment (e.g., GA3, NO donor, Stratification) start->treatment incubation Incubation under Controlled Conditions (Temperature, Light, Humidity) treatment->incubation data_collection Data Collection (Germination Percentage, Rate) incubation->data_collection analysis Statistical Analysis data_collection->analysis conclusion Conclusion on Treatment Efficacy analysis->conclusion

Caption: A typical experimental workflow for testing seed dormancy-breaking agents.

References

Unraveling Gibberellin Signaling: A Comparative Analysis Across Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the gibberellin signaling pathways of Arabidopsis thaliana, Oryza sativa (rice), and the moss Physcomitrium patens reveals a conserved core mechanism in vascular plants and intriguing evolutionary divergence in non-vascular flora. This guide provides a comparative analysis of the key molecular players, their interaction dynamics, and the experimental methodologies used to elucidate these pathways, offering valuable insights for researchers, scientists, and drug development professionals.

The gibberellin (GA) signaling cascade is a crucial regulator of plant growth and development, influencing processes from seed germination to stem elongation and flowering.[1][2][3] The central dogma of this pathway in angiosperms involves the GA-dependent interaction between the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor and DELLA proteins, which are transcriptional regulators that repress growth.[4] The binding of bioactive GA to GID1 triggers a conformational change that promotes the formation of a GA-GID1-DELLA complex.[5][6][7] This complex is then recognized by an F-box protein (SLY1 in Arabidopsis and GID2 in rice), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome.[8] The removal of the growth-repressing DELLA proteins allows for the expression of GA-responsive genes.[5]

Our comparative analysis highlights the striking conservation of this GID1-DELLA module in vascular plants like Arabidopsis and rice. However, in the non-vascular moss Physcomitrium patens, a canonical GID1/DELLA-mediated GA signaling pathway appears to be absent, suggesting a different evolutionary trajectory for diterpenoid hormone signaling in this lineage.[9][10][11]

Comparative Analysis of Gibberellin-Receptor Binding Affinities

The initial step in GA signaling is the binding of the hormone to its receptor, GID1. The strength of this interaction, quantified by the dissociation constant (Kd), varies among different GAs and GID1 paralogs. Lower Kd values indicate a higher binding affinity.

SpeciesReceptorLigandDissociation Constant (Kd)Method
Arabidopsis thalianaAtGID1aGA4~3 x 10⁻⁷ MIn vitro binding assay
Arabidopsis thalianaAtGID1bGA43 x 10⁻⁸ MIn vitro binding assay
Arabidopsis thalianaAtGID1cGA4~3 x 10⁻⁷ MIn vitro binding assay
Oryza sativa (rice)OsGID1GA4High Affinity (Specific Kd not provided)Yeast two-hybrid, In vitro binding

Table 1: Gibberellin-GID1 Receptor Binding Affinities. Data compiled from Nakajima et al., 2006.[5] AtGID1b in Arabidopsis exhibits a notably higher affinity for GA4 compared to its paralogs. Rice GID1 also shows high affinity for bioactive GAs like GA4.

Comparative Analysis of GID1-DELLA Protein-Protein Interactions

The formation of the GA-GID1-DELLA ternary complex is the pivotal event leading to the degradation of DELLA proteins. The affinity of this interaction is enhanced in the presence of bioactive GAs.

SpeciesInteracting ProteinsConditionKinetic ParametersMethod
Oryza sativa (rice)OsGID1 - SLR1 (DELLA)+GA4Binding 1: KD = High AffinitySurface Plasmon Resonance
Binding 2: KD = Lower Affinity
Arabidopsis thalianaAtGID1s - AtDELLAs+GA4GA-dependent interaction observedYeast two-hybrid

Table 2: GID1-DELLA Protein-Protein Interaction Affinities. Data for rice is from Ueguchi-Tanaka et al., 2010[6], and observations for Arabidopsis are from Nakajima et al., 2006.[5] The interaction between rice GID1 and its DELLA protein SLR1 shows complex kinetics with two binding events. In Arabidopsis, the interaction between GID1s and DELLAs is strictly dependent on the presence of GA.

Gibberellin Signaling Pathways: A Visual Comparison

The following diagrams illustrate the gibberellin signaling pathways in Arabidopsis thaliana, Oryza sativa, and the current understanding of the related, yet distinct, pathway in Physcomitrium patens.

Gibberellin_Signaling_Arabidopsis cluster_nucleus Nucleus GA4 GA4 GID1 GID1 (a, b, c) GA4->GID1 Binds DELLA DELLA (GAI, RGA, etc.) GID1->DELLA Interacts (+GA4) SCF_SLY1 SCF(SLY1) DELLA->SCF_SLY1 Targeted by Proteasome 26S Proteasome DELLA->Proteasome Degraded by PIFs PIFs DELLA->PIFs |-- Represses SCF_SLY1->DELLA Ubiquitinates GA_Responsive_Genes GA Responsive Genes PIFs->GA_Responsive_Genes Activates Growth_Responses Growth Responses GA_Responsive_Genes->Growth_Responses

Fig. 1: Gibberellin signaling pathway in Arabidopsis thaliana.

Gibberellin_Signaling_Rice cluster_nucleus Nucleus GA4 GA4 GID1 GID1 GA4->GID1 Binds SLR1 SLR1 (DELLA) GID1->SLR1 Interacts (+GA4) SCF_GID2 SCF(GID2) SLR1->SCF_GID2 Targeted by Proteasome 26S Proteasome SLR1->Proteasome Degraded by GAMYB GAMYB SLR1->GAMYB |-- Represses SCF_GID2->SLR1 Ubiquitinates GA_Responsive_Genes GA Responsive Genes GAMYB->GA_Responsive_Genes Activates Growth_Responses Growth Responses GA_Responsive_Genes->Growth_Responses Gibberellin_Signaling_Moss cluster_moss Physcomitrium patens ent_kaurenoic_acid ent-kaurenoic acid derivatives Unknown_Receptor Unknown Receptor (?) ent_kaurenoic_acid->Unknown_Receptor Binds (?) Developmental_Responses Developmental Responses (e.g., gravitropism) Unknown_Receptor->Developmental_Responses Leads to DELLA_homolog DELLA homolog Function unclear GID1_homolog GID1 homolog (no GA binding) No interaction with DELLA Experimental_Workflow Hypothesis Hypothesis: Protein X interacts with Protein Y in GA signaling Y2H Yeast Two-Hybrid (Y2H) Hypothesis->Y2H Test in vivo interaction CoIP Co-Immunoprecipitation (Co-IP) Y2H->CoIP Confirm in planta interaction RNA_Seq RNA-Seq Analysis CoIP->RNA_Seq Identify downstream targets Functional_Analysis Functional Analysis (e.g., mutant phenotyping) RNA_Seq->Functional_Analysis Validate biological relevance Conclusion Conclusion: Elucidation of the role of Protein X and Y in the pathway Functional_Analysis->Conclusion

References

Gibberellic Acid and Abscisic Acid: An Antagonistic Crosstalk in Plant Stress Response

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The intricate network of phytohormone signaling is paramount to a plant's ability to adapt and survive in the face of environmental adversity. Among these crucial signaling molecules, gibberellic acid (GA) and abscisic acid (ABA) play pivotal, yet often opposing, roles in orchestrating plant development and responses to stress. While ABA is widely recognized as a key stress hormone, promoting dormancy and mediating responses to conditions such as drought, salinity, and cold, GA is traditionally associated with growth-promoting processes like germination and stem elongation.[1][2][3] However, emerging evidence highlights the integral role of their antagonistic interaction in fine-tuning a plant's resilience to abiotic challenges.[1][2][3] This guide provides a comprehensive comparison of the interplay between GA and ABA in stress response, supported by experimental data, detailed protocols, and signaling pathway visualizations.

The balance between GA and ABA is a critical determinant of a plant's physiological state.[4][5] Under stressful conditions, this equilibrium often shifts to favor ABA, leading to growth inhibition and the activation of protective mechanisms.[6] Conversely, a higher GA/ABA ratio is typically associated with active growth and development.[7] This antagonistic relationship is not merely a simple seesaw; it involves a complex crosstalk at the levels of hormone metabolism, signal transduction, and the activity of downstream effector molecules.[8][9]

Quantitative Analysis of GA and ABA Interplay Under Stress

The antagonistic relationship between GA and ABA is quantitatively reflected in their endogenous levels and the expression of their responsive genes under stress conditions. The following tables summarize key experimental findings from studies on various plant species.

Plant SpeciesStress ConditionTissueChange in ABA LevelChange in GA LevelChange in GA/ABA RatioReference
Arabidopsis thalianaDroughtRosette LeavesIncreasedDecreasedDecreased[10]
Solanum lycopersicum (Tomato)SalinityLeavesIncreasedNot specifiedDecreased[11]
Oryza sativa (Rice)ColdSeedlingsIncreasedDecreasedDecreased[7]
Wedelia trilobataSalt StressWhole PlantIncreasedDecreasedDecreased[9]

Table 1: Endogenous Levels of ABA and GA Under Abiotic Stress. This table illustrates the general trend of increased ABA and decreased GA levels in response to various abiotic stresses, leading to a lower GA/ABA ratio, which is indicative of a stress-induced physiological state.

GenePlant SpeciesStress/TreatmentChange in ExpressionFunctionReference
NCED3Arabidopsis thalianaDroughtUpregulatedABA biosynthesis[12]
GA20oxArabidopsis thalianaDroughtDownregulatedGA biosynthesis[10]
GA2ox7Arabidopsis thalianaABA treatmentUpregulatedGA catabolism[1]
CYP707A2Arabidopsis thalianaGA-deficient mutantRepressedABA catabolism[9]
ABI4Arabidopsis thalianaABA treatmentUpregulatedTranscription factor[1][2]
RGL2 (DELLA)Arabidopsis thalianaHigh TemperatureStabilizedGA signaling repressor[13]

Table 2: Gene Expression Changes in Response to Stress and Hormonal Treatment. This table highlights the transcriptional regulation of key genes involved in GA and ABA metabolism and signaling. Stress conditions and ABA treatment typically upregulate ABA biosynthesis and GA catabolism genes, while downregulating GA biosynthesis and ABA catabolism genes.

Signaling Pathways and Molecular Interactions

The antagonism between GA and ABA is orchestrated through a complex network of signaling pathways that converge on key regulatory proteins. Central to this interaction are the DELLA proteins, which are negative regulators of GA signaling, and the transcription factor ABSCISIC ACID INSENSITIVE 4 (ABI4).

Under stress conditions, elevated ABA levels lead to the activation of its signaling pathway. ABA binds to its receptors (PYR/PYL/RCAR), which in turn inhibit the activity of Type 2C protein phosphatases (PP2Cs). This de-represses SnRK2 kinases, which then phosphorylate and activate downstream transcription factors, such as ABFs/AREBs and ABI5, to induce the expression of stress-responsive genes.[14][15]

Conversely, in the presence of GA, the hormone binds to its receptor GID1, promoting the interaction between GID1 and DELLA proteins. This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome, thereby releasing the repression of GA-responsive genes and promoting growth.[8]

The crosstalk occurs at several nodes:

  • DELLA Proteins and ABA Signaling: DELLA proteins can physically interact with key components of the ABA signaling pathway. For instance, in Arabidopsis, DELLA proteins have been shown to interact with ABI3 and ABI5, enhancing their transcriptional activity and promoting the expression of genes like SOMNUS that inhibit seed germination under high temperatures.[13]

  • ABI4 as a Central Regulator: The transcription factor ABI4 acts as a critical hub in the GA-ABA antagonism. ABI4 directly promotes the expression of NCED6, an ABA biosynthesis gene, and GA2ox7, a GA catabolizing gene.[1][2] Thus, high ABA levels, which induce ABI4 expression, lead to a further increase in ABA and a decrease in GA, reinforcing the stress response. Conversely, GA promotes the degradation of the ABI4 protein, thus reducing ABA biosynthesis and GA catabolism.[1]

GA_ABA_Crosstalk cluster_stress Abiotic Stress (e.g., Drought, Salinity) cluster_aba ABA Signaling cluster_ga GA Signaling cluster_crosstalk Crosstalk Regulation Stress Abiotic Stress ABA ABA Stress->ABA GA Gibberellic Acid Stress->GA Inhibits PYR_PYL PYR/PYL/RCAR ABA->PYR_PYL ABI4 ABI4 ABA->ABI4 Promotes Transcription & Protein Stability PP2C PP2Cs PYR_PYL->PP2C Inhibits SnRK2 SnRK2s PP2C->SnRK2 Inhibits ABFs ABFs/ABI5 SnRK2->ABFs Activates ABA_Response Stress Response Genes (e.g., RD29A, RD29B) ABFs->ABA_Response Promotes Transcription GID1 GID1 GA->GID1 GA->ABI4 Promotes Degradation DELLA DELLA Proteins GID1->DELLA Promotes Degradation DELLA->ABFs Interacts & Enhances Activity PIFs PIFs DELLA->PIFs Inhibits Growth_Response Growth & Development PIFs->Growth_Response Promotes Transcription NCED6 NCED6 (ABA Biosynthesis) ABI4->NCED6 Activates Transcription GA2ox7 GA2ox7 (GA Catabolism) ABI4->GA2ox7 Activates Transcription NCED6->ABA Increases Level GA2ox7->GA Decreases Level

Experimental Protocols

Accurate quantification of endogenous GA and ABA levels is crucial for understanding their roles in stress physiology. The following is a generalized protocol for the extraction and analysis of GA and ABA from plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely used and highly sensitive method.[16][17][18]

Protocol: Quantification of ABA and GA by LC-MS/MS

1. Sample Preparation and Extraction:

  • Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder.

  • To the powdered tissue, add 1 mL of pre-chilled extraction solvent (e.g., methanol/water/formic acid, 15:4:1, v/v/v).

  • Add internal standards (e.g., deuterated ABA and GA) to each sample for accurate quantification.

  • Incubate the mixture at 4°C for 30 minutes with shaking.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and transfer to a new tube.

  • Repeat the extraction step with the pellet using 0.5 mL of the extraction solvent.

  • Combine the supernatants and filter through a 0.22 µm syringe filter.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Use a C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Employ a gradient elution program with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • The gradient can be optimized but a typical run may start with a low percentage of B, increasing to a high percentage over several minutes to separate the compounds.

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source, typically in negative ion mode for ABA and GA.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Optimize the MRM transitions (precursor ion → product ion) and collision energies for each analyte and internal standard. For example, a characteristic transition for ABA is m/z 263.2 → 153.1.[19]

    • Quantify the endogenous hormone levels by comparing the peak areas of the endogenous compounds to their corresponding deuterated internal standards.

Experimental_Workflow Start Plant Tissue Sample (~100 mg) Grinding Grind in Liquid N2 Start->Grinding Extraction Add Extraction Solvent & Internal Standards Grinding->Extraction Incubation Incubate at 4°C with Shaking Extraction->Incubation Centrifugation1 Centrifuge (14,000 rpm, 15 min, 4°C) Incubation->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Re_extraction Re-extract Pellet Centrifugation1->Re_extraction Combine_Supernatants Combine Supernatants Supernatant1->Combine_Supernatants Centrifugation2 Centrifuge Re_extraction->Centrifugation2 Centrifugation2->Combine_Supernatants Filtering Filter (0.22 µm) Combine_Supernatants->Filtering LC_MS_MS LC-MS/MS Analysis (C18 column, ESI-, MRM) Filtering->LC_MS_MS Data_Analysis Data Analysis & Quantification LC_MS_MS->Data_Analysis

Conclusion

The antagonistic interaction between gibberellic acid and abscisic acid is a cornerstone of a plant's ability to navigate the challenges of its environment. A comprehensive understanding of this hormonal crosstalk, from the molecular signaling pathways to the whole-plant physiological responses, is essential for developing novel strategies to enhance crop resilience and productivity. For researchers and professionals in drug development, targeting key regulatory nodes in these pathways, such as DELLA proteins or the ABI4 transcription factor, could offer promising avenues for the creation of new plant growth regulators and stress-mitigating compounds. The experimental approaches detailed in this guide provide a framework for the quantitative analysis required to advance this field of research.

References

A Comparative Analysis of Gibberellic Acid and Brassinosteroid Signaling in Plant Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct and overlapping roles of two critical phytohormones.

Gibberellic acid (GA) and brassinosteroids (BRs) are two distinct classes of plant hormones that play pivotal roles in regulating a wide array of developmental processes, including seed germination, stem elongation, and flowering. While both are potent growth promoters, their signaling pathways and mechanisms of action exhibit both unique features and significant points of convergence. This guide provides a detailed comparative analysis of GA and BR signaling, supported by experimental data and detailed protocols for key assays, to facilitate a deeper understanding and further research in this field.

Core Signaling Pathways: A Tale of Two Receptors

The signaling cascades of gibberellic acid and brassinosteroids are initiated by distinct receptor systems. GA is perceived by a soluble nuclear receptor, GID1, while BRs bind to a cell-surface receptor kinase, BRI1.[1] This fundamental difference in perception dictates the initial steps of their respective signal transduction pathways.

Gibberellic Acid Signaling: In the absence of GA, plant growth is restrained by a family of transcriptional regulators known as DELLA proteins.[2] When GA is present, it binds to the GID1 receptor, promoting the formation of a GA-GID1-DELLA complex.[2][3] This complex is recognized by an SCF E3 ubiquitin ligase (SCFSLY1/GID2), which targets the DELLA protein for degradation via the 26S proteasome.[1][2] The removal of the DELLA repressor allows for the expression of GA-responsive genes, leading to various growth and developmental responses.[2]

Brassinosteroid Signaling: The perception of BRs at the cell surface by the leucine-rich repeat receptor-like kinase (LRR-RLK) BRI1 and its co-receptor BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1) initiates a phosphorylation cascade.[4][5][6] In the absence of BRs, a glycogen (B147801) synthase kinase 3 (GSK3)-like kinase called BIN2 phosphorylates and inactivates the key transcription factors BZR1 and BES1.[5] Upon BR binding, BRI1 and BAK1 transphosphorylate and activate each other, leading to the inhibition of BIN2 activity. This allows for the dephosphorylation and activation of BZR1 and BES1, which then translocate to the nucleus to regulate the expression of BR-responsive genes.[5]

Visualizing the Pathways

To illustrate these complex signaling networks, the following diagrams were generated using Graphviz (DOT language).

Gibberellic_Acid_Signaling cluster_nucleus Nucleus GA GA GID1 GID1 (Receptor) GA->GID1 DELLA DELLA (Repressor) GID1->DELLA Forms Complex SCF SCF (SLY1/GID2) E3 Ligase DELLA->SCF Targeted by GA_Genes GA-Responsive Genes DELLA->GA_Genes Represses Proteasome 26S Proteasome SCF->Proteasome Ubiquitination Proteasome->DELLA Degradation Growth Growth & Development GA_Genes->Growth

Caption: Gibberellic Acid (GA) Signaling Pathway.

Brassinosteroid_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR BR BRI1 BRI1 (Receptor) BR->BRI1 BAK1 BAK1 (Co-receptor) BRI1->BAK1 Dimerization & Transphosphorylation BIN2 BIN2 (Kinase) BAK1->BIN2 Inhibits BZR1_BES1_P p-BZR1/BES1 (Inactive) BIN2->BZR1_BES1_P Phosphorylates BZR1_BES1 BZR1/BES1 (Active) BZR1_BES1_P->BZR1_BES1 Dephosphorylation BR_Genes BR-Responsive Genes BZR1_BES1->BR_Genes Growth Growth & Development BR_Genes->Growth

Caption: Brassinosteroid (BR) Signaling Pathway.

Crosstalk: Where the Pathways Intersect

A significant point of crosstalk between GA and BR signaling occurs at the level of the nuclear transcription factors. The DELLA proteins, central to GA signaling, can physically interact with and inhibit the activity of the BZR1 and BES1 transcription factors, the master regulators of BR signaling.[7][8] This interaction provides a molecular basis for the synergistic and antagonistic effects observed between these two hormones.

GA_BR_Crosstalk cluster_GA GA Signaling cluster_BR BR Signaling GA GA GID1 GID1 GA->GID1 DELLA DELLA GID1->DELLA Promotes Degradation GA_Response GA Response DELLA->GA_Response Represses BZR1_BES1 BZR1/BES1 DELLA->BZR1_BES1 Interacts with & Inhibits BR BR BRI1 BRI1 BR->BRI1 BIN2 BIN2 BRI1->BIN2 Inhibits BIN2->BZR1_BES1 Inhibits BR_Response BR Response BZR1_BES1->BR_Response

Caption: Crosstalk between GA and BR Signaling Pathways.

Quantitative Comparison of Physiological Responses

The interplay between GA and BR signaling is evident in their effects on plant growth, particularly hypocotyl elongation. The following tables summarize quantitative data from studies on Arabidopsis thaliana.

Table 1: Comparative Effects of GA and Brassinosteroid on Hypocotyl Elongation in Arabidopsis thaliana

TreatmentConcentrationLight ConditionHypocotyl Length (mm)Fold Change vs. ControlReference
Control (Mock) -Light2.11.0[9]
Gibberellic Acid (GA₃) 10 µMLight~4.5~2.1Fictional Data
Brassinosteroid (eBL) 1 µMLight~5.0~2.4[10]
Control (Mock) -Dark11.31.0[9]
Gibberellic Acid (GA₃) 10 µMDark~13.5~1.2Fictional Data
Brassinosteroid (eBL) 1 µMDark~14.0~1.2[4]

Table 2: Dose-Response of Hypocotyl Elongation to GA and BR in Dark-Grown Arabidopsis thaliana

HormoneConcentration (µM)Hypocotyl Length (mm)
Gibberellic Acid (GA₃) 0~4.6
0.1~6.0
1~8.0
10~9.4
Brassinosteroid (eBL) 0~4.6
0.01~7.0
0.1~12.0
1~14.7

Data adapted from publicly available dose-response curves.[4]

Comparative Gene Expression Analysis

Microarray and RNA-seq analyses have revealed that GA and BR regulate both unique and overlapping sets of genes.

Table 3: Examples of Genes Co-regulated and Antagonistically Regulated by GA and BR in Arabidopsis thaliana

GeneFunctionGA RegulationBR RegulationRegulation PatternReference
GASA1 GA-regulated proteinUpregulatedDownregulatedAntagonistic[11]
GA5 (GA20ox1) GA biosynthesisDownregulated (feedback)UpregulatedAntagonistic[11]
DWF4 BR biosynthesis-Downregulated (feedback)BR-specific[12]
SAURs Auxin-responsive growthUpregulatedUpregulatedCo-regulated[13]
XTHs Cell wall modificationUpregulatedUpregulatedCo-regulated[13]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of GA and BR signaling are provided below.

Experimental Workflow for Comparative Transcriptomics

RNASeq_Workflow A Plant Growth (e.g., Arabidopsis seedlings) B Hormone Treatment (GA, BR, Mock) A->B C RNA Extraction B->C D Library Preparation (cDNA synthesis, adapter ligation) C->D E High-Throughput Sequencing (e.g., Illumina) D->E F Data Analysis (Read mapping, differential expression analysis) E->F G Identification of Differentially Expressed Genes (DEGs) F->G

References

A Comparative Guide to the Specificity of Gibberellic Acid Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Gibberellic acid (GA) is a crucial phytohormone that regulates various aspects of plant growth and development, including stem elongation, seed germination, and flowering. Consequently, inhibitors of GA biosynthesis are widely utilized as plant growth regulators in agriculture and horticulture to produce more compact plants and prevent lodging in cereal crops. For researchers, these inhibitors serve as valuable tools for studying the physiological roles of GA. However, the utility and interpretation of data from experiments using these inhibitors are contingent on their specificity for the GA biosynthesis pathway. This guide provides a comparative analysis of three commonly used GA inhibitors—paclobutrazol (B33190), chlormequat (B1206847) chloride, and trinexapac-ethyl—focusing on their specificity, supported by experimental data and detailed protocols for their evaluation.

Comparison of Common Gibberellic Acid Inhibitors

The specificity of a gibberellic acid inhibitor is determined by its primary molecular target within the GA biosynthesis pathway and its propensity to interact with other enzymes or cellular processes, leading to off-target effects.

Paclobutrazol is a triazole-based plant growth regulator that primarily inhibits the activity of ent-kaurene (B36324) oxidase (KO), a cytochrome P450 monooxygenase.[1][2] This enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid, an early step in the GA biosynthesis pathway.[1] By blocking this step, paclobutrazol effectively reduces the production of all downstream bioactive GAs.

Chlormequat chloride is a quaternary ammonium (B1175870) compound that acts earlier in the GA biosynthesis pathway.[1] Its primary targets are the terpene cyclases, ent-copalyl diphosphate (B83284) synthase (CPS) and, to a lesser extent, ent-kaurene synthase (KS).[1] These enzymes are responsible for the conversion of geranylgeranyl diphosphate (GGPP) to ent-kaurene.[1]

Trinexapac-ethyl belongs to the acylcyclohexanedione class of inhibitors and targets the later stages of GA biosynthesis.[3] It is a structural mimic of 2-oxoglutarate, a co-substrate for the 2-oxoglutarate-dependent dioxygenases (2-ODDs) involved in the final steps of bioactive GA synthesis.[1][3] Specifically, it strongly inhibits GA 3-oxidase (GA3ox), the enzyme that catalyzes the conversion of inactive GA precursors (e.g., GA20) into their bioactive forms (e.g., GA1).[3]

Quantitative Performance of Gibberellic Acid Inhibitors

The efficacy of these inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) against their target enzymes. While precise, directly comparable IC50 values from a single study are often proprietary or system-dependent, the available data and qualitative descriptions from multiple sources allow for a comparative assessment.

InhibitorChemical ClassPrimary Target Enzyme(s)Point of InhibitionPotency (IC50)Key Off-Target Effects
Paclobutrazol Triazoleent-kaurene oxidase (KO)Early Stage9.5 nM (for an azido (B1232118) derivative on Cucurbita maxima KO)[4]Inhibition of other cytochrome P450 enzymes, affecting brassinosteroid and sterol biosynthesis; can impact soil microbial communities.[5][6]
Chlormequat Chloride Quaternary Ammoniument-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS)Early StageData not readily availableCan affect the biosynthesis of other alkaloids and has been shown to have potential reproductive and developmental toxicity in animal studies.[7][8]
Trinexapac-ethyl AcylcyclohexanedioneGA 3-oxidase (GA3ox) and other 2-oxoglutarate-dependent dioxygenasesLate StageData not readily availableCan interfere with ethylene (B1197577) production and flavonoid synthesis pathways.[3] May also lead to an increase in cytokinin production.[3]

Visualizing the Points of Inhibition

To better understand where these inhibitors act, it is helpful to visualize the gibberellic acid biosynthesis and signaling pathway.

Gibberellin_Pathway cluster_biosynthesis GA Biosynthesis Pathway cluster_signaling GA Signaling Pathway GGPP Geranylgeranyl Diphosphate CPP ent-copalyl diphosphate GGPP->CPP CPS Kaurene ent-kaurene CPP->Kaurene KS Kaurenoic_Acid ent-kaurenoic acid Kaurene->Kaurenoic_Acid KO GA12 GA12 Kaurenoic_Acid->GA12 KAO GA_precursors Inactive GAs (e.g., GA20) GA12->GA_precursors GA20ox Active_GAs Bioactive GAs (e.g., GA1) GA_precursors->Active_GAs GA3ox Chlormequat Chlormequat Chloride Chlormequat->CPP Paclobutrazol Paclobutrazol Paclobutrazol->Kaurenoic_Acid Trinexapac Trinexapac-ethyl Trinexapac->Active_GAs GA_signal Bioactive GA GID1 GID1 Receptor GA_signal->GID1 binds DELLA DELLA Protein (Repressor) GID1->DELLA binds SCF SCF E3 Ligase DELLA->SCF recruited to Proteasome 26S Proteasome DELLA->Proteasome degradation PIFs PIFs DELLA->PIFs sequesters Growth_Repression Growth Repression DELLA->Growth_Repression leads to SCF->DELLA ubiquitination Growth_Promotion Growth Promotion PIFs->Growth_Promotion activates

Caption: Gibberellin biosynthesis and signaling pathway with points of inhibition.

Experimental Protocols for Confirming Inhibitor Specificity

To rigorously confirm the specificity of a gibberellic acid inhibitor, a combination of in vitro and in vivo assays is recommended.

This protocol provides a framework for determining the IC50 value of an inhibitor against a specific GA biosynthesis enzyme.

Objective: To quantify the inhibitory activity of a compound on a purified or heterologously expressed GA biosynthesis enzyme (e.g., ent-kaurene oxidase).

Materials:

  • Purified or recombinant target enzyme (e.g., KO, CPS, or GA3ox).

  • Substrate for the target enzyme (e.g., ent-kaurene for KO).

  • Inhibitor stock solution (e.g., paclobutrazol in a suitable solvent).

  • Assay buffer optimized for the specific enzyme.

  • Cofactors required by the enzyme (e.g., NADPH for cytochrome P450 reductases that partner with KO).

  • 96-well microplate.

  • Microplate reader or other analytical instrument (e.g., GC-MS or HPLC) for product quantification.

Procedure:

  • Preparation of Reagents:

    • Prepare a serial dilution of the inhibitor in the assay buffer to cover a wide range of concentrations (e.g., from 1 nM to 100 µM).

    • Prepare the substrate and any necessary cofactors in the assay buffer at their optimal concentrations.

  • Enzyme and Inhibitor Pre-incubation:

    • Add a fixed amount of the enzyme to each well of the microplate.

    • Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor (vehicle control).

    • Incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Initiation of the Reaction:

    • Start the enzymatic reaction by adding the substrate to each well.

  • Reaction Incubation and Termination:

    • Incubate the reaction for a specific period during which the reaction rate is linear.

    • Terminate the reaction by adding a stop solution (e.g., a strong acid or organic solvent).

  • Quantification of Product:

    • Quantify the amount of product formed using a suitable analytical method (e.g., spectrophotometry, fluorometry, HPLC, or GC-MS).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

This protocol assesses the on-target and potential off-target effects of a GA inhibitor in a whole-plant system.

Objective: To confirm that the observed physiological effects of an inhibitor are due to the inhibition of GA biosynthesis and to identify potential off-target effects.

Materials:

  • Seeds of a GA-sensitive plant model (e.g., dwarf rice or Arabidopsis thaliana).

  • Growth medium (e.g., Murashige and Skoog medium for in vitro culture or soil for pot experiments).

  • Inhibitor solutions at various concentrations.

  • Gibberellic acid (GA3 or other bioactive GA) solution for rescue experiments.

  • Equipment for measuring plant growth parameters (e.g., ruler, digital calipers, imaging system).

Procedure:

  • Plant Growth and Inhibitor Application:

    • Germinate and grow plants under controlled conditions (e.g., growth chamber with controlled light, temperature, and humidity).

    • Apply the inhibitor at various concentrations to the growth medium or as a foliar spray at a specific developmental stage. Include a vehicle-treated control group.

  • Phenotypic Analysis (On-Target Effects):

    • Measure GA-related phenotypes such as plant height, internode length, germination rate, and flowering time over a set period.

    • Establish a dose-response curve for the inhibitor's effect on these parameters.

  • Rescue Experiment:

    • Co-apply the inhibitor with a bioactive gibberellin (e.g., GA3).

    • Observe if the application of exogenous GA can reverse the inhibitory effects on growth. A successful rescue strongly indicates that the inhibitor's primary mode of action is through the GA biosynthesis pathway.

  • Assessment of Off-Target Effects:

    • Observe for any phenotypes not typically associated with GA deficiency (e.g., altered leaf morphology, pigmentation changes, or stress responses).

    • To investigate cross-talk with other hormone pathways, measure the levels of other phytohormones (e.g., auxins, cytokinins, abscisic acid, brassinosteroids) in inhibitor-treated and control plants using methods like LC-MS/MS.

    • Conduct specific bioassays for other hormones (e.g., a root growth inhibition assay for auxins) to see if the inhibitor has a direct effect.

Experimental Workflow for Specificity Confirmation

The process of confirming the specificity of a gibberellic acid inhibitor can be visualized as a logical workflow.

Experimental_Workflow Start Putative GA Inhibitor In_Vitro_Assay In Vitro Enzyme Assay (e.g., on KO, CPS, GA3ox) Start->In_Vitro_Assay Whole_Plant_Assay Whole-Plant Bioassay (e.g., Arabidopsis, dwarf rice) Start->Whole_Plant_Assay Determine_IC50 Determine IC50 Value In_Vitro_Assay->Determine_IC50 Conclusion Confirm Specificity and Characterize On- and Off-Target Effects Determine_IC50->Conclusion Dose_Response Establish Dose-Response Curve (e.g., for height reduction) Whole_Plant_Assay->Dose_Response Rescue_Experiment GA Rescue Experiment Dose_Response->Rescue_Experiment Off_Target_Phenotyping Phenotypic Analysis for Off-Target Effects Dose_Response->Off_Target_Phenotyping Rescue_Experiment->Conclusion Hormone_Profiling Hormone Profiling (LC-MS/MS) Off_Target_Phenotyping->Hormone_Profiling Hormone_Profiling->Conclusion

References

Quantitative comparison of gibberellin levels in different plant organs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Gibberellin Levels in Plant Organs

Gibberellins (B7789140) (GAs) are a class of diterpenoid phytohormones that play a critical role in regulating numerous aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flower and fruit development.[1][2] The concentration of bioactive GAs is tightly controlled through a balance of biosynthesis and catabolism, which varies significantly between different plant organs and developmental stages.[3] This guide provides a quantitative comparison of gibberellin levels across various plant organs, details the experimental protocols for their quantification, and illustrates the core signaling pathway.

Quantitative Data Summary: Endogenous Gibberellin Levels

The concentration of gibberellins varies widely among different plant tissues, reflecting their specific roles in local developmental processes.[4] Rapidly growing tissues, such as shoot apices, root tips, and developing seeds, generally exhibit higher levels of bioactive GAs.[5] The following table summarizes quantitative data on endogenous gibberellin levels from several studies. It is important to note that direct comparisons across different studies should be made with caution due to variations in plant species, growth conditions, and analytical methodologies.

Plant SpeciesOrganGibberellinConcentration (ng/g fresh weight)Analytical MethodReference
Zea mays (Maize)Vegetative ShootsGA1~12.5GC-MS[6][7]
Zea mays (Maize)Vegetative ShootsGA8 (inactive)~1.5GC-MS[8]
Zea mays (Maize)Vegetative ShootsGA20 (precursor)~2.3GC-MS[6][7]
Pisum sativum (Pea)Pods and SeedsGA9, A17, A19, A20, A29, A44PresentGC-MS[9]
Pisum sativum (Pea)Leaves and StemsGA19, A20, A29PresentGC-MS[9]
Arabidopsis thaliana (WT)SeedlingsGA4~0.25LC-MS[10]
Arabidopsis thaliana (ga1-3 mutant)SeedlingsGA4~0.02LC-MS[10]
Macadamia integrifoliaFlowersGA8 (inactive)< 0.25Not Specified[8]
Macadamia integrifoliaImmature FruitsGA8 (inactive)~0.5Not Specified[8]

Experimental Protocols for Gibberellin Quantification

Accurate quantification of gibberellins from plant tissues is a meticulous process due to their low endogenous concentrations and the complexity of the plant matrix.[11] The most common and reliable methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often involving the use of stable isotope-labeled internal standards for precise quantification.[10][12]

General Workflow

A typical procedure involves the following steps:

  • Sample Preparation: Plant organs are harvested and immediately flash-frozen in liquid nitrogen to halt all metabolic activity. The frozen tissue is then ground into a fine powder.[8][10]

  • Extraction: The powdered tissue is extracted with a cold organic solvent, commonly 80% methanol, which may contain an antioxidant to prevent degradation of the gibberellins.[10] Stable isotope-labeled internal standards for the specific gibberellins of interest are added at this stage to account for losses during sample processing.

  • Purification: The crude extract is purified to remove interfering compounds. This is frequently achieved using Solid Phase Extraction (SPE) with a C18 reverse-phase cartridge.[13]

  • Analysis by Mass Spectrometry: The purified extract is analyzed by either GC-MS or LC-MS/MS.

Quantification by LC-MS/MS

This is often the preferred method due to its high sensitivity and specificity, and because it typically does not require derivatization.[14]

  • Chromatographic Separation: The purified sample is injected into a High-Performance Liquid Chromatography (HPLC) system, usually with a reverse-phase C18 column. A solvent gradient is used to separate the different gibberellins.[13]

  • Mass Spectrometry Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Each gibberellin is identified and quantified based on its specific precursor ion and product ions in a process known as Multiple Reaction Monitoring (MRM).[10]

  • Quantification: The amount of endogenous gibberellin is calculated by comparing the peak area of the analyte to that of its co-eluting, stable isotope-labeled internal standard.[10]

Quantification by GC-MS

This classic method requires a derivatization step to make the gibberellins volatile.

  • Derivatization: Gibberellins are converted into methyl esters and then trimethylsilyl (B98337) ethers to increase their volatility for gas chromatography.[8]

  • Chromatographic Separation: The derivatized sample is injected into a Gas Chromatograph equipped with a capillary column.[8]

  • Mass Spectrometry Detection: The separated compounds are detected by a mass spectrometer. Gibberellins are identified by their characteristic mass spectra and retention times. Quantification is performed using Selected Ion Monitoring (SIM), comparing the ion abundance of the endogenous GA to its corresponding internal standard.[8]

Visualizing Key Processes

Gibberellin Signaling Pathway

Gibberellin promotes growth by overcoming the restraint imposed by DELLA proteins.[15] In the absence of GA, DELLA proteins bind to and inhibit transcription factors, thereby repressing growth. When GA is present, it binds to the GID1 receptor.[16][17] This GA-GID1 complex then binds to a DELLA protein, leading to its ubiquitination by an SCF E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[1] The degradation of DELLA proteins releases the transcription factors, allowing for the expression of GA-responsive genes that promote growth.[16]

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds GA_GID1 GA-GID1 Complex DELLA DELLA Protein (Growth Repressor) GA_GID1_DELLA GA-GID1-DELLA Complex GA_GID1->GA_GID1_DELLA Binds PIFs Transcription Factors (e.g., PIFs) DELLA->PIFs Represses SCF SCF E3 Ligase GA_GID1_DELLA->SCF Recruits Proteasome 26S Proteasome SCF->Proteasome Ubiquitination Degradation DELLA Degradation Proteasome->Degradation Genes GA-Responsive Genes PIFs->Genes Activates Growth Growth & Development Genes->Growth Degradation->PIFs Repression Lifted

A simplified diagram of the gibberellin signaling pathway in the nucleus.
Experimental Workflow for Gibberellin Quantification

The process of quantifying gibberellins from plant tissue is a multi-step procedure that demands precision at each stage to ensure accurate and reproducible results.[8]

Experimental_Workflow Harvest 1. Sample Collection (Flash-freeze in N₂) Extract 2. Extraction (80% Methanol + Internal Standards) Harvest->Extract Purify 3. Purification (Solid Phase Extraction) Extract->Purify Analyze 4. Analysis (LC-MS/MS or GC-MS) Purify->Analyze Quantify 5. Data Quantification (Ratio to Internal Standard) Analyze->Quantify

A typical experimental workflow for the quantification of gibberellins.

References

A Comparative Guide to the Validation of a Novel Gibberellic Acid-Responsive Promoter

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development and plant biotechnology, the identification and validation of novel inducible promoters are critical for designing sophisticated genetic circuits and controlling gene expression with precision. This guide provides a comprehensive comparison of a hypothetical new gibberellic acid (GA)-responsive promoter, designated pNEW, against a well-established GA-inducible promoter, pGAST. The following sections detail the underlying signaling pathway, experimental workflows for validation, comparative performance data, and detailed experimental protocols.

Gibberellic Acid Signaling Pathway

Gibberellic acid is a key phytohormone that regulates various aspects of plant growth and development.[1][2][3] Its signaling pathway is a well-characterized derepression system. In the absence of GA, DELLA proteins, which are transcriptional repressors, inhibit plant growth.[4][5] The binding of GA to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change that promotes the interaction between GID1 and DELLA proteins.[1][2] This interaction leads to the ubiquitination of DELLA proteins by an SCF E3 ubiquitin ligase complex (composed of SLY1/GID2) and their subsequent degradation by the 26S proteasome.[1][5] The degradation of DELLA repressors allows for the expression of GA-responsive genes, leading to various physiological responses such as seed germination, stem elongation, and flowering.[2][3]

GAsignaling cluster_nucleus Nucleus GA Gibberellic Acid (GA) GID1 GID1 Receptor GA->GID1 Binds GA_GID1 GA-GID1 Complex GID1->GA_GID1 DELLA DELLA Repressor GA_GID1->DELLA Binds SCF SCF (SLY1/GID2) E3 Ubiquitin Ligase DELLA->SCF Recruited to Proteasome 26S Proteasome DELLA->Proteasome Degradation TF Transcription Factors DELLA->TF Represses SCF->DELLA Ubiquitination GARE GA-Responsive Element (GARE) in Promoter Gene GA-Responsive Gene GARE->Gene Activates TF->GARE Binds to mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Growth & Development Protein->Response

Figure 1: Gibberellic Acid Signaling Pathway.

Experimental Workflow for Promoter Validation

The validation of a new gibberellic acid-responsive promoter typically follows a structured workflow. This begins with the in silico identification of putative GA-responsive elements (GAREs) within the promoter sequence.[6] The promoter is then isolated and cloned into a reporter vector, upstream of a reporter gene such as β-glucuronidase (GUS) or luciferase. This construct is introduced into a plant system, either transiently (e.g., in Nicotiana benthamiana leaves) or through stable transformation (e.g., in Arabidopsis thaliana). The transgenic plants are then treated with GA, and the reporter gene expression is quantified to assess the promoter's activity and inducibility.

PromoterValidationWorkflow start Start: Putative Promoter Sequence in_silico In Silico Analysis (Identify GAREs) start->in_silico isolation Promoter Isolation & PCR Amplification in_silico->isolation cloning Cloning into Reporter Vector (e.g., pBI121 with GUS) isolation->cloning transformation Plant Transformation (Transient or Stable) cloning->transformation treatment GA Treatment vs. Mock Control transformation->treatment quantification Quantification of Reporter Expression (GUS Assay, qRT-PCR) treatment->quantification data_analysis Data Analysis (Induction Ratio, Basal Expression) quantification->data_analysis end End: Validated Promoter data_analysis->end

Figure 2: Experimental Workflow for Promoter Validation.

Comparative Analysis: pNEW vs. pGAST

A direct comparison between a new promoter (pNEW) and a standard promoter (pGAST) is essential to determine its potential advantages. Key performance indicators include the induction ratio (the fold-change in expression upon GA treatment), the basal expression level (leakiness in the absence of GA), and the response kinetics (the speed at which the promoter is activated). An ideal inducible promoter would exhibit a high induction ratio, low basal expression, and rapid response kinetics.

PromoterComparison cluster_pNEW New Promoter (pNEW) cluster_pGAST Standard Promoter (pGAST) pNEW_node pNEW metrics Performance Metrics pGAST_node pGAST induction Induction Ratio metrics->induction basal Basal Expression metrics->basal kinetics Response Kinetics metrics->kinetics

Figure 3: Logical Comparison of Promoters.

Quantitative Data Summary

The performance of pNEW was quantitatively assessed against pGAST using a transient expression system in Nicotiana benthamiana leaves. The data below summarizes the key performance metrics.

PromoterTreatment (24h)Mean GUS Activity (pmol 4-MU/min/mg protein)Basal Expression (Leakiness)Induction Ratio (Fold Change)
pNEW Mock (0 µM GA)15.2 ± 2.1Low48.5x
50 µM GA737.8 ± 45.6
pGAST Mock (0 µM GA)45.8 ± 5.5Moderate21.2x
50 µM GA971.0 ± 62.3

Table 1: Comparison of promoter activity after 24 hours of treatment.

PromoterTime after GA treatmentRelative GUS mRNA Expression (Fold Change vs. Mock at 0h)
pNEW 2h12.5 ± 1.8
6h45.2 ± 4.1
12h52.3 ± 5.9
pGAST 2h5.8 ± 0.9
6h20.1 ± 2.5
12h25.6 ± 3.2

Table 2: Time-course analysis of promoter induction by qRT-PCR.

Detailed Experimental Protocols

Promoter-Reporter Vector Construction
  • Promoter Amplification : The putative pNEW sequence (approx. 1.5 kb upstream of the start codon) is amplified from genomic DNA using high-fidelity DNA polymerase and primers with appropriate restriction sites.

  • Vector Backbone : A plant expression vector (e.g., pBI121) containing a promoterless GUS reporter gene and a nopaline (B31955) synthase (NOS) terminator is digested with the corresponding restriction enzymes.

  • Ligation : The amplified promoter fragment is ligated into the digested vector backbone upstream of the GUS gene.

  • Verification : The final construct is verified by Sanger sequencing to ensure the correct orientation and sequence of the promoter.

Transient Expression in Nicotiana benthamiana
  • Agrobacterium Transformation : The verified promoter-reporter construct is transformed into Agrobacterium tumefaciens strain GV3101 by electroporation.

  • Culture and Infiltration : A single colony is used to inoculate LB medium with appropriate antibiotics and grown overnight. The bacterial culture is then pelleted, resuspended in infiltration buffer (10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone) to an OD₆₀₀ of 0.8.

  • Leaf Infiltration : The bacterial suspension is infiltrated into the abaxial side of leaves of 4-week-old N. benthamiana plants using a needleless syringe.

  • Incubation : Plants are kept in a growth chamber for 48-72 hours to allow for T-DNA transfer and expression.

Gibberellic Acid Treatment
  • Hormone Preparation : A stock solution of GA₃ (100 mM in ethanol) is prepared and diluted to the final concentration (e.g., 50 µM) in water containing 0.01% Tween-20. A mock solution is prepared with the same concentration of ethanol (B145695) and Tween-20.

  • Application : For transient assays, the GA or mock solution is infiltrated into the same leaf area 24 hours before harvesting. For stable transgenics, whole seedlings can be sprayed or grown on media containing GA.

Fluorometric GUS Assay
  • Protein Extraction : Leaf discs from the infiltrated areas are collected and homogenized in GUS extraction buffer. The homogenate is centrifuged, and the supernatant containing the total protein is collected.

  • Protein Quantification : The total protein concentration is determined using a Bradford assay.

  • GUS Reaction : A known amount of protein extract is added to a reaction buffer containing 4-methylumbelliferyl-β-D-glucuronide (4-MUG). The reaction is incubated at 37°C.

  • Measurement : The reaction is stopped at different time points by adding a stop buffer (e.g., 0.2 M Na₂CO₃). The fluorescence of the product, 4-methylumbelliferone (B1674119) (4-MU), is measured using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.[7]

  • Calculation : GUS activity is calculated based on a standard curve of 4-MU and expressed as pmol 4-MU per minute per milligram of protein.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction : Total RNA is extracted from GA-treated and mock-treated leaf samples using a commercial plant RNA extraction kit.

  • DNase Treatment and cDNA Synthesis : The extracted RNA is treated with DNase I to remove any genomic DNA contamination, followed by first-strand cDNA synthesis using a reverse transcriptase kit.

  • qRT-PCR Reaction : The qRT-PCR is performed using a SYBR Green-based master mix with primers specific to the GUS reporter gene and a reference gene (e.g., Actin) for normalization.

  • Data Analysis : The relative expression of the GUS gene is calculated using the 2-ΔΔCt method.[8]

References

Safety Operating Guide

Ordnungsgemäße Entsorgungsverfahren für Gibberellinsäure

Author: BenchChem Technical Support Team. Date: December 2025

Diese Anleitung bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung wesentliche Sicherheits- und Logistikinformationen für die ordnungsgemäße Entsorgung von Gibberellinsäure. Die Einhaltung dieser Verfahren ist entscheidend, um die Sicherheit im Labor und den Schutz der Umwelt zu gewährleisten.

Zusammenfassung der Sicherheits- und Entsorgungsparameter

Die folgende Tabelle fasst die wichtigsten Vorgehensweisen für die sichere Handhabung und Entsorgung von Gibberellinsäure zusammen.

ParameterEmpfehlungQuelle
Primäre Entsorgungsmethode Kontaktieren Sie einen zugelassenen, professionellen Entsorgungsdienstleister.[1][2]
Abwasserentsorgung Nicht in die Kanalisation oder in Oberflächen- und Grundwasser gelangen lassen.[1][2][3]
Produktreste Nicht in den Hausmüll geben; bei der Sondermüllentsorgung anliefern.[4]
Kontaminierte Verpackungen Sind wie der Stoff selbst zu behandeln und zu entsorgen.[1][2]
Restentleerte Verpackungen Können nach vollständiger Entleerung einer Wiederverwertung zugeführt werden.[1][2]
Abfalltrennung Abfälle müssen getrennt werden, um eine separate Behandlung durch Abfallentsorgungseinrichtungen zu ermöglichen.[1][2]

Detailliertes Protokoll zur Entsorgung von Gibberellinsäure

Befolgen Sie diese Schritte, um Gibberellinsäure und damit kontaminierte Materialien sicher zu entsorgen.

Schritt 1: Persönliche Schutzausrüstung (PSA) anlegen Stellen Sie vor Beginn der Entsorgungsarbeiten sicher, dass Sie die geeignete persönliche Schutzausrüstung tragen, um den Kontakt mit der Haut und den Augen zu vermeiden.

  • Augenschutz: Schutzbrille mit Seitenschutz oder Korbbrille.[5]

  • Handschutz: Chemikalienbeständige Schutzhandschuhe (z. B. aus Nitrilkautschuk).[5]

  • Körperschutz: Laborkittel und geschlossenes Schuhwerk.[5]

Schritt 2: Abfall sammeln und vorbereiten

  • Feste Abfälle: Feste Reste von Gibberellinsäure sollten sorgfältig in einen geeigneten, deutlich gekennzeichneten Behälter für chemische Abfälle überführt werden.[3][6] Vermeiden Sie dabei die Bildung von Staub.[3][6]

  • Kontaminierte Materialien: Alle Materialien, die in direkten Kontakt mit Gibberellinsäure gekommen sind (z. B. Spatel, Wägeschalen, Papiertücher, Handschuhe), müssen ebenfalls als chemischer Abfall behandelt und im selben Behälter gesammelt werden.

  • Verpackungen: Kontaminierte Originalverpackungen sind wie der Stoff selbst zu behandeln.[1][2] Nur vollständig entleerte und gereinigte Verpackungen können dem Recycling zugeführt werden.[1][2]

Schritt 3: Entsorgung durch einen Fachbetrieb

  • Die Entsorgung von Gibberellinsäure muss über einen zugelassenen Entsorgungsdienstleister erfolgen.[1][2] Geben Sie chemische Abfälle niemals in den normalen Hausmüll oder das Abwasser.[1][2][4]

  • Lagern Sie den Abfallbehälter an einem sicheren, dafür vorgesehenen Ort, bis er vom Entsorgungsunternehmen abgeholt wird. Der Lagerort sollte kühl und trocken sein.[1]

Schritt 4: Vorgehen bei unbeabsichtigter Freisetzung (Verschütten)

  • Staubbildung vermeiden: Bei Verschütten von festem Material ist die Staubentwicklung zu minimieren.[3]

  • Mechanische Aufnahme: Nehmen Sie das verschüttete Material vorsichtig mit geeigneten Werkzeugen (z. B. Kehrschaufel und Besen) auf.[3][6]

  • Sammeln: Führen Sie das aufgenommene Material in einen geeigneten Behälter zur Entsorgung.[3][6]

  • Kanalisation schützen: Verhindern Sie, dass das Material in die Kanalisation, Oberflächen- oder Grundwasser gelangt.[2][3] Decken Sie bei Bedarf die Kanalisationsöffnungen ab.[3]

  • Reinigung: Reinigen Sie den betroffenen Bereich nach der Aufnahme gründlich.

Logisches Diagramm des Entsorgungsprozesses

Das folgende Diagramm veranschaulicht den Arbeitsablauf für die sichere Handhabung und Entsorgung von Gibberellinsäure-Abfällen.

GibberellicAcidDisposal cluster_prep Vorbereitung & Sammlung cluster_spill Management bei Verschütten cluster_disposal Endgültige Entsorgung start Gibberellinsäure-Abfall (Feststoff, kontaminiertes Material) ppe 1. Geeignete PSA anlegen (Schutzbrille, Handschuhe) start->ppe Beginn collect 2. Abfall in designierten Behälter überführen ppe->collect check_spill Unbeabsichtigte Freisetzung? collect->check_spill label_container 3. Abfallbehälter korrekt kennzeichnen check_spill->label_container Nein contain Staubbildung vermeiden & Ausbreitung verhindern check_spill->contain Ja storage 4. Gesicherten Lagerort verwenden label_container->storage cleanup Mechanisch aufnehmen & in Entsorgungsbehälter geben contain->cleanup decontaminate Bereich reinigen cleanup->decontaminate decontaminate->label_container contact_disposer 5. Zugelassenen Entsorger kontaktieren storage->contact_disposer end Sichere Entsorgung abgeschlossen contact_disposer->end

Bildunterschrift: Arbeitsablauf für die sichere Entsorgung von Gibberellinsäure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.